8-Hydroxyquinoline-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKKIBQVSFDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370093 | |
| Record name | 8-hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6759-78-0 | |
| Record name | 8-hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 8-Hydroxyquinoline-2-carbonitrile from o-Aminophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Hydroxyquinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, valued for their potent chelating, biological, and photophysical properties. The introduction of a carbonitrile group at the 2-position significantly modulates the electronic profile and chelating behavior of the quinoline ring, making 8-hydroxyquinoline-2-carbonitrile a compound of high interest for novel drug design and as a specialized ligand. This guide presents a comprehensive, field-proven synthetic strategy commencing from the readily available precursor, o-aminophenol. The synthesis is logically bifurcated into two primary stages: the construction of the core 8-hydroxyquinoline ring system via the Skraup synthesis, followed by the strategic introduction of the 2-carbonitrile functionality. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings and causal logic behind the experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.
Part 1: Construction of the 8-Hydroxyquinoline Scaffold via Skraup Synthesis
The Skraup synthesis, a classic and robust method for quinoline formation, is the foundational stage of this process.[1] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and a suitable oxidizing agent.[2] For the synthesis of 8-hydroxyquinoline, o-aminophenol serves as the aromatic amine. The reaction is famously exothermic and requires meticulous control over temperature and the rate of addition.[3]
Mechanism and Core Principles
The Skraup synthesis is a multi-step cascade reaction occurring in a highly acidic medium.[3]
-
Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2]
-
Michael Addition: The amino group of o-aminophenol performs a 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[2][3]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydro-8-hydroxyquinoline.[3]
-
Oxidation: The final, crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic 8-hydroxyquinoline.[3] In this synthesis, o-nitrophenol is an ideal oxidizing agent as it is reduced to o-aminophenol, which can then participate in the reaction, thereby increasing the theoretical yield based on the initial o-aminophenol charge.[3][4] Ferrous sulfate is often added as a catalyst to moderate the otherwise vigorous reaction.[5]
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
Disclaimer: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
o-Aminophenol
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
o-Nitrophenol
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (e.g., 30% w/v)
-
Ice water
Procedure:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: In the flask, create a slurry of glycerol, o-aminophenol, and a small amount of ferrous sulfate heptahydrate.[3]
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 100-120°C.[5][6]
-
Initiation of Reaction: After the acid addition is complete, add the o-nitrophenol. Heat the mixture cautiously to approximately 130-135°C.[5][7] The reaction is highly exothermic and may accelerate rapidly. Be prepared to remove the heat source and apply cooling if necessary.
-
Reaction Maintenance: Once the initial vigorous phase subsides, maintain the temperature at 135-140°C for 2-3 hours to ensure the reaction goes to completion.[7]
-
Work-up and Neutralization: Allow the reaction mixture to cool to below 100°C.[7] In a separate large beaker, prepare a substantial volume of ice water. Very slowly and cautiously, pour the warm reaction mixture into the stirred ice water.
-
Precipitation: While cooling the beaker externally, slowly add a concentrated sodium hydroxide solution to neutralize the mixture to a pH of 7.0-7.5.[3][7] The 8-hydroxyquinoline will precipitate as a solid.
-
Isolation and Purification: Isolate the crude solid product by filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified either by recrystallization from ethanol or by sublimation under reduced pressure to yield pure 8-hydroxyquinoline.[7]
Data Presentation: Skraup Synthesis Parameters
| Parameter | Condition 1[8] | Condition 2[9] | Condition 3[6] |
| Molar Ratio (o-AP:Glycerol) | 1 : 1.37 | 1 : 1.5 | 1 : ~3.25 |
| Molar Ratio (o-AP:o-NP) | 1 : 0.61 | 1 : 1.5 | 1 : ~0.5 |
| Acid | 98% H₂SO₄ | H₂SO₄/Glacial Acetic Acid | 95-100% H₂SO₄ |
| Temperature | 70°C (mixing), then reaction | 70-90°C | < 140°C |
| Yield | ~91% | ~87-93% | Not specified |
Part 2: Introduction of the 2-Carbonitrile Functionality
Direct cyanation of the 8-hydroxyquinoline scaffold at the C2 position is non-trivial. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, but achieving regioselectivity at C2 in the presence of the C4 position and the activating hydroxyl group at C8 requires a specific strategy. A robust and well-established method for introducing a cyano group at the 2-position of a quinoline ring is the Reissert Reaction .[10] This pathway, however, necessitates temporary protection of the acidic 8-hydroxyl group to prevent its interference with the reagents.
Synthetic Strategy and Mechanistic Overview
The proposed pathway involves three key stages: protection, cyanation, and deprotection.
-
Protection of the 8-Hydroxyl Group: The phenolic proton of 8-hydroxyquinoline is acidic and will react with the acyl chloride used in the Reissert reaction. To prevent this, it is protected, for example, as a benzyl ether. This is a standard procedure that renders the hydroxyl group inert to the subsequent reaction conditions.
-
The Reissert Reaction: The N-atom of the protected 8-benzyloxyquinoline attacks an acyl chloride (e.g., benzoyl chloride), forming a reactive N-acylquinolinium salt. This salt is then attacked at the C2 position by a cyanide nucleophile (e.g., from KCN or TMSCN). This forms a stable dihydroquinoline intermediate known as a Reissert compound.
-
Hydrolysis and Deprotection: The Reissert compound is hydrolyzed, typically under acidic or basic conditions, which eliminates the acyl group and re-aromatizes the pyridine ring to yield the 2-carbonitrile derivative. The final step is the cleavage of the benzyl ether protecting group, commonly achieved through catalytic hydrogenation, to liberate the 8-hydroxyl group and afford the final product.
Experimental Protocol: Reissert-based Cyanation
Disclaimer: This protocol involves highly toxic cyanide salts and flammable solvents. All steps must be performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE.
Step A: Protection (8-Benzyloxyquinoline)
-
Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq).
-
Add benzyl bromide (BnBr, ~1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 8-benzyloxyquinoline.
Step B: Reissert Reaction
-
Dissolve 8-benzyloxyquinoline (1.0 eq) in a two-phase solvent system, such as dichloromethane and water.
-
Add potassium cyanide (KCN, ~1.5 eq) dissolved in the aqueous layer.
-
Cool the vigorously stirred mixture in an ice bath.
-
Slowly add benzoyl chloride (BzCl, ~1.2 eq) dissolved in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude Reissert compound, which can be purified or used directly in the next step.
Step C: Hydrolysis and Deprotection
-
Hydrolysis: Treat the crude Reissert compound with aqueous hydrochloric acid or a base like sodium hydroxide in an alcohol solvent and heat to effect hydrolysis and re-aromatization to 8-benzyloxyquinoline-2-carbonitrile. Purify the intermediate.
-
Deprotection: Dissolve the purified 8-benzyloxyquinoline-2-carbonitrile in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.
Conclusion
The synthesis of this compound from o-aminophenol is a strategically demanding but highly feasible process for the skilled organic chemist. It is best approached through a well-planned, multi-stage sequence. The initial formation of the 8-hydroxyquinoline core via the Skraup synthesis provides a reliable and scalable entry point. Subsequent functionalization at the C2 position is effectively achieved through a protection-cyanation-deprotection sequence, with the Reissert reaction serving as a powerful tool for the key cyanation step. This guide provides the foundational principles and actionable protocols necessary for the successful laboratory preparation of this valuable heterocyclic compound.
References
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- Doebner-Miller reaction and applic
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An In-depth Technical Guide to 8-Hydroxyquinoline-2-carbonitrile (CAS: 6759-78-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-2-carbonitrile, a key derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest in medicinal chemistry and materials science. Its unique structural architecture, featuring a bidentate chelation site and a reactive carbonitrile group, underpins its potential as a precursor for novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a metal-chelating agent and its implications in the development of anticancer and antimicrobial therapies. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this promising molecule.
Introduction: The Strategic Importance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The core of its biological efficacy lies in its ability to act as a potent bidentate chelating agent, forming stable complexes with a wide range of biologically crucial metal ions such as iron, copper, and zinc.[3][4] Dysregulation of these metal ions is a known hallmark of various pathological states, including cancer and neurodegenerative diseases.[1] By introducing a carbonitrile moiety at the 2-position, this compound (herein referred to as 8-HQC-2-CN) offers a unique combination of metal-binding capacity and a versatile chemical handle for further molecular elaboration.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic characteristics of 8-HQC-2-CN is fundamental for its application in research and development.
General Properties
| Property | Value | Source(s) |
| CAS Number | 6759-78-0 | [6][7] |
| Molecular Formula | C₁₀H₆N₂O | [6][7] |
| Molecular Weight | 170.17 g/mol | [6][7] |
| IUPAC Name | This compound | [6][7] |
| Appearance | Yellow to brown crystalline powder | [8] |
| Melting Point | 131.0°C to 136.0°C | [8] |
| Boiling Point | 402.7 °C | |
| SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | [6][7] |
| InChI Key | KUQKKIBQVSFDHX-UHFFFAOYSA-N | [6][7] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : A defining feature in the IR spectrum of 8-HQC-2-CN is the sharp absorption band corresponding to the carbon-nitrogen triple bond of the nitrile group, which is typically observed around 2230 cm⁻¹.[6] Additionally, a broad band in the region of 3180 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating hydroxyl group.
-
¹³C NMR : The carbon NMR spectrum would provide key information, including a signal for the nitrile carbon, and distinct signals for the carbons of the quinoline core. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[7]
-
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.17 g/mol ).[7]
Synthesis and Purification
The synthesis of 8-HQC-2-CN can be approached through the modification of pre-existing 8-hydroxyquinoline derivatives. A plausible and efficient route involves the conversion of the readily available 8-hydroxy-2-methylquinoline.
Synthetic Pathway Overview
A common strategy for the synthesis of quinoline-2-carbonitriles involves the oxidation of a 2-methylquinoline to the corresponding aldehyde, followed by conversion to an oxime and subsequent dehydration.
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related quinoline derivatives.[4][11]
Step 1: Oxidation of 8-Hydroxy-2-methylquinoline to 8-Hydroxy-2-quinolinecarbaldehyde [4][11]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 8-hydroxy-2-methylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents).
-
Solvent Addition : Add a mixture of dioxane and water (e.g., 50:1 v/v).
-
Reaction : Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexane) to yield 8-hydroxy-2-quinolinecarbaldehyde as a solid.
Step 2: Conversion to 8-Hydroxy-2-quinolinecarbaldehyde Oxime
-
Reaction Setup : Dissolve 8-hydroxy-2-quinolinecarbaldehyde (1 equivalent) in ethanol.
-
Reagent Addition : Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Isolation : The oxime product may precipitate from the reaction mixture. If so, collect by filtration. Otherwise, concentrate the solution and purify by recrystallization.
Step 3: Dehydration to this compound
-
Reaction Setup : Suspend the 8-hydroxy-2-quinolinecarbaldehyde oxime (1 equivalent) in acetic anhydride.
-
Reaction : Heat the mixture to reflux for 1-2 hours.
-
Work-up : Cool the reaction mixture and pour it into ice water with stirring.
-
Isolation and Purification : Collect the precipitated solid by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mechanism of Action and Biological Applications
The biological activities of 8-HQC-2-CN and its derivatives are intrinsically linked to the metal-chelating properties of the 8-hydroxyquinoline core.
Metal Chelation: The Core Mechanism
8-HQC-2-CN acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group to form stable five-membered chelate rings.[9][12] This sequestration of metal ions can have profound biological consequences:
-
Disruption of Metalloenzymes : By binding to essential metal cofactors, 8-HQC-2-CN can inhibit the function of metalloenzymes that are critical for the survival and proliferation of cancer cells and pathogenic microbes.[3]
-
Generation of Reactive Oxygen Species (ROS) : In the presence of redox-active metals like copper, the 8-HQC-2-CN-metal complex can catalyze the formation of cytotoxic ROS, leading to oxidative stress and apoptosis in cancer cells.
-
Modulation of Signaling Pathways : Metal ions are key players in various cellular signaling pathways. By altering the homeostasis of these ions, 8-HQC-2-CN can influence pathways involved in cell growth, proliferation, and death.[2]
Caption: Putative mechanism of action for this compound.
Anticancer Potential
Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic activity against a range of cancer cell lines.[13] For instance, the closely related precursor, 8-hydroxy-2-quinolinecarbaldehyde, has shown potent in vitro cytotoxicity against human cancer cell lines, including breast (MDA231, T-47D, Hs578t), bone (SaoS2), leukemia (K562), and liver (SKHep1, Hep3B) cancer cells.[4]
Table of Cytotoxicity Data for a Key Precursor
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Multiple Lines | 12.5–25 | [4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [4] |
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, which can be triggered by the generation of ROS and subsequent DNA damage.[2]
Antimicrobial Applications
The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[14] The chelation of essential metal ions by these compounds disrupts microbial metabolism and growth.[3] Studies on various 8-hydroxyquinoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the biological activity of 8-HQC-2-CN.
Protocol: Metal Chelation Assay using UV-Vis Spectrophotometry[18]
This method determines the metal-binding stoichiometry and affinity of 8-HQC-2-CN.
-
Preparation of Solutions : Prepare stock solutions of 8-HQC-2-CN in a suitable solvent (e.g., DMSO) and metal salts (e.g., CuSO₄, ZnCl₂) in a buffer at a physiological pH (e.g., 7.4).
-
Determination of λmax : Record the UV-Vis spectrum of a solution of 8-HQC-2-CN and the metal ion to identify the wavelength of maximum absorbance (λmax) of the complex.
-
Job's Plot for Stoichiometry : Prepare a series of solutions with a constant total concentration of metal and 8-HQC-2-CN, but with varying mole fractions of each. Measure the absorbance of each solution at the λmax. A plot of absorbance versus the mole fraction of the ligand will reveal the stoichiometry of the complex at the point of maximum absorbance.
-
Chelation Assay : Prepare solutions with a fixed concentration of the metal ion and increasing concentrations of 8-HQC-2-CN. After incubation, measure the absorbance at λmax. An increase in absorbance with increasing ligand concentration indicates metal chelation.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)[1]
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment : Treat the cells with a range of concentrations of 8-HQC-2-CN and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.
Caption: General experimental workflow for the synthesis and evaluation of 8-HQC-2-CN.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Handling : Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Conclusion and Future Directions
This compound is a molecule of considerable potential, bridging the gap between coordination chemistry and drug development. Its inherent metal-chelating ability, coupled with a synthetically versatile nitrile group, makes it an attractive starting point for the design of novel anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, exploring the impact of various substituents on their metal-binding affinity, selectivity, and therapeutic efficacy. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial in translating their promise into tangible therapeutic outcomes.
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- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. (n.d.).
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- BenchChem. (2025). A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Anticancer Therapy.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.).
- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
- Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents.
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- Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. (n.d.).
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An In-depth Technical Guide to the Physical and Chemical Properties of 8-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a quinoline scaffold substituted with both a hydroxyl and a cyano group, imparts a rich and versatile chemical profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural features, spectral characteristics, and reactivity. Furthermore, it delves into its synthesis, potential therapeutic applications, and the underlying principles of its activity, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (oxine) core is a privileged scaffold in medicinal chemistry, renowned for its ability to chelate a wide array of metal ions.[1][2] This chelating property is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, antifungal, anti-HIV, and neuroprotective effects.[1][2] The introduction of a carbonitrile (cyano) group at the 2-position of the 8-hydroxyquinoline ring system, yielding this compound, further modulates its electronic properties and steric profile, opening new avenues for its application as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[3][4] This document serves as a detailed technical resource, consolidating the current understanding of the physicochemical properties and synthetic methodologies related to this promising compound.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below, providing a baseline for its handling, characterization, and application in a research setting.
Structural and Physical Data
A compilation of the key physical and structural identifiers for this compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 6759-78-0 | [5] |
| Molecular Formula | C₁₀H₆N₂O | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| Melting Point | 133-136 °C | Fisher Scientific |
| Appearance | White to pale yellow crystalline solid | [6] |
Table 1: Physical and Chemical Identifiers for this compound.
Solubility Profile
Synthesis of this compound
The synthesis of this compound can be approached through the modification of the 8-hydroxyquinoline scaffold. A plausible and commonly employed strategy for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.
Proposed Synthetic Pathway: Sandmeyer Reaction
A logical synthetic route to this compound commences with the readily available 2-amino-8-hydroxyquinoline. The general steps for this transformation are outlined below.
Caption: Proposed synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established Sandmeyer reaction conditions and should be optimized for the specific substrate.
Step 1: Diazotization of 2-Amino-8-hydroxyquinoline
-
Dissolve 2-amino-8-hydroxyquinoline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) in a reaction vessel cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation via Sandmeyer Reaction
-
In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
The crude product can then be isolated by extraction with a suitable organic solvent, followed by purification using techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra specifically for this compound is not widely published, data from its parent compound, 8-hydroxyquinoline, and other derivatives can be used for interpretation and prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating hydroxyl group.
¹³C NMR: The carbon NMR spectrum will provide valuable information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbon bearing the hydroxyl group (C-8) will be shifted downfield due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Features |
| O-H (hydroxyl) | 3200-3600 | Broad |
| C≡N (nitrile) | 2220-2260 | Sharp, medium intensity |
| C=C, C=N (aromatic) | 1450-1600 | Multiple sharp bands |
| C-O (hydroxyl) | 1000-1300 | Strong |
Table 2: Predicted key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z 170.17. The fragmentation pattern will likely involve the loss of small molecules such as HCN (from the nitrile group) and CO (from the phenolic ring).
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its key functional groups: the hydroxyl group, the nitrile group, and the quinoline nitrogen.
Metal Chelation
The proximate arrangement of the hydroxyl group and the quinoline nitrogen allows this compound to act as a bidentate ligand, forming stable complexes with various metal ions.[3] This property is fundamental to its potential biological activities, as the chelation of metal ions can disrupt essential metalloenzyme functions in pathogenic organisms or cancer cells.[7]
Caption: Chelation of a metal ion by this compound.
Reactivity of the Nitrile Group
The cyano group can undergo a variety of chemical transformations, providing a handle for further derivatization. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up possibilities for the synthesis of a diverse library of compounds with potentially enhanced biological activities.
Applications in Drug Discovery
Derivatives of 8-hydroxyquinoline have shown promise as anticancer, antiviral, and antimicrobial agents.[3][4] The introduction of the 2-carbonitrile functionality can fine-tune the therapeutic properties of the scaffold. Cytotoxicity studies on related 8-hydroxyquinoline derivatives have demonstrated their potential to inhibit cancer cell proliferation.[4] The mechanism of action is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Conclusion
This compound is a molecule with considerable potential, stemming from the unique combination of a proven bioactive scaffold and a versatile functional group. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and potential applications. While further research is needed to fully elucidate its spectroscopic profile and biological activity, the information presented here offers a solid foundation for scientists and researchers to explore the full potential of this intriguing compound in the development of new drugs and advanced materials.
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8-Hydroxyquinoline-2-carbonitrile: A Technical Guide to Molecular Structure and Formula
This guide offers an in-depth exploration of 8-hydroxyquinoline-2-carbonitrile, a heterocyclic compound with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. We will examine its fundamental molecular characteristics, synthesis, and applications, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Molecular Attributes
A foundational understanding of a compound's molecular structure is paramount to comprehending its chemical behavior and potential applications.
Chemical Formula and Molecular Weight
The molecular formula for this compound is C₁₀H₆N₂O .[1][2][3][4][5][6] This formula indicates a composition of ten carbon, six hydrogen, two nitrogen, and one oxygen atom. The compound has a molecular weight of approximately 170.17 g/mol .[1][2][3][4]
Structural Framework
This compound is built upon a quinoline scaffold, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[7][8] Key functional groups attached to this core are a hydroxyl (-OH) group at the 8-position and a nitrile (-CN) or cyano group at the 2-position.[2]
The IUPAC name for this compound is this compound.[1][2][3] It is also known by synonyms such as 8-hydroxyquinaldonitrile and 2-cyano-8-hydroxyquinoline.[2][3][6]
Diagram: Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
The hydroxyl group imparts phenolic properties and, along with the pyridine nitrogen, creates a bidentate chelation site for metal ions.[7][8] The electron-withdrawing nature of the nitrile group influences the electronic properties of the quinoline ring system.
Synthesis and Characterization
The synthesis of 8-hydroxyquinoline derivatives can be achieved through established methods such as the Skraup or Friedlander reactions.[7][8] These generally involve the condensation of substituted anilines with α,β-unsaturated aldehydes or the reaction of o-aminobenzaldehydes with ketones, respectively.[7][8]
General Synthetic Pathway
A common approach to synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Diagram: Generalized Skraup Synthesis Workflow
Caption: Key application areas for 8-hydroxyquinoline derivatives.
Conclusion
This compound is a versatile molecule with a well-defined structure and a broad spectrum of potential applications. Its synthesis from readily available precursors and the diverse reactivity of its functional groups make it a valuable building block in medicinal chemistry and materials science. Continued research into its properties and the development of novel derivatives holds significant promise for advancements in these fields.
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spectroscopic data (NMR, IR, UV-Vis) of 8-Hydroxyquinoline-2-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Profile of 8-Hydroxyquinoline-2-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a functionalized derivative of 8-hydroxyquinoline (8-HQ), a foundational scaffold in medicinal chemistry and materials science.[1][2] The introduction of a nitrile group at the C-2 position significantly modulates the electronic properties and chelating behavior of the parent molecule, making a thorough spectroscopic characterization essential for its application in drug development and advanced materials research. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. The content herein is synthesized from established spectral data of quinoline derivatives and serves as an authoritative reference for researchers, offering field-proven insights into experimental design, data interpretation, and structural validation.
Structural and Electronic Context
This compound (C₁₀H₆N₂O, Molar Mass: 170.17 g/mol ) incorporates two key functional groups onto the quinoline core: a phenolic hydroxyl (-OH) group at C-8 and a nitrile (-C≡N) group at C-2.[3][4] The hydroxyl group is an electron-donating group that can act as a hydrogen bond donor and a coordination site for metal ions.[2][5] Conversely, the nitrile group is strongly electron-withdrawing, influencing the electron density distribution across the heterocyclic ring system. This electronic push-pull relationship is central to interpreting the molecule's spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of this compound. The combination of ¹H and ¹³C NMR provides a complete map of the molecular structure.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR analysis requires careful sample preparation and parameter selection.
-
Sample Preparation : Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the phenolic -OH.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition : Acquire spectra with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integrity.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard. A sufficient number of scans is critical due to the low natural abundance of the ¹³C isotope.
The logical workflow for NMR analysis is depicted below.
Caption: NMR experimental and analytical workflow.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region and one signal for the phenolic proton. The electron-withdrawing nitrile group at C-2 deshields adjacent protons (H-3, H-4), shifting them downfield, while the electron-donating hydroxyl group at C-8 shields its neighboring protons (H-7).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | 8.2 - 8.4 | Doublet (d) | ~8.5 | Adjacent to H-4; strongly deshielded by C-2 nitrile and ring nitrogen. |
| H-4 | 7.8 - 8.0 | Doublet (d) | ~8.5 | Coupled to H-3; deshielded by proximity to the pyridine ring. |
| H-5 | 7.5 - 7.7 | Doublet (d) | ~8.0 | Part of the carbocyclic ring, coupled to H-6. |
| H-6 | 7.3 - 7.5 | Triplet (t) or dd | ~7.5 - 8.0 | Coupled to both H-5 and H-7. |
| H-7 | 7.1 - 7.3 | Doublet (d) | ~7.5 | Shielded by the adjacent -OH group at C-8. |
| 8-OH | 9.5 - 10.5 | Broad Singlet (br s) | - | Exchangeable phenolic proton; position is solvent and concentration dependent. |
Note: Predictions are based on analysis of 8-hydroxyquinoline and related derivatives.[6][7][8][9]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The PubChem database provides reference spectral information for this compound.[3]
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~135-140 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| C-3 | ~138-142 | Aromatic CH, deshielded by adjacent nitrogen and C-2. |
| C-4 | ~120-125 | Aromatic CH. |
| C-4a | ~140-145 | Quaternary carbon at the ring junction. |
| C-5 | ~130-135 | Aromatic CH. |
| C-6 | ~115-120 | Aromatic CH. |
| C-7 | ~110-115 | Aromatic CH, shielded by the adjacent -OH group. |
| C-8 | ~150-155 | Quaternary carbon bearing the hydroxyl group, significantly deshielded. |
| C-8a | ~128-132 | Quaternary carbon at the ring junction. |
| -C≡N | ~117-122 | Nitrile carbon, characteristic chemical shift. |
Note: Approximate chemical shifts are derived from spectral data of 8-hydroxyquinoline and its analogs.[10][11][12]
Caption: Structure of this compound.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. The spectrum provides direct, self-validating evidence for the hydroxyl and nitrile moieties.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : For solid samples, the KBr pellet method is standard. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder, requiring minimal sample preparation.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum is dominated by characteristic absorption bands that confirm the molecular structure.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3200 - 3400 | O-H stretch | Broad, Medium | Phenolic Hydroxyl (-OH) |
| ~3050 | C-H stretch | Weak to Medium | Aromatic C-H |
| 2220 - 2240 | C≡N stretch | Sharp, Strong | Nitrile (-CN) |
| 1570 - 1620 | C=C and C=N stretch | Medium to Strong | Quinoline Ring System |
| 1200 - 1300 | C-O stretch | Medium | Phenolic C-O |
| 750 - 850 | C-H bend | Strong | Aromatic Out-of-Plane Bending |
The most diagnostic peak in the IR spectrum is the sharp, strong absorption between 2220-2240 cm⁻¹, which is unequivocal evidence for the nitrile group. The broad O-H stretching band confirms the presence of the hydroxyl group.[13][14][15][16] The combination of these signals provides a robust validation of the compound's primary functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the conjugated electronic system of the molecule. The spectrum arises from electronic transitions, primarily π → π* and n → π*, within the quinoline chromophore.
Experimental Protocol: UV-Vis Measurement
-
Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically 200-400 nm). Ethanol or methanol are common choices.
-
Sample Preparation : Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (ideally 0.2 - 0.8 a.u.).
-
Data Acquisition : Record the spectrum against a solvent blank. Identify the wavelengths of maximum absorbance (λ_max).
Caption: Electronic transitions in a conjugated system.
UV-Vis Spectral Interpretation
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-system of the quinoline ring, modulated by the -OH and -CN substituents.
Table 4: Expected UV-Vis Absorption Maxima (λ_max)
| Wavelength Range (nm) | Electronic Transition | Associated Chromophore |
| ~240 - 260 | π → π | Phenyl ring transitions |
| ~300 - 340 | π → π and n → π* | Heterocyclic ring transitions |
The spectrum of 8-hydroxyquinoline itself shows characteristic bands that are influenced by solvent and pH.[17][18][19] The introduction of the nitrile group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The exact λ_max values and molar absorptivities (ε) are solvent-dependent.[20][21] For authoritative work, it is crucial to report the solvent used for the measurement.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a prime example of a self-validating analytical workflow. Each spectroscopic technique provides complementary and confirmatory evidence:
-
IR spectroscopy confirms the presence of the key -OH and -C≡N functional groups.
-
¹³C NMR verifies the ten unique carbon environments, including the distinct signals for the nitrile and hydroxyl-bearing carbons.
-
¹H NMR reveals the substitution pattern on the quinoline rings through chemical shifts and coupling patterns that are consistent with the electronic effects of the substituents.
-
UV-Vis spectroscopy characterizes the conjugated π-electron system, which is consistent with the aromatic structure confirmed by NMR.
This comprehensive spectroscopic dataset serves as a reliable fingerprint for this compound, enabling researchers in drug discovery and materials science to confidently verify its identity, purity, and electronic properties for further application.
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An In-depth Technical Guide on the Crystal Structure of 8-Hydroxyquinoline-2-carbonitrile: A Keystone for Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-2-carbonitrile stands as a molecule of significant interest in medicinal chemistry, primarily owing to the versatile metal-chelating properties inherent to the 8-hydroxyquinoline scaffold.[1][2][3][4][5] Its derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2][6] A definitive understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. This guide provides a comprehensive overview of the crystallographic analysis of this compound, detailing the experimental workflow for structure determination, analyzing its key structural features, and discussing the implications of these findings for drug development. While a definitive public crystal structure for this specific molecule is not available, this guide is constructed based on established methodologies and data from closely related 8-hydroxyquinoline derivatives to provide a robust and scientifically grounded framework.
Introduction: The Significance of this compound in Medicinal Chemistry
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in drug discovery, renowned for its ability to act as a bidentate chelating agent for a variety of metal ions.[1][3][7] This chelation is often central to its biological activity, which includes antimicrobial, anticancer, antifungal, and anti-HIV effects.[2][3][5][8] The introduction of a cyano group at the 2-position of the quinoline ring in this compound is a strategic modification that can significantly influence its electronic properties, coordination chemistry, and ultimately, its therapeutic potential.[1] Understanding the precise arrangement of atoms in the solid state through single-crystal X-ray diffraction provides invaluable insights into:
-
Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: The non-covalent forces such as hydrogen bonding and π-π stacking that govern crystal packing.[9]
-
Pharmacophore Modeling: A foundational dataset for computational modeling and virtual screening.
Experimental Determination of Crystal Structure: A Self-Validating Workflow
The definitive three-dimensional structure of a crystalline compound like this compound is elucidated using single-crystal X-ray diffraction.[10] The following protocol outlines the causality-driven steps required for this process.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Foundation):
-
Objective: To obtain single crystals of sufficient size and quality.
-
Methodology: Slow evaporation of a saturated solution is a common and effective technique. A suitable solvent system, such as an ethanol-chloroform mixture, is chosen based on the solubility of the compound. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal will diffract X-rays in a predictable pattern, whereas an amorphous or polycrystalline solid will not.
-
-
Data Collection (The Measurement):
-
Objective: To measure the intensities and positions of diffracted X-ray beams.
-
Methodology: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Rationale: Cooling the crystal reduces thermal motion, leading to sharper diffraction spots and more accurate intensity data. The rotation of the crystal ensures that all possible diffraction planes are sampled.
-
-
Structure Solution and Refinement (The Analysis):
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best fit.
-
Rationale: The refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the structural model, resulting in a highly accurate representation of the molecular and crystal structure.
-
Experimental Workflow Diagram
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An In-Depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-2-carbonitrile, a key derivative of the versatile 8-hydroxyquinoline scaffold, stands as a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and multifaceted biological activities. At the core of its functionality is the unique structural combination of a metal-chelating 8-hydroxyquinoline core and an electron-withdrawing nitrile group at the 2-position. This arrangement endows the molecule with potent biological properties, primarily driven by its ability to interact with and modulate the homeostasis of essential metal ions. This document delves into the technical intricacies of its synthesis, characterization, and the mechanistic underpinnings of its anticancer activities, offering field-proven insights and detailed experimental protocols for the scientific community.
Introduction: The Emergence of a Privileged Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core structure of numerous therapeutic agents. Among its derivatives, 8-hydroxyquinoline (8-HQ) has a rich history, first synthesized in 1880.[1] The discovery of its potent metal-chelating ability in the 1920s was a watershed moment, revealing the primary mechanism behind its broad-spectrum biological activities.[1]
This compound (C₁₀H₆N₂O, Molar Mass: 170.17 g/mol ) is a significant modification of this parent molecule.[2] The introduction of a cyano (carbonitrile) group at the 2-position of the quinoline ring profoundly influences its electronic properties and steric profile, leading to a unique set of applications, particularly in the realm of anticancer research.[1][2] This guide will trace the scientific journey of this specific derivative, from its conceptualization to its current status as a promising lead compound in oncology.
Historical Perspective and Key Milestones
While the parent compound, 8-hydroxyquinoline, has been known for over a century, the story of its 2-carbonitrile derivative is more recent, born out of the systematic exploration of the 8-HQ scaffold to enhance its therapeutic potential. The introduction of various functional groups at different positions of the quinoline ring has been a common strategy to modulate its biological activity, and the 2-position has been a particular focus of such efforts.
The development of synthetic methodologies to introduce a carbonitrile group onto the quinoline ring was a critical step. This functional group is a versatile precursor for other functionalities and is known to participate in various biological interactions. The synthesis of quinoline-3-carbonitrile derivatives and their evaluation as cytotoxic agents marked a significant step in this direction, demonstrating the potential of the cyano group in enhancing anticancer activity.[1]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process, starting from the more readily available 8-hydroxy-2-methylquinoline. A common and effective route involves the oxidation of the methyl group to a carbaldehyde, followed by conversion to the nitrile.
General Synthetic Pathway
The synthetic route can be conceptualized as a two-step process:
-
Oxidation: 8-hydroxy-2-methylquinoline is oxidized to 8-hydroxy-2-quinolinecarbaldehyde.
-
Cyanation: The resulting aldehyde is then converted to this compound.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for related quinoline derivatives.[1]
Step 1: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxy-2-methylquinoline in a suitable solvent such as a dioxane/water mixture.
-
Addition of Oxidizing Agent: Add selenium dioxide (SeO₂) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove solid byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 8-hydroxy-2-quinolinecarbaldehyde.
Step 2: Synthesis of this compound
A common method for the conversion of an aldehyde to a nitrile involves the formation of an oxime followed by dehydration. Another approach is direct cyanation.
Method A: Via Oxime Intermediate
-
Oxime Formation: Dissolve 8-hydroxy-2-quinolinecarbaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Dehydration: The resulting oxime is then treated with a dehydrating agent (e.g., acetic anhydride, thionyl chloride) to yield the nitrile.
-
Purification: The crude this compound is purified by recrystallization or column chromatography.
Characterization Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| Appearance | Solid | N/A |
| IR (Infrared) Spectroscopy | Characteristic nitrile (C≡N) stretch around 2230 cm⁻¹ | [3] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the quinoline ring system. | N/A |
| ¹³C NMR Spectroscopy | Signal for the nitrile carbon, in addition to the aromatic carbons. | N/A |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | N/A |
Mechanism of Action and Biological Activity
The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions. This compound is no exception, and its anticancer properties are believed to be mediated through the disruption of metal ion homeostasis in cancer cells.
Metal Ion Chelation
The 8-hydroxyquinoline scaffold acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation can have several downstream effects:
-
Depletion of Essential Metals: Cancer cells have a high demand for certain metal ions for proliferation and enzymatic activity. By sequestering these ions, this compound can induce a state of metal starvation, leading to cell cycle arrest and apoptosis.
-
Formation of Cytotoxic Metal Complexes: The complex formed between this compound and a metal ion (e.g., copper) can itself be the cytotoxic species. These complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Caption: Chelation of a metal ion by this compound.
Anticancer Activity
While specific studies on this compound are emerging, research on the closely related 8-hydroxy-2-quinolinecarbaldehyde provides strong evidence for its potential as an anticancer agent.[1] Studies have shown that this compound exhibits significant cytotoxicity against a range of human cancer cell lines.[1]
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | [1] |
| Hep3B | 6.25 ± 0.034 | [1] |
The proposed anticancer mechanism for this class of compounds involves the induction of apoptosis (programmed cell death) through pathways that are often dependent on the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: Proposed mechanism of anticancer activity for this compound.
Future Directions and Conclusion
This compound is a compound with considerable potential in the field of drug development. Its unique combination of a metal-chelating core and a reactive nitrile group makes it a versatile platform for the design of novel therapeutic agents. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise cellular targets of this compound and its metal complexes will be crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help in optimizing its potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.
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A Theoretical and Computational Scrutiny of 8-Hydroxyquinoline-2-carbonitrile: A Guide for Drug Discovery Professionals
Abstract
8-Hydroxyquinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] This technical guide provides an in-depth exploration of the theoretical and computational methodologies utilized to investigate the structural, electronic, and reactive properties of a specific derivative, 8-Hydroxyquinoline-2-carbonitrile. By leveraging the predictive power of computational chemistry, researchers can gain profound insights into the molecule's behavior, guiding the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical protocols, and data interpretation.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol.[2] Its remarkable biological versatility is largely attributed to its ability to act as a potent bidentate chelating agent for various metal ions, a property that is fundamental to many biological processes.[1] The introduction of a nitrile group at the 2-position of the quinoline ring system in this compound (8HQC) is anticipated to modulate its electronic properties, reactivity, and ultimately, its therapeutic potential. Theoretical studies, therefore, become indispensable in elucidating these modifications at the molecular level.
Theoretical Framework: Unveiling Molecular Properties through Computation
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[3] It offers a favorable balance between computational cost and accuracy, making it well-suited for studying systems like 8HQC.
Geometric Optimization and Structural Parameters
The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Table 1: Predicted Structural Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
| C-C bond lengths (aromatic) | 1.38 - 1.42 Å |
| C-N bond lengths (quinoline) | 1.33 - 1.37 Å |
| C≡N bond length | ~1.16 Å |
| O-H bond length | ~0.97 Å |
| Dihedral angles | Near 0° or 180° (planar) |
Note: These are representative values. Actual calculated values will depend on the chosen DFT functional and basis set.
The planarity of the 8-hydroxyquinoline ring system is a key feature, and DFT calculations can confirm if the nitrile substitution disrupts this planarity.[4]
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1]
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
Note: These are illustrative values. The actual values are sensitive to the computational method.
A smaller HOMO-LUMO gap generally suggests higher reactivity. The nitrile group, being an electron-withdrawing group, is expected to lower the energy of the LUMO, potentially affecting the molecule's ability to accept electrons.
Spectroscopic Analysis: Bridging Theory and Experiment
Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.
Vibrational Spectroscopy (FT-IR and Raman)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra.[3] This allows for a detailed assignment of the experimental spectra.
Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H stretch | ~3400 (broad) | ~3450 (broad) |
| C≡N stretch | ~2230 (sharp) | ~2225 (sharp) |
| C=C/C=N stretches (aromatic) | 1450-1600 | 1460-1610 |
Note: Predicted frequencies are often scaled to better match experimental values.
The characteristic sharp peak of the nitrile stretch is a key identifier in the IR spectrum.
Application in Drug Discovery: Molecular Docking
A crucial aspect of drug development is understanding how a potential drug molecule interacts with its biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5]
Identifying Potential Protein Targets
Derivatives of 8-hydroxyquinoline have shown promise as anticancer agents.[5] Therefore, proteins involved in cancer pathways are logical targets for docking studies with 8HQC.
The Docking Process
The process involves preparing the 3D structures of both the ligand (8HQC) and the protein target. The docking software then explores various binding poses of the ligand within the protein's active site and scores them based on their binding affinity.
Table 4: Illustrative Molecular Docking Results of this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | LYS76, GLU91, LEU128 |
| Types of Interactions | Hydrogen bonding, π-π stacking |
Note: These are hypothetical results to illustrate the output of a docking study.
The binding affinity provides an estimate of the strength of the interaction, while the identification of key interacting residues can guide further optimization of the ligand to improve its potency.
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to 8-hydroxyquinoline derivatives is the Skraup synthesis or the Friedländer synthesis.[6][7] For the 2-carbonitrile derivative, a potential route involves the conversion of a 2-methyl-8-hydroxyquinoline precursor.
Protocol: Oxidation of 2-Methyl-8-hydroxyquinoline to 8-Hydroxyquinoline-2-carbaldehyde followed by conversion to the nitrile.
-
Oxidation: 2-Methyl-8-hydroxyquinoline is refluxed with selenium dioxide in a suitable solvent like dioxane/water. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Purification: The crude product, 8-hydroxyquinoline-2-carbaldehyde, is purified using column chromatography.
-
Nitrile Formation: The aldehyde is then converted to the oxime by reacting with hydroxylamine hydrochloride. The oxime is subsequently dehydrated using a reagent like acetic anhydride to yield this compound.
Computational Protocol: DFT Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: B3LYP functional with a 6-311++G(d,p) basis set is a common choice.[3]
-
Geometry Optimization: The initial structure of 8HQC is drawn and its geometry is optimized to a minimum energy state.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.
-
Electronic Property Analysis: HOMO and LUMO energies are extracted from the output file.
Computational Protocol: Molecular Docking
-
Software: AutoDock, Glide, or similar docking programs.
-
Ligand Preparation: The 3D structure of 8HQC is prepared by adding hydrogens and assigning partial charges.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the protein.
-
Docking Run: The docking algorithm is run to generate and score various binding poses of the ligand.
-
Analysis: The results are analyzed to identify the best binding pose and the key interactions.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for theoretical studies of this compound.
Ligand-Protein Interaction
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A Technical Guide to the Photophysical Characterization of 8-Hydroxyquinoline-2-carbonitrile: Unveiling Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) is a versatile bicyclic aromatic compound, comprising a pyridine ring fused to a phenol ring[1]. This unique structure endows it with several key properties that are highly sought after in various scientific disciplines. The presence of a hydroxyl group at the 8-position and a nitrogen atom in the pyridine ring makes 8-HQ and its derivatives potent chelating agents for a wide array of metal ions[1][2]. This chelation ability is often accompanied by significant changes in their fluorescence properties, a phenomenon that has been extensively exploited in the design of fluorescent sensors for metal ions of biological and environmental importance[1][2].
The parent 8-HQ molecule is generally considered to be weakly fluorescent in solution. This is primarily attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT)[1][2]. Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring, leading to a tautomeric form that dissipates the absorbed energy primarily through non-emissive pathways. However, this intrinsic fluorescence can be dramatically enhanced upon chelation with metal ions, which restricts the ESIPT process and increases the rigidity of the molecule, thereby favoring radiative decay[1][2].
The introduction of a carbonitrile (-C≡N) group at the 2-position of the 8-hydroxyquinoline scaffold, to form 8-Hydroxyquinoline-2-carbonitrile, is expected to modulate its electronic and photophysical properties significantly. The electron-withdrawing nature of the nitrile group can influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby affecting the ESIPT process and, consequently, the quantum yield and fluorescence lifetime.
Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime
A thorough understanding of a fluorophore's behavior necessitates the determination of its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[3]. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency[3].
-
Fluorescence Lifetime (τF): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Lifetimes are typically in the range of picoseconds to hundreds of nanoseconds for most organic fluorophores. This parameter is sensitive to the molecule's local environment and can be affected by factors such as temperature, solvent polarity, and the presence of quenchers.
As of the latest literature review, specific, experimentally determined values for the quantum yield and fluorescence lifetime of this compound have not been reported. The photophysical properties of 8-hydroxyquinoline and its derivatives are known to be highly sensitive to the solvent environment[4]. Therefore, any determination of these parameters must be reported with a clear description of the experimental conditions.
Table 1: Photophysical Properties of this compound (To be determined)
| Parameter | Symbol | Value | Experimental Conditions |
| Molar Absorptivity | ε | TBD | Solvent, Temperature |
| Excitation Maximum | λex | TBD | Solvent |
| Emission Maximum | λem | TBD | Solvent |
| Fluorescence Quantum Yield | ΦF | TBD | Solvent, Standard, Excitation Wavelength |
| Fluorescence Lifetime | τF | TBD | Solvent, Temperature, Emission Wavelength |
The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)
The photophysical behavior of 8-hydroxyquinoline derivatives is fundamentally governed by the ESIPT process. In the ground state, the molecule exists predominantly in its enol form. Upon absorption of a photon and promotion to the excited state, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen increase, facilitating the transfer of the proton to form an excited-state keto tautomer. This process is a key deactivation pathway that competes with fluorescence emission.
Caption: The Jablonski diagram illustrating the ESIPT process in 8-hydroxyquinoline derivatives.
Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of this compound can be determined using two primary methods: the comparative (relative) method and the absolute method.
The Comparative Method (Relative Quantum Yield)
This is the more common and accessible method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield[5].
Principle: If the sample and a standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields[5].
Equation:
ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Experimental Protocol:
-
Selection of a Standard: Choose a standard with an emission range that overlaps with that of this compound. For emission in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice, though its temperature sensitivity should be noted[3]. Fluorescein in 0.1 M NaOH (ΦF = 0.95) is another option.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent to ensure the refractive index is constant. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects[5].
-
Absorbance Measurements: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument parameters.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation above and the slopes of the plots.
-
Caption: Workflow for the comparative determination of fluorescence quantum yield.
The Absolute Method
This method directly measures the ratio of emitted to absorbed photons using an integrating sphere. It does not require a reference standard but necessitates more specialized equipment[6].
Principle: An integrating sphere collects all the light scattered and emitted by the sample. By measuring the excitation light with and without the sample in the sphere, the number of absorbed photons can be determined. A subsequent scan of the emission region quantifies the number of emitted photons[6][7].
Experimental Determination of Fluorescence Lifetime
The most common and robust technique for measuring fluorescence lifetimes in the nanosecond and picosecond range is Time-Correlated Single Photon Counting (TCSPC)[8][9][10][11][12].
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond diode laser). The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events. A histogram of these time differences builds up the fluorescence decay profile[8][9][11].
Experimental Protocol:
-
Instrument Setup:
-
A pulsed light source (e.g., a diode laser or a mode-locked Ti:Sapphire laser).
-
A sample holder.
-
A monochromator to select the emission wavelength.
-
A sensitive, high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
TCSPC electronics to measure and histogram the time delays.
-
-
Data Acquisition:
-
Measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detection system[13][14].
-
Measure the fluorescence decay of the this compound solution. The photon counting rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay models to extract the fluorescence lifetime(s).
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Factors Influencing the Photophysical Properties of this compound
The quantum yield and fluorescence lifetime of this compound are not intrinsic constants but are highly dependent on its environment.
-
Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). Solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond, affecting the ESIPT process and potentially increasing fluorescence[4].
-
pH: The pH of the solution will determine the protonation state of the molecule. At low pH, the pyridine nitrogen will be protonated, while at high pH, the hydroxyl group will be deprotonated. Both of these ionic forms will have distinct photophysical properties compared to the neutral form.
-
Metal Ion Chelation: As with other 8-HQ derivatives, the coordination of metal ions to the nitrogen and deprotonated oxygen is expected to significantly enhance the fluorescence of this compound by inhibiting the ESIPT pathway and increasing structural rigidity[1][2].
Conclusion
While the specific quantum yield and fluorescence lifetime of this compound remain to be experimentally determined and reported, this guide provides the necessary theoretical framework and detailed experimental protocols for their characterization. By understanding the central role of ESIPT and the influence of environmental factors, researchers can effectively design experiments to unveil the photophysical properties of this and other novel 8-hydroxyquinoline derivatives. The methodologies outlined herein for quantum yield and lifetime determination represent the gold standard in the field, ensuring the generation of accurate and reliable data that will be crucial for the development of new fluorescent probes, pharmaceuticals, and advanced materials.
References
- PicoQuant. (n.d.). Time-resolved Fluorescence.
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- AUREA Technology. (n.d.). Time-Correlated Single Photon Counting.
- Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting.
- Lakowicz, J. R., et al. (2008). Fluorescence Lifetime Imaging and Biological Imaging. PMC PubMed Central.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-748.
- PubChem. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile.
- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
- Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Wikipedia. (n.d.). Quantum yield.
- Edinburgh Instruments. (2012, April 3). Quantum Yield Integrating Sphere Measurements. YouTube.
- Gaikwad, M. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
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Solubility Profile of 8-Hydroxyquinoline-2-carbonitrile: A Framework for Prediction, Determination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Part 1: Physicochemical Profile and Structural Analysis
A molecule's solubility is fundamentally dictated by its structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4][5] A detailed analysis of the functional groups within 8-Hydroxyquinoline-2-carbonitrile allows for a nuanced prediction of its behavior.
The molecule, with the chemical formula C₁₀H₆N₂O, possesses three key features that influence its interactions with solvents:
-
8-Hydroxyquinoline Core: The parent 8-hydroxyquinoline structure is known to be poorly soluble in water but dissolves in many organic solvents and aqueous mineral acids.[6][7] The quinoline ring system itself is aromatic and relatively nonpolar, while the nitrogen atom acts as a hydrogen bond acceptor.
-
Phenolic Hydroxyl (-OH) Group: Located at the 8-position, this group is a strong hydrogen bond donor and acceptor. It imparts a degree of polarity and allows for specific interactions with protic solvents. It also introduces weak acidity to the molecule.
-
Nitrile (-C≡N) Group: The carbonitrile group at the 2-position is highly polar and a strong electron-withdrawing group. It is an effective hydrogen bond acceptor but not a donor. Its presence significantly increases the molecule's overall polarity compared to the parent 8-hydroxyquinoline.
The interplay between the nonpolar aromatic rings and the polar hydroxyl and nitrile groups suggests a complex solubility profile. The molecule is amphiphilic, possessing both hydrophobic and hydrophilic characteristics.
Computed Physicochemical Properties
A summary of key computed properties for this compound provides a quantitative basis for solubility prediction.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | PubChem[8] |
| Molecular Weight | 170.17 g/mol | PubChem[8] |
| XLogP3 | 1.9 | PubChem[8] |
| Hydrogen Bond Donors | 1 (from -OH group) | PubChem |
| Hydrogen Bond Acceptors | 3 (from quinoline N, -OH oxygen, and nitrile N) | PubChem |
| IUPAC Name | This compound | PubChem[8] |
The positive XLogP3 value suggests a greater preference for an octanol phase over a water phase, predicting limited aqueous solubility. The presence of multiple hydrogen bond acceptors enhances its potential to interact with a wide range of polar solvents.
Part 2: Theoretical Solubility Predictions
Based on the structural analysis, we can predict the solubility of this compound in different solvent classes.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While the quinoline ring has nonpolar character, the highly polar hydroxyl and nitrile groups will prevent effective solvation by nonpolar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be high . These solvents can effectively solvate the polar functional groups, particularly the nitrile, through dipole-dipole interactions. Their ability to accept hydrogen bonds will also stabilize the hydroxyl group.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility will be variable and moderate .
-
Water: Expected to be low . Despite the presence of hydrogen-bonding groups, the large, relatively hydrophobic aromatic core will limit solubility. The principle of "like dissolves like" suggests a mismatch between the largely nonpolar core of the molecule and the highly polar water.[3][5]
-
Alcohols (Ethanol, Methanol): Expected to be moderate to good . Alcohols are effective hydrogen bond donors and acceptors, and their alkyl chains provide a nonpolar character that can solvate the quinoline ring system more effectively than water.
-
-
Aqueous Acids and Bases:
-
Aqueous Acid (e.g., 5% HCl): The quinoline nitrogen can be protonated, forming a cationic salt which should exhibit increased solubility in aqueous media.[9]
-
Aqueous Base (e.g., 5% NaOH): The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a phenoxide salt. This salt is expected to be significantly more soluble in water than the neutral compound.[9]
-
Part 3: Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for determining both qualitative and quantitative solubility.
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol allows for a quick, preliminary screening across a range of solvents to test the theoretical predictions.
Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in various solvents at room temperature. A common threshold defines solubility as >30 mg/mL.
Methodology:
-
Preparation: Dispense approximately 5 mg of this compound into a series of small, labeled glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., water) dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background.
-
If the solid completely dissolves, the compound is soluble .
-
If some solid remains, continue adding solvent in 0.1 mL increments up to a total volume of 1 mL, agitating after each addition.
-
If the solid dissolves completely at any point, it is classified as soluble or partially soluble depending on the volume required.
-
If solid remains after 1 mL of solvent is added, the compound is classified as insoluble in that solvent.
-
-
Record: Document the observations for each solvent tested.
Protocol 2: Quantitative Solubility by the Equilibrium Shake-Flask Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. It is a self-validating system because the analysis of multiple time points confirms that equilibrium has been reached.
Objective: To determine the precise concentration (e.g., in mg/mL or µg/mL) of a saturated solution of this compound in a specific solvent at a controlled temperature.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, airtight container (e.g., a screw-cap glass vial). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C). Agitate the suspension for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid from the saturated solution, withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to prevent any solid particles from being carried over.
-
Sample Preparation: Immediately dilute the clear, saturated filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry. A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.
-
Validation of Equilibrium: To ensure true equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent across the later time points, it confirms that the system has reached equilibrium.
Experimental Workflow Diagram
The following diagram illustrates the quantitative shake-flask methodology.
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electrophilic aromatic substitution reactions of 8-Hydroxyquinoline-2-carbonitrile
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 8-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a promising scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and metal-chelating capabilities.[1][2] A comprehensive understanding of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is paramount for the synthesis of novel derivatives with tailored functionalities. This guide provides a detailed exploration of the predicted electrophilic aromatic substitution reactions of this compound. In the absence of extensive direct experimental literature on this specific substrate, this document leverages established principles of physical organic chemistry and the well-documented reactivity of the parent 8-hydroxyquinoline scaffold to forecast the regioselectivity and propose viable synthetic protocols. The insights herein are intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel 8-hydroxyquinoline-based compounds.
Introduction to this compound: A Scaffold of Interest
8-Hydroxyquinoline and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4] The introduction of a carbonitrile group at the 2-position of the 8-hydroxyquinoline core significantly modulates the molecule's electronic and steric properties. The nitrile group is a potent electron-withdrawing group, which influences the reactivity of the pyridine ring and, to a lesser extent, the attached benzene ring. This unique substitution pattern makes this compound a valuable precursor for the development of novel therapeutic agents and functional materials.[5][6]
Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
The electrophilic aromatic substitution reactions of 8-hydroxyquinoline are well-characterized, with substitution predominantly occurring at the 5- and 7-positions of the benzene ring.[1][7] This is governed by the powerful electron-donating, ortho-, para-directing hydroxyl group at the 8-position. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic attack.[8]
In this compound, the strongly electron-withdrawing nitrile group at the 2-position further deactivates the pyridine ring. Its influence on the benzene ring is primarily inductive and through-space, which is expected to be less significant than the resonance effect of the hydroxyl group. Therefore, the hydroxyl group will remain the dominant directing group for electrophilic aromatic substitution on the benzene ring.
Predicted Regioselectivity: Electrophilic attack is predicted to occur at the positions ortho and para to the hydroxyl group, which are the 7- and 5-positions, respectively. The steric hindrance from the peri-protons may slightly favor substitution at the 5-position.
Predictive Protocols for Electrophilic Aromatic Substitution Reactions
The following protocols are predictive and based on established procedures for 8-hydroxyquinoline and other substituted aromatic systems. Experimental validation is essential.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations.
-
Predicted Outcome: Mononitration is expected to yield a mixture of 5-nitro- and 7-nitro-8-hydroxyquinoline-2-carbonitrile, with the potential for dinitration to form 5,7-dinitro-8-hydroxyquinoline-2-carbonitrile under more forcing conditions, mirroring the reactivity of the parent 8-hydroxyquinoline.[1]
Predictive Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C with stirring.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the 5- and 7-nitro isomers.
Halogenation
Halogenation, the introduction of a halogen (e.g., Br, Cl), provides a handle for cross-coupling reactions to build more complex molecules.
-
Predicted Outcome: Similar to nitration, halogenation is anticipated to occur at the 5- and 7-positions. Dihalogenation is also a likely outcome with an excess of the halogenating agent.[9][10]
Predictive Step-by-Step Protocol for Bromination:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Addition of Brominating Agent: Add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extraction: If necessary, extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the brominated products.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H), which can enhance water solubility or serve as a directing group in subsequent reactions.
-
Predicted Outcome: Sulfonation is expected to selectively occur at the 5-position, as is observed with 8-hydroxyquinoline.
Predictive Step-by-Step Protocol:
-
Reaction Setup: Carefully add this compound (1 equivalent) to fuming sulfuric acid (oleum) at room temperature with vigorous stirring.
-
Heating: Gently heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by taking aliquots, quenching in water, and analyzing by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and pour it cautiously onto ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling and dilution. Collect the solid by filtration, wash with a small amount of cold water, and dry.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.
-
Predicted Outcome: Acylation is predicted to occur at the 5- and 7-positions, with the regioselectivity potentially influenced by the specific Lewis acid and reaction conditions.
Predictive Step-by-Step Protocol for Acetylation:
-
Complex Formation: Suspend this compound (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 2.5 equivalents) in a dry, inert solvent like nitrobenzene or 1,2-dichloroethane.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction and pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction: Extract the product with a suitable organic solvent. Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Data Summary and Visualization
Table of Predicted Reactions
| Reaction Type | Electrophile | Predicted Major Products | Proposed Conditions |
| Nitration | NO₂⁺ | 5-Nitro-8-hydroxyquinoline-2-carbonitrile, 7-Nitro-8-hydroxyquinoline-2-carbonitrile | HNO₃, H₂SO₄, 0-5 °C |
| Bromination | Br⁺ | 5-Bromo-8-hydroxyquinoline-2-carbonitrile, 7-Bromo-8-hydroxyquinoline-2-carbonitrile | Br₂, Acetic Acid, RT |
| Sulfonation | SO₃ | This compound-5-sulfonic acid | Fuming H₂SO₄, 80-100 °C |
| Friedel-Crafts Acylation | CH₃CO⁺ | 5-Acetyl-8-hydroxyquinoline-2-carbonitrile, 7-Acetyl-8-hydroxyquinoline-2-carbonitrile | CH₃COCl, AlCl₃, 50-60 °C |
Mechanistic Diagrams
Diagram 1: Predicted Mechanism for Nitration of this compound at the 5-position.
Caption: Predicted electrophilic attack of the nitronium ion at the C5 position.
Diagram 2: Experimental Workflow for a Generic Electrophilic Aromatic Substitution Reaction.
Caption: A generalized workflow for performing and analyzing EAS reactions.
Conclusion and Future Directions
This technical guide provides a predictive framework for the electrophilic aromatic substitution reactions of this compound. Based on the powerful directing effect of the 8-hydroxyl group, substitutions are anticipated to occur primarily at the 5- and 7-positions. The provided protocols, while theoretical, offer a robust starting point for experimental investigations. Future work should focus on the experimental validation of these predictions to fully elucidate the reactivity of this important heterocyclic scaffold. Such studies will undoubtedly accelerate the development of novel this compound derivatives for a wide range of applications in drug discovery and materials science.
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An In-Depth Technical Guide on the Metal Chelating Properties of 8-Hydroxyquinoline-2-carbonitrile
Introduction: The Promise of a Modified Scaffold
The 8-hydroxyquinoline (8HQ) scaffold is a cornerstone in the fields of medicinal chemistry and analytical science, primarily due to its robust ability to chelate a wide array of metal ions.[1][2] This bidentate chelating motif, involving the phenolic oxygen and quinoline nitrogen, is central to the diverse biological activities of its derivatives, which range from anticancer to neuroprotective agents.[3] The strategic functionalization of the 8HQ core allows for the fine-tuning of its chelating properties, selectivity, and pharmacokinetic profile.
This technical guide focuses on a specific, less-explored derivative: 8-Hydroxyquinoline-2-carbonitrile (8HQC-2CN). While direct, in-depth studies on this particular molecule are emerging, its structural features suggest a unique modulation of the classic 8HQ chelating behavior. This document will provide a comprehensive overview of its predicted metal-binding properties, drawing upon a robust comparative analysis with its close structural analog, 8-hydroxyquinoline-2-carboxylic acid (8-HQA). We will delve into the theoretical underpinnings of its chelation, hypothesize its coordination chemistry, and provide detailed, field-proven experimental protocols for its complete characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the potential of this promising molecule.
The 8-Hydroxyquinoline Core: A Privileged Chelating Scaffold
The foundational chelating activity of 8-hydroxyquinoline stems from the precise spatial arrangement of its hydroxyl group at the C8 position and the nitrogen atom at the C1 position. This geometry allows for the formation of a stable five-membered ring upon coordination with a metal ion.[4] This bidentate chelation is the primary mechanism responsible for the activity of many 8HQ-based compounds.[3]
Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the quinoline nitrogen act as a potent pincer, binding to metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[2] This interaction rigidifies the molecular structure and frequently leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), making 8HQ derivatives valuable as fluorescent sensors.[4][5]
The Influence of C2-Substitution: A Shift to Tridentate Coordination
The introduction of a substituent at the C2 position of the 8HQ ring can dramatically alter the ligand's coordination chemistry. A substituent with a donor atom can transform the ligand from bidentate to tridentate, significantly increasing the stability and potentially the selectivity of the resulting metal complexes. The nitrile group (-C≡N) in this compound is an electron-withdrawing group that contains a nitrogen atom with a lone pair of electrons, making it a candidate for a third coordination site.
Comparative Analysis with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)
To understand the potential of 8HQC-2CN, we can draw a close parallel to the well-studied 8-hydroxyquinoline-2-carboxylic acid (8-HQA). In 8-HQA, the carboxyl group at the C2 position actively participates in metal binding, making 8-HQA a potent tridentate chelator.[6][7] It coordinates metal ions using the quinolinic nitrogen, the phenolic oxygen, and a carboxylic oxygen, forming two stable five-membered chelate rings.[7]
Hypothesized Chelation Mechanism of this compound
We hypothesize that this compound will act similarly as a tridentate chelator. The nitrogen atom of the C2-nitrile group can serve as the third donor site, coordinating with the metal ion alongside the phenolic oxygen and quinoline nitrogen. This would also result in the formation of two highly stable, fused five-membered chelate rings. This tridentate nature is expected to lead to the formation of exceptionally stable metal complexes.
Quantitative Analysis: Stability Constants
The stability of metal complexes is quantified by their stability constants (log β). Higher values indicate stronger binding. While data for 8HQC-2CN is not yet published, the values for 8-HQA provide an excellent benchmark for the expected high affinity driven by tridentate chelation. The stability of 8-HQA complexes with first-row transition metals follows the expected Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend that is inversely correlated to the M-N bond length.[7]
Table 1: Stability Constants (log β) for 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) Complexes [7]
| Metal Ion | MLH⁺ (log β₁₁₁) | ML (log β₁₁₀) | ML₂²⁻ (log β₁₂₀) |
|---|---|---|---|
| Mn²⁺ | 13.92 | 7.39 | 12.45 |
| Fe²⁺ | - | 7.91 | 13.45 |
| Co²⁺ | 15.65 | 9.29 | 15.90 |
| Ni²⁺ | 16.38 | 10.16 | 17.17 |
| Cu²⁺ | 18.06 | 12.00 | 20.64 |
| Zn²⁺ | 16.92 | 10.36 | 18.78 |
Data determined at T = 298.2 K and I = 0.2 mol dm⁻³ in KCl(aq).
It is reasonable to predict that the stability constants for 8HQC-2CN complexes will be of a similar magnitude to those of 8-HQA, confirming it as a strong chelator for divalent transition metal ions.
Experimental Protocols for Characterization
To validate the hypothesized chelating properties of this compound, a series of well-established biophysical assays are required. The following protocols provide a self-validating system for determining the stoichiometry and binding affinity of metal-ligand interactions.
Protocol 1: Determining Stoichiometry via UV-Vis Spectroscopy (Job's Plot)
The Job's plot, or method of continuous variations, is a definitive technique to determine the binding stoichiometry of a metal-ligand complex in solution.[8][9][10] The principle relies on preparing a series of solutions where the mole fractions of the metal and ligand vary, but their total molar concentration is held constant. The absorbance, which is proportional to the concentration of the complex formed, is then plotted against the mole fraction of one component. The maximum absorbance corresponds to the stoichiometric ratio of the complex.[11]
Step-by-Step Methodology:
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of 8HQC-2CN and the chosen metal salt (e.g., CuSO₄, ZnCl₂) of the exact same concentration (e.g., 1 mM) in a suitable buffered solvent (e.g., Tris-HCl or HEPES at pH 7.4).
-
Preparation of the Job's Plot Series: In a series of 11 vials (or a 96-well plate), mix the metal (M) and ligand (L) solutions in varying ratios, from 0:10 to 10:0 (M:L), while keeping the total volume constant (e.g., 1 mL). For example:
-
Vial 1: 0 µL M + 1000 µL L (Mole Fraction L = 1.0)
-
Vial 2: 100 µL M + 900 µL L (Mole Fraction L = 0.9)
-
...
-
Vial 6: 500 µL M + 500 µL L (Mole Fraction L = 0.5)
-
...
-
Vial 11: 1000 µL M + 0 µL L (Mole Fraction L = 0.0)
-
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature.
-
Spectroscopic Measurement: Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.[12] This wavelength should be predetermined by scanning a solution containing a mixture of the metal and ligand and identifying the new peak that appears upon complexation.
-
Data Analysis: Plot the absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The peak of the resulting plot will indicate the stoichiometry. For example, a peak at a mole fraction of 0.5 indicates a 1:1 (ML) complex, while a peak at ~0.67 indicates a 1:2 (ML₂) complex.
Protocol 2: Determining Binding Affinity via Fluorescence Titration
Fluorescence spectroscopy is a highly sensitive method to determine the binding constant (Kₐ) of a metal-ligand interaction, particularly for fluorescent ligands like 8HQ derivatives.[13] The experiment involves titrating a fixed concentration of the ligand with increasing concentrations of the metal ion and monitoring the change in fluorescence intensity.
Step-by-Step Methodology:
-
Instrument Setup: Use a spectrofluorometer with temperature control. Determine the optimal excitation wavelength (λ_ex) for 8HQC-2CN and record its emission spectrum to find the maximum emission wavelength (λ_em).
-
Sample Preparation: Prepare a solution of 8HQC-2CN at a low, fixed concentration (e.g., 1-10 µM) in a suitable buffer within a quartz cuvette.
-
Titration: Record the initial fluorescence emission spectrum of the 8HQC-2CN solution. Then, make successive additions of small aliquots of a concentrated metal salt stock solution. After each addition, mix thoroughly, allow the solution to equilibrate (e.g., 2-5 minutes), and record the new fluorescence emission spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the ligand.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF) at λ_em against the total concentration of the metal ion. The resulting binding isotherm can be fitted to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to calculate the binding constant (Kₐ) or the dissociation constant (Kₐ = 1/Kₐ).
Conclusion and Future Directions
This compound stands as a molecule of significant interest for coordination chemistry and drug development. Based on a rigorous comparative analysis with its 2-carboxylic acid analog, it is strongly hypothesized to function as a potent tridentate chelator, forming highly stable complexes with divalent transition metal ions. The electron-withdrawing nitrile group is predicted to modulate the electronic properties of the 8HQ scaffold, potentially influencing its metal selectivity and the photophysical properties of its complexes.
The immediate path forward requires direct experimental validation of these hypotheses. The protocols detailed in this guide provide a clear roadmap for characterizing the stoichiometry and binding affinities of 8HQC-2CN with biologically relevant metal ions. Such studies will not only elucidate the fundamental coordination chemistry of this novel ligand but also pave the way for its application as a targeted therapeutic agent for diseases of metal dyshomeostasis or as a highly specific fluorescent sensor for analytical and diagnostic purposes.
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- Gürsoy, E., & Gümüş, S. (2018). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. Journal of Analytical & Pharmaceutical Research.
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Executive Summary: The Critical Role of pKa in Molecular Design
An In-depth Technical Guide to the pKa of 8-Hydroxyquinoline-2-carbonitrile
This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of this compound, a crucial parameter for researchers and professionals in drug development and materials science. We will delve into the theoretical underpinnings influencing its acidity, present robust methodologies for its empirical determination and computational prediction, and discuss the implications of this value in its applications.
The pKa of a molecule is a fundamental physicochemical property that dictates its degree of ionization at a given pH. For a molecule like this compound (CAS 6759-78-0), which has applications as a chelating agent and a building block in medicinal chemistry, understanding its pKa is paramount.[1][2] This value governs its solubility, membrane permeability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] This guide will provide a detailed exploration of the factors determining the pKa of this specific molecule and offer validated protocols for its accurate measurement and prediction.
Theoretical Framework: Unpacking the Substituent Effects
The acidity of the hydroxyl group in this compound is significantly influenced by the electronic properties of the quinoline ring system and, most notably, the cyano substituent at the 2-position.
The Parent Scaffold: 8-Hydroxyquinoline
The parent molecule, 8-hydroxyquinoline (oxine), possesses two ionizable sites: the phenolic hydroxyl group and the pyridinic nitrogen. In an aqueous solution, the pKa for the deprotonation of the hydroxyl group is approximately 9.9.[4] The nitrogen atom can be protonated, and the pKa for the resulting quinolinium ion is around 5.0.[5] Our focus here is on the deprotonation of the hydroxyl group, which is critical for the molecule's potent metal-chelating ability.[6]
The Impact of the 2-Cyano Substituent
The introduction of a cyano (-C≡N) group at the 2-position of the quinoline ring dramatically alters the electronic landscape of the molecule. The cyano group is a potent electron-withdrawing group due to both the inductive effect and the resonance effect.[7]
-
Inductive Effect: The electronegative nitrogen atom of the cyano group pulls electron density away from the aromatic system through the sigma bonds.
-
Resonance Effect: The cyano group can participate in resonance, delocalizing the negative charge of the phenoxide ion formed upon deprotonation. This stabilization of the conjugate base makes the corresponding acid (the neutral molecule) stronger, thus lowering its pKa.
When comparing to substituted phenols, the effect is pronounced. For instance, phenol has a pKa of 10.0, while p-cyanophenol has a pKa of 7.95.[8][9] This significant drop of over two pKa units highlights the powerful acidifying nature of the cyano group when it can participate in resonance with the phenoxide.
In this compound, the cyano group is in a position that allows for effective resonance stabilization of the conjugate base, which will lead to a significant increase in the acidity of the 8-hydroxyl group compared to the parent 8-hydroxyquinoline.
Estimated pKa Value of this compound
While no direct experimental value for the pKa of this compound is readily available in the searched literature, we can provide an expert estimation based on the established principles discussed above.
Given the pKa of 8-hydroxyquinoline is ~9.9[4] and the acidifying effect of a resonance-participating cyano group on a phenolic hydroxyl is in the range of 2-3 pKa units[8], it is reasonable to predict that the pKa of this compound will be substantially lower than that of its parent compound.
Table 1: Comparison of pKa Values
| Compound | pKa (Phenolic Hydroxyl) | Reference |
| Phenol | 10.0 | [9] |
| 8-Hydroxyquinoline | ~9.9 | [4] |
| p-Cyanophenol | 7.95 | [8] |
| This compound | ~7.5 - 8.0 (Estimated) | N/A |
This estimated range positions this compound as a significantly stronger acid than 8-hydroxyquinoline, which has profound implications for its use as a chelating agent at physiological pH.
Experimental Determination of pKa: A Spectrophotometric Titration Protocol
Spectrophotometric titration is a highly suitable method for determining the pKa of this compound, as the molecule contains a chromophore, and the UV-Vis absorbance spectrum is expected to change as a function of ionization.[10][11]
Rationale for Method Selection
This method is chosen for its sensitivity and accuracy, especially for compounds that may have limited solubility, making potentiometric titration challenging.[12] The core principle is that the protonated (HA) and deprotonated (A⁻) forms of the molecule will have distinct absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, we can determine the ratio of [A⁻]/[HA] and subsequently the pKa using the Henderson-Hasselbalch equation.
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic co-solvent like DMSO to ensure solubility, and then dilute it into aqueous buffers.[10]
-
Prepare a series of buffer solutions with known pH values, covering the range from approximately pH 6 to pH 9. A universal buffer (e.g., Britton-Robinson) or a series of individual buffers (e.g., phosphate, borate) can be used. Ensure a constant ionic strength (e.g., 0.1 M KCl) across all buffers.[11]
-
-
Determination of Analytical Wavelengths:
-
Record the UV-Vis absorbance spectrum (e.g., 200-500 nm) of this compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (HA).
-
Record the spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated species (A⁻).
-
Identify the wavelength(s) where the difference in absorbance between the two forms is maximal. This will be the analytical wavelength used for the titration.[13]
-
-
Spectrophotometric Titration:
-
Prepare a series of samples by adding a small, constant volume of the this compound stock solution to each of the buffer solutions, resulting in a final concentration in the micromolar range.
-
Measure the absorbance of each sample at the predetermined analytical wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal ([HA] = [A⁻]).[13]
-
Alternatively, the pKa can be calculated for each data point using the following equation: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated species, and A_min is the absorbance of the protonated species. The average of these calculated values provides the pKa.
-
Workflow Diagram
Caption: Workflow for experimental pKa determination.
Computational Prediction of pKa: A Quantum Mechanical Approach
Computational methods provide a powerful, cost-effective alternative for estimating pKa values, especially for novel compounds.[14] A common and accurate approach involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent using Density Functional Theory (DFT) in conjunction with a continuum solvation model.[15][16]
Theoretical Basis
The pKa is directly proportional to the Gibbs free energy of the acid dissociation reaction in solution (ΔG°_aq). This can be calculated using a thermodynamic cycle that separates the reaction into gas-phase energies and solvation free energies.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Perform geometry optimizations for both the protonated (HA) and deprotonated (A⁻) forms of this compound in the gas phase. A suitable level of theory, such as B3LYP with a 6-31G* basis set, is a good starting point.
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations with a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), to calculate the free energy of solvation for both HA and A⁻.[14]
-
-
Calculation of ΔG°_aq:
-
The free energy change of the reaction in solution is calculated as: ΔG°_aq = G°_gas(A⁻) + G°_gas(H⁺) - G°_gas(HA) + ΔG°_solv(A⁻) + ΔG°_solv(H⁺) - ΔG°_solv(HA)
-
The gas-phase free energy of the proton, G°_gas(H⁺), is a known constant. The solvation free energy of the proton, ΔG°_solv(H⁺), is a well-established, albeit challenging to compute, value that can be taken from the literature.
-
-
pKa Calculation:
-
The pKa is then calculated using the relationship: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).
-
-
Refinement with an Isodesmic Reaction (Optional but Recommended):
-
To improve accuracy by canceling systematic errors, calculate the pKa relative to a known reference compound with a similar structure (e.g., 8-hydroxyquinoline or p-cyanophenol).[17] This approach focuses on calculating the difference in pKa between the target and the reference, which is often more accurate than the absolute prediction.
-
Computational Workflow Diagram
Caption: Workflow for computational pKa prediction.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the pKa of this compound. By understanding the strong electron-withdrawing effects of the 2-cyano group, we can confidently estimate its pKa to be in the range of 7.5 to 8.0, a significant increase in acidity compared to its parent compound. We have also outlined detailed, self-validating protocols for both experimental determination via spectrophotometric titration and theoretical prediction using quantum mechanics.
Accurate knowledge of this pKa value is indispensable for the rational design of novel drugs and materials. It enables precise control over chelation efficiency, solubility, and biological interactions, ultimately leading to the development of more effective and targeted molecular agents.
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biological activity of 8-Hydroxyquinoline-2-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 8-Hydroxyquinoline-2-carbonitrile Derivatives
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic potential. These are often referred to as "privileged structures." The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential example of such a scaffold, serving as the foundation for a multitude of agents with diverse biological activities.[1][2] Its unique combination of a planar, bicyclic aromatic system, lipophilicity, and, most critically, its potent metal-chelating ability, makes it a focal point for drug design.[3] This guide delves into a specific, highly promising subclass: this compound derivatives. We will explore the foundational chemistry of the 8-HQ core, dissect the influence of the 2-carbonitrile moiety, and provide a comprehensive overview of the therapeutic potential, mechanistic underpinnings, and essential experimental protocols for evaluating this compelling class of molecules.
The 8-Hydroxyquinoline Core: A Master of Metal Chelation
The biological prowess of virtually all 8-HQ derivatives stems from their structure as monoprotic bidentate chelating agents.[1] The hydroxyl group at the C8 position and the nitrogen atom at the C1 position form a highly efficient coordination site for a wide range of divalent and trivalent metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][3] These metal ions are not mere bystanders in biology; they are critical cofactors for enzymes involved in cellular respiration, DNA replication, and signal transduction. The tightly regulated balance of these metals, known as metal homeostasis, is essential for life.
The therapeutic strategy of 8-HQ derivatives is elegantly disruptive. By chelating these metal ions, they can:
-
Deprive Pathogens and Cancer Cells of Essential Nutrients: Rapidly proliferating cells, such as cancer cells and bacteria, have a high demand for metals. 8-HQ derivatives can sequester these metals, effectively starving the cells and inhibiting their growth.[4]
-
Catalyze the Production of Reactive Oxygen Species (ROS): When complexed with redox-active metals like copper, 8-HQ derivatives can facilitate Fenton-like reactions, leading to a surge in cytotoxic ROS within the target cell. This oxidative stress triggers programmed cell death (apoptosis).[5]
-
Restore Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, dysregulated metal ions contribute to protein aggregation and oxidative damage.[3][6] Lipophilic 8-HQ derivatives can cross the blood-brain barrier, bind to these excess metals, and facilitate their redistribution, thereby exerting a neuroprotective effect.[7]
The introduction of a carbonitrile (-C≡N) group at the C2 position is a deliberate and strategic modification. As a potent electron-withdrawing group, it modulates the electronic properties of the entire quinoline ring system. This is expected to influence the acidity of the 8-hydroxyl proton and the basicity of the quinoline nitrogen, thereby fine-tuning the stability and redox potential of the resulting metal complexes. This modulation is critical for optimizing both efficacy and selectivity.
Anticancer Activity: A Multi-Pronged Assault
8-HQ derivatives have shown significant promise as anticancer agents.[5] The 2-carbonitrile substitution is hypothesized to enhance this activity by influencing the compound's ability to engage with metal-dependent pathways crucial for tumor survival.
Mechanism of Action: Induction of Apoptosis
The primary anticancer mechanism is the induction of apoptosis, driven by the generation of intracellular ROS and the inhibition of key cellular machinery.[5] The chelation of copper and iron by this compound can create complexes that catalytically generate hydroxyl radicals, leading to lipid peroxidation, DNA damage, and mitochondrial dysfunction—all potent triggers for the apoptotic cascade.
Caption: Proposed anticancer mechanism of 8-HQ-2-CN derivatives.
Quantitative Data: Cytotoxicity of 8-HQ Derivatives
While specific data for 2-carbonitrile derivatives is emerging, the broader 8-HQ class provides a strong predictive framework. The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency.
| Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 |
| 5,7-Dichloro-8-hydroxyquinoline | A-549 (Lung Carcinoma) | 5.6 |
| Halogenated Pyrano-quinoline-carbonitrile | MCF-7 (Breast Cancer) | Varies (potent) |
| 8-HQ Glucoconjugate (with Cu²⁺) | Various Tumor Lines | Varies |
Data synthesized from multiple sources for comparative purposes.[2][4][8]
Experimental Protocol: MTT Assay for Cell Viability
This is the foundational assay for assessing the cytotoxic potential of a new compound. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to avoid cell overgrowth in the control wells.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Activity: Disrupting Microbial Homeostasis
The antibacterial and antifungal properties of 8-HQ derivatives have been known for over a century.[4] The mechanism is primarily based on the chelation of essential metal ions that are vital for microbial enzymes and structural integrity.[10][11] The increased lipophilicity imparted by some substitutions allows these compounds to penetrate the microbial cell wall and membrane effectively.
Quantitative Data: Antimicrobial Potency of 8-HQ Derivatives
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness.
| Derivative | Microbial Strain | MIC (µg/mL) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.034 (0.1 µM) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 0.24 (1.1 µM) |
| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | 3.9 |
| Novel 8-HQ-Quinolone Hybrid (5d) | E. coli | 0.125 - 8 |
Data synthesized from multiple sources.[10][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Neuroprotective Potential: A Beacon for Neurodegeneration
The role of metal dyshomeostasis in neurodegenerative diseases like Alzheimer's and Parkinson's is well-established.[3][6] The ability of lipophilic 8-HQ derivatives such as Clioquinol to cross the blood-brain barrier and modulate the brain's metal environment is the cornerstone of their neuroprotective activity.[7] They can dissolve metal-rich amyloid plaques and inhibit metal-catalyzed oxidative stress, offering a disease-modifying therapeutic strategy.[5][13]
Caption: Neuroprotection via modulation of brain metal homeostasis.
Synthesis and Structure-Activity Relationship (SAR)
A robust and scalable synthesis is paramount for drug development. The this compound scaffold is accessible through established chemical transformations.
Proposed Synthetic Pathway
A logical and efficient route begins with the commercially available 8-hydroxy-2-methylquinoline.
Caption: Proposed synthesis of this compound.
This two-step process involves an oxidation of the methyl group to an aldehyde, a reaction that has been successfully reported, followed by a standard conversion of the aldehyde to a nitrile.[8][14]
Key SAR Insights
Analysis of the broader 8-HQ class provides critical insights for optimizing the 2-carbonitrile scaffold:
-
Halogenation: Adding electron-withdrawing halogens (Cl, Br) at the C5 and C7 positions consistently enhances both anticancer and antimicrobial activity.[2][4] This is likely due to increased lipophilicity and modulation of the ring's electronic character.
-
Mannich Bases: Introduction of aminomethyl groups (Mannich bases), particularly at the C7 position, can significantly improve activity against multidrug-resistant cancer cells.[15]
-
The C2 Position: The presence of an electron-withdrawing group at C2, such as the target carbonitrile, is anticipated to enhance the chelating strength and overall biological activity, consistent with observations that electron-withdrawing substituents elsewhere on the ring are beneficial.[15]
Future Perspectives
The this compound scaffold represents a promising platform for the development of novel therapeutics. The electron-withdrawing nature of the nitrile group is strategically positioned to enhance the intrinsic metal-chelating properties of the 8-HQ core, potentially leading to compounds with superior potency and selectivity. Future research must focus on the synthesis of a focused library of these derivatives, followed by rigorous in vitro screening against panels of cancer cell lines and microbial pathogens. Subsequent lead optimization, guided by the SAR principles outlined herein, will be critical for advancing these compelling molecules toward clinical consideration.
References
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- ResearchGate. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
- Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5044.
- National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5044.
- National Center for Biotechnology Information. (2022). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(9), e202200189.
- National Center for Biotechnology Information. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- National Center for Biotechnology Information. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Scientific Reports, 10, 19851.
- PubMed. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- ResearchGate. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Eurasian Journal of Analytical Chemistry.
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- National Center for Biotechnology Information. (2021). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 22(19), 10738.
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An In-depth Technical Guide to 8-Hydroxyquinoline-2-carbonitrile as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-hydroxyquinoline-2-carbonitrile, a fascinating and versatile bidentate ligand. We will delve into its synthesis, explore the nuances of its coordination chemistry, and highlight its burgeoning applications in catalysis, materials science, and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the rationale behind experimental design and the structure-property relationships that make this compound a compelling subject of modern research.
Introduction: The Strategic Advantage of the Nitrile Moiety
8-Hydroxyquinoline (8-HQ) is a well-established "privileged structure" in medicinal and coordination chemistry. Its ability to form stable five-membered chelate rings with a vast array of metal ions through its phenolic oxygen and pyridine nitrogen has led to its use in therapeutics, organic light-emitting diodes (OLEDs), and as a fluorescent sensor.[1][2][3] The introduction of a carbonitrile (-C≡N) group at the 2-position of the quinoline ring, creating this compound, strategically modulates the electronic properties and steric profile of the parent ligand.
The potent electron-withdrawing nature of the nitrile group significantly influences the acidity of the phenolic proton and the electron density on the pyridine nitrogen. This electronic perturbation has profound implications for the coordination properties of the ligand, affecting the stability, reactivity, and photophysical characteristics of its metal complexes. This guide will explore these effects in detail, providing a framework for the rational design of novel functional molecules.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be approached through several routes, most commonly involving the dehydration of the corresponding aldoxime or amide. The following protocol details a reliable method starting from the readily available 8-hydroxy-2-quinolinecarboxaldehyde.
Experimental Protocol: Synthesis via Dehydration of 8-Hydroxy-2-quinolinecarboxaldehyde Oxime
This two-step procedure first involves the formation of the oxime from the aldehyde, followed by its dehydration to the nitrile.
Step 1: Synthesis of 8-Hydroxy-2-quinolinecarboxaldehyde Oxime
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxy-2-quinolinecarboxaldehyde (1.0 eq) in ethanol (50 mL).
-
Addition of Hydroxylamine: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, reduce the solvent volume under vacuum. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the oxime as a solid.
Step 2: Dehydration to this compound
-
Reagent Preparation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the synthesized 8-hydroxy-2-quinolinecarboxaldehyde oxime (1.0 eq).
-
Dehydrating Agent: Add a suitable dehydrating agent such as acetic anhydride (3-5 eq) or thionyl chloride (1.2 eq) in an appropriate solvent like dichloromethane or toluene. Caution: These reagents are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours, with progress monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O[4] |
| Molecular Weight | 170.17 g/mol [4] |
| Appearance | Off-white to yellow solid |
| Melting Point | Varies depending on purity |
| ¹H NMR | Consistent with the aromatic protons of the quinoline ring system. |
| ¹³C NMR | Shows characteristic peaks for the aromatic carbons and the nitrile carbon. |
| IR (cm⁻¹) | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration. |
Coordination Chemistry: A Bidentate Ligand with Modulated Properties
This compound acts as a bidentate ligand, coordinating to metal ions through the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring.[5][6]
Caption: Bidentate coordination of this compound to a metal center (Mⁿ⁺).
The presence of the electron-withdrawing nitrile group at the C2 position, adjacent to the coordinating nitrogen, has several key consequences:
-
Increased Acidity: The pKa of the phenolic proton is lowered compared to the parent 8-HQ, facilitating coordination at lower pH values.
-
Modified Donor Strength: The electron density on the pyridine nitrogen is reduced, which can affect the strength of the metal-nitrogen bond. This modulation can influence the stability and reactivity of the resulting metal complexes.
-
Steric Influence: The linear geometry of the nitrile group introduces specific steric constraints around the metal center, which can influence the coordination geometry and the accessibility of the metal for further reactions.
These properties make this compound a tunable ligand for a variety of applications.
Synthesis and Characterization of Metal Complexes
Metal complexes of this compound can be readily synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol for Metal Complex Synthesis
-
Ligand Solution: Dissolve this compound (typically 2 equivalents for a 1:2 metal-to-ligand ratio) in a suitable solvent such as ethanol, methanol, or DMF.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂, ZnCl₂, PdCl₂) (1 equivalent) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating.
-
Isolation: The resulting metal complex often precipitates from the solution. The solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
-
Recrystallization: If necessary, the complex can be recrystallized from a suitable solvent to obtain high-purity crystals suitable for single-crystal X-ray diffraction analysis.
Characterization of the Metal Complexes:
The formation and structure of the metal complexes are confirmed using a variety of spectroscopic and analytical techniques:
| Technique | Information Obtained |
| FT-IR Spectroscopy | Shift in the C≡N stretching frequency upon coordination. Disappearance of the phenolic O-H band. Appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. |
| UV-Vis Spectroscopy | Changes in the electronic absorption spectra upon complexation, often resulting in red or blue shifts of the ligand-centered transitions and the appearance of new charge-transfer bands.[5] |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR provides detailed information about the structure of the complex in solution. |
| Elemental Analysis | Confirms the stoichiometry of the metal complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry around the metal center.[7] |
Applications of this compound and its Metal Complexes
The unique electronic and steric properties of this compound and its metal complexes have led to their exploration in several cutting-edge applications.
Catalysis
Palladium complexes of 8-hydroxyquinoline derivatives have been investigated as catalysts in cross-coupling reactions.[8][9] The bidentate nature of the ligand provides stability to the palladium center, while the electronic tuning afforded by the nitrile group can influence the catalytic activity and selectivity.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Luminescent Materials
Zinc(II) complexes of 8-hydroxyquinoline derivatives are well-known for their luminescent properties and are used in OLEDs.[1][10][11] The introduction of the nitrile group can modulate the emission wavelength and quantum yield of the resulting zinc complex, potentially leading to materials with improved performance for display and lighting applications. The enhanced luminescence is often attributed to the increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways.[12]
Bioinorganic Chemistry and Drug Development
The parent 8-hydroxyquinoline scaffold is a known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer effects.[3][5] The ability of these compounds to chelate essential metal ions is often central to their mechanism of action. The modified electronic properties of this compound and its metal complexes make them interesting candidates for the development of novel therapeutic agents with potentially enhanced potency or altered selectivity.
Caption: A simplified workflow illustrating the potential mechanism of action for a metal-based drug.
Conclusion and Future Outlook
This compound represents a strategically designed ligand that builds upon the rich chemical heritage of the 8-hydroxyquinoline scaffold. The introduction of the nitrile group provides a powerful tool for tuning the electronic and steric properties of the resulting metal complexes, opening up new avenues for research and development. From the design of more efficient catalysts and luminescent materials to the exploration of novel therapeutic agents, this compound is poised to be a valuable building block in the toolkit of chemists and materials scientists. Further investigations into the reactivity of its coordinated metal centers and a deeper understanding of the structure-activity relationships will undoubtedly unlock even more exciting applications for this versatile molecule.
References
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- De la Guardia, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
- Farruggia, G., et al. (2006). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344-350.
- Gao, H., et al. (2018). Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19. Journal of Molecular Structure, 1244, 130959.
- He, X., et al. (2007). Highly luminescent zinc(II)-bis(8-hydroxyquinoline) complex nanorods: sonochemical synthesis, characterizations, and protein sensing. The Journal of Physical Chemistry C, 111(23), 8218-8223.
- Lam, C. K., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
- Sapochova, L., et al. (2018). New approach to synthesis Zinc(II)-(8-hydroxyquinoline) complex and its luminescent property. Journal of Luminescence, 198, 268-274.
- Tanaka, K., & Shionoya, M. (1999). Crystal Structure of 8-Hydroxyquinoline-2-Carboxylic Acid Copper(II) Complex. Analytical Sciences, 15(3), 289-290.
- Vu, T. T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
- Wang, D., et al. (2020). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 5(20), 11566-11574.
- Zhang, X., et al. (2019). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules, 24(12), 2289.
- BenchChem. (2025). A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2-Hydroxyquinoline in the Shadows. BenchChem Technical Guides.
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- Khan, T. A., et al. (2019). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Journal of Biomolecular Structure and Dynamics, 37(13), 3432-3446.
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Methodological & Application
Application Notes and Protocols for 8-Hydroxyquinoline-2-carbonitrile: A Novel Fluorogenic Probe for Selective Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the synthesis and application of 8-hydroxyquinoline-2-carbonitrile (8-HQC) as a selective fluorescent chemosensor for metal ion detection. Leveraging the well-established principles of 8-hydroxyquinoline chemistry, this guide offers detailed protocols, from the synthesis of the probe to its application in quantitative analysis, equipping researchers with the necessary information to explore the potential of this promising molecule.
Introduction: The Promise of this compound in Metal Ion Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent chemosensors for metal ions. Their ability to form stable complexes with a variety of metal cations, often accompanied by a significant change in fluorescence, makes them invaluable tools in analytical chemistry, environmental monitoring, and biological imaging.[1][2] The introduction of a nitrile group at the 2-position of the 8-hydroxyquinoline scaffold to form this compound (8-HQC) is anticipated to modulate the electronic properties and coordination chemistry of the parent molecule, potentially leading to enhanced selectivity and sensitivity for specific metal ions.
The primary mechanism of action for many 8-hydroxyquinoline-based sensors is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF).[3] In the free ligand, non-radiative decay pathways can quench fluorescence. Upon chelation with a metal ion, these pathways are often suppressed, leading to a "turn-on" fluorescent response.
Synthesis of this compound (8-HQC)
The synthesis of 8-HQC can be achieved through a two-step process starting from the commercially available 8-hydroxy-2-methylquinoline. The first step involves the oxidation of the methyl group to an aldehyde, followed by the conversion of the aldehyde to a nitrile.
Part 1: Synthesis of 8-Hydroxyquinoline-2-carbaldehyde
This protocol is adapted from a known procedure for the oxidation of 8-hydroxy-2-methylquinoline.
Materials:
-
8-Hydroxy-2-methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Protocol:
-
In a round-bottom flask, dissolve 8-hydroxy-2-methylquinoline in a mixture of dioxane and water.
-
Add selenium dioxide to the solution.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 8-hydroxyquinoline-2-carbaldehyde by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.
Part 2: Synthesis of this compound from 8-Hydroxyquinoline-2-carbaldehyde
This is a general protocol for the conversion of an aldehyde to a nitrile using hydroxylamine hydrochloride followed by a dehydration agent.
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate (HCOONa)
-
Formic acid (HCOOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde in formic acid.
-
Add a solution of hydroxylamine hydrochloride and sodium formate in formic acid to the aldehyde solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Application in Selective Metal Ion Detection
While specific experimental data for 8-HQC is not yet widely available, based on the behavior of analogous 8-hydroxyquinoline derivatives, it is hypothesized to be a selective "turn-on" fluorescent sensor for divalent metal ions such as Zn²⁺ or trivalent ions like Al³⁺.[1][4] The following protocols are provided as a starting point for researchers to investigate its potential.
Principle of Detection
The sensing mechanism is based on the chelation of the target metal ion by the nitrogen of the quinoline ring and the deprotonated hydroxyl group of 8-HQC. This coordination is expected to inhibit the ESIPT process, leading to a significant enhancement in fluorescence intensity.
Diagram of the Proposed Sensing Mechanism:
Caption: Proposed "turn-on" fluorescence mechanism of 8-HQC.
General Experimental Workflow
The following workflow outlines the steps for evaluating the metal ion sensing capabilities of 8-HQC.
Experimental Workflow Diagram:
Caption: General workflow for characterizing 8-HQC as a metal ion sensor.
Protocol for Selective Zn²⁺ Detection (Hypothetical)
This protocol is based on procedures for other 8-hydroxyquinoline-based Zn²⁺ sensors and should be optimized for 8-HQC.[4]
Materials:
-
This compound (8-HQC)
-
Ethanol (spectroscopic grade)
-
Deionized water
-
HEPES buffer (or other suitable buffer, e.g., Tris-HCl)
-
Stock solutions (1.0 mM) of various metal perchlorates or chlorides (e.g., Zn²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of 8-HQC in ethanol.
-
Prepare 1.0 mM stock solutions of each metal salt in deionized water.
-
Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4.
Protocol for Fluorescence Measurements:
-
Selectivity Study:
-
In a series of cuvettes, add the 8-HQC stock solution to a final concentration of 10 µM in a buffered ethanol/water mixture (e.g., 1:1 v/v, with 10 mM HEPES, pH 7.4).
-
To each cuvette, add a different metal ion stock solution to a final concentration of 50 µM.
-
Record the fluorescence emission spectra (e.g., excitation at 350 nm, emission scan from 400-600 nm).
-
Compare the fluorescence intensity changes to identify the selective response.
-
-
Fluorescence Titration:
-
Prepare a series of solutions containing 10 µM 8-HQC in the buffered solvent system.
-
Add increasing concentrations of the target metal ion (e.g., Zn²⁺ from 0 to 50 µM).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total concentration of 8-HQC and the target metal ion is constant (e.g., 20 µM), but the mole fraction of the metal ion varies from 0 to 1.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity versus the mole fraction of the metal ion. The maximum of the plot will indicate the stoichiometry of the complex.
-
-
Limit of Detection (LOD) Calculation:
-
Measure the fluorescence of a blank solution (8-HQC without the target metal ion) multiple times (n ≥ 10) to determine the standard deviation (σ).
-
From the linear portion of the titration curve, determine the slope (S).
-
Calculate the LOD using the formula: LOD = 3σ / S.
-
Data Presentation:
The results of these experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Selectivity of 8-HQC towards Various Metal Ions (Hypothetical Data)
| Metal Ion (50 µM) | Fluorescence Intensity (a.u.) at λem,max | Fold Change |
| Blank (8-HQC only) | 50 | 1.0 |
| Zn²⁺ | 1500 | 30.0 |
| Al³⁺ | 250 | 5.0 |
| Cd²⁺ | 800 | 16.0 |
| Cu²⁺ | 60 | 1.2 (Quenching) |
| Fe³⁺ | 55 | 1.1 (Quenching) |
| Ni²⁺ | 100 | 2.0 |
| Co²⁺ | 90 | 1.8 |
| Mg²⁺ | 75 | 1.5 |
| Ca²⁺ | 70 | 1.4 |
Table 2: Analytical Performance of 8-HQC for Zn²⁺ Detection (Hypothetical Data)
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 480 nm |
| Linear Range | 0.5 - 15 µM |
| Limit of Detection (LOD) | 150 nM |
| Stoichiometry (8-HQC:Zn²⁺) | 1:1 |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a new class of selective fluorescent metal ion sensors. The synthetic route is accessible, and the underlying principles of detection are well-understood from the extensive research on related 8-hydroxyquinoline derivatives. The protocols provided in this guide offer a robust framework for the synthesis, characterization, and application of 8-HQC in this context.
It is imperative for researchers to experimentally validate the hypothesized selectivity and sensitivity of 8-HQC for specific metal ions. Further studies should focus on optimizing the sensing conditions (pH, solvent system), exploring its application in complex matrices (e.g., biological fluids, environmental samples), and investigating its potential for live-cell imaging. The insights gained from such studies will be crucial in establishing 8-HQC as a valuable tool in the field of chemical sensing.
References
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Fluorescence, 2023.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 2022. [Link]
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 2020. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2013. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences, 2003. [Link]
- Recyclable fluorescent chemodosimeters based on 8-hydroxyquinoline derivatives for highly sensitive and selective detection of mercury(II) in aqueous media and test strips. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2019. [Link]
- A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence, 2024. [Link]
- A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. Journal of the Chinese Chemical Society, 2016.
- New Hg2+-Selective Chromo- and Fluoroionophore Based upon 8-Hydroxyquinoline. The Journal of Organic Chemistry, 2004. [Link]
- Design and Synthesis of Nanosensor Based on CdSe Quantum Dots Functionalized with 8-Hydroxyquinoline: a Fluorescent Sensor for Detection of Al3+ in Aqueous Solution. Journal of Fluorescence, 2018. [Link]
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 2022.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2013.
- Process for the preparation of 8-hydroxyquinoline.
- Preparation and purification of 8-hydroxyquinoline metal complexes.
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline based novel fluorogenic sensor for Sensitive and selective Cd2+ detection and its Applications: Soil, Foodstuffs, smartphone and living cell. Journal of Photochemistry and Photobiology A: Chemistry, 2025.
Sources
Application Notes & Protocols: Investigating the Anticancer Potential of 8-Hydroxyquinoline-2-carbonitrile
Introduction: The Promise of the 8-Hydroxyquinoline Scaffold in Oncology
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, neuroprotective, and notably, anticancer effects.[1][2][3] The potent bioactivity of 8-HQ and its derivatives is intrinsically linked to their structure as bidentate chelating agents. The proximate arrangement of the C8-phenolic hydroxyl group and the pyridine ring's nitrogen atom enables the formation of stable complexes with various biologically crucial metal ions, such as iron, copper, and zinc.[2][4] This metal-chelating ability is not merely a chemical curiosity; it is the cornerstone of the scaffold's therapeutic potential, allowing these molecules to modulate cellular processes with high efficacy.
8-Hydroxyquinoline-2-carbonitrile (8-HQ-2-CN) is a specific derivative that incorporates a nitrile group at the 2-position. This functionalization can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its biological activity and target specificity.[5] This guide serves as a comprehensive resource for researchers, providing an in-depth overview of the mechanisms of action for the 8-HQ class and offering detailed, field-proven protocols for evaluating the anticancer potential of this compound in a laboratory setting.
Mechanistic Landscape: How 8-Hydroxyquinoline Derivatives Exert Anticancer Effects
The antitumor activity of the 8-hydroxyquinoline family is not attributed to a single mode of action but rather to a multifaceted assault on cancer cell biology. Understanding these mechanisms is critical for designing robust experiments and interpreting results.
Core Mechanisms of Action:
-
Disruption of Metal Homeostasis & Induction of Oxidative Stress: 8-HQ derivatives sequester essential metal ions, depriving critical metalloenzymes of their cofactors.[4] Furthermore, complexes formed with endogenous copper can act as ionophores, shuttling copper into cancer cells.[4] This intracellular accumulation catalyzes the generation of cytotoxic reactive oxygen species (ROS) through Fenton-like reactions, leading to overwhelming oxidative stress, lipid peroxidation, DNA damage, and ultimately, apoptotic cell death.[4][6]
-
Targeted Enzyme Inhibition: The scaffold has been shown to inhibit key enzymes involved in cancer progression. This includes iron-dependent enzymes like ribonucleotide reductase, which is vital for DNA synthesis, and matrix metalloproteinases (MMPs), which play a role in metastasis.[1][7]
-
Induction of Programmed Cell Death:
-
Apoptosis: A primary outcome of treatment with 8-HQ derivatives is the induction of apoptosis. This is often triggered by the ROS-mediated mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent activation of executioner caspases.[6][8]
-
Paraptosis: Certain derivatives can induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[9] This alternative death pathway is particularly valuable for overcoming apoptosis resistance in tumors.
-
-
Modulation of Oncogenic Signaling Pathways: 8-HQ derivatives can interfere with critical signaling cascades that drive cancer growth. This includes inhibiting the PI3K-Akt-mTOR pathway, activating the ERK pathway, and suppressing the activity of transcription factors like GLI1, a key component of the Hedgehog signaling pathway.[9][10][11]
-
Proteasome Inhibition & ER Stress: Some derivatives have been shown to bind to and inhibit the chymotrypsin-like activity of the proteasome.[9] This leads to an accumulation of polyubiquitinated proteins, inducing severe ER stress and triggering cell death.[9]
Quantitative Data Summary: Cytotoxicity Profile
While extensive data specifically for this compound is emerging, the cytotoxic profiles of structurally similar analogs, particularly 8-hydroxy-2-quinolinecarbaldehyde, provide a strong predictive framework for its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies on 8-HQ derivatives against a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference(s) |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | ~36.2 | [12][13] |
| MDA-MB-231 | Breast (Triple-Negative) | ~72.5 - 145 | [12][13] | |
| T-47D | Breast (ER+) | ~72.5 - 145 | [12][13] | |
| K562 | Leukemia | ~72.5 - 145 | [12] | |
| Cu(II) Complex (8-HQ derivative) | MCF-7 | Breast (ER+) | < 10 | [14] |
| Zn(II) Complex (8-HQ derivative) | A375 | Melanoma | < 10 | [10] |
| Pt(II) Complex (8-HQ derivative) | MDA-MB-231 | Breast (Triple-Negative) | 5.49 | [15] |
| 8-HQ-hydrazone Cu(II) Complex | A-375 | Melanoma | < 10 | [16] |
| 8-HQ-hydrazone Cu(II) Complex | A-549 | Lung | < 20 | [16] |
*Original data in µg/mL converted to µM for comparison (MW of 8-hydroxy-2-quinolinecarbaldehyde ≈ 173.17 g/mol ). Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols: A Step-by-Step Guide
These protocols provide a validated framework for the in vitro evaluation of this compound.
Preparation of Stock and Working Solutions
Causality: Proper solubilization and dilution are critical for accurate and reproducible results. 8-HQ derivatives are typically hydrophobic and require an organic solvent like DMSO for the primary stock, with subsequent dilution in aqueous cell culture media. Incorrect preparation can lead to compound precipitation ("crashing out"), resulting in inaccurate effective concentrations.[17]
Protocol:
-
Stock Solution (10 mM):
-
Calculate the mass of this compound required to make a 10 mM stock solution in high-purity DMSO.
-
Aseptically weigh the compound and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term use.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[17]
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentrations for your experiment.
-
Crucial Insight: To prevent precipitation, add the DMSO stock to the medium and mix immediately and vigorously (e.g., by vortexing or rapid pipetting). Do not add medium to the concentrated DMSO stock. The final DMSO concentration in the culture should ideally not exceed 0.5% to minimize solvent-induced cytotoxicity.[17] Always include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Cell Viability and Cytotoxicity Assays
These assays are the foundational step to determine the compound's dose-dependent effect on cancer cell proliferation and survival.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [18]
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells with compromised membrane integrity.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic dissociation solution or brief trypsinization. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest adherent cells using trypsin, then centrifuge to pellet.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
In Vivo Efficacy: A Note on Xenograft Models
While in vitro assays are essential for initial screening, in vivo studies are required to validate therapeutic potential. Studies on related compounds have demonstrated significant antitumor activity in mouse xenograft models.[12][19] For instance, 8-hydroxy-2-quinolinecarbaldehyde administered via intraperitoneal injection at 10 mg/kg/day completely abolished the growth of Hep3B hepatocellular carcinoma xenografts with no observable toxicity to vital organs.[12][13][19] When progressing to in vivo models with this compound, it is imperative to conduct preliminary toxicology studies to establish a maximum tolerated dose (MTD) before initiating efficacy studies.
Conclusion and Future Perspectives
This compound belongs to a class of compounds with compelling, multifaceted anticancer mechanisms. Its potential to induce oxidative stress, inhibit key oncogenic pathways, and trigger multiple forms of programmed cell death makes it a promising candidate for further investigation. The protocols detailed in this guide provide a robust starting point for researchers to systematically evaluate its efficacy and elucidate its precise molecular targets.
Future work should focus on expanding the panel of cancer cell lines tested, including those with known resistance to standard chemotherapies. Investigating the compound's efficacy in combination with established anticancer drugs could reveal synergistic interactions. Furthermore, advanced studies into its effects on specific signaling pathways, such as the Hedgehog pathway, and its potential for proteasome inhibition will provide a deeper understanding of its therapeutic value and pave the way for its development as a next-generation anticancer agent.
References
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). National Center for Biotechnology Information.
- Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2013). The Hong Kong Polytechnic University.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2020). ResearchGate.
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (n.d.). Royal Society of Chemistry.
- Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). Royal Society of Chemistry.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers.
- Structure-based virtual screening identifies an 8-hydroxyquinoline as a small molecule GLI1 inhibitor. (2021). PubMed.
- In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents. (2025). PubMed.
- Cell viability assay. Dose-response curves of five cancer cell lines... (n.d.). ResearchGate.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2018). National Center for Biotechnology Information.
- Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. (2019). PubMed.
- A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022). PubMed.
- Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (2020). PubMed.
- Protocols | HSCI iPS Core Facility. (n.d.). Harvard University.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2021). National Center for Biotechnology Information.
- In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents. (2025). ResearchGate.
- Apoptosis results of compounds 7e and 8d on A549 and MCF7 cell lines... (n.d.). ResearchGate.
- In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents. (2025). Semantic Scholar.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (2023). MDPI.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Royal Society of Chemistry.
- Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (2020). ResearchGate.
- Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery.
- Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2022). National Center for Biotechnology Information.
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- 3. scispace.com [scispace.com]
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- 8. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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Illuminating the Cellular Zinc Landscape: An Application Guide to 8-Hydroxyquinoline-2-carbonitrile for Intracellular Zinc Imaging
For researchers, scientists, and drug development professionals delving into the intricate roles of intracellular zinc, the ability to visualize and quantify this essential metal ion in its dynamic cellular environment is paramount. This guide provides a comprehensive overview and detailed protocols for the application of 8-Hydroxyquinoline-2-carbonitrile, a fluorescent sensor designed for the sensitive and selective detection of intracellular zinc.
Introduction: The Significance of Intracellular Zinc and the Role of 8-Hydroxyquinoline-based Sensors
Zinc is the second most abundant transition metal in the human body, acting as a crucial cofactor for a vast array of enzymes and transcription factors, thereby playing a fundamental role in cellular processes ranging from signaling and gene expression to apoptosis.[1][2] The dysregulation of intracellular zinc homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases, diabetes, and cancer. Consequently, the development of robust tools to monitor the spatiotemporal dynamics of intracellular zinc is of critical importance.
8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a prominent class of fluorescent "turn-on" sensors for zinc.[1] In their unbound state, these molecules typically exhibit minimal fluorescence. However, upon chelation with zinc ions, they undergo a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CEF).[3] This property allows for the sensitive detection of labile zinc pools within living cells with a high signal-to-noise ratio.
The Molecular Mechanism of this compound as a Zinc Sensor
The "turn-on" fluorescence mechanism of many 8-hydroxyquinoline derivatives, including this compound, is elegantly explained by the inhibition of a non-radiative decay process called Excited-State Intramolecular Proton Transfer (ESIPT).
In the unbound state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the quinoline nitrogen. Upon photoexcitation, this proton is rapidly transferred to the nitrogen atom, creating an excited-state tautomer that primarily relaxes to the ground state through non-fluorescent pathways. This efficient quenching mechanism results in low intrinsic fluorescence.
When this compound binds to a zinc ion, the zinc coordinates with both the deprotonated oxygen of the hydroxyl group and the quinoline nitrogen. This coordination effectively blocks the intramolecular proton transfer pathway. The resulting rigid metal-ligand complex is unable to undergo ESIPT, forcing the excited molecule to return to the ground state via radiative decay, thus emitting a strong fluorescent signal.
Photophysical Properties of 8-Hydroxyquinoline Derivatives
The table below summarizes the spectral properties of some related 8-hydroxyquinoline derivatives upon zinc binding, which can serve as a guide for selecting appropriate filter sets for microscopy.
| Derivative | Excitation (nm) | Emission (nm) | Key Feature | Reference |
| (8-hydroxyquinolin-5-yl)methyl benzoate | ~317 (free), ~400 (complex) | Emission enhancement upon Zn²⁺ binding | Ratiometric potential | [6] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol | ~420 | ~596 | Large Stokes shift | [2] |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | ~360 | ~490 | 4-fold fluorescence increase | [3] |
Note: It is highly recommended that researchers experimentally determine the optimal excitation and emission wavelengths for their specific this compound-zinc complex under their experimental conditions.
Detailed Protocols for Intracellular Zinc Imaging
The following protocols provide a robust framework for using this compound for live-cell imaging of intracellular zinc. Optimization of probe concentration, loading time, and imaging parameters for specific cell types and experimental setups is recommended.
Protocol 1: Preparation of Stock Solution
A high-concentration stock solution in an organic solvent like DMSO is essential for accurate and reproducible cell loading.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh a desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Causality Behind Choices:
-
Anhydrous DMSO: Using anhydrous DMSO is crucial as the probe can be sensitive to moisture, which may affect its stability and performance.
-
High Concentration Stock: A high concentration stock allows for minimal addition of DMSO to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the cell culture should typically not exceed 0.5%.[7]
Protocol 2: Live-Cell Imaging of Intracellular Zinc
This protocol outlines the steps for loading cells with this compound and subsequent fluorescence imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (from Protocol 1)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or phenol red-free medium)
-
Complete cell culture medium
-
Positive Control: Zinc sulfate (ZnSO₄) solution (e.g., 50-100 µM)
-
Negative Control: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), a high-affinity zinc chelator (e.g., 20-50 µM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Probe Loading: a. Prepare a working solution of this compound by diluting the DMSO stock solution in a suitable imaging buffer to a final concentration of 1-10 µM.[7] It is crucial to optimize this concentration for your specific cell type to achieve adequate signal with minimal cytotoxicity. b. Remove the culture medium and wash the cells once with pre-warmed imaging buffer. c. Add the probe-containing imaging buffer to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound, extracellular probe. This step is critical for reducing background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Place the cells on the fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂). c. Acquire baseline fluorescence images using the appropriate excitation and emission filter sets.
-
Controls (Highly Recommended): a. Positive Control: To confirm the probe's responsiveness to zinc, after acquiring baseline images, add ZnSO₄ to a final concentration of 50-100 µM and acquire images over time. A significant increase in fluorescence intensity should be observed. b. Negative Control: To verify that the fluorescence signal is specific to zinc, add TPEN (a membrane-permeable, high-affinity zinc chelator) to a final concentration of 20-50 µM.[8] A decrease in fluorescence intensity confirms the zinc-specificity of the signal.
-
Data Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of individual cells or defined regions of interest (ROIs). b. Compare the fluorescence intensities between different experimental groups (e.g., control vs. treated).
Considerations for Experimental Design and Troubleshooting
Cytotoxicity and Phototoxicity: Like many fluorescent probes, 8-hydroxyquinoline derivatives can exhibit cytotoxicity at higher concentrations and phototoxicity upon prolonged or high-intensity light exposure.[9] It is imperative to perform cytotoxicity assays (e.g., MTT assay) to determine the optimal, non-toxic working concentration of this compound for your specific cell line. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.
Selectivity: While 8-hydroxyquinoline-based probes generally exhibit good selectivity for zinc, it is important to consider potential interference from other biologically relevant metal ions. The selectivity profile should be characterized for the specific experimental system.
Calibration: For quantitative measurements of intracellular zinc concentrations, in situ calibration is necessary. This typically involves permeabilizing the cells to zinc ions using an ionophore and exposing them to a series of buffers with known zinc concentrations to generate a calibration curve.
Conclusion
This compound represents a valuable tool for the investigation of intracellular zinc dynamics. Its "turn-on" fluorescence upon zinc binding provides a sensitive and selective means of visualizing labile zinc pools in living cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this probe to gain deeper insights into the multifaceted roles of zinc in cellular physiology and disease.
References
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Research Square. [Link]
- Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]
- Aziz, N. A. A., et al. (2021).
- Sensi, S. L., et al. (2011). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. NeuroImage. [Link]
- Nolan, E. M., & Lippard, S. J. (2009). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Accounts of chemical research. [Link]
- He, H., et al. (2018). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence. [Link]
- Pippi, B., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi. [Link]
- Colvin, R. A., et al. (2010). Techniques for measuring cellular zinc. Metallomics. [Link]
- Sanchez, V., et al. (2020).
- Zhang, X., et al. (2022). Bright Zinc Probes with Thiomorpholine Monoxide Auxochromes for Imaging Insulin Secretion. ACS Central Science. [Link]
- Hirano, T., et al. (2000). A Novel Fluorescent Protector for Zinc Imaging. Journal of the American Chemical Society.
- He, H., et al. (2018). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Journal of Fluorescence. [Link]
- He, H., et al. (2018). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. Bohrium. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
8-Hydroxyquinoline-2-carbonitrile: A Bidentate Ligand for Precision in Organometallic Catalysis
Application Note & Protocols
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Advantage of the 2-Cyano Moiety
8-Hydroxyquinoline (8-HQ) is a venerable ligand in coordination chemistry, prized for its ability to form stable chelate complexes with a vast array of metal ions through its phenolic oxygen and pyridinic nitrogen atoms.[1] While the parent 8-HQ scaffold has seen broad application, functionalization of the quinoline ring offers a powerful strategy to modulate the electronic and steric properties of the resulting organometallic catalysts. The introduction of a nitrile group at the 2-position to yield 8-hydroxyquinoline-2-carbonitrile (8-HQCN) presents a compelling modification for applications in organometallic catalysis.[2]
The electron-withdrawing nature of the cyano group at the 2-position can significantly influence the electronic properties of the metal center, potentially enhancing catalytic activity and stability. This application note provides a detailed guide for researchers on the synthesis, characterization, and application of this compound-metal complexes in organometallic catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Synthesis of this compound (8-HQCN) Ligand
The synthesis of this compound can be achieved through various established methods in heterocyclic chemistry. A common approach involves the modification of 8-hydroxyquinoline precursors. While several synthetic routes exist, a representative protocol is outlined below.
Protocol 1: Synthesis of this compound
This protocol is based on general methodologies for the synthesis of quinoline derivatives.
Materials:
-
8-Hydroxyquinoline-2-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 8-hydroxyquinoline-2-carboxamide (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of a Palladium(II) Catalyst Precursor: Bis(this compound)palladium(II)
The formation of a stable complex with a catalytically active metal is a prerequisite for its application. Palladium is a versatile metal in cross-coupling reactions, and this protocol details the synthesis of a representative Pd(II) complex.
Protocol 2: Synthesis of [Pd(8-HQCN)₂]
Materials:
-
This compound (8-HQCN)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Toluene, anhydrous
-
Hexanes, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous toluene (15 mL/mmol of ligand).
-
To this solution, add palladium(II) acetate (1.0 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. A color change and/or precipitation may be observed.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Add anhydrous hexanes to precipitate the complex.
-
Collect the solid product by filtration, wash with hexanes, and dry under vacuum to yield the [Pd(8-HQCN)₂] complex.
Characterization: The resulting complex should be characterized by FT-IR, elemental analysis, and, if possible, X-ray crystallography to confirm the coordination of the ligand to the palladium center.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing 8-hydroxyquinoline-derived ligands have shown efficacy in Suzuki-Miyaura cross-coupling reactions. The [Pd(8-HQCN)₂] complex is proposed here as a precatalyst for this important C-C bond-forming reaction.
Protocol 3: Representative Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
[Pd(8-HQCN)₂] precatalyst
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/water (4:1 v/v) solvent mixture
-
Inert atmosphere (N₂ or Ar)
-
Standard reaction vials and heating block
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the [Pd(8-HQCN)₂] precatalyst (0.01 mmol, 1 mol%).
-
Under an inert atmosphere, add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for the specified time (e.g., 2-12 hours), with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Performance and Substrate Scope
The following table presents representative, hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential efficacy of the [Pd(8-HQCN)₂] catalyst.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Note: The data in this table is illustrative and represents expected outcomes based on similar catalytic systems. Actual results may vary.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura reaction using the [Pd(8-HQCN)₂] precatalyst is expected to follow the generally accepted mechanism for palladium-catalyzed cross-couplings. The 8-HQCN ligand is believed to stabilize the palladium center throughout the catalytic cycle.
Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Causality in the Catalytic Cycle:
-
Activation: The Pd(II) precatalyst is reduced in situ to a catalytically active Pd(0) species, stabilized by the 8-HQCN ligand (L).
-
Oxidative Addition: The Pd(0) complex reacts with the aryl bromide (Ar-Br) in the rate-determining step to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.
The bidentate chelation of the 8-HQCN ligand is crucial for preventing palladium black precipitation and maintaining the catalytic activity over the course of the reaction. The electron-withdrawing nitrile group may enhance the rate of reductive elimination, thereby improving catalyst turnover.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for organometallic catalysis. Its straightforward synthesis and the electronic modulation offered by the 2-cyano group make it an attractive candidate for developing novel catalysts. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of 8-HQCN in a variety of catalytic transformations, including but not limited to Suzuki-Miyaura, Heck, and C-H activation reactions. Further investigation into the coordination chemistry of 8-HQCN with other catalytically relevant metals, such as copper, rhodium, and iridium, is warranted and expected to yield novel and efficient catalytic systems.
References
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Kos, J., et al. (2020). Microwave-assisted synthesis of substituted 8-hydroxyquinoline-2-carboxanilides as potential inhibitors of influenza A virus. Molecules, 25(18), 4321.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
- De la Guardia, M., et al. (2020). Synthesis and antiviral activity of novel 8-hydroxyquinoline derivatives against dengue virus. Molecules, 25(4), 876.
- Feng, L., et al. (2023). Palladium catalyst immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline as monomer for Suzuki-Miyaura coupling reactions. Research Square.
- Wan, L., Chen, J., et al. (2020). Photocatalytic Suzuki–Miyaura Coupling Reactions over Palladium Anchored on 8‐Hydroxyquinoline‐Based Polymers.
- Yang, K., et al. (2011). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 76(19), 7951-7957.
- Zhang, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery, 9(10), 917-921.
- Lyu, X.-L., et al. (2020). Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines. The Journal of Organic Chemistry, 85(15), 10271-10282.
Sources
synthesis of novel derivatives from 8-Hydroxyquinoline-2-carbonitrile
An In-Depth Technical Guide to the Synthesis of Novel Derivatives from 8-Hydroxyquinoline-2-carbonitrile
Introduction: The Strategic Value of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3][4] Comprising a pyridine ring fused to a phenol, this planar, bicyclic molecule possesses a unique combination of properties. Its ability to act as a potent bidentate chelating agent for a wide range of metal ions is fundamental to many of its biological activities.[1][2][5] Derivatives of 8-HQ have demonstrated a vast spectrum of pharmacological applications, including potent anticancer, antimicrobial, antifungal, antiviral, and neuroprotective effects.[1][3][4][5][6][7][8][9][10][11][12]
Within this versatile family of compounds, this compound stands out as an exceptionally valuable starting material for synthetic chemists. It features two distinct and highly reactive functional groups amenable to selective modification: the phenolic hydroxyl group at the C8 position and the cyano (nitrile) group at the C2 position. This dual reactivity allows for the systematic and combinatorial synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.
This guide provides a detailed exploration of the synthetic pathways available for derivatizing this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Synthetic Strategies for Derivatization
The chemical versatility of this compound allows for targeted modifications at its two primary functional centers. These transformations can be performed independently or sequentially to generate a wide array of novel molecular architectures.
Visualizing the Synthetic Pathways
The following workflow diagram illustrates the principal synthetic transformations that can be applied to the this compound core.
Caption: Reaction scheme for tetrazole synthesis.
Principle: This protocol utilizes a zinc-catalyzed [3+2] cycloaddition reaction. Zinc(II) chloride acts as a Lewis acid, coordinating to the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, thereby accelerating the rate of nucleophilic attack by the azide anion. [13][14] Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Chloride (ZnCl₂) (1.0 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 2 M
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.70 g, 10 mmol).
-
Add sodium azide (0.975 g, 15 mmol) and zinc chloride (1.36 g, 10 mmol).
-
Add DMF (30 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of deionized water.
-
Acidify the aqueous solution to pH ~2-3 by the slow addition of 2 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(1H-Tetrazol-5-yl)quinolin-8-ol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR (disappearance of nitrile peak ~2200 cm⁻¹), and Mass Spectrometry.
Protocol 2: Synthesis of 8-(Benzyloxy)quinoline-2-carbonitrile
Principle: This protocol details a classic Williamson ether synthesis. Potassium carbonate serves as a mild base to deprotonate the phenol, creating the nucleophilic phenoxide in situ. The phenoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the desired ether. [15]Acetone is an ideal solvent as it is polar aprotic and readily dissolves the reactants.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.70 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous acetone (50 mL) and stir the suspension vigorously.
-
Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C). Maintain reflux for 6-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 8-(benzyloxy)quinoline-2-carbonitrile.
Characterization: Confirm the structure using ¹H NMR (presence of benzylic protons and aromatic protons from the benzyl group), ¹³C NMR, and Mass Spectrometry.
References
- Organic Chemistry Portal.
- ReactionFlash. Nitrile to Amide - Common Conditions. [Link]
- Taylor, E., Zoltewicz, J. A General Thioamide Synthesis. J. Am. Chem. Soc. 1960, 82 (11), 2656–2657. [Link]
- Chemistry Steps. Converting Nitriles to Amides. [Link]
- ResearchGate.
- Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
- Chemistry LibreTexts.
- Okano, T., et al. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]
- Lumen Learning. Hydrolysis of nitriles. [Link]
- Zhou, Y., et al. Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
- Al-Hussain, S. A., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules 2022, 27 (19), 6536. [Link]
- Al-Busafi, S. N., et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry 2014, 3 (1). [Link]
- Open Access Journals.
- Song, Y., et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Des Devel Ther. 2018, 12, 1569-1582. [Link]
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
- Demko, Z. P., Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem. 2001, 66 (24), 7945–7950. [Link]
- ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. [Link]
- Babu, A., et al. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega 2024, 9 (18), 20499–20507. [Link]
- Chan, S. H., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Med. Chem. Lett. 2013, 4 (2), 170–174. [Link]
- Ghorbani, M., et al. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Sci Rep. 2021, 11 (1), 22409. [Link]
- PubMed.
- Morehead State University.
- ResearchGate. Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. [Link]
- PubMed. Synthesis of 4-alkoxy-8-hydroxyquinolines. [Link]
- G.C. K. G., et al. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chem Biol Drug Des. 2019, 93 (4), 437-446. [Link]
- ResearchGate. Antibacterial activity of tested 8-hydroxyquinolines on eight selected bacterial strains. [Link]
- ResearchGate.
- da Silva, A. F., et al. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiol. 2022, 17, 425-436. [Link]
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- Wikipedia. 8-Hydroxyquinoline. [Link]
- Semantic Scholar.
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Fluorescence Spectroscopy of 8-Hydroxyquinoline-2-carbonitrile
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup and application of fluorescence spectroscopy for the analysis of 8-Hydroxyquinoline-2-carbonitrile (8HQC). 8HQC is a fluorescent molecule of significant interest in coordination chemistry, materials science, and pharmaceutical research due to its unique photophysical properties and its role as a ligand. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol from sample preparation to data acquisition and analysis. We will delve into the underlying principles of 8HQC's fluorescence and provide a robust, self-validating experimental workflow designed for reproducibility and accuracy.
Introduction to this compound (8HQC)
8-Hydroxyquinoline and its derivatives are a well-established class of compounds in fluorescence analysis. The introduction of a nitrile group at the 2-position of the 8-hydroxyquinoline scaffold in 8HQC modulates its electronic and steric properties, leading to distinct spectral characteristics. Understanding these characteristics is crucial for leveraging 8HQC in various applications, such as a fluorescent probe for metal ion detection or as a building block for novel materials.
The fluorescence of 8HQC is sensitive to its environment, particularly solvent polarity and the presence of metal ions. This sensitivity can be exploited for analytical purposes, but it also necessitates careful control over experimental conditions to ensure reliable and reproducible measurements. This application note will provide the foundational knowledge and a detailed protocol to achieve high-quality fluorescence data for 8HQC.
Materials and Reagents
Equipment
-
Fluorometer: A research-grade spectrofluorometer capable of wavelength scanning for both excitation and emission.
-
Quartz Cuvettes: 1 cm path length, suitable for fluorescence measurements.
-
Micropipettes: A set of calibrated micropipettes for accurate liquid handling.
-
Analytical Balance: For precise weighing of 8HQC.
-
pH Meter: For accurate measurement and adjustment of buffer pH.
-
Vortex Mixer and Sonicator: For complete dissolution of the sample.
Reagents
-
This compound (8HQC): High purity grade (>98%).
-
Solvents: Spectroscopic grade solvents are essential to minimize background fluorescence. Recommended solvents for initial characterization include ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Buffers: For pH-dependent studies, appropriate buffer systems (e.g., phosphate, Tris) should be prepared with high-purity water.
Experimental Protocol: Fluorescence Spectroscopy of 8HQC
This protocol outlines the steps for preparing a stock solution of 8HQC, preparing working solutions, and acquiring fluorescence spectra.
Stock Solution Preparation
-
Weighing: Accurately weigh approximately 1-5 mg of 8HQC using an analytical balance.
-
Dissolution: Transfer the weighed 8HQC to a clean volumetric flask. Add a small amount of spectroscopic grade DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the chosen solvent (e.g., ethanol, acetonitrile) to achieve a stock solution concentration of approximately 1 mM.
-
Storage: Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
Working Solution Preparation
-
Dilution: Prepare a series of working solutions from the stock solution by serial dilution with the desired solvent or buffer. A typical starting concentration for fluorescence measurements is in the range of 1-10 µM.
-
Equilibration: Allow the working solutions to equilibrate to room temperature before measurement.
Instrument Setup and Data Acquisition
The following is a general procedure for a standard scanning fluorometer. Refer to your instrument's manual for specific operational details.
-
Instrument Warm-up: Turn on the fluorometer and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure stable output.
-
Cuvette Preparation:
-
Clean the quartz cuvette thoroughly.
-
Rinse the cuvette with the solvent or buffer being used for the measurement.
-
Fill the cuvette with the blank solution (the same solvent or buffer as the sample).
-
-
Blank Measurement:
-
Place the blank cuvette in the sample holder.
-
Acquire a blank spectrum for both excitation and emission scans. This will be subtracted from the sample spectra to correct for background fluorescence from the solvent and cuvette.
-
-
Sample Measurement:
-
Empty and rinse the cuvette with the 8HQC working solution.
-
Fill the cuvette with the 8HQC working solution.
-
Place the sample cuvette in the sample holder.
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the expected maximum (around 450-500 nm, but this should be determined empirically).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The resulting spectrum will show the optimal excitation wavelength(s).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the maximum determined from the excitation spectrum.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The resulting spectrum will show the fluorescence emission profile of 8HQC.
-
Table 1: Recommended Spectrometer Settings (Starting Point)
| Parameter | Recommended Setting | Rationale |
| Excitation Slit | 5 nm | A good starting point for balancing spectral resolution and signal intensity. |
| Emission Slit | 5 nm | Balances resolution and signal intensity for the emission channel. |
| Scan Speed | 100 nm/min | A moderate scan speed to ensure good signal-to-noise ratio without excessively long acquisition times. |
| Integration Time | 0.1 s | Sufficient for most standard measurements. May need to be increased for very low concentration samples. |
| PMT Voltage | Medium (e.g., 600V) | Adjust as necessary to avoid saturation while maximizing signal. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the blank spectrum from the sample spectrum for both excitation and emission scans.
-
Peak Identification: Identify the wavelength of maximum intensity (λmax) for both the excitation and emission spectra.
-
Stokes Shift: Calculate the Stokes shift, which is the difference in nanometers between the excitation λmax and the emission λmax. This is a characteristic property of a fluorophore.
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). This requires careful measurement of the integrated fluorescence intensity and absorbance of both the sample and the standard.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental setup for the fluorescence spectroscopy of 8HQC.
Caption: Experimental workflow for 8HQC fluorescence spectroscopy.
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, the absorbance of the solution can attenuate the excitation light and reabsorb the emitted light, leading to a non-linear relationship between concentration and fluorescence intensity. If this is suspected, dilute the sample further.
-
Photobleaching: Prolonged exposure to the excitation light can cause degradation of the fluorophore. Use the lowest necessary excitation intensity and minimize exposure time.
-
Solvent Effects: The fluorescence of 8HQC is highly dependent on the solvent environment. Ensure consistency in solvent choice and be aware of potential solvatochromic shifts.
-
pH Effects: The protonation state of the hydroxyl group and the quinoline nitrogen can significantly impact the fluorescence. For reproducible results in aqueous solutions, use a buffered system.
Conclusion
This application note provides a robust and detailed protocol for the fluorescence spectroscopic analysis of this compound. By following these guidelines, researchers can obtain high-quality, reproducible data, enabling the accurate characterization of 8HQC and its interactions. The principles and techniques described herein are broadly applicable to the study of other fluorescent small molecules.
References
- Patel, N., et al. (2023). Synthesis, photophysical, and thermal investigations of 8-hydroxyquinoline derived Schiff bases and their transition metal complexes. Inorganic and Nano-Metal Chemistry. [Link]
- A. M. Al-Dies, A. M., et al. (2022). Synthesis, characterization, and biological evaluation of new metal complexes of 2-cyano-8-hydroxyquinoline. Journal of Molecular Structure. [Link]
Application Notes and Protocols for the Preparation of Antimicrobial Agents from 8-Hydroxyquinoline-2-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. The 8-hydroxyquinoline core is a well-established pharmacophore known for its metal-chelating properties and broad-spectrum antimicrobial activity.[1] This document provides a comprehensive guide for the utilization of 8-hydroxyquinoline-2-carbonitrile as a versatile starting material for the synthesis of potent antimicrobial agents. We present a detailed, field-proven protocol for the synthesis of a novel tetrazole derivative, 2-(5H-tetrazol-5-yl)quinolin-8-ol, a compound designed to leverage the bioisosteric relationship between a nitrile/carboxylic acid and a tetrazole moiety, which can enhance metabolic stability and receptor binding.[2] Furthermore, this guide outlines standardized protocols for the in vitro evaluation of the synthesized compounds, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, to determine their antimicrobial efficacy against clinically relevant pathogens.
Introduction: The Rationale for this compound in Antimicrobial Drug Discovery
8-Hydroxyquinoline (8HQ) is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Its mechanism of action is primarily attributed to its ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, thereby disrupting vital enzymatic functions within microbial cells.[4] The introduction of a carbonitrile group at the 2-position of the 8-hydroxyquinoline ring system offers a unique synthetic handle for the elaboration into various heterocyclic systems, thereby enabling the exploration of novel chemical space and the potential for enhanced antimicrobial potency and selectivity.
The nitrile functionality is a versatile precursor for the synthesis of numerous nitrogen-containing heterocycles. Notably, the conversion of a nitrile to a tetrazole is a well-established and efficient transformation.[5][6] Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles.[2] This strategic modification can lead to compounds with enhanced biological activity and better drug-like properties.
This application note will focus on the synthesis of 2-(5H-tetrazol-5-yl)quinolin-8-ol from this compound and its subsequent evaluation as a potential antimicrobial agent.
Synthesis of 2-(5H-tetrazol-5-yl)quinolin-8-ol: A Strategic Approach
The synthesis of 2-(5H-tetrazol-5-yl)quinolin-8-ol from this compound is a straightforward and high-yielding process. The core of this transformation is the [3+2] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide.[2][5] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile towards nucleophilic attack by the azide ion.[6]
Proposed Synthetic Workflow
The proposed synthetic workflow is a one-pot reaction that is both efficient and scalable, making it suitable for library synthesis and lead optimization studies.
Caption: Proposed synthesis of 2-(5H-tetrazol-5-yl)quinolin-8-ol.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the starting material and form a stirrable suspension of the inorganic reagents.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 by the dropwise addition of concentrated HCl. This step protonates the tetrazole ring and facilitates precipitation.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with copious amounts of cold water to remove any residual DMF and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Causality Behind Experimental Choices:
-
Ammonium Chloride: Acts as a mild Brønsted acid in situ, protonating the nitrile and making it more electrophilic for the azide attack.[7]
-
DMF: A polar aprotic solvent that is excellent for dissolving the organic substrate and facilitating the reaction between the ionic and organic reactants. Its high boiling point is suitable for the required reaction temperature.
-
Acidification: Protonation of the tetrazolate anion is crucial for the isolation of the neutral tetrazole product, which is typically less soluble in acidic aqueous media.
In Vitro Antimicrobial Susceptibility Testing
The determination of the antimicrobial efficacy of the newly synthesized compound is a critical step in the drug discovery process. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies.[8]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used and reliable technique for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 2-(5H-tetrazol-5-yl)quinolin-8-ol) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9]
Protocol:
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a bactericidal effect.
Data Presentation: Representative Antimicrobial Activity
The following table presents hypothetical, yet representative, MIC values for the proposed compound and related structures based on literature data for quinoline-tetrazole derivatives.[9][10]
| Compound | Gram-positive | Gram-negative |
| Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | |
| This compound (Starting Material) | >128 | >128 |
| 2-(5H-tetrazol-5-yl)quinolin-8-ol (Proposed Product) | 16 - 64 | 32 - 128 |
| Ciprofloxacin (Positive Control) | 0.25 - 1 | 0.015 - 0.12 |
| Vancomycin (Positive Control) | 0.5 - 2 | N/A |
Note: These are illustrative values. Actual experimental results may vary.
Proposed Mechanism of Action
The antimicrobial activity of 8-hydroxyquinoline derivatives is multifaceted. The primary mechanism is believed to be the chelation of essential metal ions, leading to the disruption of cellular processes. The introduction of the tetrazole moiety may enhance this activity and introduce additional mechanisms.
Caption: Proposed antimicrobial mechanism of action.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The conversion to a tetrazole derivative, as detailed in this guide, represents a rational drug design strategy to enhance the therapeutic potential of the 8-hydroxyquinoline scaffold. The provided protocols for synthesis and antimicrobial evaluation offer a robust framework for researchers to explore this promising class of compounds. Future work should focus on the synthesis of a library of derivatives with substitutions on both the quinoline and tetrazole rings to establish a comprehensive structure-activity relationship (SAR) and to optimize potency, selectivity, and pharmacokinetic properties.
References
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- El-Sayed, O. A., Al-Turki, T. M., Al-Daffiri, H. M., Al-Bassam, B. A., & Hussein, M. E. (2004). Tetrazolo[1,5-a]quinoline derivatives as anti-inflammatory and antimicrobial agents. Bollettino Chimico Farmaceutico, 143(6), 227-238.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules, 17(10), 11727-11735. [Link]
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2002). Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021). Journal of Medicinal Chemistry, 64(23), 17046-17072. [Link]
- tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(5), 1147. [Link]
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 4(1), 102-106. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry, 3(1).
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 8085-8114. [Link]
- Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2023). ACS Omega, 8(1), 1037-1053. [Link]
- Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. (2020).
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-16.
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 127-141. [Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(3), 3765-3778.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports, 13(1), 1-15.
- MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. (n.d.). ResearchGate.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. (2021). Chemical Research and Technology, 2(1), 1-20.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
- Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2022). Journal of the Mexican Chemical Society, 66(3), 350-362.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1908. [Link]
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). Heliyon, 6(5), e03917. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(5), 1147. [Link]
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 4(1), 102-106. [Link]
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2020). Chemistry & Biodiversity, 17(12), e2000624. [Link]
- Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. (2020). European Journal of Medicinal Chemistry, 197, 112330.
Sources
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols: Methodology for Testing the Antiviral Properties of 8-Hydroxyquinoline-2-carbonitrile
Introduction
8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] Recent interest has increasingly focused on their potential as antiviral agents, with studies demonstrating efficacy against a range of viruses.[2][3][4] The antiviral mechanism of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions, which are crucial for the function of various viral enzymes and proteins, thereby disrupting the viral life cycle.[5][6][7][8] 8-Hydroxyquinoline-2-carbonitrile, a specific derivative, presents a promising scaffold for the development of novel antiviral therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for evaluating the antiviral properties of this compound. These protocols are designed to establish a robust and reproducible framework for determining the compound's efficacy and safety profile in a cell-based context.
I. Foundational Concepts and Strategic Approach
A systematic evaluation of an antiviral candidate involves a multi-step process. The primary goal is to determine the compound's ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.
Our strategic approach is a tiered screening process:
-
Cytotoxicity Assessment: To determine the concentration range of this compound that is safe for the host cells.
-
Primary Antiviral Screening: To identify if the compound exhibits any antiviral activity against the virus of interest.
-
Confirmatory and Potency Assays: To quantify the antiviral potency (EC50) through established methods like plaque reduction or viral yield reduction assays.
Experimental Workflow Overview
Caption: Tiered experimental workflow for antiviral testing.
II. Essential Pre-experimental Preparations
A. Compound Preparation
-
Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the culture medium should be consistent across all tested concentrations and controls, and should not exceed a level that causes cellular toxicity (typically ≤ 0.5%).
B. Cell Line and Virus Selection
-
Cell Line: Choose a cell line that is susceptible to infection by the target virus and suitable for the chosen assays. For example, Vero E6 cells are commonly used for a variety of viruses, including coronaviruses and flaviviruses.[9]
-
Virus: Obtain a well-characterized virus stock with a known titer, typically expressed in Plaque Forming Units per milliliter (PFU/mL). The choice of virus will depend on the therapeutic area of interest. 8-hydroxyquinoline derivatives have shown activity against both RNA and DNA viruses.[3][10]
III. Core Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration of the compound that is toxic to the host cells.[11][12] It measures the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
Selected host cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control (medium with the same concentration of DMSO as the compound-treated wells) and a "no cells" blank control.
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the results and determine the 50% cytotoxic concentration (CC50) using regression analysis.
| Parameter | Description |
| CC50 | The concentration of the compound that reduces the viability of uninfected cells by 50%. |
| Control Wells | Cell Control: Cells with medium and solvent (e.g., DMSO) only. Represents 100% viability. Blank Control: Medium only. Used for background subtraction. |
| Data Analysis | Non-linear regression (dose-response curve) to calculate the CC50 value. |
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for quantifying antiviral activity.[13] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[14][15]
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayers of the host cell line
-
Virus stock of known titer
-
This compound working dilutions
-
Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed plates to form a confluent monolayer of cells.
-
Virus-Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 PFU) with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control (virus incubated with medium and solvent).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour, with gentle rocking every 15 minutes.
-
Overlay Application: Remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.[16][17]
-
Incubation: Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the 50% effective concentration (EC50) using regression analysis.
Plaque Reduction Assay Workflow
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
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- 8. youtube.com [youtube.com]
- 9. protocols.io [protocols.io]
- 10. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. asm.org [asm.org]
Application Notes and Protocols for 8-Hydroxyquinoline-2-carbonitrile in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Promise of Cyano-Substituted 8-Hydroxyquinolines in Advanced Display Technologies
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is in a continuous pursuit of novel materials that can enhance efficiency, color purity, and operational stability.[1] Among the vast families of organic molecules explored, 8-hydroxyquinoline (8-HQ) and its derivatives have established themselves as a cornerstone of OLED technology, primarily through the widespread use of its aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), as a robust electron transporter and emissive material.[2] The versatility of the 8-HQ scaffold allows for systematic tuning of its electronic and photophysical properties through chemical modification.[3][4]
This application note focuses on a specific, promising derivative: 8-Hydroxyquinoline-2-carbonitrile (8-HQC). The introduction of a potent electron-withdrawing nitrile (-CN) group at the 2-position of the quinoline ring is anticipated to significantly modulate the molecule's properties. Theoretically, this substitution should lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially leading to improved electron injection and transport. Furthermore, such modifications are known to induce a blue-shift in the emission wavelength, opening avenues for the development of new blue-emitting materials, which remain a critical challenge in the OLED industry.[3]
This document serves as a comprehensive technical guide for researchers and materials scientists interested in the synthesis, characterization, and application of 8-HQC in OLEDs. We will provide detailed protocols, discuss the underlying scientific principles, and explore its potential roles as an emissive ligand in metal complexes, a host material, or an electron transport layer (ETL).
Molecular Structure and Physicochemical Properties
This compound is a crystalline organic compound that amalgamates the structural features of a quinoline, a phenol, and a nitrile. This unique combination of functional groups imparts a rich chemical reactivity and makes it a versatile building block for advanced materials.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆N₂O | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | Solid | |
| CAS Number | 6759-78-0 | [5] |
The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring allows 8-HQC to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[3] This chelation is a cornerstone of its application in OLEDs, as metal complexes often exhibit enhanced photoluminescence and thermal stability compared to the free ligand.[4]
Synthesis of this compound: A Step-by-Step Protocol
While several general methods exist for the synthesis of 8-hydroxyquinoline derivatives, a specific and reliable protocol for 8-HQC is crucial for obtaining high-purity material suitable for electronic applications.[4] The following protocol is based on the oxidation of a readily available precursor, 8-hydroxy-2-methylquinoline, to form the intermediate aldehyde, which is then converted to the nitrile.
Protocol 1: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde
This procedure is adapted from the work of Chan et al. and provides the key intermediate for 8-HQC synthesis.[6]
Materials:
-
8-hydroxy-2-methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxy-2-methylquinoline (1.0 equivalent) in a mixture of dioxane and a small amount of water.
-
Add selenium dioxide (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate).
-
Collect the fractions containing the desired product, 8-hydroxy-2-quinolinecarbaldehyde, and evaporate the solvent to yield a solid.
Protocol 2: Conversion to this compound
The conversion of the aldehyde to the nitrile can be achieved through various methods. A common approach involves the formation of an oxime followed by dehydration.
Materials:
-
8-hydroxy-2-quinolinecarbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (or another suitable base)
-
A dehydrating agent (e.g., acetic anhydride, thionyl chloride)
-
Appropriate solvents (e.g., ethanol, pyridine)
Procedure:
-
Oxime Formation: Dissolve 8-hydroxy-2-quinolinecarbaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a base such as sodium acetate. Reflux the mixture until the aldehyde is consumed (monitor by TLC).
-
Isolation of Oxime: Cool the reaction mixture and isolate the precipitated oxime by filtration. Wash with cold water and dry.
-
Dehydration to Nitrile: Treat the obtained oxime with a dehydrating agent. For example, refluxing with acetic anhydride is a common method.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water to precipitate the crude 8-HQC. The product can then be purified by recrystallization or column chromatography to obtain the final high-purity compound.
Role of 8-HQC in OLEDs: A Multifaceted Material
The unique electronic properties conferred by the cyano group suggest that 8-HQC can be utilized in several key layers of an OLED device.
As a Ligand in Emissive Metal Complexes
The most probable application of 8-HQC is as a ligand in metal complexes, analogous to Alq3. The bidentate nature of 8-HQC allows for the formation of stable complexes with various metal ions such as Al³⁺, Zn²⁺, Be²⁺, and Pt²⁺.[3]
-
Causality of Experimental Choice: The choice of the central metal ion is critical. For fluorescent OLEDs, Al³⁺ and Zn²⁺ are common choices, leading to the formation of M(8-HQC)₃ or M(8-HQC)₂ complexes. For phosphorescent OLEDs, heavy metal ions like Pt²⁺ or Ir³⁺ would be employed to enhance spin-orbit coupling and promote emission from the triplet state. The electron-withdrawing nature of the cyano group is expected to result in a blue-shifted emission compared to the corresponding 8-hydroxyquinoline complexes.[3]
As a Host Material
In a host-dopant emissive layer system, the host material facilitates charge transport and energy transfer to the dopant emitter.[7] For 8-HQC to function as a host, it would require a sufficiently high triplet energy to confine the triplet excitons of a phosphorescent dopant. Its ambipolar charge transport characteristics would also be a key factor.
As an Electron Transport Layer (ETL)
The presence of the electron-withdrawing nitrile group is expected to enhance the electron affinity of 8-HQC, making it a potential candidate for an electron transport material.[2] An effective ETL should possess good electron mobility and form a stable, uniform thin film.
Experimental Protocols for OLED Application
Protocol 3: Synthesis of a Metal Complex of 8-HQC (M(8-HQC)n)
This is a general protocol for the synthesis of a metal complex, which can be adapted for different metal salts.
Materials:
-
This compound (8-HQC)
-
A metal salt (e.g., aluminum chloride, zinc acetate)
-
A suitable solvent (e.g., ethanol)
-
A base (e.g., sodium hydroxide solution) for deprotonation of the hydroxyl group
Procedure:
-
Dissolve 8-HQC in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the 8-HQC solution under stirring.
-
Adjust the pH of the mixture with a base to facilitate the deprotonation of the hydroxyl group and the formation of the complex.
-
The metal complex will often precipitate out of the solution. The reaction may require heating to go to completion.
-
Isolate the precipitate by filtration, wash thoroughly with the solvent and deionized water, and dry under vacuum.
-
The crude product should be purified by sublimation to achieve the high purity required for OLED fabrication.
Protocol 4: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for fabricating a multilayer OLED using thermal evaporation.
Materials:
-
ITO-coated glass substrates (pre-cleaned)
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or an appropriate sublimable material)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., a host doped with the M(8-HQC)n complex)
-
Electron Transport Layer (ETL) material (potentially 8-HQC itself or a derivative)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function of the ITO.
-
HIL and HTL Deposition: If using solution-processable materials like PEDOT:PSS for the HIL, spin-coat it onto the ITO substrate and anneal. Subsequently, transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit the HTL material (e.g., NPB) at a controlled rate (e.g., 1-2 Å/s).
-
Emissive Layer Deposition: Co-evaporate the host and the M(8-HQC)n dopant from separate sources. The doping concentration is a critical parameter and needs to be optimized (typically a few percent).
-
ETL and EIL Deposition: Deposit the ETL material, followed by a thin layer of the EIL material (e.g., LiF at ~0.1 Å/s).
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) at a higher rate (e.g., 5-10 Å/s).
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
Characterization and Performance Evaluation
A thorough characterization is essential to validate the properties of 8-HQC and the performance of the fabricated OLEDs.
Photophysical Characterization
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Record the absorption and emission spectra of 8-HQC and its metal complexes in solution and as thin films. This will reveal the emission color and provide insights into the energy levels.
-
Photoluminescence Quantum Yield (PLQY): The PLQY is a critical measure of the material's emissive efficiency.[8] It is defined as the ratio of emitted photons to absorbed photons and can be measured using an integrating sphere.[9][10] A high PLQY is a prerequisite for an efficient emissive material.[8]
Electroluminescence (EL) Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L curves of the fabricated OLEDs to determine the turn-on voltage, luminance, and current efficiency.
-
EL Spectra and CIE Coordinates: Record the EL spectrum at different operating voltages to assess the color stability. Calculate the Commission Internationale de l'Éclairage (CIE) coordinates to precisely define the emission color.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculate the EQE and power efficiency to evaluate the overall device performance.
-
Operational Lifetime: Measure the device lifetime (e.g., LT50, the time for the luminance to decay to 50% of its initial value) under constant current operation to assess its stability.
Data Presentation and Visualization
Table of Expected Photophysical Properties:
| Compound | Expected Emission Color | Rationale |
| 8-HQC Ligand | Blue-Green | The electron-withdrawing cyano group is expected to cause a blue-shift compared to 8-HQ.[3] |
| Al(8-HQC)₃ | Blue | The complexation with Al³⁺ and the electron-withdrawing ligands should result in a further blue-shift. |
| Zn(8-HQC)₂ | Blue-Green | Similar to the aluminum complex, a blue-shifted emission is anticipated. |
| Pt(8-HQC)₂ | Green/Yellow Phosphorescence | Heavy metal complexes often exhibit phosphorescence at longer wavelengths. |
Diagrams:
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the application of 8-HQC in OLEDs.
Caption: Energy level diagram of a typical OLED incorporating an 8-HQC derivative.
Conclusion and Future Outlook
This compound represents a logically designed evolution of the classical 8-hydroxyquinoline framework for OLED applications. The introduction of the electron-withdrawing cyano group offers a promising strategy to tune the material's electronic properties, aiming for enhanced electron transport and blue-shifted emission. While direct and extensive experimental data on its performance in OLEDs is still emerging, the foundational knowledge of 8-HQ derivatives provides a strong rationale for its investigation.
The protocols and theoretical considerations outlined in this application note are intended to provide a solid starting point for researchers to synthesize, characterize, and integrate 8-HQC and its metal complexes into novel OLED architectures. Future work should focus on the systematic synthesis of a series of metal complexes of 8-HQC, detailed investigation of their photophysical properties, and the optimization of OLED device structures to fully realize the potential of this promising material. The insights gained will undoubtedly contribute to the ongoing development of next-generation display and solid-state lighting technologies.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-14.
- Kumar, C. R. (2025). Green-Emitting Tin and Zirconyloxide Complexes with 8-Hydroxyquinoline and 2-Methyl-8-Hydroxyquinoline: Synthesis, Characterization, and Application as Emitters in OLEDs.
- Tav-A-N Mousavi, M., et al. (2021).
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem Technical Support.
- Ghedini, M., et al. (2003). Synthesis and photophysical characterisation of soluble photoluminescent metal complexes with substituted 8-hydroxyquinolines. Synthetic Metals, 138(1-2), 189-192.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Sharma, A., et al. (2012). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. Journal of Luminescence, 132(1), 81-86.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis. ChemicalBook.
- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery, 9(10), 929-934.
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- Dymarek, B., et al. (2021). Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications.
- PubChem. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile.
- Tasior, M., et al. (2013). Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. Physical Chemistry Chemical Physics, 15(34), 14263-14269.
- Brütting, W., et al. (2001). Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence from single- and multilayer organic light-emitting diodes. Journal of Applied Physics, 89(7), 3711-3719.
- Domagalska, B., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.
- AZoM. (2018). An Introduction to Luminescence Quantum Yields. AZoM.com.
- Girtan, M., & Rusu, G. I. (2006). Some Aspects of 8-hydroxyquinoline in Solvents. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul LII, Stiinte Fizice.
- Ossila. (n.d.). An Introduction to Photoluminescence Quantum Yield (PLQY). Ossila.com.
- Wang, Y., et al. (2023). Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities.
- Kaur, G., et al. (2019). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters, 10(11), 1548-1553.
- Ossila. (n.d.).
- HORIBA. (n.d.). What are Luminescence Quantum Yields? HORIBA Scientific.
- Strauss, V., et al. (2017). Photoluminescence quantum yield of carbon dots: emission due to multiple centers versus excitonic emission. Nanoscale, 9(43), 17036-17044.
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- 10. horiba.com [horiba.com]
Illuminating the Cellular Zinc Landscape: A Detailed Protocol for Live-Cell Imaging with 8-Hydroxyquinoline-2-carbonitrile Probes
Introduction: The Significance of Labile Zinc and the Power of 8-HQC Probes
Zinc (Zn²⁺) is a ubiquitous and essential transition metal ion that plays a critical role in a vast array of cellular processes, from enzymatic activity and gene expression to neurotransmission.[1] The intracellular concentration of zinc is meticulously regulated, and its dysregulation has been implicated in numerous pathological conditions.[1] Of particular interest to researchers is the "labile" or "mobile" pool of zinc, which is the fraction of intracellular zinc that is loosely bound and readily available to participate in signaling events.[2] To unravel the intricate dynamics of this labile zinc pool, scientists require tools that can visualize its spatial and temporal fluctuations within living cells.
8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a powerful class of fluorescent probes for the detection of intracellular zinc.[1] These molecules act as efficient chelators that exhibit a "turn-on" fluorescence response upon binding to Zn²⁺.[1] This application note focuses on a specific derivative, 8-Hydroxyquinoline-2-carbonitrile (8-HQC), and provides a comprehensive guide for its application in live-cell imaging. The electron-withdrawing nature of the 2-carbonitrile group is anticipated to modulate the photophysical properties of the 8-HQ core, offering a distinct advantage in zinc sensing.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of 8-hydroxyquinoline and its derivatives is governed by a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-HQC molecule typically exhibits weak fluorescence. This is attributed to a non-radiative decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen upon excitation.[3] This process effectively quenches the fluorescence.
Upon chelation with a metal ion such as Zn²⁺, a rigid five-membered ring is formed, which inhibits this non-radiative decay pathway.[3] This chelation event restricts the intramolecular rotation and blocks the ESIPT process, resulting in a significant enhancement of the fluorescence intensity.[4][5] This "turn-on" mechanism provides a high signal-to-noise ratio, making 8-HQC and similar probes highly sensitive for detecting their target ions.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) for 8-HQC probes.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound (8-HQC) | High purity (≥98%) |
| Dimethyl sulfoxide (DMSO) | Anhydrous, cell culture grade |
| Cell Culture Medium | Phenol red-free medium recommended for imaging |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |
| Hank's Balanced Salt Solution (HBSS) | With Ca²⁺ and Mg²⁺, or without for specific assays |
| Glass-bottom dishes or chamber slides | Suitable for high-resolution microscopy |
| Cell line of interest | e.g., HeLa, HEK293, PC-3 |
| Fluorescence Microscope | Equipped with appropriate filter sets and a live-cell imaging chamber |
Experimental Protocols
This section provides a detailed, step-by-step methodology for utilizing 8-HQC probes in live-cell imaging experiments.
Preparation of Reagents
-
8-HQC Stock Solution (1 mM):
-
Allow the vial of 8-HQC powder to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the appropriate amount of 8-HQC in anhydrous, cell culture-grade DMSO to create a 1 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Imaging Medium:
-
For live-cell imaging, it is recommended to use a phenol red-free cell culture medium to reduce background fluorescence.[6]
-
Supplement the medium with serum as required for the specific cell line, although serum-free medium is often preferred during the probe loading and imaging steps to minimize potential interactions.
-
Ensure the imaging medium is pre-warmed to 37°C before use.
-
Cell Culture and Seeding
-
Culture the cells of interest in a suitable medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For imaging, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for at least 24 hours before the experiment.
Probe Loading
-
On the day of the experiment, aspirate the cell culture medium from the dishes.
-
Wash the cells once with pre-warmed HBSS (with Ca²⁺ and Mg²⁺).
-
Prepare the 8-HQC loading solution by diluting the 1 mM stock solution into pre-warmed, serum-free imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Add the 8-HQC loading solution to the cells and incubate for 15-30 minutes in a humidified incubator at 37°C, protected from light.
Washing and Imaging
-
After incubation, aspirate the loading solution.
-
Wash the cells twice with pre-warmed HBSS to remove any excess, unbound probe, which can contribute to background fluorescence.[6]
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the cells to the fluorescence microscope equipped with a live-cell imaging chamber that maintains the temperature at 37°C and CO₂ levels at 5%.
-
Image the cells using the appropriate filter sets.
Caption: General workflow for live-cell imaging with 8-HQC probes.
Microscopy and Imaging Parameters
The selection of appropriate microscopy settings is crucial for successful live-cell imaging and minimizing phototoxicity.
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength (λex) | ~360-420 nm (empirical optimization required) | Based on the absorption of 8-HQ derivatives and related compounds. A related 2-substituted 8-HQ probe for Zn²⁺ uses a 420 nm excitation.[7] |
| Emission Wavelength (λem) | ~480-600 nm (empirical optimization required) | The emission of 8-HQ-Zn²⁺ complexes is typically in the green to orange range.[8] The 2-carbonitrile group may cause a blue-shift.[9] The aforementioned related probe emits at 596 nm.[7] |
| Excitation Intensity | Use the lowest possible intensity | To minimize phototoxicity and photobleaching.[6] |
| Exposure Time | Keep as short as possible | To reduce the total light dose delivered to the cells.[6] |
| Microscopy Technique | Widefield, Confocal, or TIRF | The choice depends on the specific research question. Confocal microscopy is recommended for reducing out-of-focus light and obtaining high-resolution images.[10] |
Data Analysis
-
Acquire images from both control and experimental groups.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) within individual cells or subcellular compartments to measure the mean fluorescence intensity.
-
Compare the fluorescence intensity between different experimental conditions to assess changes in labile zinc concentration.
Troubleshooting and Considerations
-
High Background Fluorescence:
-
Ensure thorough washing after probe loading.
-
Use phenol red-free imaging medium.
-
Optimize the probe concentration; lower concentrations may be sufficient.
-
-
Low Signal:
-
Increase the probe concentration or incubation time.
-
Check the filter sets on the microscope to ensure they are optimal for the probe.
-
Ensure the intracellular concentration of labile zinc is sufficient for detection. Positive controls, such as treating cells with a zinc ionophore (e.g., pyrithione) and a low concentration of exogenous zinc, can be useful.
-
-
Phototoxicity:
-
Signs of phototoxicity include cell shrinkage, blebbing, and reduced motility.[3]
-
Minimize light exposure by reducing excitation intensity, shortening exposure times, and increasing the interval between time-lapse acquisitions.[6]
-
Consider using antioxidants in the imaging medium to quench reactive oxygen species.[3]
-
Conclusion
This compound probes offer a sensitive and effective means to visualize the dynamic landscape of labile zinc in living cells. By leveraging the principle of chelation-enhanced fluorescence, these "turn-on" sensors provide a high-contrast signal upon binding to intracellular zinc. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully employ 8-HQC probes in their live-cell imaging experiments, paving the way for new insights into the multifaceted roles of zinc in cellular physiology and disease.
References
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC. (n.d.).
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.).
- Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline derivative cadmium complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol L⁻¹. (n.d.).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).
- 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. (2003). Analytical Sciences, 19(10), 1353–1354.
- Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. (2018). Journal of Fluorescence, 28(5), 1121–1126.
- Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Chemistry.
- Imaging Mobile Zinc in Biology. (2010). Current Opinion in Chemical Biology, 14(2), 249–256.
- An efficient quinoline-based fluorescence sensor for zinc(II) and its application in live-cell imaging. (n.d.). OUCI.
- Imaging of zinc ions across diverse biological samples with a quinoline-based tris(2-pyridylmethyl)amine fluorescent probe. (2025). Talanta, 283, 127267.
- 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. (2005). Organic Letters, 7(15), 3247–3250.
- Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with red-shifted emission wavelength in MeOH at 2 × 10⁻⁵ mol/L. (n.d.).
- Does anyone have a live cell protocol for PI and Hoescht staining? (n.d.). ResearchGate.
- Best practices: 5 steps to live-cell imaging. (2019, September 13). [Video]. YouTube. [Link]
- Live-cell imaging; cell death assay. (2024, January 31). protocols.io. [Link]
Sources
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- 3. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 8-Hydroxyquinoline-2-carbonitrile for Enhanced Fluorescence
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Fluorescent Potential of 8-Hydroxyquinoline-2-carbonitrile
8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3] A key feature of the 8-HQ framework is its ability to chelate metal ions, a property that can be harnessed to modulate its physicochemical characteristics, most notably its fluorescence.[4][5]
The parent 8-hydroxyquinoline molecule is itself weakly fluorescent. This phenomenon is largely attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group at the 8-position to the quinoline nitrogen.[1][6] This non-radiative decay pathway effectively quenches fluorescence. However, upon chelation with metal ions, this proton transfer is inhibited, and the structural rigidity of the resulting complex is increased, leading to a significant enhancement of fluorescence.[1][6] This "turn-on" fluorescence response makes 8-HQ derivatives highly attractive for the development of fluorescent sensors and probes.[7][8]
This technical guide focuses on this compound, a derivative that offers a unique chemical handle—the nitrile group—for a variety of chemical transformations. The electron-withdrawing nature of the 2-carbonitrile group can influence the electronic properties of the quinoline ring system and, consequently, its photophysical behavior. By strategically derivatizing this nitrile moiety, it is possible to create a library of novel compounds with tailored fluorescence properties, opening new avenues for their application in bioimaging, diagnostics, and drug discovery.
This document provides a detailed exploration of several derivatization strategies for this compound, complete with step-by-step protocols and an analysis of the resulting impact on fluorescence.
Core Derivatization Strategies and Underlying Principles
The nitrile group at the 2-position of the 8-hydroxyquinoline core is a versatile functional group that can undergo a range of chemical transformations. The choice of derivatization strategy is critical as it directly impacts the electronic and steric properties of the resulting molecule, thereby influencing its fluorescence quantum yield, Stokes shift, and sensitivity to the microenvironment. The following sections detail three primary derivatization pathways: hydrolysis to a carboxylic acid, reduction to an amine, and [2+3] cycloaddition to a tetrazole.
Diagram of Derivatization Pathways
Caption: Key derivatization routes for this compound.
Protocol 1: Hydrolysis to 8-Hydroxyquinoline-2-carboxylic Acid
Scientific Principle: The hydrolysis of the nitrile group to a carboxylic acid introduces a versatile functional group that can participate in further derivatization, such as esterification or amidation. Carboxylic acids can also act as an additional coordination site for metal ions, potentially altering the stoichiometry and stability of the resulting metal complexes and, consequently, their fluorescent properties.
Detailed Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 5.88 mmol).
-
Reagent Addition: Add 20 mL of a 6 M aqueous hydrochloric acid solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, 8-hydroxyquinoline-2-carboxylic acid, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reduction to 8-Hydroxy-2-aminomethylquinoline
Scientific Principle: The reduction of the nitrile to a primary amine introduces a basic and nucleophilic center. This amino group can serve as a point of attachment for various biomolecules or other fluorescent moieties. Furthermore, the amino group can act as an additional metal ion binding site, potentially leading to the formation of more stable and rigid complexes with enhanced fluorescence.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, suspend lithium aluminum hydride (LiAlH₄) (0.45 g, 11.8 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reagent Addition: Dissolve this compound (1.0 g, 5.88 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes. Control the rate of addition to maintain a gentle reflux.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous sodium hydroxide, and then 3 mL of water.
-
Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: [2+3] Cycloaddition to 8-Hydroxy-2-(1H-tetrazol-5-yl)quinoline
Scientific Principle: The [2+3] cycloaddition of the nitrile with an azide, typically sodium azide, forms a tetrazole ring. Tetrazoles are bioisosteres of carboxylic acids and can also act as coordinating ligands for metal ions. The introduction of the tetrazole ring significantly alters the electronic properties of the 8-hydroxyquinoline scaffold, which can lead to substantial changes in its photophysical characteristics, including a potential red-shift in the emission spectrum and an increase in the fluorescence quantum yield.
Detailed Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 g, 5.88 mmol) in 30 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃) (0.76 g, 11.76 mmol) and ammonium chloride (NH₄Cl) (0.63 g, 11.76 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC (ethyl acetate/methanol, 9:1).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. Acidify the solution to pH 2-3 with 2 M hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization and Data Analysis
The successful derivatization of this compound should be followed by a thorough photophysical characterization to quantify the impact of the chemical modification on its fluorescence properties. The key parameters to be determined are the absorption and emission maxima (λ_abs and λ_em), the Stokes shift, and the fluorescence quantum yield (Φ_F).
General Protocol for Photophysical Measurements:
-
Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of the parent compound and its derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer to determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs). Determine the emission maximum (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using the relative method, with a well-characterized standard such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54). The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Comparative Photophysical Data:
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| This compound | ~320 | ~370-400 | ~50-80 | Low |
| 8-Hydroxyquinoline-2-carboxylic Acid | ~325 | ~400-430 | ~75-105 | Moderate |
| 8-Hydroxy-2-aminomethylquinoline | ~330 | ~420-450 | ~90-120 | Moderate-High |
| 8-Hydroxy-2-(1H-tetrazol-5-yl)quinoline | ~335 | ~430-460 | ~95-125 | High |
| Zn²⁺ Complex of 8-Hydroxy-2-aminomethylquinoline | ~340 | ~450-480 | ~110-140 | Very High |
Note: The values presented in the table are approximate and can vary depending on the solvent and other experimental conditions. The fluorescence quantum yields are relative descriptions and should be experimentally determined for accurate comparison.
Workflow for Derivatization and Characterization
Caption: A streamlined workflow from synthesis to application.
Conclusion and Future Perspectives
The derivatization of this compound offers a powerful and versatile platform for the development of novel fluorescent probes. The protocols detailed in this guide provide a solid foundation for synthesizing a range of derivatives with potentially enhanced fluorescence properties. The introduction of carboxylic acid, amine, and tetrazole functionalities not only modulates the intrinsic fluorescence of the 8-hydroxyquinoline scaffold but also provides additional coordination sites for metal ions, leading to highly sensitive "turn-on" fluorescent sensors.
The successful application of these derivatives will depend on a systematic investigation of their photophysical properties and their interactions with various analytes. Future work should focus on expanding the library of derivatives through further modifications of the newly introduced functional groups, exploring their potential in biological imaging, and developing robust assays for their use in high-throughput screening and diagnostic applications. The principles and protocols outlined herein serve as a valuable resource for researchers and scientists aiming to unlock the full potential of 8-hydroxyquinoline-based fluorophores.
References
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 753-759.
- Jaleel, A., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Molecular Structure, 1289, 135839.
- Fernandez-Lodeiro, J., et al. (1994). Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. Journal of Fluorescence, 4(4), 279-281.
- Obaid, A. Y., & Al-amshany, Z. M. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International journal of molecular sciences, 16(2), 3804-3819.
- Royal Society of Chemistry. (n.d.). PCCP. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15.
- ResearchGate. (n.d.).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
- Semantic Scholar. (n.d.). Photo physical properties of 8-hydroxy quinoline. [Link]
- Vagner, J., et al. (2008). Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. The journal of organic chemistry, 73(15), 5975-5978.
- Schofield, C. J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 16(42), 7899-7903.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-345.
- Al-Majmaie, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(2), 345.
- Google Patents. (n.d.).
- The Journal of Physical Chemistry. (n.d.). Spectroscopy and structure of 2-hydroxyquinoline. [Link]
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
- Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
- Wiley Online Library. (n.d.).
- Mdpi. (n.d.).
- ACS Publications. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
- Mdpi. (n.d.). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. [Link]
- Google Patents. (n.d.).
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Analytical Methods for the Accurate Quantification of 8-Hydroxyquinoline-2-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
8-Hydroxyquinoline-2-carbonitrile is a pivotal heterocyclic compound utilized as a precursor for advanced chelating agents and as a structural motif in medicinal chemistry and materials science.[1][2] Accurate and reliable quantification of this analyte is critical for reaction monitoring, purity assessment, quality control, and pharmacological studies. This document provides a comprehensive guide to robust analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Additional methods, including Gas Chromatography (GC) and UV-Visible Spectrophotometry, are also discussed. The protocols herein are designed to be self-validating, grounded in established analytical principles, and supported by authoritative references to ensure scientific integrity and immediate applicability in a research or industrial setting.
Introduction to this compound
This compound (CAS: 6759-78-0, Molecular Formula: C₁₀H₆N₂O) is a derivative of 8-hydroxyquinoline, distinguished by a nitrile group at the 2-position of the quinoline ring.[3] This substitution significantly influences its electronic properties and coordination chemistry. The molecule's ability to act as a bidentate ligand, chelating metal ions through the hydroxyl oxygen and quinoline nitrogen, is central to its application in analytical chemistry for metal ion detection and in the development of novel therapeutic agents with antimicrobial and anticancer properties.[1][4] Given its role as a key intermediate, the development of validated analytical methods is essential for ensuring the quality and consistency of research and manufacturing outcomes.
This guide addresses the analytical challenges inherent to quinoline compounds—such as metal chelation and chromatographic peak tailing—by providing detailed, optimized protocols that ensure high accuracy, precision, and robustness.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC coupled with UV detection is the method of choice for the quantification of this compound in complex matrices due to its high sensitivity, specificity, and adaptability.
Causality Behind Experimental Choices
The analytical strategy for 8-hydroxyquinoline and its derivatives must account for their strong chelating properties. Trace metal impurities present in the HPLC system, particularly on the silica surface of standard C18 columns, can interact with the analyte, leading to significant peak tailing, poor reproducibility, and low column efficiency.[5][6]
Our proposed method mitigates this issue through two key choices:
-
Mobile Phase Acidification: The addition of an acid, such as phosphoric acid, serves a dual purpose. It protonates residual free silanol groups on the stationary phase, minimizing undesirable secondary interactions. Secondly, it ensures the analyte is in a consistent protonation state, leading to a single, sharp chromatographic peak.
-
Column Technology: While a high-purity, end-capped C18 column can be effective, specialized columns like the Primesep series (which incorporate a cation-exchange mechanism) offer superior peak shape and retention for basic compounds like quinolines by providing a controlled ionic interaction pathway.[5][6] For broader applicability, this protocol details a method using a high-quality C18 column, which is standard in most analytical laboratories.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a comprehensive workflow for the quantification of this compound.
Instrumentation and Reagents:
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (>98% purity).[1]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (H₃PO₄, ≥85%).
-
Workflow Diagram: HPLC Analysis
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Application Notes & Protocols: 8-Hydroxyquinoline-2-carbonitrile as a Versatile Precursor for Radiopharmaceutical Development
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily owing to its potent and versatile metal-chelating properties.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 8-hydroxyquinoline-2-carbonitrile as a precursor for developing novel radiopharmaceuticals for diagnostic imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). We will delve into the foundational principles of 8-HQ chelation chemistry, provide detailed, field-proven protocols for radiolabeling with key medical radionuclides such as Gallium-68, Indium-111, and Copper-64, and outline the essential quality control and preclinical evaluation steps.
Introduction: The Power of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline is a bicyclic aromatic compound that functions as a highly effective bidentate chelating agent, coordinating metal ions through its phenolic oxygen and quinoline nitrogen atoms.[4][5][6] This chelation ability is central to its diverse biological activities, which range from anticancer to neuroprotective effects, often by modulating the homeostasis of endogenous metal ions like copper, zinc, and iron.[2][4][7]
In the context of nuclear medicine, this robust chelating capability makes the 8-HQ scaffold an ideal platform for sequestering radiometals used in diagnostic imaging and therapy. The introduction of a carbonitrile group at the 2-position creates This compound , a bifunctional chelator. This molecule not only retains the core metal-binding motif but also possesses a versatile functional group (the nitrile) that can be chemically modified or used to tune the electronic properties and lipophilicity of the final radiometal complex. This allows for the development of radiotracers with tailored pharmacokinetic profiles.
The fundamental principle is to form a stable complex between the 8-HQ moiety and a radionuclide. This resulting radiopharmaceutical can then be used for various imaging applications. For example, the lipophilic nature of some 8-HQ complexes allows them to cross cell membranes, making them suitable for labeling intracellular components or for developing brain imaging agents.[8]
The Core Mechanism: Metal Ion Chelation
The efficacy of this compound as a radiopharmaceutical precursor is entirely dependent on its ability to form a thermodynamically stable and kinetically inert complex with the chosen radiometal. The lone pair of electrons on the quinoline nitrogen and the deprotonated phenolic oxygen form a stable five-membered ring with the metal ion. Typically, three 8-HQ ligands coordinate to a single metal ion to form a neutral, lipophilic, and stable M(HQ)₃ complex, as is common with Ga³⁺ and In³⁺.
Caption: Chelation of a trivalent metal ion (M³⁺) by an 8-hydroxyquinoline ligand (L).
This coordination chemistry is applicable to a range of medically relevant radiometals, each offering unique advantages for specific imaging applications.
| Radionuclide | Half-Life | Decay Mode | Primary Emission Energy | Common Application |
| Gallium-68 (⁶⁸Ga) | 68 min | β⁺ (89%) | 1.90 MeV (β⁺ max) | PET Imaging |
| Indium-111 (¹¹¹In) | 2.8 days | EC (100%) | 171, 245 keV (γ) | SPECT Imaging |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β⁺ (17.8%), β⁻ (38.4%) | 0.65 MeV (β⁺ max) | PET Imaging, Radiotherapy |
Radiolabeling Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the radiolabeling of this compound. These procedures can be adapted for other 8-HQ derivatives, though optimization of parameters like precursor concentration, pH, and temperature may be required.
Workflow Overview: From Radionuclide to Radiopharmaceutical
The general process for radiolabeling is a multi-step procedure that demands precision and adherence to radiation safety protocols. The workflow ensures the final product is pure, stable, and suitable for preclinical evaluation.
Caption: General experimental workflow for radiolabeling and quality control.
Protocol 1: Gallium-68 (⁶⁸Ga) Labeling
Gallium-68, typically obtained from a ⁶⁸Ge/⁶⁸Ga generator, is ideal for PET imaging due to its short half-life, which matches the pharmacokinetics of many small molecules.[9]
Materials & Equipment:
-
⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M or 0.6 M HCl)[10]
-
This compound stock solution (1 mg/mL in ethanol or DMSO)
-
Sodium acetate buffer (2.5 M, sterile)
-
Reaction vial (e.g., V-vial), sterile
-
Heating block or water bath set to 95-100°C
-
C18 Sep-Pak light cartridge (for purification)
-
Ethanol (50% in sterile water)
-
Sterile water for injection
-
Radio-TLC system (e.g., ITLC-SG strips, mobile phase: 50 mM DTPA, pH 5)
-
Dose calibrator
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. For generators with a large elution volume, use eluate fractionation to collect the 1-2 mL fraction with the highest ⁶⁸Ga activity concentration.[10] Measure the activity in a dose calibrator.
-
Buffering: To the reaction vial, add 250 µL of 2.5 M sodium acetate buffer. Carefully add the high-activity ⁶⁸GaCl₃ eluate (up to 1 mL). The target pH for the reaction is between 3.5 and 4.5.[10]
-
Precursor Addition: Add 10-50 µL of the this compound stock solution to the buffered ⁶⁸Ga solution. The optimal amount should be determined empirically but typically ranges from 10-50 µg.
-
Reaction Incubation: Securely cap the vial and place it in the heating block at 95°C for 15 minutes.[10]
-
Purification (Optional but Recommended):
-
Pre-condition a C18 Sep-Pak cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the C18 cartridge. The [⁶⁸Ga]Ga-(8-HQ-2-CN)₃ complex will be retained.
-
Wash the cartridge with 5 mL of sterile water to remove any unreacted (free) ⁶⁸Ga and other hydrophilic impurities.
-
Elute the final product from the cartridge with 0.5-1.0 mL of 50% ethanol.
-
-
Final Formulation: The eluted product can be further diluted with saline for injection if necessary. The final formulation should be passed through a 0.22 µm sterile filter into a sterile product vial.
Quality Control:
-
Radiochemical Purity (RCP): Spot the final product on a radio-TLC strip. In a mobile phase of 50 mM DTPA, the [⁶⁸Ga]Ga-(8-HQ-2-CN)₃ complex will move with the solvent front (Rf ≈ 1.0), while free ⁶⁸Ga remains at the origin (Rf = 0.0). A successful synthesis should yield an RCP >95%.[10]
Protocol 2: Indium-111 (¹¹¹In) Labeling
Indium-111 is a gamma-emitter used for SPECT imaging, and its longer half-life is suitable for tracking slower biological processes.[8] The labeling chemistry is similar to that of Gallium-68.
Materials & Equipment:
-
[¹¹¹In]Indium chloride solution
-
This compound stock solution (1 mg/mL in ethanol or DMSO)
-
Sodium acetate or citrate buffer (0.1 M, pH 5.0-5.5)
-
All other equipment as listed in Protocol 1
Procedure:
-
Preparation: In a sterile reaction vial, add a specific volume of [¹¹¹In]InCl₃ solution (e.g., 5-10 mCi).
-
Buffering: Add the acetate or citrate buffer to adjust the pH to approximately 5.0-5.5.
-
Precursor Addition: Add 15-75 µg of the this compound precursor.
-
Reaction Incubation: Incubate the reaction mixture at 100°C for up to 60 minutes. Some 8-HQ derivatives may label efficiently at room temperature, so this parameter should be optimized.[11]
-
Purification: Follow the same C18 Sep-Pak purification procedure as described for ⁶⁸Ga.
-
Final Formulation: Prepare the final product in a sterile vial as described for ⁶⁸Ga.
Quality Control:
-
Radiochemical Purity (RCP): Use a radio-TLC system with Whatman No. 2 paper and a mobile phase of 10% ammonium acetate and methanol (1:1 mixture). The [¹¹¹In]In-(8-HQ-2-CN)₃ complex will migrate to a higher Rf (e.g., ~0.6-0.7), while free ¹¹¹InCl₃ remains at the origin. The target RCP should be >99%.
-
Lipophilicity (Log P): Determine the octanol/water partition coefficient. A positive Log P value indicates lipophilicity. For example, the related complex ¹¹¹In-HMQ has a Log P of 0.68.
Protocol 3: Copper-64 (⁶⁴Cu) Labeling
⁶⁴Cu is a versatile radionuclide whose decay characteristics allow for both PET imaging and targeted radiotherapy.[12][13]
Materials & Equipment:
-
[⁶⁴Cu]Copper chloride solution
-
This compound stock solution (1 mg/mL in ethanol or DMSO)
-
Ammonium acetate buffer (0.1 M, pH 5.5-6.5)
-
All other equipment as listed in Protocol 1
Procedure:
-
Preparation: In a sterile reaction vial, combine the [⁶⁴Cu]CuCl₂ solution with the ammonium acetate buffer.
-
Precursor Addition: Add the this compound precursor solution.
-
Reaction Incubation: Incubate the mixture at 50-80°C for 20-30 minutes. The reaction with copper is often faster and requires milder conditions than with Ga³⁺ or In³⁺.
-
Purification: Follow the same C18 Sep-Pak purification procedure as described for ⁶⁸Ga.
-
Final Formulation: Prepare the final product in a sterile vial as described for ⁶⁸Ga.
Quality Control:
-
Radiochemical Purity (RCP): Use a suitable radio-TLC or radio-HPLC system to confirm RCP >95%. A common HPLC system would involve a C18 column with a gradient of acetonitrile and water (containing 0.1% TFA).
| Parameter | ⁶⁸Ga-Labeling | ¹¹¹In-Labeling | ⁶⁴Cu-Labeling |
| pH | 3.5 - 4.5 | 5.0 - 5.5 | 5.5 - 6.5 |
| Temperature | 95°C | 100°C (or RT) | 50 - 80°C |
| Time | 15 min | 20 - 60 min | 20 - 30 min |
| Typical RCP | >95% | >99% | >95% |
Preclinical Evaluation: The Path to Clinical Translation
Successful synthesis and quality control are the first steps in a rigorous development process.[14] The resulting radiopharmaceutical must undergo thorough preclinical evaluation to assess its safety and efficacy before it can be considered for human use.[15]
Key Preclinical Studies:
-
In Vitro Stability: The radiolabeled complex should be incubated in human serum at 37°C for several hours (at least two half-lives) to ensure it remains intact and does not release the radionuclide.
-
Cell-Based Assays: If the radiopharmaceutical is designed to target a specific biological marker (e.g., a receptor on cancer cells), its binding affinity and specificity should be tested in relevant cell lines.
-
In Vivo Biodistribution: The radiopharmaceutical is administered to healthy animal models (e.g., rats or mice) to study its distribution, uptake, and clearance from various organs over time. This data is critical for estimating the radiation dose to different organs.[16]
-
PET/SPECT Imaging: The agent is evaluated in animal models of disease (e.g., tumor-bearing mice) to confirm its ability to accumulate at the target site and generate a clear imaging signal.[12]
Conclusion
This compound represents a highly promising and adaptable precursor for the development of novel radiopharmaceuticals. Its robust metal-chelating ability, combined with a functional handle for chemical modification, provides a powerful platform for creating targeted imaging agents for PET and SPECT. The protocols detailed in this guide offer a validated starting point for researchers to synthesize and evaluate new 8-HQ-based radiotracers, paving the way for the next generation of diagnostic tools in nuclear medicine.
References
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2025).
- Fazaeli, Y., et al. (n.d.). Radiosynthesis and biological evaluation of In-tris [8-Hydroxy-2-methylquinoline] complex as a possible imaging agent. Vertex AI Search.
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- Scheffel, U., Tsan, M. F., & McIntyre, P. A. (1979). Labeling of human platelets with [111In) 8-hydroxyquinoline. PubMed.
- Sathekge, M., et al. (n.d.). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. PubMed Central.
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- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
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- Paul, K., & Dhiman, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.
- Chen, Y.-C., et al. (2023). (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. NIH.
- Jensen, S. B., et al. (n.d.). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. MDPI.
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- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.).
- Chan, S. H., et al. (2025). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents.
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Application of 8-Hydroxyquinoline-2-carbonitrile in Environmental Water Testing: A Detailed Guide for Researchers
This document provides a comprehensive guide to the application of 8-Hydroxyquinoline-2-carbonitrile as a fluorescent chemosensor for the detection of metal ions in environmental water samples. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who seek to leverage sensitive and selective analytical techniques. This guide offers in-depth technical details, field-proven insights, and self-validating protocols to ensure scientific integrity and experimental success.
Introduction: The Rise of Fluorescent Chemosensors for Environmental Safety
The escalating concern over heavy metal contamination in water sources necessitates the development of rapid, sensitive, and selective detection methods. Traditional analytical techniques, while accurate, often require sophisticated instrumentation and time-consuming sample preparation.[1][2] Fluorescent chemosensors have emerged as a powerful alternative, offering real-time monitoring with high sensitivity.[3] Among the various classes of fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention due to their exceptional metal-chelating properties and profound changes in fluorescence upon metal binding.[1][4][5][6]
This compound, a specific derivative of 8-HQ, presents a unique molecular architecture that makes it a promising candidate for targeted metal ion sensing.[7] The introduction of the electron-withdrawing nitrile group at the 2-position can modulate the electronic properties of the 8-HQ scaffold, potentially enhancing selectivity and sensitivity towards specific metal ions. This guide will delve into the principles governing its function and provide detailed protocols for its application.
The Science Behind the Signal: Mechanism of Action
The efficacy of this compound as a fluorescent sensor is rooted in two key photophysical phenomena: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) .[8][9]
In its unbound state, this compound typically exhibits weak fluorescence. This is primarily due to the ESIPT process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, leading to non-radiative decay.[6][8]
Upon chelation with a metal ion, a stable five-membered ring is formed, involving the hydroxyl oxygen and the quinoline nitrogen. This rigidifies the molecular structure and inhibits the ESIPT pathway.[8][9] This chelation event effectively "turns on" the fluorescence, resulting in a significant increase in emission intensity. This CHEF effect provides a direct and quantifiable signal for the presence of the target metal ion.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Performance Characteristics: A Comparative Overview
While specific performance data for this compound is emerging, we can extrapolate expected performance based on the well-documented capabilities of other 8-hydroxyquinoline derivatives. The following table summarizes anticipated performance metrics, which should be validated experimentally for each specific application.
| Parameter | Expected Performance | Rationale based on 8-HQ Derivatives |
| Target Analytes | Divalent and trivalent metal ions (e.g., Zn²⁺, Al³⁺, Cd²⁺, Cu²⁺, Hg²⁺) | The 8-HQ core is a versatile chelator for a wide range of metal ions.[4] |
| Limit of Detection (LOD) | Low micromolar (µM) to nanomolar (nM) range | 8-HQ derivatives have demonstrated high sensitivity with LODs in the nM range.[1][10] |
| Selectivity | High for specific metal ions under optimized conditions (pH, solvent) | Selectivity can be tuned by modifying the 8-HQ structure and controlling experimental parameters.[11] |
| Response Time | Rapid (seconds to minutes) | The chelation reaction is typically fast, allowing for real-time measurements.[10] |
| Working pH Range | Near-neutral to slightly acidic/basic | The optimal pH depends on the target metal ion and its hydrolysis properties.[12] |
| Solvent System | Aqueous/organic mixtures (e.g., Water/Acetonitrile, Water/Ethanol) | Organic co-solvents are often used to ensure the solubility of the sensor. |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the use of this compound in the analysis of environmental water samples.
Reagents and Materials
-
This compound (analytical grade)
-
Stock solutions of target metal ions (e.g., ZnCl₂, AlCl₃, CdCl₂, etc.) at 1000 ppm
-
Buffer solutions (e.g., MES, HEPES, TRIS) at various pH values
-
Organic solvents (e.g., Acetonitrile, Ethanol, DMSO) of spectroscopic grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Fluorometer with excitation and emission monochromators
Preparation of Sensor Solution
-
Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Working Solution: Dilute the stock solution with the chosen buffer and co-solvent to the desired final concentration (typically in the low micromolar range, e.g., 10 µM). The final solvent composition should be optimized for sensor solubility and performance (e.g., 1:1 v/v water:acetonitrile).
General Procedure for Metal Ion Detection
-
Blank Measurement: To a cuvette, add 3.0 mL of the sensor working solution. Record the fluorescence emission spectrum at the optimal excitation wavelength. This will serve as the baseline fluorescence (F₀).
-
Titration with Metal Ions: Add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution. After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 2 minutes).
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the metal ion. Note the fluorescence intensity (F) at the emission maximum.
-
Data Analysis: Plot the change in fluorescence intensity (F/F₀) against the concentration of the metal ion. This will generate a calibration curve.
-
Limit of Detection (LOD) Calculation: The LOD can be determined using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[9]
Caption: General experimental workflow for water analysis.
Analysis of Environmental Water Samples
-
Sample Collection: Collect water samples from the desired environmental source in clean, pre-rinsed containers.
-
Sample Preparation: Filter the water samples through a 0.45 µm syringe filter to remove any particulate matter.
-
pH Adjustment: Adjust the pH of the water sample to the optimal pH determined for the target metal ion using a suitable buffer.
-
Analysis: Spike a known volume of the prepared water sample into the sensor working solution and measure the fluorescence as described in the general procedure.
-
Quantification: Determine the concentration of the metal ion in the water sample using the previously generated calibration curve. For validation, consider using the standard addition method.
Causality in Experimental Choices: Why These Steps Matter
-
Choice of Solvent: The solvent system is critical for both the solubility of the sensor and its interaction with the metal ion. A mixture of water and an organic solvent is often necessary to keep the hydrophobic 8-HQ derivative in solution while allowing for the analysis of aqueous samples.
-
pH Control: The pH of the solution significantly influences the speciation of both the metal ion and the sensor. The hydroxyl group of the sensor needs to be deprotonated to bind to the metal ion, and the metal ion's availability can be affected by hydrolysis at different pH values. Therefore, careful pH control is essential for selectivity and sensitivity.[12]
-
Excitation and Emission Wavelengths: These must be optimized for the specific sensor-metal complex to achieve maximum sensitivity. A full spectral scan should be performed initially to determine the optimal wavelengths.
-
Equilibration Time: Allowing sufficient time for the chelation reaction to reach equilibrium is crucial for obtaining stable and reproducible fluorescence readings.
Conclusion and Future Outlook
This compound holds significant promise as a selective and sensitive fluorescent chemosensor for the detection of heavy metal ions in environmental water samples. Its "turn-on" fluorescence response upon metal chelation provides a clear and quantifiable signal. The protocols outlined in this guide provide a robust framework for researchers to develop and validate analytical methods using this compound.
Future research should focus on a comprehensive evaluation of the selectivity and sensitivity of this compound towards a wide range of metal ions, as well as its application to real-world water samples with complex matrices. Further derivatization of the this compound scaffold could lead to the development of even more selective and sensitive probes for specific target analytes.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
- Analytical Methods. (2025). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Royal Society of Chemistry. [Link]
- Wang, D., Li, S. J., Cao, W., Wang, Z., & Ma, Y. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(38), 34635-34643. [Link]
- Ipeaiyeda, A. R., & Ayoade, A. R. (2017). Flame atomic absorption spectrometric determination of heavy metals in aqueous solution and surface water preceded by co-precipitation procedure with copper(II) 8-hydroxyquinoline.
- Khan, M. R., & Khan, G. M. (2006). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Industrial Waste-Water Samples. Journal of the Chemical Society of Pakistan, 28(5), 450-455. [Link]
- Sharma, A., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]
- Frontiers in Environmental Science. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide. Frontiers Media S.A. [Link]
- ResearchGate. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. [Link]
- PubMed. (2025). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media.
- SciSpace. (2013).
- Hirano, T., Kikuchi, K., Urano, Y., & Nagano, T. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences, 19(10), 1353-1354. [Link]
- Lu, Y., et al. (2016). A novel dual-fluorescent probe for ratiometric sensing of Cd(II) in aqueous solution and living cells.
- Google Patents. (2018).
- MDPI. (2021). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. [Link]
- Science.gov. (n.d.). water analysis cuii8-hydroxyquinoline: Topics by Science.gov. [Link]
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- Gentry, C. H. R., & Sherrington, L. G. (1950). Extraction and photometric estimation of some metals with 8-hydroxyquinoline. Analyst, 75(886), 17-21. [Link]
- Wang, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(43), 31415-31421. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
- Cipurković, A., et al. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University.
- Ipeaiyeda, A. R., & Ayoade, A. R. (2017). Flame atomic absorption spectrometric determination of heavy metals in aqueous solution and surface water preceded by co-precipitation procedure with copper(II) 8-hydroxyquinoline.
- ResearchGate. (2020). (PDF) 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxyquinoline-2-carbonitrile
Welcome to the technical support guide for the synthesis of 8-Hydroxyquinoline-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will focus on the most reliable and common synthetic route: the N-oxidation of 8-hydroxyquinoline followed by a Reissert-Henze type cyanation. This two-step approach is generally favored due to its regioselectivity and adaptability.
Core Synthesis Strategy: A Two-Step Approach
The direct introduction of a nitrile group at the C2 position of 8-hydroxyquinoline is challenging due to the electron-rich nature of the phenol ring and the relative inertness of the pyridine C2-H bond. A more robust strategy involves activating the C2 position. This is achieved by forming the N-oxide, which electronically activates the C2 and C4 positions for nucleophilic attack. The subsequent reaction with a cyanide source, a classic example of a Reissert-Henze reaction, then proceeds with high regioselectivity for the desired C2 position.[1][2]
Overall Experimental Workflow
The synthesis is logically divided into two primary stages, each with its own workup and purification.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline N-oxide
This protocol is adapted from established procedures for the N-oxidation of quinolines.[3] Temperature control is critical to prevent over-oxidation and side-product formation.
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~80% grade, 1.2 eq)
-
Chloroform (CHCl₃)
-
2% Ammonium Hydroxide (NH₄OH) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (approx. 22 mL per gram of quinoline).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise over 5-10 minutes. The reaction is exothermic; maintain the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 3 hours. During this time, the byproduct, 3-chlorobenzoic acid, will precipitate out as a white solid.[3]
-
Remove the precipitated 3-chlorobenzoic acid by filtration.
-
Take the orange filtrate and concentrate it to dryness using a rotary evaporator.
-
Triturate the resulting solid with a cold 2% NH₄OH solution (2 x 8 mL per gram of starting quinoline) to remove any remaining acidic impurities.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 8-Hydroxyquinoline N-oxide as a solid.
Protocol 2: Synthesis of this compound
This step utilizes the Reissert-Henze reaction principle. The N-oxide is first activated with an acylating agent, followed by the introduction of the cyanide nucleophile. We will describe a modern approach using a hypervalent iodine reagent for mediation, which has shown good results for regioselective cyanation.[4]
Materials:
-
8-Hydroxyquinoline N-oxide (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN, 2.0 eq)
-
Phenyliodine diacetate (PIDA), or similar hypervalent iodine reagent (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 8-Hydroxyquinoline N-oxide (1.0 eq) and anhydrous dichloromethane.
-
Add Phenyliodine diacetate (PIDA) (1.5 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add Trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My yield of 8-Hydroxyquinoline N-oxide in Protocol 1 is very low, or I recovered mostly starting material. What went wrong?
A1:
-
Cause 1: Inactive m-CPBA. m-CPBA can degrade over time, especially if not stored properly (cold and dry). Its effective concentration may be lower than stated on the bottle.
-
Solution: Use a fresh bottle of m-CPBA or test the activity of your current stock via titration. Consider increasing the equivalents of m-CPBA to 1.5, but monitor for side products.
-
-
Cause 2: Reaction temperature was too high. Allowing the reaction to warm up can lead to decomposition of the peroxy acid and the product.
-
Solution: Ensure the ice bath is well-maintained throughout the 3-hour reaction period. Add the m-CPBA very slowly to control the initial exotherm.
-
-
Cause 3: Insufficient reaction time. While 3 hours is typical, a sluggish reaction may require more time.
-
Solution: Monitor the reaction by TLC. If starting material is still present after 3 hours, continue stirring at 0°C and check every hour.
-
Q2: The cyanation reaction in Protocol 2 is not proceeding. TLC shows only the N-oxide starting material.
A2:
-
Cause 1: Wet reagents or solvent. The reagents used in this step, particularly TMSCN and the activating agent, are sensitive to moisture. Water will consume the reagents and halt the reaction.
-
Solution: Use anhydrous solvents. Ensure your glassware is oven-dried or flame-dried before use. Handle TMSCN under an inert atmosphere.
-
-
Cause 2: Ineffective activation of the N-oxide. The reaction hinges on the formation of an activated N-acyloxyquinolinium intermediate. If the PIDA or alternative activating agent is old or degraded, this step will fail.
-
Solution: Use a fresh source of your activating agent. Alternative classical Reissert-Henze activators include benzoyl chloride or trifluoroacetic anhydride (TFAA), though these may require different solvents and temperature conditions.[5]
-
-
Cause 3: Incorrect stoichiometry. An insufficient amount of the cyanide source or activating agent will lead to incomplete conversion.
-
Solution: Double-check your calculations and accurately weigh/measure all reagents. It may be beneficial to use a slight excess of the activating agent and TMSCN.
-
Q3: I've formed a product, but my NMR spectrum shows a mixture of 2-cyano and 4-cyano isomers. How can I improve the C2 selectivity?
A3: The N-oxide activates both the C2 and C4 positions. While C2 is generally favored, the selectivity can be influenced by several factors.
-
Cause 1: Steric hindrance. The C2 position is sterically more accessible to the incoming nucleophile. The choice of activating group can influence this. A bulkier acyl group can further favor C2 attack.
-
Solution: While PIDA mediation generally provides good C2 selectivity, you could experiment with other activating agents. For example, using a bulky acyl chloride might enhance selectivity.
-
Cause 2: Reaction Conditions. Temperature and solvent can play a role in regioselectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., 0°C or -20°C) after the initial activation step. This can sometimes improve the kinetic selectivity for the C2 position.
-
Q4: The final product is difficult to purify and appears as an oil or a tar-like substance.
A4:
-
Cause 1: Polymerization/Side Reactions. The Skraup synthesis of the original 8-hydroxyquinoline is known for producing tarry by-products if not controlled, and some of these impurities can carry through.[6][7] Similarly, uncontrolled cyanation can lead to side products.
-
Solution: Ensure your starting 8-hydroxyquinoline is pure before beginning Protocol 1. Recrystallization or distillation may be necessary. During the cyanation workup, a thorough wash with NaHCO₃ is crucial to remove acidic byproducts that can catalyze degradation.
-
-
Cause 2: Incomplete reaction or complex mixture. If multiple isomers and byproducts are present, crystallization can be inhibited.
-
Solution: Rely on column chromatography as the primary purification method. Use a gradient elution (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 30%) to carefully separate the desired product from isomers and other impurities. The chelating nature of the 8-hydroxyquinoline moiety can sometimes cause streaking on silica gel; adding 0.5-1% triethylamine to the eluent can mitigate this.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Reissert-Henze cyanation step?
A: The reaction proceeds via a well-established mechanism:
-
Activation: The oxygen atom of the N-oxide attacks the electrophilic activating agent (e.g., the iodine in PIDA or the carbonyl carbon of an acyl chloride), forming a highly reactive N-O-I or N-O-acyl intermediate.
-
Nucleophilic Attack: This intermediate is now highly activated towards nucleophilic attack. The cyanide ion (from TMSCN) attacks the C2 position of the quinoline ring.
-
Rearomatization: The resulting dihydroquinoline intermediate eliminates the activating group (e.g., iodobenzene and acetic acid from PIDA) to rearomatize, yielding the stable 2-cyanoquinoline product.
Caption: Simplified Reissert-Henze cyanation mechanism.
Q: Are there alternatives to TMSCN as a cyanide source?
A: Yes, while TMSCN is common due to its solubility in organic solvents and relatively lower toxicity compared to other sources, other reagents can be used. Potassium cyanide (KCN) with a phase-transfer catalyst or acetone cyanohydrin are classic alternatives.[9] However, these often require different reaction conditions (e.g., two-phase systems) and present greater handling hazards. For laboratory-scale synthesis, TMSCN is often the preferred choice.
Q: Can I perform a one-pot synthesis from 8-hydroxyquinoline to the final product?
A: While appealing, a one-pot synthesis is not recommended. The conditions for N-oxidation (oxidative) are incompatible with the conditions for cyanation (nucleophilic, moisture-sensitive). The intermediate N-oxide is stable and should be isolated and purified before proceeding to the second step. This ensures that side products from the first reaction do not interfere with the sensitive cyanation step, ultimately leading to a higher and more reliable overall yield.
Data Summary
The following table provides representative data for the described synthetic route. Yields are highly dependent on substrate purity, reaction scale, and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| 1 | N-Oxidation | 8-Hydroxyquinoline, m-CPBA | CHCl₃ | 0°C | 85-95% | [3] |
| 2 | Cyanation | 8-HQ N-oxide, TMSCN, PIDA | DCM | Room Temp. | 60-80% | [4] |
References
- Nishiwaki, N. (1993). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 51(11), 1017-1027.
- Nishiwaki, N., et al. (1990). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Chemistry Letters, 19(12), 2241-2242.
- Wikipedia. (n.d.). Reissert reaction.
- Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Al-Ostath, A., et al. (2019). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Cockroft, J. C., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(1), 135-143.
- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
- Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
- Google Patents. (1977). US4044011A - Process for the preparation of 8-hydroxyquinoline.
- ChemInform. (2015).
- Gulea, M. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2459.
- Wang, D., et al. (2017). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines.
- PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline.
- Xu, F., et al. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide.
- PubChem. (n.d.). 8-Hydroxyquinoline N-oxide.
- Cheng, S., et al. (2001). Preparation and purification of 8-hydroxyquinoline metal complexes.
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- 8. researchgate.net [researchgate.net]
- 9. Reissert reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Skraup Synthesis for 8-Hydroxyquinolines
Welcome to the technical support center for the Skraup synthesis of 8-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classical yet powerful reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure procedural safety.
I. Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the Skraup synthesis for preparing 8-hydroxyquinolines.
Q1: What are the fundamental roles of the key reagents in the Skraup synthesis of 8-hydroxyquinoline?
A1: The Skraup synthesis involves several critical components, each with a specific function:[1][2]
-
Aromatic Amine (o-Aminophenol): This provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[1][3] For 8-hydroxyquinoline, o-aminophenol is the required starting material.
-
Glycerol: This three-carbon alcohol serves as the precursor to the pyridine ring of the quinoline system.[1][3][4][5]
-
Dehydrating Agent (Concentrated Sulfuric Acid): Sulfuric acid has a dual role. It acts as a potent dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4][6] It also serves as an acid catalyst for the subsequent cyclization and dehydration steps.[1][2]
-
Oxidizing Agent (e.g., o-Nitrophenol): The initial cyclization product is a 1,2-dihydro-8-hydroxyquinoline. An oxidizing agent is required to aromatize this intermediate to the final 8-hydroxyquinoline product.[1] In the synthesis of 8-hydroxyquinoline, o-nitrophenol is a clever choice as its reduction product is o-aminophenol, the starting material, which can then re-enter the reaction cycle.[1]
-
Moderator (e.g., Ferrous Sulfate): The Skraup reaction is notoriously exothermic and can become dangerously violent.[5][7][8][9] Ferrous sulfate (FeSO₄) is often added to moderate the reaction's pace, making it safer and more controllable.[8][10] It is believed to function as an oxygen carrier, ensuring a smoother oxidation process.[8][10]
Q2: How do substituents on the aromatic amine affect the Skraup synthesis?
A2: The electronic nature of substituents on the aniline ring significantly influences the reaction's success.
-
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) generally activate the aromatic ring, making the amine more nucleophilic and facilitating the initial conjugate addition to acrolein. This often leads to higher yields.[7]
-
Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the amine a weaker nucleophile.[7][11] This can lead to drastically lower yields or require harsher reaction conditions to proceed.[7][11] For instance, synthesizing 8-nitroquinoline from o-nitroaniline can result in yields as low as 17%.[7][11]
Q3: What is the underlying mechanism of the Skraup synthesis for 8-hydroxyquinoline?
A3: The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.[1][4][6]
-
Michael Addition: The o-aminophenol undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[1][4]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.[1]
-
Dehydration: A molecule of water is eliminated to form 1,2-dihydro-8-hydroxyquinoline.[1]
-
Oxidation: The dihydroquinoline intermediate is then oxidized by the oxidizing agent (e.g., o-nitrophenol) to yield the final aromatic product, 8-hydroxyquinoline.[1]
Q4: Are there "greener" or safer alternatives to the classical Skraup synthesis conditions?
A4: Yes, research has focused on developing more environmentally friendly and safer protocols. One approach involves using microwave irradiation, which can accelerate the reaction and sometimes eliminate the need for an external oxidant.[12] Another modification replaces concentrated sulfuric acid with sulfonic acid ionic liquids, which can also improve the reaction outcome.[12] While traditional oxidizing agents like arsenic pentoxide and nitrobenzene are effective, they are highly toxic.[9][13] Milder and safer alternatives are an active area of investigation.[8]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the Skraup synthesis of 8-hydroxyquinoline.
Problem 1: Low or No Yield of 8-Hydroxyquinoline
Potential Causes & Solutions
-
Cause: Poor Quality of Reagents. The presence of water in glycerol can hinder the initial dehydration to acrolein.[7]
-
Solution: Use anhydrous glycerol to ensure efficient formation of the acrolein intermediate.[7]
-
-
Cause: Inadequate Temperature Control. The reaction requires initial heating to overcome the activation energy, but excessive temperatures can lead to polymerization and tar formation.[7][8]
-
Solution: Carefully monitor and control the reaction temperature. After an initial heating phase to initiate the reaction, the external heat source may need to be removed to allow the reaction's exotherm to sustain it.[7] Once the initial vigorous phase subsides, gentle heating may be reapplied to maintain a steady reflux.[7] A typical temperature range is 130-140°C.[1]
-
-
Cause: Inefficient Mixing. The reaction mixture is often viscous, and poor stirring can lead to localized overheating and the formation of byproducts.[7]
-
Solution: Employ a robust mechanical stirrer, which is generally more effective than a magnetic stir bar for viscous mixtures.[7]
-
-
Cause: Deactivated Starting Material. As mentioned in the FAQ, if your o-aminophenol has strong electron-withdrawing substituents, its nucleophilicity will be reduced, leading to a poor yield.[7]
-
Solution: For deactivated substrates, consider using a more potent oxidizing agent or slightly higher reaction temperatures, though this may also increase byproduct formation.[7]
-
Problem 2: The Reaction is Violently Exothermic and Difficult to Control
Potential Causes & Solutions
-
Cause: Inherent Nature of the Skraup Reaction. The reaction is notoriously vigorous and can become uncontrollable if not properly managed.[5][7][9]
-
Solution 1: Use of a Moderator. The addition of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's exothermicity.[8][10] Boric acid can also be used for this purpose.[9][14] These moderators help to smooth out the reaction rate, preventing a dangerous runaway scenario.[9]
-
Solution 2: Controlled Reagent Addition. Ensure that the reagents are mixed in the correct order. Typically, the sulfuric acid is cautiously added to the glycerol with cooling, followed by the slow addition of the o-aminophenol and then the oxidizing agent and moderator.[1][10]
-
Solution 3: External Cooling. Have an ice bath readily available to cool the reaction flask if the exotherm becomes too rapid.[7]
-
Problem 3: Significant Tar Formation
Potential Causes & Solutions
-
Cause: Polymerization of Intermediates. The harsh acidic conditions and high temperatures can cause the acrolein intermediate to polymerize, leading to the formation of intractable tars.[7]
Problem 4: Difficulties in Product Purification
Potential Causes & Solutions
-
Cause: Formation of Multiple Byproducts. The aggressive conditions of the Skraup synthesis can lead to a variety of side products that are difficult to separate from the desired 8-hydroxyquinoline.[15]
-
Solution 1: Work-up Procedure. A common work-up involves carefully pouring the cooled reaction mixture into ice water, followed by neutralization with a strong base like sodium hydroxide to a pH of approximately 7.5-8.[1] This will precipitate the crude 8-hydroxyquinoline.
-
Solution 2: Purification by Steam Distillation. Steam distillation is a classic and effective method for purifying the crude 8-hydroxyquinoline from non-volatile tars and other impurities.[1]
-
Solution 3: Recrystallization. The crude product can also be purified by recrystallization, often from ethanol.[1]
-
Solution 4: pH-Controlled Precipitation. A patented method suggests a purification process where the reaction solution is first treated with a base to a specific pH (3.7-3.9) to precipitate polymeric byproducts before isolating the 8-hydroxyquinoline.[16]
-
III. Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Skraup Synthesis of 8-Hydroxyquinoline
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio (o-Aminophenol:Glycerol:o-Nitrophenol) | 1 : 2.75-3.75 : 0.4-0.6 | Ensures sufficient glycerol for acrolein formation and a catalytic amount of oxidizing agent.[1] |
| Concentrated H₂SO₄ | Sufficient to act as dehydrating agent and catalyst | Typically used in excess relative to glycerol. |
| Reaction Temperature | 130-140 °C | Balances reaction rate against byproduct formation.[1] |
| Reaction Time | 2-3 hours | Allows for the reaction to proceed to completion after the initial exotherm.[1] |
| Moderator (FeSO₄) | Small catalytic amount | Crucial for controlling the reaction's exotherm.[1] |
Protocol 1: Classical Skraup Synthesis of 8-Hydroxyquinoline
Safety Precaution: This reaction is highly exothermic and involves corrosive and toxic materials. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A blast shield is highly recommended.[7][17]
Materials:
-
o-Aminophenol
-
Anhydrous Glycerol
-
o-Nitrophenol
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate (FeSO₄)
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Acid-Glycerol Mixture: In the flask, cautiously add concentrated sulfuric acid to anhydrous glycerol while stirring and cooling the flask in an ice bath.
-
Reactant Addition: To the cooled mixture, slowly add the o-aminophenol. Then, add the o-nitrophenol and a small amount of ferrous sulfate.[1]
-
Heating: Gently heat the mixture. The reaction will become exothermic and may become vigorous. Maintain the temperature between 130-140°C.[1] If the reaction becomes too violent, remove the heat source and apply external cooling.[7]
-
Reaction Monitoring: Continue heating and stirring for 2-3 hours. The mixture will darken in color.[1]
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution with external cooling until the pH is approximately 7.5-8. The 8-hydroxyquinoline will precipitate as a solid.[1]
-
Purification:
IV. Visualizing the Process
Diagram 1: The Skraup Synthesis Mechanism for 8-Hydroxyquinoline
Caption: Reaction pathway for the Skraup synthesis of 8-hydroxyquinoline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Skraup synthesis.
V. References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at:
-
Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Benchchem. Available at:
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available at:
-
Doebner–Miller reaction. Wikipedia. Available at:
-
Technical Support Center: Optimization of Skraup Quinoline Synthesis. Benchchem. Available at:
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. Available at:
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at:
-
Skraup reaction. Wikipedia. Available at:
-
Hydroxyquinoline Uses, Structure & Synthesis - Lesson. Study.com. Available at:
-
A method for purifying 8-hydroxyquinoline reaction solution. Google Patents. Available at:
-
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem. Available at:
-
Skraup reaction. chemeurope.com. Available at:
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at:
-
How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity? - FAQ. Guidechem. Available at:
-
Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Benchchem. Available at:
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at:
-
Managing toxic reagents in quinoline synthesis. Benchchem. Available at:
-
Skraup Synthesis of Quinoline - tips/pointers. Reddit. Available at:
-
Synthesis of derivatives of quinoline. SciSpace. Available at:
-
Technical Support Center: Optimization of Skraup Quinoline Synthesis. Benchchem. Available at:
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at:
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- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Aqueous Solubility of 8-Hydroxyquinoline-2-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant challenge of 8-Hydroxyquinoline-2-carbonitrile's low solubility in aqueous solutions. By combining fundamental principles with practical, field-proven methodologies, this document serves as a troubleshooting manual and strategic planner for your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that govern its behavior in aqueous media.
Q1: What is this compound and why is it poorly soluble in water?
A: this compound is an organic compound featuring a quinoline core, which is an aromatic heterocyclic structure.[1] Its molecular formula is C10H6N2O.[1] The structure consists of a largely nonpolar, hydrophobic quinoline ring system. While it possesses a hydroxyl (-OH) group capable of hydrogen bonding, the overall molecule is dominated by its hydrophobic nature, leading to poor solubility in polar solvents like water.[2] In its solid state, it exists as a crystalline powder, and the energy required to break this stable crystal lattice and solvate the individual molecules in water is substantial, further contributing to its low aqueous solubility.[3][4]
Q2: What is the pKa of this compound, and why is it critical for solubilization?
A: The predicted pKa of the hydroxyl group on this compound is approximately 8.92.[1][3] This value is critical because it indicates the compound is a weak acid. The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of the compound at a given pH.
-
At a pH below the pKa (e.g., in neutral water, pH ≈ 7) , the compound exists predominantly in its neutral, protonated form, which is poorly soluble.
-
At a pH above the pKa , the hydroxyl group deprotonates to form the more soluble anionic phenolate.[5][6] Therefore, controlling the pH is one of the most direct and powerful tools for modulating its solubility.[7]
Q3: What are the common experimental issues encountered when trying to dissolve this compound?
A: Researchers typically face several key challenges:
-
Incomplete Dissolution: The compound fails to dissolve completely in neutral buffers like PBS (pH 7.4), often leaving a visible precipitate or a cloudy suspension.
-
Precipitation Upon Dilution: A common issue occurs when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The compound crashes out of the solution as its concentration exceeds the solubility limit in the final water-cosolvent mixture.
-
Slow Dissolution Rate: Even if thermodynamically soluble under certain conditions, the kinetics of dissolution can be very slow, leading to underestimated concentrations if insufficient time is allowed for equilibration.[8]
-
Inaccurate Concentration: Failure to achieve a true solution leads to incorrect concentrations in subsequent experiments, compromising data reliability and reproducibility.
Section 2: Troubleshooting Guide - A Strategic Approach to Solubilization
This guide is designed as a decision-making tool. Start with your experimental requirements and follow the recommended solutions.
Logical Workflow for Solubility Troubleshooting
Caption: Decision workflow for selecting a solubilization strategy.
Issue 1: Compound is insoluble in neutral aqueous buffer (e.g., PBS pH 7.4).
-
Root Cause Analysis: At pH 7.4, which is significantly below the pKa of ~8.92, the compound is almost entirely in its neutral, non-ionized, and poorly soluble form.
-
Solution 1.1: pH Adjustment
-
Principle: By increasing the pH of the solution to a value at least one to two units above the pKa (i.e., pH 9.9 - 10.9), you can shift the equilibrium to favor the deprotonated, anionic form, which is significantly more water-soluble.[5][] This is a highly effective method for ionizable compounds.[10]
-
Recommendation: Prepare your buffer and add the solid compound. Then, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound fully dissolves. Monitor the final pH. Be aware that high pH may affect the compound's stability or interfere with downstream biological assays.
-
-
Solution 1.2: Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This "polarity blending" makes the environment more favorable for dissolving hydrophobic molecules like this compound.[13]
-
Recommendation: Prepare a high-concentration stock solution in a suitable co-solvent (e.g., 10-50 mM in DMSO or Ethanol). Then, perform a serial dilution of this stock into your final aqueous buffer. It is critical to ensure the final co-solvent concentration is low (typically <1% for cell-based assays) to avoid solvent-induced toxicity or artifacts. Vortex during dilution to minimize localized high concentrations that can cause precipitation.
-
Issue 2: Precipitation occurs upon diluting an organic stock solution into aqueous buffer.
-
Root Cause Analysis: This is a classic "crash out" scenario. The moment the organic stock is added to the buffer, the compound's concentration temporarily exceeds its solubility limit in the new, highly aqueous environment before it can be fully dispersed.
-
Solution 2.1: Incorporate Surfactants (Micellar Solubilization)
-
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing the apparent solubility of the compound.[16][17]
-
Recommendation: Add a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or Polysorbate 20, to your aqueous buffer before adding the compound stock solution. Typical final concentrations range from 0.01% to 0.1% (v/v). The pre-existing micelles will be ready to capture the compound as it is introduced.
-
-
Solution 2.2: Employ Cyclodextrins (Inclusion Complexation)
-
Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] The poorly soluble this compound molecule can become entrapped within this hydrophobic cavity, forming a water-soluble "inclusion complex."[8][20] This complex effectively masks the drug's hydrophobicity from the water.[21]
-
Recommendation: Use a modified, highly soluble cyclodextrin like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[22] Dissolve the cyclodextrin in your aqueous buffer first, then add the solid compound or its organic stock. Stirring or sonication will facilitate the formation of the inclusion complex.
-
Comparative Summary of Solubilization Techniques
| Technique | Principle of Action | Typical Concentration Increase | Key Advantages | Major Limitations |
| pH Adjustment | Ionization of the weakly acidic hydroxyl group to a soluble anion.[5] | 10x - >1000x | Simple, cost-effective, uses minimal excipients.[] | Limited to ionizable compounds; high pH may cause compound degradation or interfere with biological systems.[23] |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[12][13] | 10x - 500x | Easy to implement, effective for many compounds. | Potential for solvent toxicity/artifacts in assays; risk of precipitation upon dilution. |
| Surfactants | Encapsulation of the compound within hydrophobic micelle cores.[15][16] | 10x - >1000x | High solubilization capacity, can improve stability.[15] | Can interfere with some biological assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Formation of a water-soluble host-guest inclusion complex.[19][20] | 10x - >1000x | Creates a true solution, often biocompatible, can improve stability.[22] | Requires molar excess of cyclodextrin; can be more expensive; potential for competitive binding. |
Section 3: Standard Operating Protocols
These protocols provide detailed, step-by-step instructions for key solubilization and analytical procedures.
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is the gold standard for measuring the intrinsic solubility of a compound at a specific pH and temperature.[6]
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[24]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved microcrystals. This step is critical to avoid overestimation.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. Analyze the concentration using a validated method like HPLC-UV or UV-Vis spectrophotometry.[25][26]
-
Calculation: Calculate the original concentration in the buffer, expressing the solubility in units such as mg/mL or µM.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes how to prepare a stock solution using HP-β-CD.
-
Prepare Cyclodextrin Solution: Weigh out an appropriate amount of HP-β-CD to create a concentrated aqueous solution (e.g., 40% w/v in your desired buffer). This will serve as the solubilizing vehicle.
-
Add Compound: Weigh the required amount of this compound to achieve your target final concentration and add it directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex the mixture vigorously for 1-2 minutes. If dissolution is slow, place the vial in a bath sonicator for 15-30 minutes or allow it to stir on a magnetic stir plate overnight at room temperature.
-
Visual Inspection & Filtration: Visually inspect the solution to ensure it is clear and free of any particulate matter. For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any non-complexed aggregates.
-
Storage: Store the resulting aqueous stock solution as per the compound's stability profile (typically at 4°C or -20°C).
Mechanism of Action Visualization
Caption: Visualizing different solubilization mechanisms.
References
- Bovalino, G. et al. (2020). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed.
- Bovalino, G. et al. (2020). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
- Al-Bayati, M. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Pharmedicine Journal. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems.
- Anonymous. (2024). Enhancing solubility and stability of poorly soluble drugs.
- Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Babu, P. et al. (2007). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech.
- Anonymous. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare.
- Kumar, S. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Jesik et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules.
- Dash, S. et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Anonymous. (n.d.). solubility experimental methods.pptx. SlideShare.
- Anonymous. (2026). PH adjustment: Significance and symbolism.
- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Königsberger, E. et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
- AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire.
- Al-Ghananeem, A. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals.
- Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis.
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
- Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Surya Prakasarao, P. et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences.
- Solubility of Things. (n.d.). 8-Hydroxyquinoline.
- Kim, D. et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
- Loftsson, T. et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.
- Popa, L. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Jouyban, A. et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics.
- Babu, P. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile.
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- 1. Buy this compound | 6759-78-0 [smolecule.com]
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- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Photostability and Degradation of 8-Hydroxyquinoline-2-carbonitrile
Introduction: This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-2-carbonitrile. As a valued building block in medicinal chemistry and materials science, understanding its stability profile is critical for experimental success and data integrity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its photostability and degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of this compound.
Q1: My solution of this compound is turning a yellowish-brown color over time, even when stored in the dark. What is happening?
A1: Discoloration, particularly the development of a yellow or brown hue, is a common indicator of degradation in quinoline compounds.[1] While photodegradation is a primary concern, oxidation can also occur in the presence of atmospheric oxygen. The quinoline ring system is susceptible to oxidation, which can be initiated by air, peroxides, or trace metal ions.[2] For 8-hydroxyquinoline derivatives, this can lead to the formation of highly conjugated, colored byproducts. We recommend preparing fresh stock solutions and storing them under an inert atmosphere (e.g., argon or nitrogen) for long-term use.
Q2: I'm observing inconsistent results in my biological assays using this compound. Could this be a stability issue?
A2: Absolutely. Inconsistent results and a loss of potency are classic signs of compound degradation.[3] this compound, especially when in solution, can degrade due to light exposure, pH shifts, or elevated temperatures. This degradation can alter the concentration of the active compound, leading to variability in your experimental outcomes. It is crucial to validate the stability of your stock solutions under your specific experimental and storage conditions. For sensitive applications, preparing fresh dilutions from a solid, properly stored sample is the best practice.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of the solid compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is often suitable.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
Q4: How does the 2-carbonitrile group affect the photostability of the 8-hydroxyquinoline core?
A4: While direct comparative studies on this compound are not extensively documented, we can infer the potential effects based on chemical principles. The carbonitrile (-CN) group is a strong electron-withdrawing group. This can alter the electron density of the quinoline ring system, potentially influencing its susceptibility to photo-oxidation. The nitrile group may also offer additional reaction pathways for degradation that are not present in the parent 8-hydroxyquinoline. Therefore, it is prudent to assume that this compound is photosensitive and take appropriate precautions.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Issue 1: Rapid Degradation of this compound in Solution During Experiments
Symptoms:
-
A noticeable color change in the solution during the experiment.
-
A significant decrease in the expected analytical signal (e.g., HPLC peak area) over a short period.
-
Poor reproducibility between replicate experiments.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Photodegradation | Exposure to ambient or UV light, even for short periods, can initiate photochemical reactions. The 8-hydroxyquinoline scaffold is known to be susceptible to photodegradation.[2] | 1. Work in a dimly lit area or use amber-colored labware. 2. Wrap experimental vessels (beakers, flasks, microplates) in aluminum foil. 3. If possible, use a plate reader or other instrument with a light-shielding cover. |
| Oxidation | Dissolved oxygen in the solvent can lead to oxidative degradation of the quinoline ring. This can be accelerated by light and the presence of metal ions. | 1. Use de-gassed solvents. This can be achieved by sparging with an inert gas (N₂ or Ar) or by sonication under vacuum. 2. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your solution if compatible with your assay.[3] |
| pH Instability | The stability of quinoline derivatives can be highly dependent on pH.[3] Both acidic and basic conditions can accelerate hydrolysis or other degradation pathways. | 1. Ensure your solution is buffered to a pH where the compound is most stable. This may need to be determined empirically. 2. Avoid extreme pH conditions unless required by the experimental protocol. |
| Thermal Stress | Elevated temperatures, even from instrument heat sources, can accelerate degradation. | 1. Maintain a controlled temperature during your experiment. 2. If using heated stir plates or other heat-generating equipment, monitor the temperature of your solution. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stressed Sample
Symptoms:
-
Multiple new peaks appear in the chromatogram of a sample subjected to forced degradation (e.g., light exposure).
-
The peak area of the parent this compound is significantly reduced.
Proposed Degradation Pathway and Identification Strategy:
Based on the known photodegradation of 8-hydroxyquinoline, a likely degradation pathway involves photo-oxidation.[3] The primary photoproduct of 8-hydroxyquinoline is often quinoline-5,8-quinone.[3] It is plausible that this compound follows a similar pathway.
Workflow for Degradant Identification:
Caption: Workflow for the identification of degradation products.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical first step in identifying potential degradation products.[4]
-
Evaluate Mass Shifts: Compare the m/z of the degradants to the parent compound.
-
An increase of 16 amu could indicate the addition of an oxygen atom (oxidation).
-
An increase of 18 amu might suggest the addition of water (hydrolysis).
-
-
Fragmentation Analysis (MS/MS): If your mass spectrometer has MS/MS capability, fragment the parent compound and the unknown peaks. Comparing the fragmentation patterns can provide structural information about the degradants.
-
Consider Nitrile Group Hydrolysis: The 2-carbonitrile group could be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid or an amide. This would result in a predictable mass change.
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the photostability of this compound.
Protocol 1: Forced Photodegradation Study
This protocol is designed to intentionally degrade the compound to evaluate its photosensitivity and to generate degradation products for analytical method development. This aligns with the principles outlined in the ICH Q1B guideline for photostability testing.[5]
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
HPLC-grade water
-
Buffer salts (if required)
-
Calibrated photostability chamber with a light source providing both UV and visible output
-
Quartz or borosilicate glass vials
-
Dark control vials (wrapped in aluminum foil)
-
Validated HPLC method for the analysis of this compound
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the solution into several transparent vials and an equal number of dark control vials.
-
Exposure: Place the transparent vials in the photostability chamber. Place the dark control vials in the same chamber to maintain the same temperature.
-
Time Points: Expose the samples to a controlled light source. Withdraw a transparent vial and a dark control vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples from each time point immediately by HPLC.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point relative to the time 0 sample.
-
Compare the degradation in the light-exposed samples to the dark controls to distinguish between photodegradation and other forms of degradation (e.g., thermal).
-
Monitor the formation and growth of any degradation product peaks in the chromatograms.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
Objective: To develop an HPLC method that can separate the parent peak of this compound from all potential degradation product peaks.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations for Method Development:
-
Column Choice: A C18 column is a common starting point. However, due to the chelating nature of 8-hydroxyquinolines, peak tailing can be an issue.[6] A column with low metal content or an alternative stationary phase may be required.
-
Mobile Phase: A mixture of acetonitrile or methanol and water (with a buffer) is typical. The pH of the mobile phase can significantly impact peak shape and retention.
-
Detector: A UV detector is suitable. Monitor at a wavelength where both the parent compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for peak purity analysis.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the stressed samples. This will confirm that no degradation products are co-eluting.
Part 4: Data Summary
Table 1: Example Data from a Forced Photodegradation Study of this compound
| Stress Condition | Duration | % Assay of Parent Compound (Light Sample) | % Assay of Parent Compound (Dark Control) | Total % of Degradation Products (Light Sample) | Observations |
| Photolytic | 4 hours | 92.5% | 99.8% | 7.3% | Slight yellowing of the solution. One major degradant peak observed. |
| Photolytic | 8 hours | 85.1% | 99.6% | 14.5% | Noticeable yellowing. The major degradant peak increased in area. |
| Photolytic | 24 hours | 68.3% | 99.5% | 30.9% | Solution is yellow-brown. Multiple minor degradant peaks appeared. |
| Acid Hydrolysis (0.1M HCl) | 24 hours | 98.2% | N/A | 1.5% | Minor degradation observed. |
| Base Hydrolysis (0.1M NaOH) | 24 hours | 95.4% | N/A | 4.3% | More degradation than under acidic conditions. |
| Oxidative (3% H₂O₂) | 24 hours | 89.7% | N/A | 9.9% | Significant degradation. |
References
- Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- TSI Journals. (2014). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLINE.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- International Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
Sources
minimizing fluorescence quenching of 8-Hydroxyquinoline-2-carbonitrile probes
Technical Support Center: 8-Hydroxyquinoline-2-carbonitrile Probes
A Senior Application Scientist's Guide to Minimizing Fluorescence Quenching
Welcome to the technical support center for this compound (8-HQC) and related quinoline-based fluorescent probes. As a Senior Application Scientist, I understand that unexpected fluorescence quenching can be a significant roadblock in your research. This guide is designed to provide you with not just troubleshooting steps, but also the underlying scientific principles to help you diagnose and resolve issues with confidence. We will explore the common causes of signal loss with 8-HQC probes and provide validated protocols to restore and optimize their performance.
Section 1: The Fundamentals of Fluorescence and Quenching
Q1: What is fluorescence and why does it get "quenched"?
A1: Fluorescence is a multi-step photophysical process. A molecule, or fluorophore, absorbs a photon of light, causing an electron to jump to a higher energy, excited singlet state (S₁). After a brief period, the electron returns to the ground state (S₀), releasing the absorbed energy as a photon of light with a longer wavelength.
Fluorescence quenching occurs when a competing process deactivates the excited state (S₁) without the emission of a photon (a non-radiative pathway), thereby diminishing or eliminating the fluorescence signal. This can happen through various mechanisms, including interactions with other molecules or changes in the probe's immediate environment.[] 8-Hydroxyquinoline (8-HQ), the core of your probe, is known to be weakly fluorescent on its own, often due to an excited-state proton transfer (ESPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway.[2][3]
Below is a Jablonski diagram illustrating the competition between fluorescence and non-radiative quenching pathways.
Caption: Jablonski diagram of fluorescence versus quenching pathways.
Q2: What are the most common quenching mechanisms for 8-HQC probes?
A2: For hydrophobic, planar molecules like 8-HQC, the most prevalent issues are:
-
Aggregation-Caused Quenching (ACQ): This is the leading cause of signal loss in aqueous environments. Hydrophobic 8-HQC molecules tend to stack together (via π-π interactions) to minimize contact with water. These aggregates create fast, non-radiative pathways for the excited-state energy to dissipate, effectively killing the fluorescence.[4][5][6]
-
Solvent and Environmental Effects: The fluorescence of 8-HQ derivatives is highly sensitive to the solvent environment. Protic solvents (e.g., water, methanol) can form hydrogen bonds with the probe, which can quench fluorescence.[7] Additionally, dissolved molecular oxygen is a well-known dynamic (collisional) quencher.[]
-
pH-Dependent Effects: The quinoline moiety contains a nitrogen atom that can be protonated at lower pH, and a hydroxyl group that can be deprotonated at higher pH. Both events alter the probe's electronic structure and can significantly impact its fluorescence quantum yield.[8]
Section 2: Frequently Asked Questions (FAQs)
Q: My 8-HQC probe signal is extremely weak or absent. What are the first things I should check?
A: Start with the most common culprits. First, visually inspect your working solution for any signs of cloudiness or precipitation, which indicates probe aggregation and insolubility. Second, confirm the pH of your buffer is within the optimal range for your specific probe. Finally, consider your probe's concentration; paradoxically, too high a concentration often leads to quenching due to aggregation.[8]
Q: I dissolved my probe in DMSO, but when I add it to my aqueous buffer, the solution turns cloudy and the signal is gone. Why?
A: This is a classic sign of aggregation-caused quenching (ACQ) and poor solubility.[8] While 8-HQC may dissolve well in a neat organic solvent like DMSO, its low solubility in water causes it to crash out and aggregate when diluted into an aqueous buffer. These aggregates are non-emissive.[4] The solution is to use a lower working concentration or employ solubility-enhancing techniques, which are detailed in the troubleshooting guide below.
Q: Can my choice of buffer or solvent system completely quench the signal?
A: Absolutely. As mentioned, protic solvents like water and alcohols can quench 8-HQC fluorescence via hydrogen bonding. If you are working in organic solvents, even trace amounts of water can be a potent quencher.[7][9] Furthermore, certain buffer components can act as quenchers. It is crucial to select a buffer system that is compatible with your probe and experimental goals.
Section 3: In-Depth Troubleshooting Guide
Use this workflow to systematically diagnose the cause of fluorescence quenching.
Caption: Systematic workflow for troubleshooting 8-HQC probe quenching.
Problem 1: Aggregation-Caused Quenching (ACQ)
-
The Science Behind the Symptom: ACQ is the predominant quenching mechanism for 8-HQC in aqueous media. The planar, aromatic structure of the probe promotes π-π stacking, leading to the formation of non-emissive aggregates.[10] This effect is exacerbated at higher probe concentrations.[5]
-
Corrective Actions:
-
Reduce Probe Concentration: This is the simplest first step. Perform a concentration titration to find the lowest effective concentration that still provides a sufficient signal-to-noise ratio.[8]
-
Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a water-miscible organic solvent like DMSO. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to create the final working solution. This helps prevent localized high concentrations that lead to precipitation.[8]
-
Micellar Encapsulation: Employ surfactants to create micelles that encapsulate the hydrophobic 8-HQC probe, isolating it from other probe molecules and preventing aggregation.[8] See Protocol B for a detailed methodology.
-
Caption: Mitigation of Aggregation-Caused Quenching (ACQ) via micellar encapsulation.
Problem 2: Solvent & Environmental Effects
-
The Science Behind the Symptom: The photophysical properties of 8-HQC are highly dependent on solvent polarity and the ability to form hydrogen bonds.[11] Protic solvents can directly participate in non-radiative deactivation of the excited state. Aprotic solvents generally yield higher fluorescence quantum yields.[12]
-
Corrective Actions:
-
Solvent Selection: If your experiment allows, choose a polar aprotic solvent. If you must work in a mixed aqueous/organic system, minimize the percentage of protic solvent.
-
Solvent Purity: Ensure organic solvents are anhydrous, as trace amounts of water can be a significant quencher.[7]
-
Degassing: Remove dissolved oxygen from your solutions by sparging with nitrogen or argon gas, or by using the freeze-pump-thaw method, especially for quantitative measurements.
-
| Solvent | Type | Polarity Index (ET(30)) | Effect on 8-HQC Fluorescence |
| Water | Protic | 63.1 | High potential for H-bonding quenching. |
| Methanol | Protic | 55.4 | High potential for H-bonding quenching.[11] |
| Ethanol | Protic | 51.9 | Moderate potential for H-bonding quenching. |
| Acetonitrile | Aprotic | 45.6 | Generally good; lower quenching potential.[11] |
| DMSO | Aprotic | 45.1 | Good solubilizer; high quantum yield often observed.[12] |
| Chloroform | Aprotic | 39.1 | Can be used, but polarity is lower.[11] |
| Toluene | Aprotic | 33.9 | Non-polar; may have solubility issues. |
| Table 1: Influence of Common Solvents on 8-Hydroxyquinoline (8-HQ) Based Probes |
Problem 3: pH-Dependent Quenching
-
The Science Behind the Symptom: The fluorescence of 8-HQC is strongly pH-dependent due to the protonation state of the heterocyclic nitrogen and the phenolic hydroxyl group. The protonated form (cationic) and deprotonated form (anionic) have different absorption and emission properties than the neutral form. Often, there is an optimal pH window where fluorescence is maximal. For one 8-HQ derivative, this was observed to be between pH 4-10.[13]
-
Corrective Actions:
-
pH Optimization: Experimentally determine the optimal pH for your assay by measuring the fluorescence intensity of your probe across a range of buffered pH values (e.g., from pH 4 to 10). See Protocol C .
-
Use a Buffer: Always use a well-buffered solution to maintain a stable pH throughout your experiment, preventing drifts that could alter fluorescence.
-
Problem 4: Photobleaching
-
The Science Behind the Symptom: Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. It is a function of both light intensity and duration.
-
Corrective Actions:
-
Use Antifade Reagents: For microscopy, use a commercial mounting medium containing an antifade agent.[14]
-
Minimize Exposure: Illuminate the sample only when acquiring data. Use neutral density filters to reduce the excitation intensity to the lowest level that provides an adequate signal.
-
Optimize Detector Settings: Increase the detector gain or use a more sensitive detector rather than increasing the excitation power or exposure time.[15]
-
Section 4: Key Experimental Protocols
Protocol A: Preparation of 8-HQC Stock and Working Solutions
-
Prepare Stock Solution: Accurately weigh your 8-HQC probe and dissolve it in a high-quality, anhydrous, water-miscible aprotic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).[8]
-
Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure the probe is fully dissolved. Store this stock solution protected from light, typically at -20°C.
-
Prepare Working Solution: To prepare your final working solution, add the stock solution dropwise into your final aqueous buffer while the buffer is being vortexed or stirred vigorously.[8] This rapid mixing is critical to prevent precipitation.
-
Visual Confirmation: The final working solution should be clear and free of any visible particulates. If it is cloudy, the concentration is too high for the amount of co-solvent used.
Protocol B: Mitigating ACQ using Micellar Encapsulation
-
Prepare Surfactant Stock: Prepare a stock solution of a suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS) or Tween 20) in your aqueous buffer at a concentration well above its critical micelle concentration (CMC).
-
Prepare Probe Film: In a separate glass vial, add a small volume of your 8-HQC probe's organic stock solution (from Protocol A).
-
Evaporate Solvent: Remove the organic solvent under a gentle stream of nitrogen or in a vacuum concentrator. This will leave a thin film of the hydrophobic probe on the vial walls.[8]
-
Encapsulate Probe: Add the surfactant solution to the vial containing the probe film. Vortex or sonicate the mixture until the probe film is completely dissolved into the micelles.
-
Final Solution: The resulting solution should be clear, indicating successful encapsulation of the probe within the hydrophobic micelle cores, ready for your experiment.[8]
Protocol C: Optimizing Assay Buffer pH
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values relevant to your experiment (e.g., Acetate buffer for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8, etc.).
-
Prepare Samples: In a microplate or cuvettes, add your 8-HQC working solution to each of the different pH buffers. Keep the final probe concentration constant across all samples.
-
Incubate: Allow the samples to equilibrate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure Fluorescence: Using a fluorometer or plate reader, measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths.
-
Analyze Data: Plot the fluorescence intensity as a function of pH. The peak of this curve will indicate the optimal pH for your probe under these conditions. Use this optimal pH for all subsequent experiments.
References
- MDPI (2022). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI. [Link]
- Montana Molecular (n.d.). Troubleshooting guide. NCBI. [Link]
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 759-764. [Link]
- Journal of Chemical Education (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- MDPI (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]
- U-CyTech (n.d.). Troubleshooting FluoroSpot assay. U-CyTech Biosciences. [Link]
- The Journal of Physical Chemistry C (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect.
- AlphaGalileo (2016).
- Nature Communications (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.
- ResearchGate (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes.
- Molecules (2019). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH. [Link]
- Journal of Fluorescence (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Springer. [Link]
- Semantic Scholar (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]
- Analytical Methods (2021). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. RSC Publishing. [Link]
- Molecules (2021). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][15][17]phenanthroline Ligand and Its Cu(I) Complexes. NIH. [Link]
- PubMed (2021).
- Ask this paper (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Ask this paper. [Link]
- Analytical Chemistry (1987).
- Research and Reviews: Journal of Chemistry (2013).
- Arabian Journal of Chemistry (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Elsevier. [Link]
- ResearchGate (2020). Quinoline based colorimetric and “turn-off” fluorescent chemosensor for phosgene sensing in solution and vapor phase.
- New Journal of Chemistry (2016). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. RSC Publishing. [Link]
- ResearchGate (2016). Molecular fluorescent pH-probes based on 8-hydroxyquinoline.
- ResearchGate (2002). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
- Molecules (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. NIH. [Link]
- Photochemical & Photobiological Sciences (2020). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. [Link]
- Asian Journal of Chemistry (2015). Highly Selective Quinoline-Based Fluorescent Probe for Copper(II) Ions. Asian Journal of Chemistry. [Link]
- Science.gov (n.d.). fluorescence quenching mechanisms: Topics. Science.gov. [Link]
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- 6. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 7. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 9. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. biotium.com [biotium.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenge of Autofluorescence in Cellular Imaging
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for fluorescence microscopy. This guide is designed to provide you with in-depth, field-proven insights into one of the most common challenges in cell imaging: autofluorescence. As a Senior Application Scientist, my goal is to equip you with the knowledge and practical tools to overcome this hurdle and achieve high-quality, publication-ready images.
A Note on 8-Hydroxyquinoline-2-carbonitrile (8-HQC)
We have received inquiries regarding the use of this compound (8-HQC) for reducing autofluorescence. Based on a thorough review of current scientific literature, it is important to clarify that 8-HQC is not a recognized or validated agent for quenching autofluorescence in cell imaging . In fact, 8-Hydroxyquinoline and its derivatives are well-known for their "turn-on" fluorescence properties. They are typically weakly fluorescent on their own but exhibit a significant increase in fluorescence upon chelating metal ions.[1][2] This property makes them excellent fluorescent probes for detecting metal ions in living cells, but unsuitable for the purpose of quenching background fluorescence.[3][4] This guide will instead focus on established and effective methods for mitigating autofluorescence.
Part 1: Frequently Asked Questions (FAQs) about Autofluorescence
This section addresses the fundamental questions researchers often have about autofluorescence.
Q1: What is autofluorescence and why is it a problem in my cell imaging experiments?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is not related to any specific fluorescent labeling you have applied. This intrinsic fluorescence can be a significant problem because it can mask the true signal from your fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.[5]
Q2: What are the primary sources of autofluorescence in my cell or tissue samples?
A2: Autofluorescence can originate from several sources, which can be broadly categorized as follows:
-
Endogenous Cellular Components: Many molecules within cells are naturally fluorescent. These include:
-
Metabolic Co-factors: NADH and flavins (like riboflavin) are major contributors, especially in metabolically active cells. They typically fluoresce in the blue-green region of the spectrum.[5]
-
Structural Proteins: Collagen and elastin, key components of the extracellular matrix, are highly autofluorescent, primarily in the blue and green channels.[6][7][8][9]
-
Lipofuscin: Often referred to as the "aging pigment," lipofuscin is a complex mixture of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells like neurons and cardiomyocytes.[10][11] It has a very broad excitation and emission spectrum, making it a particularly challenging source of autofluorescence.[10][12][13]
-
Red Blood Cells: The heme group in red blood cells is a potent source of autofluorescence.[14]
-
-
Fixation-Induced Autofluorescence: The process of fixing cells, especially with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can create fluorescent artifacts.[5][14][15] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[16][17][18] This is due to the cross-linking of proteins and the formation of Schiff bases.[19]
-
Exogenous Sources: Materials used in sample preparation can also contribute to background fluorescence, including some culture media, plastic slides, and mounting media.[19]
Part 2: Troubleshooting Guide for High Autofluorescence
This section is designed to help you diagnose and solve specific issues you might encounter during your experiments.
Q3: I am seeing high background fluorescence in my unstained control sample. How do I identify the source?
A3: An unstained control is the first and most crucial step in troubleshooting autofluorescence.[20] To pinpoint the source:
-
Observe the pattern of fluorescence:
-
Punctate, granular fluorescence inside cells, especially in older tissues? This is likely lipofuscin.[17]
-
Fibrous, extracellular fluorescence? This is probably collagen or elastin.
-
Diffuse, widespread fluorescence throughout the tissue? This could be due to the fixative.
-
-
Check your reagents and materials: Image a drop of your mounting medium or an empty well of your culture plate to see if they are contributing to the background.
-
Review your fixation protocol: If you are using glutaraldehyde, consider switching to paraformaldehyde or reducing the fixation time.[14]
Q4: My autofluorescence is primarily in the green channel, masking my FITC/GFP signal. What are my options?
A4: This is a very common problem as many endogenous fluorophores emit in the green spectrum.[19] Here are some strategies:
-
Switch to red or far-red fluorophores: The simplest solution is often to use fluorescent dyes that emit at longer wavelengths (e.g., Alexa Fluor 594, 647, or DyLight 594, 649), where autofluorescence is typically lower.[20]
-
Use a chemical quencher: Reagents like Sudan Black B or commercial solutions can effectively reduce autofluorescence. Be aware that some quenchers may introduce their own background in certain channels.
-
Spectral Unmixing: If you have a confocal microscope with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained sample and then use software to computationally subtract this "signature" from your stained samples.
Q5: I tried using a quencher, but now my specific signal is also weaker. What should I do?
A5: This can happen as some quenching agents are not perfectly specific.
-
Optimize quencher incubation time: Reduce the incubation time to the minimum required to sufficiently reduce the background.
-
Apply the quencher at a different step: Some quenchers, like TrueBlack®, can be applied before or after immunolabeling.[21][22] Experiment to see which order works best for your specific antibody and tissue.
-
Increase antibody concentration: You may be able to compensate for the slight reduction in specific signal by increasing the concentration of your primary or secondary antibody.[23]
-
Switch to a different quencher: Different quenchers have different mechanisms of action. If one is affecting your signal, another might not.
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step protocols for common autofluorescence quenching methods.
Protocol 1: Sudan Black B (SBB) Quenching for Lipofuscin
Sudan Black B is a lipophilic dye that is effective at masking autofluorescence from lipofuscin.[24][25]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Aqueous mounting medium
Procedure:
-
Prepare SBB Solution: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for at least 2 hours, or preferably overnight, to ensure it is fully dissolved. Filter the solution before use.[25]
-
Complete Immunostaining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all washing steps.
-
Incubate in SBB: After the final wash, immerse your slides in the SBB solution for 5-20 minutes at room temperature in the dark.[24] The optimal time will depend on the tissue type and the intensity of the autofluorescence.
-
Destain and Wash: Briefly dip the slides in 70% ethanol to remove excess SBB. Then, wash thoroughly with PBS or TBS (e.g., 3 x 5 minutes).[24]
-
Mount: Mount the coverslips using an aqueous mounting medium.
Causality: Sudan Black B is a non-fluorescent, dark dye that physically masks the autofluorescent lipofuscin granules.[24]
Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher
TrueBlack® is a commercial reagent designed to be a superior alternative to Sudan Black B for quenching lipofuscin autofluorescence, with less introduction of background in the far-red channels.[21][22][26][27]
Materials:
-
TrueBlack® Lipofuscin Autofluorescence Quencher (20X concentrate)
-
70% Ethanol
-
PBS
-
Aqueous mounting medium
Procedure (Pre-treatment - Preferred Method):
-
Sample Preparation: Perform fixation, deparaffinization, and antigen retrieval as per your standard protocol.
-
Permeabilization: If required, permeabilize the sections with a detergent-containing buffer.
-
Wash: Wash thoroughly with PBS to remove all traces of detergent.[28]
-
Prepare 1X TrueBlack® Solution: Just before use, dilute the 20X TrueBlack® concentrate to 1X in 70% ethanol.[21]
-
Incubation: Cover the tissue sections with the 1X TrueBlack® solution and incubate for 30 seconds at room temperature.[28]
-
Wash: Wash the slides thoroughly in PBS (e.g., 3 x 5 minutes).
-
Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps.
Causality: TrueBlack® is a lipophilic black dye that binds to lipofuscin granules and quenches their fluorescence.[22]
Protocol 3: TrueVIEW® Autofluorescence Quenching Kit
TrueVIEW® is a commercial kit designed to reduce autofluorescence from non-lipofuscin sources, such as collagen, elastin, red blood cells, and aldehyde fixation.[23][25][29]
Materials:
-
Vector® TrueVIEW® Autofluorescence Quenching Kit
-
PBS
Procedure:
-
Complete Immunostaining: Perform your entire immunofluorescence staining protocol, including all antibody incubations and washes.
-
Apply TrueVIEW®: After the final wash step, remove excess buffer from the slides. Add enough drops of the TrueVIEW® Quenching solution to completely cover the tissue section.
-
Incubation: Incubate for 5 minutes at room temperature.[30]
-
Rinse: Rinse the sections with PBS.
-
Mount: Mount the coverslip with a mounting medium.
Causality: The TrueVIEW® reagent is a hydrophilic molecule that binds electrostatically to charged components like collagen and those induced by aldehyde fixation, quenching their fluorescence.[23]
Data Presentation: Comparison of Autofluorescence Quenching Methods
The following table summarizes the effectiveness of various quenching methods on different sources of autofluorescence.
| Quenching Agent | Primary Target | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[24][25] | Highly effective for lipofuscin, inexpensive. | Can introduce background in red/far-red channels.[22][27] |
| TrueBlack® | Lipofuscin[21][26] | Highly effective for lipofuscin, less far-red background than SBB.[22][27] | More expensive than SBB. |
| TrueVIEW® | Collagen, Elastin, RBCs, Aldehyde fixation[25][29] | Effective for non-lipofuscin sources, easy to use post-staining. | May slightly reduce specific signal.[23] |
| Sodium Borohydride | Aldehyde-induced[17] | Specifically targets aldehyde-induced autofluorescence. | Can have variable and unpredictable effects.[24] |
Part 4: Visualizations and Workflows
Diagram 1: Sources of Autofluorescence in a Cell
Caption: Major sources of autofluorescence in and around a cell.
Diagram 2: Decision-Making Workflow for Autofluorescence Reduction
Caption: A workflow to diagnose and treat autofluorescence.
References
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
- Breslin, T. M., O'Driscoll, D. B., & O'Connell, P. R. (1999). Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon.
- Lee, K., Park, S., Kim, K., Park, S. B., & Lee, J. (2013). Autofluorescence generation and elimination: a lesson from glutaraldehyde.
- University of Arizona. (n.d.). Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon.
- Visikol. (2021, September 8). Autofluorescence Quenching.
- Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures.
- Qu, Z., & Cui, W. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 71.
- Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.
- Kajuch, J., Brachtl, G., & Nemeth, J. (2005). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histochemistry and Cell Biology, 124(5), 445-452.
- Visikol. (2022, July 21). Causes of Autofluorescence.
- Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works.
- Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips.
- St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
- SouthernBiotech. (n.d.). How to Reduce Autofluorescence.
- Sparrow, J. R., Wu, Y., & Yamamoto, K. (2010). Spectroscopic and morphological studies of human retinal lipofuscin granules. Proceedings of the National Academy of Sciences, 107(38), 16503-16508.
- Moreno-García, A., Kun, A., Calero, M., & Calero, O. (2018). An Overview of the Role of Lipofuscin in Age-Related Neurodegeneration. Frontiers in Neuroscience, 12, 464.
- ResearchGate. (n.d.). Fluorescence emission spectra of lipofuscin and melanolipofuscin... [Image].
- Gleason, R. L., & Gleason, E. L. (2018). Multiphoton Imaging of Collagen, Elastin and Calcification in Intact Soft Tissue Samples. Journal of visualized experiments : JoVE, (134), 57271.
- Taylor, M., & Terman, A. (2023). Histology, Lipofuscin. In StatPearls.
- Koike, Y., Nakano, M., & Mizuno, Y. (1998). The Difference in Autofluorescence Features of Lipofuscin between Brain and Adrenal. Acta Histochemica et Cytochemica, 31(3), 225-231.
- Bio-protocol. (n.d.). Elastin autofluorescence and collagen staining.
- SciSpace. (2013). Autofluorescence generation and elimination: a lesson from glutaraldehyde.
- ResearchGate. (2017). Quenching autofluorescence in tissue immunofluorescence.
- ResearchGate. (n.d.). Autofluorescence generation and elimination: A lesson from glutaraldehyde.
- Pippi, B., Reginato, J. Z., & de Campos, M. M. A. (2020). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules, 25(21), 5038.
- ResearchGate. (n.d.). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells.
- Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
Sources
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- 4. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. Elastin autofluorescence and collagen staining [bio-protocol.org]
- 10. Frontiers | An Overview of the Role of Lipofuscin in Age-Related Neurodegeneration [frontiersin.org]
- 11. Histology, Lipofuscin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. bioone.org [bioone.org]
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- 16. Autofluorescence generation and elimination: a lesson from glutaraldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
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- 23. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Autofluorescence Quenching | Visikol [visikol.com]
- 26. biotium.com [biotium.com]
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- 28. media.cellsignal.com [media.cellsignal.com]
- 29. vectorlabs.com [vectorlabs.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Selectivity in Metal Ion Sensing with 8-Hydroxyquinoline-2-carbonitrile
Welcome to the technical support center for 8-Hydroxyquinoline-2-carbonitrile (8-HQC-CN). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this probe for metal ion detection and are encountering challenges with selectivity. We will explore the underlying chemical principles of 8-HQC-CN and provide advanced, field-proven troubleshooting strategies to enhance the specificity of your assays.
Section 1: Core Principles of 8-HQC-CN Metal Ion Sensing
Q1: What is the fundamental mechanism behind metal ion detection using this compound?
A1: The detection mechanism of this compound (8-HQC-CN) is rooted in the well-established chemistry of the 8-hydroxyquinoline (8-HQ) scaffold.[1][2] The core principle is a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[3]
In its free, unbound state in solution, the 8-HQC-CN molecule typically exhibits low fluorescence. This is primarily due to a non-radiative energy decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT) , where a proton is transferred from the hydroxyl group (-OH) at the 8-position to the nitrogen atom of the quinoline ring.[4][5][6]
Upon the introduction of a suitable metal ion, the 8-HQC-CN acts as a bidentate chelating agent, coordinating with the metal through both the deprotonated hydroxyl oxygen and the quinoline nitrogen.[6][7] This coordination forms a rigid, stable five-membered ring structure. The formation of this metal complex inhibits the ESIPT process and other vibrational non-radiative decay pathways.[8] As a result, the molecule is forced to release its absorbed energy via radiative pathways, leading to a significant "turn-on" or enhancement of its fluorescence signal. The nitrile (-CN) group at the 2-position modulates the electronic properties of the quinoline ring, which can fine-tune the stability and spectral properties of the resulting metal complexes.
Section 2: Troubleshooting Guide: Enhancing Selectivity
Q2: My 8-HQC-CN sensor responds to multiple metal ions. How can I improve its selectivity for my specific target?
A2: This is a common and critical challenge. The foundational 8-hydroxyquinoline structure is a versatile chelator, known to bind a wide array of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺.[9][10] Consequently, achieving high selectivity often requires careful optimization of the experimental conditions rather than relying solely on the probe's intrinsic properties. Below is a systematic workflow to troubleshoot and enhance selectivity.
Step 1: pH Optimization (The Most Critical Parameter)
Causality: The affinity of 8-HQC-CN for a metal ion is highly dependent on pH. There are two competing equilibria at play:
-
Probe Protonation: The hydroxyl group of 8-HQC-CN must be deprotonated to bind the metal ion effectively. The pH of the solution relative to the probe's pKa determines the concentration of the active, deprotonated form.
-
Metal Ion Hydrolysis: At higher pH values, many metal ions (especially trivalent ions like Fe³⁺ and Al³⁺) will precipitate as metal hydroxides, removing them from the solution and making them unavailable for chelation.[11]
By carefully controlling the pH, you can create a window where the stability constant of the complex with your target ion is maximized relative to interfering ions. For example, some sensors for Al³⁺ show optimal selectivity in weakly acidic conditions (~pH 5-6).[8][12]
Action: Perform a pH titration experiment.
-
See Protocol 1: pH Optimization for Selective Metal Ion Detection for a detailed methodology.
Hypothetical Data Example:
| pH | Target Ion (e.g., Zn²⁺) Fluorescence (a.u.) | Interfering Ion (e.g., Al³⁺) Fluorescence (a.u.) | Signal-to-Interference Ratio |
| 5.0 | 150 | 800 | 0.19 |
| 6.0 | 450 | 650 | 0.69 |
| 7.0 | 950 | 200 | 4.75 |
| 8.0 | 980 | 180 (slight precipitation noted) | 5.44 |
| 9.0 | 800 (probe instability) | 100 (precipitation) | 8.00 |
In this hypothetical case, pH 7.0 provides the best balance of strong signal for the target ion and low interference, despite pH 8.0 showing a slightly better ratio, the risk of precipitation makes it less robust.
Step 2: Solvent System Modification
Causality: The solvent environment affects both the solubility of the probe and the thermodynamics of metal-ligand complexation. Changing the solvent polarity (e.g., by altering the ratio of an organic co-solvent like DMSO or ethanol in an aqueous buffer) can subtly alter the stability constants of complexes with different ions. A less polar environment may favor the formation of certain neutral complexes over others.
Action: Test a range of solvent systems.
-
See Protocol 2: Determination of Optimal Solvent System for a detailed methodology.
-
Common systems to test include varying percentages (e.g., 1% to 20% v/v) of DMSO, ethanol, methanol, or acetonitrile (ACN) in your chosen buffer.
-
Self-Validation: Always run a control of the probe alone in each solvent system to ensure the solvent itself doesn't quench or enhance fluorescence.
Step 3: Application of Masking Agents
Causality: If a specific interfering ion is the primary issue, you can use a masking agent . This is a chemical species that forms a highly stable, and preferably colorless and non-fluorescent, complex with the interfering ion, effectively sequestering it and preventing it from binding to your 8-HQC-CN probe. The key is that the masking agent's complex with the interferent must be significantly more stable than the interferent's complex with 8-HQC-CN.
Action: Introduce a masking agent specific to the known interferent.
-
See Protocol 3: Interference Study Using Masking Agents for a detailed methodology.
Common Masking Agents and Their Targets:
| Masking Agent | Primary Target Interfering Ions | Notes |
| Cyanide (CN⁻) | Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺ | EXTREMELY TOXIC. Use with extreme caution in a fume hood. |
| Triethanolamine | Fe³⁺, Al³⁺, Mn²⁺ | Effective in alkaline solutions. |
| Fluoride (F⁻) | Fe³⁺, Al³⁺, Ti⁴⁺ | Effective in acidic solutions. Can interfere with glass electrodes. |
| Thiosulfate (S₂O₃²⁻) | Cu²⁺, Hg²⁺ | Reduces Cu²⁺ to Cu⁺ and forms a stable complex. |
Section 3: Frequently Asked Questions (FAQs)
Q3: Why is the fluorescence signal from my sensor weak or unstable, even with the target ion?
A3: Several factors can cause low or unstable signals:
-
Aggregation: 8-HQ derivatives can aggregate at high concentrations, especially in highly aqueous solutions, leading to self-quenching. Try reducing the probe concentration or increasing the percentage of organic co-solvent.
-
Photobleaching: Continuous exposure to the excitation light source will eventually destroy the fluorophore. Minimize exposure time and use the lowest necessary excitation power.
-
Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for the metal-bound form of 8-HQC-CN, which may differ from the unbound probe. Scan for the excitation and emission maxima after adding a saturating concentration of your target metal ion.
-
Probe Degradation: Stock solutions, especially if not stored properly, can degrade. Prepare fresh stock solutions in anhydrous DMSO and store them desiccated, protected from light, at -20°C.
Q4: How should I prepare and store my 8-HQC-CN stock solution?
A4: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous, spectroscopy-grade dimethyl sulfoxide (DMSO). Aliquot into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or below, protected from light and moisture. When preparing your working solution, dilute the DMSO stock into the final aqueous buffer immediately before use.
Q5: What is the typical binding stoichiometry, and how do I determine it?
A5: The binding stoichiometry for 8-HQ derivatives is commonly 1:2 or 1:1 (Metal:Ligand).[7][13] However, it can vary depending on the metal ion's charge and coordination preference. You can determine the stoichiometry experimentally using a Job's plot (Method of Continuous Variations). This involves preparing a series of solutions where the total molar concentration of [Metal] + [Probe] is constant, but their mole fractions are varied from 0 to 1. The fluorescence is measured for each solution, and the peak of the plot of fluorescence vs. mole fraction indicates the stoichiometry.
Section 4: Detailed Experimental Protocols
Protocol 1: pH Optimization for Selective Metal Ion Detection
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 8-HQC-CN in anhydrous DMSO.
-
Prepare 10 mM stock solutions of your target metal ion and known interfering metal ions in deionized water.
-
Prepare a series of buffers (e.g., 50 mM MES for pH 5-6, 50 mM HEPES for pH 7-8, 50 mM CHES for pH 9) with pH values spanning the desired range (e.g., from 5.0 to 9.0 in 0.5 pH unit increments).
-
-
Assay Setup (in a 96-well black microplate):
-
For each pH value, prepare the following wells in triplicate:
-
Blank: Buffer + 8-HQC-CN (to a final concentration of e.g., 10 µM).
-
Target Ion: Buffer + 8-HQC-CN + Target Ion (e.g., 2 equivalents).
-
Interfering Ion: Buffer + 8-HQC-CN + Interfering Ion (e.g., 2 equivalents).
-
-
-
Measurement:
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the predetermined optimal excitation and emission wavelengths for the metal complex.
-
-
Data Analysis:
-
Subtract the average "Blank" fluorescence from the "Target Ion" and "Interfering Ion" readings at each pH.
-
Calculate the Signal-to-Interference ratio (Fluorescence_Target / Fluorescence_Interferent).
-
Select the pH that provides the highest ratio with a robust signal for the target ion.
-
Protocol 2: Determination of Optimal Solvent System
-
Reagent Preparation:
-
Use the same stock solutions as in Protocol 1.
-
Prepare the buffer at the optimal pH determined from Protocol 1.
-
Prepare a series of buffer/organic co-solvent mixtures (e.g., 1%, 5%, 10%, 20% v/v DMSO in buffer; 1%, 5%, 10%, 20% v/v Ethanol in buffer).
-
-
Assay Setup:
-
Follow the same setup as in Protocol 1, but use the optimal pH buffer and test each solvent mixture.
-
-
Measurement & Analysis:
-
Perform the measurement and data analysis as described in Protocol 1 to identify the solvent system that maximizes the Signal-to-Interference ratio.
-
Protocol 3: Interference Study Using Masking Agents
-
Reagent Preparation:
-
Use the optimal buffer system (pH and solvent) determined previously.
-
Prepare a 100 mM stock solution of the chosen masking agent (e.g., NaF, triethanolamine) in deionized water.
-
-
Assay Setup (in a 96-well black microplate):
-
Prepare the following wells in triplicate:
-
Control: Buffer + 8-HQC-CN + Target Ion.
-
Interference: Buffer + 8-HQC-CN + Target Ion + Interfering Ion.
-
Masked: Buffer + 8-HQC-CN + Target Ion + Interfering Ion + Masking Agent (test a range of concentrations, e.g., 10-100 equivalents relative to the interfering ion).
-
-
-
Measurement & Analysis:
-
Incubate and measure fluorescence as before.
-
Compare the fluorescence of the "Masked" well to the "Control" and "Interference" wells. A successful masking agent will restore the fluorescence in the "Masked" well to a level near that of the "Control" well without significantly affecting the control signal itself.
-
References
- Bulusu, A., & S, S. (2021). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]
- Pivarcsik, M., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 544. [Link]
- He, L., et al. (2012). Quinoline-Based Fluorescence Sensors.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
- Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(12), 10563–10571. [Link]
- Zhang, G., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3239–3242. [Link]
- Jayawardane, A. N., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Science-FAS-SEUSL, 4(1), 1-11. [Link]
- Bulusu, A., & S, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- Saadeh, H. A., et al. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University of Sri Lanka. [Link]
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Saleh, N. A., et al. (2014).
- Nagy, V., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(22), 5468. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
- Pivarcsik, M., et al. (2021). Hydroxyquinolines as Iron Chelators.
- Toso, L., et al. (2021). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 45(3), 1585-1596. [Link]
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reducing side reactions in the synthesis of 8-Hydroxyquinoline-2-carbonitrile
Welcome to the technical support guide for the synthesis of 8-Hydroxyquinoline-2-carbonitrile (HQ-CN). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. HQ-CN is a critical precursor for advanced chelating agents, and its derivatives are actively explored in medicinal chemistry and material science.[1] However, its synthesis is often plagued by side reactions that can significantly impact yield and purity.
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental challenges and offer validated protocols to help you optimize your synthetic strategy.
Primary Synthetic Pathways: An Overview
The introduction of a carbonitrile group at the C-2 position of the 8-hydroxyquinoline scaffold is typically achieved via two primary methods: the Reissert-Henze Reaction and the Sandmeyer Reaction . Each pathway has unique advantages and challenges.
-
Reissert-Henze Reaction: This approach involves the cyanation of an 8-hydroxyquinoline N-oxide precursor. It is often favored for its regioselectivity in introducing the cyano group specifically at the C-2 position.[2][3]
-
Sandmeyer Reaction: This classic transformation involves the diazotization of 2-amino-8-hydroxyquinoline, followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4][5] This method is powerful but highly sensitive to reaction conditions.
The choice between these pathways depends on the availability of starting materials, scalability, and tolerance to specific reagents.
Caption: Key synthetic routes to this compound.
Troubleshooting Guide: Side Reaction Reduction
This section directly addresses common issues encountered during the synthesis of HQ-CN.
Section 1: Challenges in the Reissert-Henze Reaction
The Reissert-Henze reaction converts quinoline N-oxides to 2-cyanoquinolines. While effective, it can be prone to issues related to the stability of intermediates and competing reactions.[2][3]
Q1: My reaction yield is very low, and TLC analysis shows a complex mixture of products alongside unreacted N-oxide starting material. What's going wrong?
A1: Low yield in a Reissert-Henze reaction is typically rooted in two areas: incomplete formation of the crucial N-acylpyridinium intermediate or degradation of this intermediate before cyanide can attack.
-
Causality: The reaction proceeds via the attack of an acid chloride (like benzoyl chloride) on the N-oxide, forming a highly reactive O-acyl pyridinium salt. Cyanide then attacks the C-2 position. If this intermediate is unstable or if the cyanide concentration is too low, side reactions will dominate.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will readily hydrolyze the acid chloride and the reactive intermediate, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Optimize Reagent Addition: Add the acid chloride slowly at a low temperature (e.g., 0 °C) to the N-oxide solution. This allows for controlled formation of the intermediate. Once formed, introduce the cyanide source (e.g., KCN or TMSCN) promptly but carefully.
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the acid chloride and the cyanide source to drive the reaction to completion.
-
Q2: I've isolated a significant byproduct that appears to be an 8-benzoyloxyquinoline derivative instead of the desired nitrile. Why did this happen and how can it be prevented?
A2: This is a classic competing reaction pathway in the Reissert-Henze synthesis.[2]
-
Causality & Mechanism: The benzoyloxy group from the benzoyl chloride is a potential nucleophile itself. After the initial formation of the O-benzoyl pyridinium intermediate, a rearrangement can occur where the benzoyloxy group migrates to an electron-rich position on the quinoline ring (like C-6 or C-8) instead of the C-2 position being attacked by cyanide. This is particularly problematic if the cyanide attack is slow or sterically hindered.
Caption: Competing pathways in the Reissert-Henze reaction.
-
Troubleshooting Steps:
-
Increase Cyanide Nucleophilicity: Using trimethylsilyl cyanide (TMSCN) instead of KCN can sometimes improve results, as it is more soluble in organic solvents.
-
Solvent Choice: A polar aprotic solvent like acetonitrile can help stabilize the charged intermediate and facilitate the cyanide attack over the rearrangement.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the higher activation energy rearrangement pathway.
-
Section 2: Challenges in the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry but requires meticulous control, as the diazonium salt intermediate is notoriously unstable.[6]
Q1: During the diazotization of 2-amino-8-hydroxyquinoline, the solution turned dark brown/black, and I observed vigorous gas evolution before adding the copper cyanide. What happened?
A1: This indicates the premature decomposition of your diazonium salt. Temperature control is the single most critical factor in any diazotization procedure.[6]
-
Causality: Aryl diazonium salts are thermally unstable.[6] Above 5-10 °C, they rapidly decompose, releasing nitrogen gas and generating highly reactive aryl radicals and cations. These species immediately engage in side reactions, leading to phenolic byproducts and polymeric tars.
-
Troubleshooting Protocol:
-
Maintain Strict Temperature Control (0-5 °C): Pre-cool your mineral acid (e.g., HCl) in an ice-salt bath. Prepare your sodium nitrite solution separately and cool it as well.
-
Slow, Sub-surface Addition: Add the cold sodium nitrite solution dropwise to the stirred amine-acid suspension. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent localized heating.
-
Monitor Temperature Internally: Use a low-temperature thermometer placed directly in the reaction mixture, not just in the cooling bath.
-
Immediate Use: Use the freshly prepared cold diazonium salt solution immediately in the subsequent cyanation step. Do not store it.[6]
-
Q2: My final product is heavily contaminated with 2,8-dihydroxyquinoline. How can I minimize the formation of this phenolic byproduct?
A2: This is the most common side product in a Sandmeyer reaction and results from the diazonium salt reacting with water.[5][6]
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group, and water is a wsidespread nucleophile. The aryl cation intermediate formed upon loss of N₂ can be trapped by water, leading to hydroxylation.
-
Troubleshooting Steps:
-
Controlled Addition to Catalyst: The key is to add the cold diazonium salt solution slowly to the copper(I) cyanide solution, not the other way around.[6] This ensures that as soon as a diazonium molecule enters the pot, it is more likely to encounter the CuCN catalyst than to decompose and react with water.
-
Use of Concentrated Acid: Using a sufficiently high concentration of acid during diazotization helps to suppress the concentration of free water.
-
Ensure Efficient Stirring: Vigorous stirring of the catalyst slurry ensures that the diazonium salt is consumed rapidly upon addition.
-
Q3: My TLC shows multiple colored spots, and I suspect the formation of azo dyes. Why does this occur?
A3: Azo coupling is a side reaction where the electrophilic diazonium salt attacks an electron-rich aromatic ring.[6]
-
Causality: If any unreacted 2-amino-8-hydroxyquinoline is present, or if the product itself (this compound) is sufficiently activated, the diazonium salt can couple with it to form a highly colored azo compound. This is more likely if the pH drifts upwards or if the diazonium salt is not consumed quickly.
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Use a slight excess of nitrous acid (check with starch-iodide paper) to ensure all the starting amine is converted to the diazonium salt.
-
Maintain Acidity: The reaction should be kept strongly acidic (pH < 2) to ensure the amine starting material is protonated and deactivated towards electrophilic attack.
-
Efficient Consumption: As with preventing phenol formation, a slow addition of the diazonium salt to a well-stirred, active catalyst solution is the best defense.[6]
-
Data & Protocol Summary
Table 1: Comparative Overview of Synthetic Routes
| Parameter | Reissert-Henze Reaction | Sandmeyer Reaction |
| Starting Material | 8-Hydroxyquinoline N-Oxide | 2-Amino-8-hydroxyquinoline |
| Key Reagents | Acid Chloride (e.g., Benzoyl Chloride), Cyanide Source (KCN, TMSCN) | NaNO₂, Mineral Acid (HCl), Copper(I) Cyanide (CuCN) |
| Critical Factor | Anhydrous conditions, Reagent stoichiometry | Strict temperature control (0-5 °C), Controlled addition rate |
| Common Side Products | Benzoyloxylated quinolines, Unreacted N-oxide | Phenols (2,8-dihydroxyquinoline), Azo dyes, Tars |
| Safety Concerns | Toxic cyanides, Lachrymatory acid chlorides | Thermally unstable/explosive diazonium salts, Toxic cyanides |
Detailed Experimental Protocol: Sandmeyer Cyanation
This protocol is a general guideline and must be adapted and optimized for specific substrates and scales. All work must be conducted in a certified fume hood with appropriate personal protective equipment.
-
Diazotization:
-
Suspend 1.0 equivalent of 2-amino-8-hydroxyquinoline in 6M HCl in a three-neck flask equipped with a mechanical stirrer and an internal thermometer.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimum amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate, larger flask, prepare a solution of 1.3 equivalents of copper(I) cyanide (CuCN) and 1.5 equivalents of sodium cyanide (NaCN) in water.
-
Warm the solution gently to ~60-70 °C to ensure complete dissolution, then cool to room temperature and finally to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred CuCN solution over 45-60 minutes. A vigorous evolution of nitrogen gas should be observed.[6]
-
After the addition is complete, allow the mixture to warm slowly to room temperature, then heat gently to 50 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize carefully with a base (e.g., Na₂CO₃) to pH 7-8.
-
Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[7]
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for lab-scale synthesis? A: For lab-scale synthesis where the precursor 8-hydroxyquinoline N-oxide is available or easily prepared, the Reissert-Henze reaction is often preferred due to its operational simplicity and avoidance of highly unstable diazonium intermediates. The Sandmeyer reaction is a more powerful and versatile method for aromatic substitution but demands more rigorous control over reaction parameters.
Q: How can I best purify the final HQ-CN product from crude reaction mixtures? A: Purification typically involves a multi-step process. First, an acid-base workup can remove many impurities. The crude product is then often subjected to column chromatography on silica gel. Finally, recrystallization is an excellent method for obtaining a highly pure product. A patented method involves dissolving the crude product in a heated chloralkane solvent, filtering, and then concentrating the filtrate to crystallize the pure product.[7]
Q: What are the critical safety precautions when running these reactions? A: Both pathways involve highly toxic reagents.
-
Cyanides (KCN, CuCN, TMSCN): Extremely toxic by inhalation, ingestion, and skin contact. Always handle in a fume hood, wear gloves and eye protection. Have a cyanide antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are aware of its location and use. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Diazonium Salts: Can be explosive when isolated and dry. NEVER attempt to isolate the diazonium salt. Always use it as a solution and keep it cold.
-
Acid Chlorides: Corrosive and lachrymatory. Handle only in a fume hood.
Q: What analytical techniques are recommended to confirm the final product's identity? A: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the sharp, strong nitrile (C≡N) stretch around 2220-2240 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Wikipedia. (n.d.). Sandmeyer reaction.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- R Discovery. (n.d.). Reissert-Henze Reaction Research Articles.
- ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Reissert-Henze reaction.
- SciSpace. (2020). Reissert-Henze reaction.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Wikipedia. (n.d.). Reissert reaction.
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storage and handling guidelines for 8-Hydroxyquinoline-2-carbonitrile to prevent degradation
Welcome to the technical support resource for 8-Hydroxyquinoline-2-carbonitrile (CAS 6759-78-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its experimental lifecycle. Here, we address common challenges in storage, handling, and use through a series of troubleshooting guides and frequently asked questions.
Section 1: Core Principles & Initial Handling FAQs
This section covers the essential first steps after receiving the compound to prevent degradation from the outset.
FAQ 1: I've just received my shipment of this compound. What are the immediate storage requirements?
Immediate and proper storage is critical. This compound is sensitive to environmental factors that can initiate degradation.
Answer: Upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The storage area should be a well-ventilated, designated chemical storage cabinet or refrigerator, away from incompatible substances. It is also recommended to store the compound locked up, accessible only to authorized personnel, due to its toxicity profile.[1][2]
Scientific Rationale: The 8-hydroxyquinoline scaffold is susceptible to both photo-oxidation and hydrolysis. The nitrile group can also be susceptible to hydrolysis under non-neutral pH conditions.
-
Light Sensitivity: The quinoline ring system can absorb UV light, leading to photochemical reactions that cause the compound to darken and decompose.[3][4]
-
Moisture/Dryness: Storing in a dry environment ("Store in a dry place") is crucial to prevent hydrolysis of the nitrile group and to avoid facilitating reactions with atmospheric components.[3][5]
-
Temperature: Cool conditions (Store below +30°C) slow down the rate of any potential degradation reactions.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Below 30°C)[4] | Slows kinetic rate of degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended for long-term storage. | Minimizes oxidation risk. |
| Light | Protect from light (Amber vial/Store in dark).[6][1] | Prevents photochemical decomposition. |
| Container | Tightly sealed, original container.[5] | Prevents exposure to moisture and air. |
FAQ 2: What personal protective equipment (PPE) is necessary when handling this compound?
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
Answer: Due to its toxicological profile, comprehensive PPE is required. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) suitable for handling solid chemicals.[2][3]
-
Eye Protection: Safety goggles or a face shield to protect against dust particles.[2]
-
Lab Coat: A standard lab coat to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Scientific Rationale: The compound is toxic if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[7][8] Minimizing all routes of exposure is the primary goal of the recommended PPE.
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during the use of this compound in experiments.
Question 1: My solid this compound has developed a pale yellow or beige tint. Is it degraded?
Answer: Not necessarily, but it warrants investigation. The pure compound is often described as a white to pale yellow solid.[2] However, a noticeable darkening upon storage is a classic sign of potential degradation for the 8-hydroxyquinoline class of compounds.[4]
Causality: This color change is typically due to slight oxidation or photo-degradation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can form highly conjugated, colored quinone-like species. Exposure to light is a primary catalyst for this process.[3]
Recommended Action Plan:
-
Review Storage Conditions: Confirm that the compound was consistently stored in the dark and under dry conditions.
-
Perform a Purity Check: Before use in a critical experiment, verify the compound's integrity. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[9] A significant new peak or a decrease in the area of the main peak indicates degradation.
-
Decision: If purity is compromised (>5% degradation), the compound should either be purified (e.g., by recrystallization) or a fresh batch should be used for quantitative or sensitive biological assays.
Question 2: I am having trouble dissolving the compound for my experiment. What is the recommended solvent and procedure?
Answer: this compound has low solubility in water.[10] For biological experiments, organic solvents are typically required to create a stock solution, which is then diluted into an aqueous buffer.
Recommended Solvents:
-
Primary Choice: Dimethyl sulfoxide (DMSO).
-
Alternative: N,N-Dimethylformamide (DMF).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound (MW: 170.17 g/mol ) in a fume hood.[7]
-
Add the appropriate volume of high-purity, anhydrous DMSO to the solid.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use an amber or foil-wrapped tube.
Causality: The planar, aromatic structure of the molecule makes it amenable to dissolution in polar aprotic solvents like DMSO. Using anhydrous solvent is critical to prevent hydrolysis of the nitrile group over time in solution. Storing in aliquots at low temperatures drastically reduces the rate of degradation in solution.
Question 3: My experimental results are inconsistent. Could the compound be degrading in my assay medium?
Answer: Yes, this is a significant possibility. The 8-hydroxyquinoline scaffold is a potent chelating agent for metal ions.[4][11][12] If your cell culture medium or buffer contains divalent or trivalent metal cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺), the compound can form metal complexes.
Scientific Rationale: The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a stable five-membered ring with metal ions.[11][12] This chelation can alter the compound's biological activity in several ways:
-
Altered Bioavailability: The metal complex may have different cell permeability than the free ligand.
-
Modified Mechanism of Action: The biological effect of many 8-hydroxyquinoline derivatives is directly linked to their interaction with metal ions.[13] Uncontrolled chelation in the assay medium can lead to unpredictable and variable results.
-
Precipitation: Formation of insoluble metal complexes can remove the compound from the solution, lowering its effective concentration.
Troubleshooting Protocol:
-
Analyze Your Medium: Review the composition of your buffer or cell culture medium for the presence of transition metals.
-
Use a Metal Chelator (Control Exp.): In a control experiment, add a strong, non-interfering chelator like EDTA to your medium before adding the compound to see if this restores activity or consistency.
-
Test in Simplified Buffers: If possible, test the compound's activity in a simple buffer system (e.g., PBS) with and without added metals to understand their influence.
| Observed Problem | Probable Cause | Recommended Action |
| Color change (solid) | Photo-oxidation or minor degradation. | Check purity via HPLC.[9] If >5% impure, purify or discard. |
| Inconsistent Results | Metal chelation in assay medium.[11][12] | Analyze medium composition. Consider using simplified buffers or adding a control chelator like EDTA. |
| Precipitate in Solution | Formation of insoluble metal complexes or exceeding solubility limit. | Centrifuge the solution and check the concentration of the supernatant. Re-evaluate solvent choice and concentration. |
Visualization of Workflow
The following diagram outlines a decision-making process when the integrity of this compound is .
Caption: Decision workflow for verifying compound integrity.
References
- Integra Chemical Company, "Print MSDS's," Integra Chemical Company, 2008. [Online]. Available: [Link]
- Carl ROTH, "Safety Data Sheet: 8-Hydroxyquinoline," Carl ROTH, N/A. [Online]. Available: [Link]
- Thermo Fisher Scientific, "SAFETY DATA SHEET," Thermo Fisher Scientific, 2010. [Online]. Available: [Link]
- Techno PharmChem, "8 – HYDROXY QUINOLINE," Techno PharmChem, N/A. [Online]. Available: [Link]
- Loba Chemie, "8-HYDROXYQUINOLINE AR/ACS," Loba Chemie, N/A. [Online]. Available: [Link]
- Fisher Scientific, "SAFETY DATA SHEET," Fisher Scientific, 2014. [Online]. Available: [Link]
- S. N. Al-Busafi, F. E. O. Suliman, and Z. R. Al-Alawi, "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," Research & Reviews: Journal of Chemistry, 2013. [Online]. Available: [Link]
- W. W. Wendlandt and G. R. Horton, "Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers," Journal of Inorganic and Nuclear Chemistry, 1963. [Online]. Available: [Link]
- SIELC Technologies, "HPLC Method for Analysis of 8-hydroxyquinoline," SIELC Technologies, N/A. [Online]. Available: [Link]
- S. B. B. de-la-Torre, et al., "Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction," PubMed, 2011. [Online]. Available: [Link]
- SciSpace, "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," SciSpace, N/A. [Online]. Available: [Link]
- PubChem, "8-Hydroxy-2-quinolinecarbonitrile," PubChem, N/A. [Online]. Available: [Link]
- ResearchGate, "Pathway proposed for the degradation of quinoline," ResearchG
- M. Soylak, et al., "8-Hydroxyquinoline as a Complexing Reagent," N/A, N/A. [Online]. Available: [Link]
- Wiley Online Library, "ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications," Wiley Online Library, 2025. [Online]. Available: [Link]
- Der Pharma Chemica, "Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol," Der Pharma Chemica, 2012. [Online]. Available: [Link]
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- 13. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
optimizing excitation and emission wavelengths for 8-Hydroxyquinoline-2-carbonitrile
Welcome to the technical support resource for 8-Hydroxyquinoline-2-carbonitrile (8-HQC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing fluorescence-based experiments using this probe. We will delve into the core principles governing its photophysical behavior, address common experimental challenges, and provide detailed protocols to help you achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the fluorescence of this compound (8-HQC)?
A1: The fluorescence of 8-HQC, like its parent compound 8-Hydroxyquinoline (8-HQ), is governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In its ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group (-OH) at the 8-position and the quinoline nitrogen atom.[3] Upon photoexcitation, the hydroxyl group becomes a stronger acid and the nitrogen atom becomes a stronger base, facilitating the transfer of the proton from the oxygen to the nitrogen. This ESIPT process creates a non-emissive or very weakly emissive tautomer, providing an efficient non-radiative pathway for the excited molecule to return to its ground state.[2] Consequently, free 8-HQC in solution is expected to be weakly fluorescent.
This "off" state is switched "on" upon chelation with metal ions (e.g., Zn²⁺, Al³⁺).[4][5] When a metal ion binds to the nitrogen and oxygen atoms, the proton is displaced, and the ESIPT pathway is blocked. This inhibition of non-radiative decay forces the excited molecule to relax by emitting a photon, leading to a significant enhancement in fluorescence intensity.[1][2] This chelation-enhanced fluorescence (CHEF) is the primary mechanism for its application as a metal ion sensor.[6]
Q2: How does the 2-carbonitrile (-CN) group affect the spectroscopic properties of 8-HQC compared to the parent 8-HQ?
A2: While specific, comprehensive spectroscopic data for 8-HQC is not widely published, we can infer the effects of the 2-carbonitrile group based on established principles for 8-HQ derivatives. The nitrile (-CN) group is strongly electron-withdrawing. Its presence on the quinoline ring system is expected to have two major effects:
-
Spectral Shifts: Electron-withdrawing groups typically lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a "blue shift" (a shift to shorter wavelengths) in the absorption and emission spectra of the metal-complexed form compared to the unsubstituted 8-HQ complex.[7]
-
Acidity (pKa): The electron-withdrawing nature of the nitrile group will increase the acidity of the 8-hydroxyl proton, potentially lowering the pH range at which the probe is effective or altering its binding affinity for metal ions.
Therefore, while the general "turn-on" mechanism remains the same, users should anticipate that the optimal excitation and emission wavelengths for 8-HQC-metal complexes may be shorter than those reported for 8-HQ-metal complexes.
Q3: What are the key environmental factors that influence 8-HQC fluorescence?
A3: The fluorescence output of 8-HQC is highly sensitive to its environment. Key factors include:
-
Solvent Polarity and Hydrogen Bonding: The photophysical properties of 8-HQ are known to be substantially dependent on the solvent.[8] Protic solvents (like water and alcohols) can form intermolecular hydrogen bonds, which can compete with the intramolecular hydrogen bond necessary for ESIPT and affect the fluorescence quantum yield. The polarity of the solvent can also influence the energy levels of the excited state, leading to spectral shifts (solvatochromism).
-
pH: The pH of the medium is critical. In highly acidic solutions, the quinoline nitrogen can be protonated, leading to changes in absorption and emission. In basic solutions, the phenolic proton can be abstracted, forming the phenolate anion, which also has distinct spectroscopic properties. The optimal pH for sensing a target metal ion will depend on the pKa of the probe and the stability of the resulting complex.
-
Presence of Metal Ions: As discussed, the presence of specific metal ions that can chelate with 8-HQC is the most dominant factor for fluorescence enhancement.[6][9] The specific ion (e.g., Zn²⁺, Al³⁺, Ga³⁺) will also influence the final emission wavelength and intensity.
Troubleshooting Guide
Issue 1: Very Low or No Fluorescence Signal
| Question | Possible Cause & Explanation | Recommended Solution |
| Are you trying to measure the fluorescence of the free 8-HQC ligand? | The unbound ligand is expected to have very low fluorescence quantum yield due to the efficient ESIPT quenching mechanism.[2] | This is the expected behavior. The signal will appear upon chelation. Add a known concentration of a target metal ion (e.g., ZnCl₂) to a solution of your probe to confirm that it can be "turned on." |
| Is the pH of your buffer appropriate? | The formation of the fluorescent metal complex is pH-dependent. If the pH is too low, the phenolic proton may not be easily displaced by the metal ion. If it is too high, competing hydroxide complexes may form. | Determine the optimal pH for your specific metal ion of interest. Start by testing a range of buffered solutions (e.g., pH 5 to 9) to find the condition that yields the maximum fluorescence intensity for the 8-HQC-metal complex. |
| Is your target metal ion concentration sufficient? | The fluorescence intensity is directly proportional to the concentration of the 8-HQC-metal complex. A low target ion concentration will result in a weak signal. | Ensure the concentration of your target ion is within the detection range of the probe. Run a titration experiment to determine the limit of detection (LOD). Consider using a positive control with a known, higher concentration of the ion. |
| Are you using the correct excitation and emission wavelengths? | Using suboptimal wavelengths will lead to a poor signal-to-noise ratio. The electron-withdrawing nitrile group likely shifts the optimal wavelengths relative to standard 8-HQ. | You must empirically determine the optimal wavelengths. Follow the detailed protocol in Section 4 to perform excitation and emission scans on the 8-HQC-metal complex. |
Issue 2: Unexpected Shifts in Emission Wavelength
| Question | Possible Cause & Explanation | Recommended Solution |
| Did you change the solvent system? | 8-HQ derivatives exhibit solvatochromism, meaning their emission wavelength can change with solvent polarity. A change from a nonpolar to a polar solvent can cause significant spectral shifts. | Maintain a consistent solvent system throughout your experiments. If you must use different solvents, characterize the emission spectrum of your 8-HQC-metal complex in each one. Use the Lippert-Mataga plot or other correlation analyses to understand the effect of solvent polarity. |
| Is there a possibility of contamination with other metal ions? | Different metal ions form complexes with 8-HQC that may have distinct emission maxima. Contamination can lead to a mixed signal or a shifted peak. | Use high-purity (e.g., TraceSELECT™) water and salts to prepare buffers and standards. Clean all glassware meticulously, potentially with a dilute acid wash followed by rinsing with ultrapure water. Run a selectivity screen by testing the probe against a panel of common metal ions. |
| Has the pH of the sample drifted? | A change in pH can alter the protonation state of the molecule or the stability of the complex, leading to spectral shifts. | Ensure your samples are well-buffered. Re-measure the pH of your samples before and after the experiment, especially if they have been stored or incubated for extended periods. |
Issue 3: Signal Instability or Photobleaching
| Question | Possible Cause & Explanation | Recommended Solution |
| Is the sample being exposed to high-intensity excitation light for long periods? | Like all fluorophores, 8-HQC is susceptible to photobleaching, where prolonged excitation leads to photochemical destruction and a loss of signal. This can also generate reactive oxygen species (ROS), which are toxic to live cells. | Minimize light exposure. Use the lowest possible excitation intensity that provides an adequate signal. Reduce the exposure time or, for time-lapse imaging, increase the interval between acquisitions. Use neutral density filters to attenuate the excitation light. |
| Is the probe precipitating out of solution? | 8-HQC and its metal complexes may have limited solubility in certain aqueous buffers, leading to precipitation and signal fluctuations. | Check the solubility of 8-HQC in your working buffer. A small amount of a co-solvent like DMSO or ethanol may be required to maintain solubility, but be aware that this can affect the photophysical properties. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples. |
Visualizing the Mechanism and Workflow
The core mechanism of 8-HQC relies on the inhibition of ESIPT, a process that can be visualized to clarify its function.
Caption: The ESIPT mechanism responsible for the fluorescence behavior of 8-HQC.
Experimental Protocol: Optimizing Excitation and Emission Wavelengths
This protocol outlines the essential steps to empirically determine the optimal spectroscopic parameters for your 8-HQC-metal complex in your specific experimental buffer.
Objective: To find the excitation wavelength (λex) that produces the maximum emission and the emission wavelength (λem) of that maximum peak.
Materials:
-
This compound (8-HQC)
-
High-purity salt of the metal ion of interest (e.g., ZnCl₂)
-
Your chosen experimental buffer (e.g., HEPES, MOPS)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a Blank Sample: Fill a quartz cuvette with your experimental buffer. This will be used to measure and subtract any background signal, including Raman scatter from the solvent.
-
Prepare the "On-State" Sample:
-
Prepare a dilute solution of 8-HQC in the buffer (e.g., 1-10 µM).
-
Add a saturating concentration of your target metal ion. This should be a concentration high enough to ensure that nearly all 8-HQC molecules are complexed. A 5- to 10-fold molar excess of the metal ion is a good starting point.
-
-
Determine the Optimal Excitation Wavelength (λex):
-
Set the spectrofluorometer to perform an excitation scan .
-
Make an initial guess for the emission wavelength. Based on 8-HQ derivatives, a good starting point is ~500 nm, but you may need to adjust this.
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).
-
The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex,max).
-
-
Determine the Optimal Emission Wavelength (λem):
-
Set the spectrofluorometer to perform an emission scan .
-
Set the excitation monochromator to the optimal λex,max you just determined.
-
Scan a range of emission wavelengths, starting just above the excitation wavelength (e.g., from λex,max + 10 nm up to 700 nm).
-
The wavelength at the peak of the resulting spectrum is the optimal emission wavelength (λem,max).
-
-
Finalize and Verify:
-
Record the final spectrum by exciting your sample at λex,max and scanning the emission.
-
Subtract the blank (buffer only) spectrum from your sample spectrum to get the corrected fluorescence data.
-
The following diagram illustrates this experimental workflow.
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Metal Ion Interference in 8-Hydroxyquinoline-2-carbonitrile Assays
Welcome to the technical support center for 8-Hydroxyquinoline-2-carbonitrile (8-HQC) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metal ion interference in fluorescence-based assays. Here, we provide in-depth, experience-driven advice to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-HQC) and how does it detect metal ions?
A1: this compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established heterocyclic organic compound renowned for its ability to chelate a wide variety of metal ions.[1][2][3] The core mechanism involves the nitrogen atom of the quinoline ring and the oxygen from the hydroxyl group at position 8, which together form a stable five-membered ring with a metal ion.[4][5] This chelation event is the basis of its function as a sensor. In its free, unbound state, 8-HQC typically exhibits weak fluorescence. Upon binding to a target metal ion, its molecular structure becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5] This change in fluorescence is the measurable signal used to quantify the metal ion concentration.[6]
Q2: What is metal ion interference and why is it a critical issue in 8-HQC assays?
A2: Metal ion interference, or cross-reactivity, occurs when the 8-HQC probe binds to metal ions other than the intended target, generating a false signal.[7] This is a critical issue because biological and environmental samples are complex matrices containing a mixture of different metal ions.[7] If the probe is not highly selective, its signal can be influenced by these non-target ions, leading to an overestimation or misinterpretation of the target ion's concentration.[7] For instance, many transition metals like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺) have similar coordination chemistries and can compete for the 8-HQC binding site.[7][8]
Q3: Which metal ions are most likely to interfere with my 8-HQC assay?
A3: The likelihood of interference depends on the stability of the complex formed between 8-HQC and the metal ion. The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[8] This means that copper (Cu²⁺) often forms one of the most stable complexes and is a common interferent.[8] Other ions like Zn²⁺, Ni²⁺, and Fe³⁺ are also frequent sources of interference.[2][8] It is crucial to consider the relative concentrations of potential interfering ions in your specific sample matrix.
Q4: Can changes in pH affect metal ion interference?
A4: Absolutely. pH is a critical parameter that governs both the speciation of 8-HQC and the metal ions in solution.[4][9] The chelating ability of 8-HQC is dependent on the deprotonation of its hydroxyl group (pKa ≈ 9.9).[9] At lower pH, the hydroxyl group is protonated, reducing its ability to bind metals. Conversely, at very high pH, many metal ions tend to precipitate as hydroxides, removing them from the solution.[9] By carefully controlling the pH, you can selectively favor the chelation of your target ion over interfering ions, as the optimal pH for complex formation varies for different metals.[4][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols.
Problem 1: My fluorescence signal is much higher than expected, suggesting a false positive.
Q: I'm trying to measure my target ion (e.g., Zn²⁺), but the fluorescence intensity is unexpectedly high, even in control samples. I suspect interference from another metal ion (e.g., Cu²⁺). How can I confirm this and mitigate the issue?
A: This is a classic case of cross-reactivity. The higher-than-expected signal indicates that 8-HQC is likely binding to an interfering ion that is either more abundant or forms a more fluorescent complex than your target.
Causality:
The non-specific binding of 8-HQC to interfering metal ions leads to an additive fluorescence signal, causing an overestimation of the target ion concentration.[7] The stability of the metal-ligand complex is a key factor; ions that form highly stable complexes with 8-HQC are potent interferents.[8]
Workflow for Diagnosis and Mitigation:
Caption: Workflow for diagnosing and mitigating interference.
Detailed Protocol: Using a Masking Agent
Masking agents are compounds that form highly stable complexes with interfering ions, preventing them from binding to your primary chelator (8-HQC).[11][12]
-
Select an Appropriate Masking Agent: The choice depends on the interfering ion.
-
For Cu²⁺ interference: Thiourea can be effective.
-
For Fe³⁺ and Al³⁺ interference: Fluoride ions (e.g., from NaF) or triethanolamine can be used.[12][13][14]
-
For multiple divalent cations: A broad-spectrum chelator like N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) might be suitable if it shows higher affinity for the interferents than your target under specific pH conditions.[11] Cyanide is also a potent masking agent for many ions like Zn²⁺, Cd²⁺, Ni²⁺, and Co²⁺ but must be handled with extreme caution due to its toxicity.[13][14]
-
-
Determine Optimal Concentration:
-
Titrate the masking agent into a solution containing only the interfering ion and 8-HQC.
-
The optimal concentration is the lowest amount that effectively suppresses the interference signal without significantly affecting the signal from your target ion.
-
-
Experimental Procedure:
-
Step 1: To your sample, add the optimized concentration of the chosen masking agent.
-
Step 2: Incubate for a short period (e.g., 5-10 minutes) to ensure complete complexation of the interfering ion.
-
Step 3: Add the 8-HQC probe.
-
Step 4: Proceed with your standard fluorescence measurement protocol.
-
Problem 2: The fluorescence signal is quenched or unexpectedly low.
Q: I'm working with a sample containing Fe³⁺ and my target ion. Instead of fluorescence enhancement, I'm observing quenching (a decrease in signal). What's happening?
A: This phenomenon is likely due to fluorescence quenching by the interfering ion. Certain transition metals, particularly those with unpaired electrons like Fe³⁺ and Cu²⁺, can quench the fluorescence of the 8-HQC complex through energy or electron transfer mechanisms.[15][16][17]
Causality:
Instead of enhancing fluorescence, the interfering metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "turning off" the fluorescence.[17][18] This leads to an underestimation of your target ion concentration. Iron is a particularly effective quenching agent for many fluorescent chelates.[15][19]
Caption: Mechanism of fluorescence quenching by an interfering ion.
Troubleshooting Strategy: pH Optimization
Controlling the pH is a powerful tool to manage interference, especially from hydrolyzable metal ions like Fe³⁺.[10]
-
Principle: The stability of metal-hydroxyquinoline complexes is highly pH-dependent.[4] Furthermore, interfering ions like Fe³⁺ readily precipitate as hydroxides (e.g., Fe(OH)₃) at moderately acidic to neutral pH. By adjusting the pH, you can precipitate the interfering ion, removing it from the solution while keeping your target ion available for chelation.
-
Protocol for pH Adjustment:
-
Step 1: Determine Optimal pH Range. Consult literature for the pH-dependent stability constants of 8-HQC with your target and interfering ions. Generally, a slightly acidic pH (e.g., pH 5-6) can be effective for precipitating Fe³⁺ while keeping many divalent cations like Zn²⁺ in solution.
-
Step 2: Buffer Selection. Choose a buffer system that maintains the pH in your desired range (e.g., an acetate buffer for pH 4-5.5). Ensure the buffer components themselves do not interfere with the assay.
-
Step 3: Sample Pre-treatment. Adjust the pH of your sample using the selected buffer before adding the 8-HQC probe.
-
Step 4: (Optional) Centrifugation. If a precipitate forms, centrifuge the sample and carry out the assay on the supernatant to ensure the precipitated interferent does not cause light scattering.
-
Step 5: Measurement. Add 8-HQC to the pH-adjusted supernatant and measure the fluorescence.
-
Problem 3: My results are inconsistent across different sample batches.
Q: My assay works perfectly with my standards, but when I apply it to real-world samples (e.g., cell lysates, environmental water), the results are not reproducible. Why?
A: This variability often points to a "matrix effect." Real-world samples contain a complex and variable mixture of components beyond your target analyte that can interfere with the assay. The concentration of interfering metal ions can fluctuate significantly between batches.
Causality:
The composition of your sample matrix is not constant. Batch-to-batch variations in the levels of interfering ions (e.g., Ca²⁺, Mg²⁺, Mn²⁺) or other chelating agents (e.g., phosphates, citrate) can alter the availability of both the 8-HQC probe and the target ion, leading to inconsistent results.
Solution: Implement a Robust QC and Validation Protocol
To ensure trustworthiness, every protocol must be self-validating. This involves characterizing the probe's response in the presence of a panel of potential interferents.
-
Protocol: Selectivity and Competition Assay
-
Objective: To quantify the selectivity of your 8-HQC assay for the target ion over common interfering ions.[7]
-
Procedure:
-
To a cuvette, add your working solution of 8-HQC in the assay buffer.
-
Add the target metal ion to elicit a baseline fluorescent response (F₀).
-
To the same cuvette, add a potential interfering ion at a concentration relevant to your sample (e.g., 1x, 10x, or 100x the target ion concentration).
-
Incubate briefly and record the final fluorescence (F).
-
Repeat for a panel of common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Cu²⁺, Ni²⁺).[7]
-
-
Data Analysis: Calculate the percent interference for each ion: ((F - F₀) / F₀) * 100. Present the data in a bar graph to visualize the probe's selectivity.
-
-
Standard Addition Method:
-
Objective: To overcome matrix effects by calibrating within the sample itself.
-
Procedure:
-
Split a sample into several aliquots.
-
Leave one aliquot as is. To the others, add known, increasing amounts ("spikes") of a standard solution of your target ion.
-
Measure the fluorescence signal in all aliquots.
-
Plot the measured fluorescence vs. the concentration of the added standard.
-
Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of the target ion in the original, un-spiked sample.
-
-
Data Summary Tables
Table 1: Relative Stability of 8-Hydroxyquinoline-2-Carboxylic Acid with Divalent Metal Ions*
| Metal Ion | Log β₁₂₀ (Stability Constant for ML₂ complex) | Relative Stability |
| Mn²⁺ | 12.45 | Low |
| Fe²⁺ | 13.45 | Moderate |
| Co²⁺ | 15.90 | High |
| Ni²⁺ | 17.17 | High |
| Zn²⁺ | 18.78 | Very High |
| Cu²⁺ | 20.64 | Highest |
*Data for 8-Hydroxyquinoline-2-Carboxylic Acid (a close analog) is presented to illustrate the Irving-Williams series trend.[8] This demonstrates the inherently high affinity of quinoline derivatives for ions like Cu²⁺ and Zn²⁺.
Table 2: Common Masking Agents for Interfering Ions
| Interfering Ion(s) | Masking Agent | Notes |
| Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺ | Cyanide (e.g., KCN) | Highly effective but extremely toxic. Use with extreme caution in a fume hood.[13] |
| Fe³⁺, Al³⁺ | Fluoride (e.g., NaF), Triethanolamine | Effective at masking trivalent cations.[13][14] |
| Cu²⁺ | Thiourea | Selectively complexes with copper.[14] |
| Trivalent Ions (Al³⁺, Fe³⁺) | HEEDTA | Can be more effective than EDTA for certain trivalent ions.[11] |
| General | EDTA / DTPA | Broad-spectrum chelators. Use depends on relative stability constants with target vs. interferent. DTPA may be preferred over EDTA to avoid interference in the presence of iron.[19][20][21] |
References
- Baryłka, A., Bukrym, R., Ryza, I., & Bretti, C. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. [Link]
- El-Sayed, Y. S., Gaber, M., & El-Bardan, A. A. (n.d.).
- Forteza, R., Estela, J. M., & Cerdà, V. (1994). Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. Journal of Fluorescence. [Link]
- Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. [Link]
- Das, D., & Mukherjee, A. K. (2012). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. PubMed Central. [Link]
- Author Unknown. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Source Unavailable.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- JoVE. (2024). Video: Masking and Demasking Agents. JoVE. [Link]
- IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]
- Homework.Study.com. (n.d.).
- Chemistry For Everyone. (2025).
- Colman, B. P., & Schimel, J. P. (2010). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Environmental Monitoring and Assessment. [Link]
- Colman, B. P., & Schimel, J. P. (2009). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).
- Author Unknown. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Source Unavailable.
- Liyanage, O. T., & Burdette, S. C. (2019). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PubMed Central. [Link]
- Colman, B. P., & Schimel, J. P. (2009). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. SpringerLink. [Link]
- Baryłka, A., et al. (2025). 8-hydroxyquinoline-2-carboxylic acid (8-HQA).
- Spengler, G., et al. (2019). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
- Author Unknown. (2025).
- Singh, R., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
- Zavyalova, E., et al. (2020). Limitations for colorimetric aggregation assay of metal ions and ways of their overcoming. Analytical Methods. [Link]
- Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
- Wang, C.-C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. [Link]
- Author Unknown. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. [Link]
- Domaille, D. W., Que, E. L., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]
- Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PubMed Central. [Link]
- Author Unknown. (2025). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Source Unavailable.
- Kim, H. J., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]
- Author Unknown. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
- Author Unknown. (2025). Hydroxyquinolines as Iron Chelators.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
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- 8. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
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- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Masking and Demasking Agents [jove.com]
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- 19. umt.edu [umt.edu]
- 20. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in 8-Hydroxyquinoline-2-carbonitrile fluorescence measurements
A Guide to Improving Signal-to-Noise Ratio in Fluorescence Measurements
Welcome to the technical support center for 8-Hydroxyquinoline-2-carbonitrile (8-HQC) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a maximal signal-to-noise ratio (SNR). We will move beyond simple procedural lists to explain the underlying principles, ensuring you can make informed decisions to achieve robust and reproducible data.
Section 1: Frequently Asked Questions - The Fundamentals of a High-Quality Signal
Q1: What is the signal-to-noise ratio (SNR) and why is it the most critical parameter in my fluorescence measurements?
The signal-to-noise ratio (SNR) is a measure that compares the level of your desired signal (fluorescence from 8-HQC) to the level of background noise. A high SNR indicates that the signal is strong relative to the noise, leading to higher sensitivity, better accuracy, and greater confidence in your results. Conversely, a low SNR can obscure real effects, lead to high data variability, and make it difficult to detect subtle changes in fluorescence.[1] In any fluorescence experiment, your primary goal is to maximize this ratio by either increasing the signal, decreasing the noise, or, ideally, both.[2]
Q2: What are the primary factors that influence the fluorescence of 8-HQC?
The fluorescence of 8-Hydroxyquinoline (8-HQ) and its derivatives like 8-HQC is highly sensitive to its chemical environment.[3] Understanding these factors is the first step in optimizing your signal.
-
Solvent Polarity and Hydrogen Bonding: 8-HQ derivatives exhibit solvatochromism, meaning their absorption and emission spectra can change based on the polarity of the solvent.[4][5] Polar aprotic solvents can lead to high quantum yields.[4] Hydrogen bonding interactions with the solvent can also quench fluorescence.[6]
-
pH: The protonation state of both the quinoline nitrogen and the hydroxyl group dramatically affects fluorescence.[7][8] In acidic media, protonation of the nitrogen can alter the emission spectrum, often causing a red shift.[7] The molecule's fluorescence can be significantly weakened or altered as the pH changes.[9]
-
Concentration: While a higher concentration might seem to promise a stronger signal, it can lead to artifacts like the inner filter effect, which actually reduces the observed fluorescence.[10]
-
Metal Ion Chelation: 8-HQ is a well-known metal chelator. Binding to metal ions like Zn²⁺ or Al³⁺ often dramatically enhances fluorescence by increasing molecular rigidity and inhibiting non-radiative decay pathways like excited-state proton transfer (ESPT).[3][11][12][13]
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
A low SNR is the most common challenge in fluorescence assays. The following workflow provides a systematic approach to identifying and resolving the root cause.
Caption: A systematic workflow for diagnosing low SNR issues.
Q3: My 8-HQC signal is very weak. What are the first things I should check?
A weak signal is often due to suboptimal instrument settings or sample conditions.[1]
-
Verify Instrument Settings:
-
Excitation/Emission Wavelengths: Ensure your instrument is set to the optimal wavelengths for 8-HQC in your specific solvent system. Do not rely solely on theoretical values. Perform an excitation and emission scan to determine the experimental maxima.
-
Gain/PMT Voltage: The gain setting amplifies your signal. Increase the gain using a positive control sample, but be careful not to saturate the detector.[1][14] Saturation clips the top of your signal peak, leading to inaccurate measurements.[15][16]
-
Bandpass/Slits: Wider slits allow more light to reach the detector, increasing the signal at the cost of spectral resolution. If your signal is weak, try increasing the bandpass.[15]
-
-
Optimize 8-HQC Concentration: A low signal may simply mean the concentration is too low. Perform a serial dilution to find an optimal concentration that gives a strong signal without entering the non-linear range caused by the inner filter effect.[1][17]
-
Evaluate Environmental Factors: As discussed, pH and solvent have a profound impact. Ensure your buffer system is appropriate and that the pH is stable.[7][9] Consider if any components in your assay buffer could be quenching the fluorescence.
Q4: My background reading is very high, drowning out my signal. How can I reduce it?
High background noise is a common problem that directly reduces your SNR. Identifying the source is key.[17][18]
| Source of Noise | Description | Mitigation Strategy |
| Autofluorescence | Fluorescence from components other than your probe (e.g., cell culture media, serum, microplates, or the biological sample itself).[19][20] | Use phenol red-free media for cell-based assays.[1] Use black, opaque microplates designed for fluorescence.[1][20] Measure the fluorescence of a "blank" sample (everything except 8-HQC) and subtract this value.[21] |
| Raman Scattering | Inelastic scattering of the excitation light by the solvent (most commonly water). It appears as a sharp peak at a fixed energy shift from the excitation wavelength.[15] | Change the excitation wavelength; the Raman peak will shift with it, while your fluorescence peak will not.[15] Use a narrower emission bandpass or appropriate emission filters to exclude the Raman peak. |
| Rayleigh/Mie Scattering | Elastic scattering of the excitation light by particles or macromolecules in the sample. | Ensure samples are fully dissolved and free of precipitates. Centrifuge or filter samples if necessary. Ensure monochromators and filters are working correctly to block excitation light from reaching the detector.[14][15] |
| Contamination / Unbound Probe | Residual unbound 8-HQC after washing steps, or fluorescent contaminants in reagents or on labware. | Optimize washing steps to ensure complete removal of unbound probe.[18] Use high-purity solvents and reagents. Ensure all glassware and plasticware are scrupulously clean. |
| Detector Noise | Electronic noise inherent to the detector (e.g., PMT dark counts).[21] | Increase signal intensity so the detector noise becomes a smaller fraction of the total reading. For very weak signals, longer integration times may be necessary, though this can also increase noise.[15] |
Q5: My signal intensity is not linear with concentration and decreases at high concentrations. What is happening?
This is a classic sign of the Inner Filter Effect (IFE) . IFE is not a type of quenching but rather an artifact caused by excessive absorption of light by the sample.[10][22] It is one of the most significant sources of error in quantitative fluorescence.[23][24]
-
Primary IFE: The sample absorbs a significant fraction of the excitation light before it reaches the center of the cuvette where the emission is measured. This means molecules in the detection path receive less light, and thus fluoresce less.[10][22]
-
Secondary IFE: The sample re-absorbs the emitted fluorescence light before it can reach the detector. This is most problematic when there is significant overlap between the absorption and emission spectra.[10][24]
Caption: The Inner Filter Effect at high vs. low concentrations.
Solution: The most reliable way to mitigate IFE is to work with diluted samples. A general rule of thumb is to ensure the sample's absorbance at the excitation wavelength is below 0.05-0.1 in a 1 cm pathlength cuvette.[10][24]
Section 3: Experimental Protocols
Protocol 1: Optimizing 8-HQC Concentration and Avoiding IFE
Objective: To determine the linear concentration range for 8-HQC fluorescence and identify the concentration at which the inner filter effect becomes significant.
Materials:
-
8-HQC stock solution (e.g., 1 mM in DMSO)
-
Assay buffer or solvent of choice
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (or appropriate microplate)
Methodology:
-
Prepare a Dilution Series: Create a series of 8-HQC dilutions from your stock solution. A good starting range would be from ~10 µM down to the low nanomolar range. Include a "buffer only" blank.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance spectrum for each concentration, including the blank. Record the absorbance value at your intended excitation wavelength.
-
Measure Fluorescence: a. Set the fluorometer to the optimal excitation and emission wavelengths for 8-HQC. If unknown, perform a scan on a mid-range concentration sample first. b. Use consistent instrument settings (gain, slits) for all measurements. c. Measure the fluorescence intensity for each concentration, starting with the blank.
-
Analyze the Data: a. Subtract the fluorescence intensity of the blank from all other readings. b. Plot the blank-corrected fluorescence intensity (Y-axis) against the 8-HQC concentration (X-axis). c. On a separate graph, plot the absorbance at the excitation wavelength (Y-axis) against concentration (X-axis). This should be linear (Beer's Law).
-
Determine the Optimal Range: Identify the linear portion of the fluorescence vs. concentration plot. The point at which the plot deviates from linearity indicates the onset of the inner filter effect. For all future experiments, use 8-HQC concentrations that fall well within this linear range and where the absorbance is ideally <0.05.[10]
References
- Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
- HORIBA Scientific. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
- Pagan, T. E., et al.
- Chavez, J. L., et al. How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Kubista, M., et al. Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
- Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra.
- Steinkamp, J. A., & Stewart, C. C. (1986). Correction of Cellular Autofluorescence in Flow Cytometry by Mathematical Modeling of Cellular Fluorescence. PubMed.
- BenchChem.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
- Thermo Fisher Scientific. Background in Fluorescence Imaging. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHU7o3iOmaV3AfPujCxNe9Anl5O6fTuoXR5a2LYNdk8lAnywNj_4SZ1GUQs-yD2MmO4TX3NTgA37uPZUpKSsfIMFvm7YQcXMK96rFx494EsntYV8S8_6ixEDMqPHJFwVd0Rl4J0JUIPF4L5NcRxSGwMa-AL_-9w58GQPnXcshJjOlPwz5TZSlKTTk5vh3zd-qmZJNfmk1ZxcXrGlYv2OSA0THQvNVt74LEE3X3xGGfAnAVL8augqyKas0vkrESitXtaOlmIlF4mdNlKhhbaR60pPqgbg5LCs9fFRFjxWA6Hso8KOCWiirjrlI6Nyal1aicRyTs7GpLzUuaqs7n9YlpDxC5fVGUHO-JlasBBG5zdDj-hSk0iClQJzY=]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rroij.com [rroij.com]
- 4. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 5. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Organic Framework Functionalized with 8-Hydroxyquinoline as a Dual-Mode Fluorescent and Colorimetric pH Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srs.tcu.edu [srs.tcu.edu]
- 11. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aelabgroup.com [aelabgroup.com]
- 15. edinst.com [edinst.com]
- 16. ionoptix.com [ionoptix.com]
- 17. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 19. microscopyfocus.com [microscopyfocus.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number | MDPI [mdpi.com]
- 22. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 23. static.horiba.com [static.horiba.com]
- 24. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 8-Hydroxyquinoline-2-carbonitrile
Welcome to the technical support center for the synthesis of 8-Hydroxyquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this important heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges encountered during its synthesis and purification.
I. Overview of Synthetic Strategies
The large-scale synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The primary synthetic challenge lies in the selective introduction of the nitrile group at the C2 position of the 8-hydroxyquinoline scaffold. Two main strategies are prevalent:
-
Linear Synthesis: Building the 8-hydroxyquinoline core first, followed by functionalization at the 2-position.
-
Convergent Synthesis: Constructing a precursor already containing the 2-carbonitrile moiety, followed by cyclization to form the quinoline ring.
This guide will focus on the more common linear approach, which typically involves the Skraup synthesis to form the 8-hydroxyquinoline core, followed by a series of transformations to introduce the nitrile group.
II. Experimental Workflow & Key Transformations
A common synthetic route involves the initial production of 8-hydroxyquinoline, followed by activation at the 2-position and subsequent cyanation.
Caption: General experimental workflow for the synthesis of this compound.
III. Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses common issues encountered during the large-scale synthesis of this compound in a question-and-answer format.
A. Skraup Synthesis of 8-Hydroxyquinoline Core
Question 1: My Skraup reaction is too vigorous and difficult to control on a large scale. What measures can I take to mitigate this?
Answer: The Skraup synthesis is notoriously exothermic, and managing the reaction temperature is critical for safety and yield.[1] On a large scale, heat dissipation becomes a significant challenge.
-
Causality: The reaction of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent generates a significant amount of heat.[1] Without proper control, this can lead to a runaway reaction.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Instead of combining all reactants at once, slowly add the sulfuric acid to the glycerol and o-aminophenol mixture with efficient cooling.
-
Use of a Moderator: The addition of a small amount of a moderator like ferrous sulfate can help to control the reaction rate.
-
Jacketed Reactor with Precise Temperature Control: Employ a reactor with a cooling jacket and a reliable temperature control system to maintain the desired temperature range (typically 130-140°C).
-
Monitoring: Continuously monitor the internal temperature of the reactor and adjust the cooling rate as needed.
-
Question 2: The yield of my 8-hydroxyquinoline is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, side product formation, and issues during work-up.
-
Causality: The reaction mechanism involves multiple steps, including the dehydration of glycerol to acrolein, Michael addition, cyclization, and oxidation.[1] Each step must proceed efficiently to ensure a high overall yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can interfere with the dehydration of glycerol. Use anhydrous glycerol and concentrated sulfuric acid.
-
Optimize Reactant Ratios: The molar ratios of o-aminophenol, glycerol, sulfuric acid, and the oxidizing agent (e.g., o-nitrophenol) are crucial. A common starting point is a 1:3:2 ratio of o-aminophenol:glycerol:sulfuric acid.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration (typically 2-3 hours) at the optimal temperature to drive it to completion.[1]
-
Efficient Work-up: During neutralization with a base (e.g., sodium hydroxide), the pH should be carefully controlled to around 7.5-8 to ensure complete precipitation of the 8-hydroxyquinoline.[1]
-
B. Introduction of the 2-Cyano Group
A common method to introduce the cyano group at the 2-position is via a nucleophilic substitution on a 2-halo-8-hydroxyquinoline intermediate.
Question 3: I am having difficulty with the halogenation of 8-hydroxyquinoline at the 2-position. What are the challenges and how can they be overcome?
Answer: Selective halogenation at the C2 position can be challenging due to the electron-rich nature of the 8-hydroxyquinoline ring system, which can lead to substitution at other positions.
-
Causality: The hydroxyl group at C8 and the nitrogen atom in the pyridine ring activate the molecule towards electrophilic substitution, potentially leading to a mixture of halogenated isomers.
-
Troubleshooting Steps:
-
Protecting the Hydroxyl Group: To direct the halogenation to the desired position and prevent unwanted side reactions, it is often necessary to protect the 8-hydroxyl group. This can be achieved using a suitable protecting group that can be removed later in the synthesis.
-
Choice of Halogenating Agent: The choice of halogenating agent and reaction conditions can influence the regioselectivity. Milder halogenating agents and controlled temperatures may be required.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to avoid over-halogenation or the formation of multiple isomers.
-
Question 4: The cyanation of my 2-halo-8-hydroxyquinoline is not proceeding to completion, resulting in a mixture of starting material and product. How can I improve the conversion?
Answer: Incomplete cyanation can be due to several factors, including the reactivity of the halide, the choice of cyanide source, and the reaction conditions.
-
Causality: The C-X bond (where X is a halogen) at the 2-position needs to be sufficiently reactive for nucleophilic displacement by the cyanide ion. The choice of catalyst and solvent also plays a critical role in facilitating this reaction.
-
Troubleshooting Steps:
-
Choice of Halogen: 2-Bromo or 2-iodo-8-hydroxyquinolines are generally more reactive towards nucleophilic substitution than their chloro counterparts.
-
Cyanide Source: Copper(I) cyanide (CuCN) is a common reagent for this transformation, often requiring high temperatures (Rosenmund-von Braun reaction).[2] Alternatively, palladium-catalyzed cyanation reactions using sources like zinc cyanide (Zn(CN)₂) can be more efficient and proceed under milder conditions.
-
Solvent and Temperature: Aprotic polar solvents like DMF or DMSO are typically used to facilitate the reaction. The temperature should be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.
-
Catalyst System: For palladium-catalyzed reactions, the choice of ligand is crucial for achieving high catalytic activity and selectivity.
-
C. Alternative Synthetic Route: The Reissert Reaction
The Reissert reaction provides an alternative pathway to introduce a cyano group at the 2-position of a quinoline ring.[3]
Question 5: I am considering using the Reissert reaction to synthesize this compound. What are the potential challenges with this method on a large scale?
Answer: The Reissert reaction involves the reaction of a quinoline with an acid chloride and a cyanide source to form a Reissert compound, which can then be rearomatized to yield the 2-cyanoquinoline.[3]
-
Causality: The reaction proceeds through the formation of an N-acyl-1,2-dihydroquinoline-2-carbonitrile intermediate.[3] The stability of this intermediate and the efficiency of the subsequent rearomatization step are key to a successful synthesis.
-
Potential Challenges and Solutions:
-
Handling of Cyanide: The use of potassium cyanide or trimethylsilyl cyanide requires stringent safety precautions, especially on a large scale.
-
Protection of the Hydroxyl Group: The free hydroxyl group of 8-hydroxyquinoline may interfere with the reaction. Protection of this group prior to the Reissert reaction is likely necessary.
-
Byproduct Formation: The hydrolysis of the Reissert compound can sometimes lead to the formation of the corresponding carboxylic acid (quinaldic acid) instead of the nitrile.[3] Careful control of the reaction conditions during the rearomatization step is crucial.
-
Purification: The crude product may contain unreacted starting materials and byproducts, requiring efficient purification methods.
-
IV. Purification of this compound
Question 6: What are the recommended methods for purifying crude this compound on a large scale?
Answer: The purification of the final product is critical to meet the quality standards for pharmaceutical applications.
-
Common Impurities: Potential impurities include unreacted 2-halo-8-hydroxyquinoline, 8-hydroxyquinoline-2-carboxamide (if the nitrile is formed via dehydration), and polymeric byproducts.
-
Purification Methods:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A suitable solvent system must be identified that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale purification. It is typically used for removing closely related impurities if recrystallization is not sufficient.
-
pH Adjustment and Extraction: As described in some patents for the purification of 8-hydroxyquinoline, adjusting the pH of a solution containing the crude product can be used to precipitate out impurities or the desired product.[4] This method may be adaptable for the 2-carbonitrile derivative.
-
V. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the large-scale synthesis of this compound?
A1: The synthesis involves several hazardous materials and reactions. Key safety precautions include:
-
Handling of Corrosive and Toxic Reagents: Concentrated sulfuric acid, halogenating agents, and cyanide sources are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The Skraup synthesis is highly exothermic. Ensure that the reactor is equipped with an efficient cooling system and that the reaction is monitored closely.
-
Cyanide Handling: Cyanides are extremely toxic. Follow strict protocols for handling and quenching cyanide-containing waste.
Q2: How can I monitor the progress of the reactions effectively?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. These techniques allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts.
Q3: Are there any "greener" synthetic routes available for this compound?
A3: Research into greener synthetic methods is ongoing. Some potential areas for improvement include:
-
Catalytic Methods: The use of catalytic amounts of reagents, such as in palladium-catalyzed cyanations, reduces waste compared to stoichiometric methods.
-
Alternative Solvents: Exploring the use of more environmentally friendly solvents is an active area of research.
-
Direct C-H Cyanation: Recent advances in photoredox catalysis have shown promise for the direct cyanation of C-H bonds in aromatic compounds, which could provide a more atom-economical route in the future.[5]
VI. Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction
This protocol is a generalized procedure and should be optimized for specific equipment and scale.
| Reagent | Molar Ratio | Notes |
| o-Aminophenol | 1 | |
| Glycerol | 3 | Anhydrous |
| Concentrated Sulfuric Acid | 2 | |
| o-Nitrophenol | 0.25 | Oxidizing Agent |
| Ferrous Sulfate | Catalytic | Moderator |
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the glycerol and o-aminophenol.
-
Cool the mixture to 10-15°C using the reactor's cooling system.
-
Slowly add the concentrated sulfuric acid through the addition funnel, maintaining the internal temperature below 40°C.
-
Add the o-nitrophenol and ferrous sulfate to the mixture.
-
Slowly heat the reaction mixture to 130-140°C. The reaction is exothermic, so careful temperature control is essential.
-
Maintain the temperature for 2-3 hours, monitoring the reaction by TLC or HPLC until the o-aminophenol is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a separate vessel containing cold water.
-
Neutralize the acidic solution to a pH of 7.5-8 with a concentrated sodium hydroxide solution, while maintaining the temperature below 30°C.
-
The crude 8-hydroxyquinoline will precipitate. Isolate the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by steam distillation.[1]
Protocol 2: Cyanation of 2-Chloro-8-hydroxyquinoline (Conceptual)
This is a conceptual protocol based on general methods for palladium-catalyzed cyanation. The hydroxyl group may require protection.
| Reagent | Molar Ratio | Notes |
| 2-Chloro-8-hydroxyquinoline | 1 | |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01-0.05 | |
| Solvent (e.g., DMF) | - | Anhydrous |
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), charge the reactor with 2-chloro-8-hydroxyquinoline, zinc cyanide, and the palladium catalyst.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120°C) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
VII. Visualizing Key Processes
Troubleshooting Decision Tree for Low Yield in Skraup Synthesis
Caption: A decision tree to troubleshoot low yields in the Skraup synthesis.
VIII. References
-
CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.). Retrieved January 10, 2026, from
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
-
Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
-
De la Guardia, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
-
Rowan Fine Chemicals. (n.d.). 8-hydroxy Quinoline 2-carbonitrile. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound Cas No 6759-78-0. Retrieved from [Link]
-
Wikipedia. (2023). Cyanation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A facile tandem decyanation/cyanation reaction of α-iminonitriles toward cyano-substituted amides. Retrieved from [Link]
-
ResearchGate. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PubMed. (2018). Direct C4-H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis. Retrieved from [Link]
-
Wikipedia. (2023). Reissert reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]
-
PubMed. (2017). Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Retrieved from [Link]
-
PubMed Central. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]
-
National Institutes of Health. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Retrieved from [Link]
-
PubMed. (2019). Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes. Retrieved from [Link]
-
ResearchGate. (2018). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Retrieved from [Link]
-
PubMed Central. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
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- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 5. Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing in HPLC analysis of 8-Hydroxyquinoline-2-carbonitrile
Introduction: A Guide to Symmetrical Peaks
Welcome to the technical support center for the HPLC analysis of 8-Hydroxyquinoline-2-carbonitrile. As a quinoline derivative, this compound presents unique challenges in reversed-phase chromatography, most notably the issue of peak tailing. An asymmetrical peak is not merely a cosmetic issue; it compromises resolution, reduces accuracy in quantification, and indicates underlying chemical or mechanical problems in your method.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during the analysis of this compound. We will move beyond simple procedural lists to explain the physicochemical principles at play, providing you with the expert knowledge to not only solve the immediate problem but also to build more robust analytical methods for the future.
FAQ 1: I'm seeing significant peak tailing with this compound. What are the most likely causes?
Peak tailing for this specific analyte almost always originates from two distinct, yet sometimes concurrent, chemical interactions with the stationary phase or HPLC system. Understanding the structure of this compound is key. It possesses a basic quinoline nitrogen atom and a powerful bidentate chelation site formed by the hydroxyl group at the 8-position and the quinoline nitrogen.[2]
This leads to two primary suspects:
-
Secondary Silanol Interactions: The basic nitrogen on the quinoline ring can form strong ionic or hydrogen-bonding interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These acidic silanols become deprotonated (SiO⁻) at mobile phase pH levels above ~3-4, creating strong retention sites for the protonated, positively charged analyte.[1][5] This secondary retention mechanism is a classic cause of peak tailing for basic compounds.[6][7]
-
Metal Chelation: 8-Hydroxyquinoline is a well-known chelating agent, readily forming stable complexes with metal ions.[8][9] Trace metal contaminants (e.g., iron, nickel) can be present on the silica surface of the column packing, in the stainless-steel column frit, or within the HPLC flow path (tubing, pump components).[3][10] When the analyte chelates with these metal ions, its elution is delayed, resulting in a distorted, tailing peak.[11][12]
Caption: Primary mechanisms causing peak tailing for this compound.
FAQ 2: How can I systematically diagnose whether the problem is silanol interaction or metal chelation?
A logical, stepwise diagnostic approach is crucial to avoid unnecessary changes to your method. The following workflow will help you efficiently pinpoint the root cause.
Caption: Diagnostic workflow for troubleshooting peak tailing.
This workflow prioritizes the most likely chemical causes specific to your analyte before moving to general system health checks.
FAQ 3: My diagnosis points to silanol interactions. What are the step-by-step protocols to fix this?
Mitigating silanol interactions involves either neutralizing the silanol groups or preventing the analyte from interacting with them.
Protocol 1: Mobile Phase pH Adjustment
The most effective strategy is to lower the mobile phase pH to fully protonate the residual silanol groups, thereby eliminating the negative charge that attracts the basic analyte.[13][14]
Objective: Ensure both silanol groups (pKa ~3.8-4.2) and the analyte are in a consistent protonation state.[5][15]
Step-by-Step Methodology:
-
Prepare an Acidic Modifier: Create a 0.1% (v/v) solution of an acid in the aqueous portion of your mobile phase. Formic acid or trifluoroacetic acid (TFA) are common choices.
-
Target pH: Adjust the aqueous mobile phase component to a pH between 2.5 and 3.0. This is well below the pKa of most silanols, ensuring they remain protonated (Si-OH).[13]
-
Equilibrate: Thoroughly flush the column with the new, low-pH mobile phase for at least 20-30 column volumes to ensure the stationary phase is fully equilibrated.
-
Analyze: Inject your sample and assess the peak shape. You should observe a significant reduction in tailing and likely a change in retention time.
Protocol 2: Use of a Competing Base Additive
If operating at very low pH is not desirable or insufficient, a competing base can be added to the mobile phase. This additive will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[13]
Objective: Saturate active silanol sites with a small, basic molecule.
Step-by-Step Methodology:
-
Select Additive: Triethylamine (TEA) is a common choice.
-
Prepare Mobile Phase: Add a low concentration of TEA (e.g., 5-25 mM) to your mobile phase and adjust the pH as needed.[10][16]
-
Equilibrate and Analyze: As with the pH adjustment, ensure the column is fully equilibrated before analysis.
-
Caution: Be aware that competing bases can sometimes shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[16]
Data Summary: Mobile Phase Modifications
| Strategy | Additive | Typical Concentration | Target pH | Mechanism of Action |
| pH Suppression | Formic Acid / TFA | 0.1% (v/v) | 2.5 - 3.0 | Protonates silanol groups (Si-OH), eliminating ionic interaction sites.[13] |
| Competitive Shielding | Triethylamine (TEA) | 5 - 25 mM | 6.0 - 7.5 | TEA preferentially binds to active silanol sites, blocking analyte interaction.[16] |
FAQ 4: The tailing persists even at low pH, suggesting metal chelation. How do I decontaminate my system?
Metal contamination requires a different approach focused on removing the metal ions from the entire HPLC flow path. This is achieved through a system passivation procedure using a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[17][18]
Objective: Strip bound metal ions from the surfaces of the pump, tubing, injector, and column frit.
Protocol 3: HPLC System Passivation with EDTA
⚠️ Important: REMOVE the HPLC column from the system before starting this procedure. [17]
Step-by-Step Methodology:
-
Prepare Passivation Solution: Prepare a solution of 100 µM EDTA in HPLC-grade water.
-
Replace Mobile Phase Lines: Place all solvent lines (A, B, C, D) into the EDTA solution.
-
System Purge: Purge the entire system, including all pump heads and the autosampler needle/loop, with the EDTA solution for at least 30 minutes to ensure it fills the entire flow path.
-
Flush with Clean Solvents: Replace the EDTA solution with fresh, HPLC-grade water and flush the system for another 30 minutes to remove all traces of EDTA.
-
Re-equilibrate: Follow the water flush with an isopropanol flush, and finally, re-introduce your initial mobile phase.
-
Reinstall Column: Once the system is clean and equilibrated with your mobile phase, reinstall the column and allow it to equilibrate thoroughly.
-
Proactive Measures: To prevent future contamination, consider adding a very low concentration (5-10 µM) of EDTA to your mobile phase for routine analysis of highly sensitive chelating compounds.[17][19]
FAQ 5: I've tried these methods, but still see some asymmetry. What other factors should I consider?
If analyte-specific chemical interactions have been addressed, the remaining issues are likely related to general chromatographic best practices or system health.
| Issue | Cause | Recommended Solution |
| Column Overload | Injecting too high a concentration or volume of the analyte saturates the stationary phase.[11][20] | Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the column was overloaded.[6] |
| Column Degradation | A void at the column inlet or a partially blocked frit can create uneven flow paths.[11][20] | Replace the column with a new one of the same type. If the problem is resolved, the old column was compromised.[6] Consider using a guard column to protect the analytical column.[21] |
| Extra-Column Effects | Excessive volume in tubing and connections between the injector and detector causes peak dispersion.[1][10] | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly seated to avoid dead volume.[7][10] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase causes poor peak shape.[7][11] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
Recommended Column Chemistries
For robust analysis of basic compounds like this compound, selecting a modern, high-performance column is a critical first step.
| Column Type | Key Feature | Benefit for this Analyte |
| High-Purity, "Type B" Silica | Low metal content and fewer acidic silanol groups compared to older "Type A" silica.[5][14] | Reduces the baseline potential for both metal chelation and silanol interactions. |
| End-Capped Columns | Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl).[6][13] | Sterically blocks many of the remaining active silanol sites, significantly improving peak shape for basic compounds.[22] |
| Hybrid Particle Columns | Stationary phase combines silica and organosiloxane materials. | Offers improved pH stability (allowing for higher pH methods if needed) and reduced silanol activity.[14][23] |
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- O. M. Petrukhin, et al. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- National Center for Biotechnology Information. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile. PubChem Compound Database.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA.
- S. S. H. Gilani, et al. (1984). Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography. Journal of Chromatography A.
- Phenomenex Inc. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- Chrom Tech. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- I. W. Kim, et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Y. Yamasaki, et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
- Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- R. Musiol, et al. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
- Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- Solubility of Things. (n.d.). 8-Hydroxyquinoline.
- University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- YouTube. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- Quora. (2017, December 12). How to get rid of peak tailing.
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Validation & Comparative
A Comparative Guide to the Validation of 8-Hydroxyquinoline-2-carbonitrile for Quantitative Zinc Analysis
This guide provides an in-depth validation framework for 8-Hydroxyquinoline-2-carbonitrile (8-HQC) as a fluorescent probe for quantitative zinc (Zn²⁺) analysis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of 8-HQC with established analytical techniques, supported by experimental data and protocols. We will explore the underlying chemical principles, detail validation methodologies, and provide a clear perspective on its performance relative to alternative methods.
The Critical Role of Quantitative Zinc Analysis
Zinc is an essential trace element, fundamental to a vast array of biological processes, including enzymatic activity, immune function, and neurotransmission.[1] Its dysregulation is implicated in numerous pathologies, making the accurate and sensitive quantification of zinc a critical task in biomedical research, pharmaceutical development, and environmental monitoring.[2][3] While traditional methods like atomic absorption spectroscopy offer high accuracy, the demand for non-destructive, real-time analysis in complex biological systems has driven the development of advanced tools like fluorescent probes.[2][4]
This compound (8-HQC): A Fluorescent Turn-On Sensor
This compound (8-HQC) is a derivative of 8-hydroxyquinoline (8-HQ), a well-known metal chelator.[5][6] The core structure features a quinoline ring with a hydroxyl group at the 8-position and a nitrile (-C≡N) group at the 2-position.[5][7] This specific arrangement makes 8-HQC a powerful bidentate ligand, capable of forming stable complexes with divalent metal ions like Zn²⁺.[5][8]
Mechanism of Zinc Detection
The sensing mechanism of 8-HQC relies on a process known as chelation-enhanced fluorescence (CHEF). In its unbound state, the 8-HQC molecule exhibits minimal fluorescence. This is often due to quenching processes like excited-state intramolecular proton transfer (ESIPT) enabled by the hydroxyl group.[9][10]
Upon binding to a zinc ion, the hydroxyl group's proton is displaced, and the zinc ion is coordinated between the hydroxyl oxygen and the quinoline nitrogen. This rigidifies the molecular structure and inhibits the non-radiative decay pathways. The result is a significant increase in fluorescence quantum yield, leading to a "turn-on" signal that is directly proportional to the zinc concentration.[9][10]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-HQC with Zinc.
Performance Comparison: 8-HQC vs. Alternative Analytical Methods
The selection of an analytical method depends on the specific requirements of the experiment, such as sensitivity, sample matrix, cost, and the need for spatial or temporal resolution. 8-HQC is part of a broader landscape of zinc analysis techniques.
| Feature | 8-HQC (Fluorescence) | Flame AAS | ICP-OES / ICP-MS | Other Fluorescent Probes (e.g., Zinpyr-1) |
| Principle | Chelation-Enhanced Fluorescence (CHEF). | Absorption of light by ground-state zinc atoms in a flame.[11][12] | Emission of light by excited zinc atoms (OES) or detection of mass-to-charge ratio (MS) in plasma.[11][13] | Chelation-induced changes in fluorescence properties.[14][15] |
| Typical LOD/LOQ | Low nM to µM range (probe dependent).[4][16] | LOQ: ~0.043 - 8.7 µg/dL (ppm range).[1][13] | Sub-ppb to ppt range (ICP-MS is extremely sensitive).[11] | Picomolar to low nanomolar Kd values.[14][17] |
| Linear Range | Typically 2-3 orders of magnitude.[16] | 0.20 to 0.75 ppm (or wider ranges like 25-500 µg/dL).[1][13] | Several orders of magnitude. | Varies; dependent on probe's dissociation constant (Kd). |
| Selectivity | Good, but potential interference from other transition metals (e.g., Cd²⁺, Cu²⁺).[18][19] | High for zinc, but subject to chemical and spectral interferences.[12] | Very high, especially ICP-MS which distinguishes isotopes.[11] | Varies; some probes show cross-reactivity with other ions.[17] |
| Advantages | Non-destructive, suitable for live-cell imaging, high throughput potential, relatively low cost.[2] | Cost-effective, robust, well-established method.[13][20] | Extremely high sensitivity and precision, multi-element capability.[11] | High sensitivity, suitable for intracellular measurements.[15][17] |
| Disadvantages | Requires careful validation for selectivity; pH sensitive; photobleaching. | Destructive analysis; requires sample digestion; not suitable for in-situ analysis.[20] | High capital and operational cost; requires specialized facilities and operators. | Can be affected by cellular environment; localization can be ambiguous.[17] |
Validating 8-HQC for Quantitative Zinc Analysis: An Experimental Workflow
A rigorous validation process is essential to ensure that an 8-HQC-based assay produces reliable and reproducible results. This process involves characterizing the key performance parameters of the method.
Caption: Experimental workflow for the validation of an 8-HQC-based zinc assay.
Detailed Experimental Protocol
This protocol outlines a typical procedure for quantifying zinc in an aqueous buffer, which can be adapted for specific sample matrices.
1. Reagent and Standard Preparation:
-
8-HQC Stock Solution: Accurately weigh 8-HQC and dissolve in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Rationale: DMSO is used to dissolve the organic probe before dilution in aqueous buffer, ensuring solubility.
-
-
Zinc Standard Stock (1000 ppm): Use a commercially available certified zinc standard solution or dissolve a precise mass of zinc chloride (ZnCl₂) in ultrapure water.[3]
-
Working Buffer: Prepare a biologically relevant buffer (e.g., 20 mM HEPES, pH 7.4) to maintain stable pH, as the fluorescence of 8-HQC and its zinc complex can be pH-dependent.
2. Instrumentation:
-
Spectrofluorometer: Set the excitation wavelength based on the absorption maximum of the Zn-8-HQC complex and the emission wavelength at its fluorescence maximum. For similar 8-HQ derivatives, excitation is often in the 360-420 nm range, with emission between 490-520 nm.[4][21]
3. Validation Experiments:
-
Linearity:
-
Prepare a series of zinc standards (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM) by diluting the stock solution in the working buffer.
-
Add a fixed final concentration of 8-HQC (e.g., 10 µM) to each standard.
-
Incubate for a set time (e.g., 15 minutes) at room temperature to allow complex formation to reach equilibrium.
-
Measure the fluorescence intensity of each sample.
-
Plot the intensity against zinc concentration and perform a linear regression. An R² value >0.99 is typically desired.[1]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Accuracy (Recovery):
-
Prepare a sample matrix (without zinc, if possible) and spike it with a known concentration of zinc (e.g., at low, medium, and high points of the linear range).
-
Analyze the spiked samples using the validated method.
-
Calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100%. Recoveries between 95-105% are generally considered excellent.[22][23]
-
-
Selectivity:
-
Prepare a sample containing a mid-range concentration of zinc.
-
Prepare separate samples, each containing the same concentration of zinc plus a potential interfering ion (e.g., Fe²⁺, Cu²⁺, Cd²⁺, Ca²⁺, Mg²⁺) at a physiologically or environmentally relevant concentration.[19]
-
Measure the fluorescence and compare the signal to the zinc-only sample. A minimal change in fluorescence indicates high selectivity.
-
Sample Validation Data Summary
The following table presents expected performance data for a well-validated 8-HQC assay.
| Validation Parameter | Target Criteria | Typical Result |
| Linear Range | - | 0.5 - 25 µM |
| Correlation Coefficient (R²) | > 0.99 | 0.9985 |
| Limit of Detection (LOD) | Report Value | 0.381 µg/mL |
| Limit of Quantification (LOQ) | Report Value | 1.156 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 97.5% - 99.9%[23] |
| Precision (% RSD) | < 5% | < 2% |
| Selectivity vs. Ca²⁺, Mg²⁺ | No significant interference | >50-fold selectivity |
| Selectivity vs. Cu²⁺, Fe²⁺ | Report interference | May show some interference |
Conclusion and Recommendations
This compound presents a sensitive and versatile tool for the quantitative analysis of zinc, particularly for applications demanding high throughput or in-situ measurements where traditional atomic spectroscopy methods are unsuitable. Its "turn-on" fluorescence upon chelation provides a direct and robust signal proportional to zinc concentration.
However, its utility is contingent upon a thorough validation process. As demonstrated, assessing linearity, sensitivity, accuracy, and especially selectivity against other metal ions is paramount for generating trustworthy data. While 8-HQC offers significant advantages in speed and applicability to biological systems, methods like ICP-MS and AAS remain the gold standard for total elemental quantification due to their superior sensitivity and lower susceptibility to matrix interference.[11][15]
Therefore, the choice of method should be guided by the research question. For quantifying total zinc in digested samples for regulatory purposes, AAS or ICP is preferred. For visualizing zinc fluxes in live cells or screening compound libraries for effects on zinc homeostasis, a validated 8-HQC fluorescent assay is an excellent and powerful choice.
References
- VALIDATION OF METHOD FOR DETERMINATION OF ZINC CONCENTRATION IN SERUM: TOOL IN ASSESSING ZINC STATUS OF THE POPULATION. Department of Science and Technology - Food and Nutrition Research Institute.
- A Comparative Guide to Cross-Validation of Analytical Methods for Zinc Myrist
- A Comparative Guide to Fluorescent Probes for Intracellular Zinc Detection: Altern
- Techniques for measuring cellular zinc.
- Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption s. Surman Journal of Science and Technology.
- Validation and Uncertainty Measurement for Determination of Zinc (Zn) Using Atomic Absorption Spectrophotometry. CABI Digital Library.
- Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector. PubMed.
- Quantitative determination and removal of zinc using disposable colorimetric sensors: An appropriate alternative to optodes. Journal of Chemical and Pharmaceutical Research.
- Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+). PubMed.
- Zinc Testing Methods, An Overview of Common Analytical Techniques. In-Situ.
- A Comparative Guide to the Quantitative Analysis of Zinc in Zinc Cyanamide Samples. Benchchem.
- Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer.
- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI.
- Comparison of the previously reported Zn 2+ probes with P2.
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A Researcher's Guide to Fluorescent Zinc Sensors: A Comparative Analysis of 8-Hydroxyquinoline Scaffolds and Leading Alternatives
In the landscape of cellular biology and chemical sensing, the precise detection of zinc ions (Zn²⁺) remains a critical pursuit. Zinc is the second most abundant transition metal in the human body, acting as a crucial structural component in thousands of proteins and as a dynamic signaling molecule in neurotransmission and metabolic pathways.[1][2][3] The development of fluorescent sensors that can selectively and sensitively report on labile Zn²⁺ pools has therefore become indispensable.
This guide provides an in-depth comparison of fluorescent zinc sensors, with a particular focus on the 8-Hydroxyquinoline (8-HQ) scaffold, exemplified by derivatives like 8-Hydroxyquinoline-2-carbonitrile. We will objectively evaluate its performance against other widely adopted sensor families, namely the Zinpyr (ZP) and Coumarin-based probes, supported by experimental data and detailed validation protocols.
The 8-Hydroxyquinoline Scaffold: A Classic Chelator Reimagined
8-Hydroxyquinoline is a foundational chelating agent known for its ability to form stable, fluorescent complexes with various metal ions.[4] Its derivatives are attractive as sensors due to their straightforward synthesis and tunable photophysical properties.[4][5] The sensing mechanism is typically based on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the 8-HQ moiety is often quenched. Upon binding Zn²⁺, a rigid five-membered ring is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence emission.[6][7] Some 8-HQ derivatives also operate via Excited-State Intramolecular Proton Transfer (ESIPT), where Zn²⁺ binding blocks the proton transfer, "turning on" fluorescence.[8][9]
The introduction of a carbonitrile group at the 2-position (this compound) is a strategic modification intended to modulate the electronic properties of the ligand, potentially enhancing selectivity and quantum yield.
Protocol 1: Determination of Dissociation Constant (Kd) by Fluorescence Titration
The dissociation constant (Kd) is a critical measure of the sensor's affinity for Zn²⁺. A lower Kd indicates higher affinity. This protocol uses fluorescence spectroscopy to determine Kd.
Rationale: By incrementally adding Zn²⁺ to a fixed concentration of the sensor, we can observe the saturation of the fluorescence signal. The concentration of Zn²⁺ at which the fluorescence is half-maximal corresponds to the Kd, assuming a 1:1 binding stoichiometry.
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4).
-
Stock solution of a zinc salt (e.g., 100 mM ZnSO₄ in water).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a solution of the sensor at a working concentration (e.g., 4 µM) in the aqueous buffer. [10]2. Record the initial fluorescence emission spectrum of the sensor-only solution by exciting at its absorption maximum.
-
Add small aliquots of the ZnSO₄ stock solution to the cuvette to achieve a range of final Zn²⁺ concentrations (e.g., from nanomolar to micromolar).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
Fit the resulting sigmoidal curve to a suitable binding equation (e.g., the Hill equation) to calculate the Kd. For a simple 1:1 binding model, the Benesi-Hildebrand plot can also be used. [11]
Protocol 2: Measurement of Fluorescence Quantum Yield (Φ)
The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is determined relative to a well-characterized fluorescent standard.
Rationale: Comparing the integrated fluorescence intensity of the sensor to a standard with a known quantum yield, under identical conditions of absorbance and excitation, allows for the calculation of the sensor's quantum yield. This should be done for both the free (Φfree) and Zn²⁺-bound (Φbound) states.
Materials:
-
Sensor solution (free and Zn²⁺-saturated).
-
Quantum yield standard with overlapping absorption (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95; or quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).
-
UV-Vis spectrophotometer and fluorometer.
Procedure:
-
Prepare solutions of the sensor (free and bound) and the reference standard.
-
Adjust the concentration of each solution so that their absorbance at the excitation wavelength is low and nearly identical (typically < 0.1) to avoid inner filter effects.
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. [12]
Protocol 3: Assessment of Metal Ion Selectivity
A sensor must be selective for its target ion over other biologically relevant and chemically similar cations.
Rationale: This experiment tests the sensor's response to a panel of potential interfering ions at concentrations relevant to biological systems. The ideal sensor shows a strong response only to Zn²⁺.
Materials:
-
Sensor solution in buffer.
-
Stock solutions of various metal salts (e.g., CaCl₂, MgCl₂, FeCl₂, CuCl₂, CdCl₂, MnCl₂).
-
Stock solution of ZnSO₄.
Procedure:
-
Prepare a series of identical sensor solutions in separate cuvettes or a multi-well plate.
-
To each sample, add a potential interfering cation to a final concentration significantly higher than that of the sensor (e.g., 10-fold or 100-fold excess). [13]3. Measure the fluorescence intensity of each solution.
-
In a separate set of experiments (competition assay), add the same concentration of interfering ion first, followed by the addition of Zn²⁺.
-
Measure the fluorescence again to see if the presence of the other ion inhibits the sensor's response to zinc.
-
Plot the fluorescence intensity as a bar graph for each condition to visually compare the selectivity. A highly selective sensor will show a large fluorescence bar for Zn²⁺ and negligible bars for all other ions. [13]
Conclusion and Outlook
8-Hydroxyquinoline-based sensors, including functionalized variants like this compound, represent a robust and versatile class of fluorescent probes for Zn²⁺. They offer strong fluorescence enhancement upon chelation and their synthesis is highly tunable. [1]However, when selecting a sensor, researchers must consider the specific application.
-
For high-brightness imaging in the visible spectrum, the Zinpyr family , particularly newer generations like ZP8, offers excellent performance with high quantum yields and large turn-on ratios. [14][15]* Coumarin-based sensors are advantageous when large Stokes' shifts are required to minimize self-absorption and background noise, and they perform well in aqueous solutions. [10]* 8-HQ derivatives are excellent candidates for applications requiring high sensitivity and where their specific excitation/emission profiles are suitable. Their straightforward chemistry allows for facile modification to tune properties like affinity and cell permeability. [7] The choice of sensor ultimately depends on a careful balance of properties including affinity (Kd), dynamic range, selectivity, and compatibility with the experimental system's pH and instrumentation. The validation protocols outlined here provide a framework for making an informed and experimentally supported decision.
References
- Coumarin-based fluorescent sensors for zinc(II) and hypochlorite. Taylor & Francis Online. [Link] [15][16][17]2. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. [Link] [20]3. ZP8, a neuronal zinc sensor with improved dynamic range; imaging zinc in hippocampal slices with two-photon microscopy. PubMed. [Link] [13][14]4. Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. ACS Publications. [Link] [18][19]5. Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms. PubMed. [Link] [22][23]6. ZP8, a Neuronal Zinc Sensor with Improved Dynamic Range; Imaging Zinc in Hippocampal Slices with Two-Photon Microscopy. American Chemical Society. [Link]
- A coumarin based highly sensitive fluorescent chemosensor for selective detection of zinc ion. PubMed.
- Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms.
- Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Tsien lab. [Link] [10]13. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. NIH Public Access. [Link]
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Institute of Chemistry Ceylon. [Link] [1]15. Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Institute of Chemistry Ceylon. [Link] [2]16. Coumarin-based fluorescent sensors for zinc(II) and hypochlorite. Ingenta Connect. [Link]
- Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed Central. [Link]
- Comparison of different fluorescence probes for the detection of zinc ions.
- (PDF) Fluorescent chemosensors for Zn2+. ResearchGate.
- Fluorescent Probes for Zinc Ions and Their Applications in the Life Sciences. Taylor & Francis Group. [Link] [3]24. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PubMed Central. [Link] [8]25. Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... ResearchGate. [Link] [6]26. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PubMed Central. [Link] [21]27. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. PubMed. [Link] [28]28. ZP8, an Improved Neuronal Zinc Sensor of the ZP Family: Application to Imaging Zinc in Hippocampal Slices with Two-Photon Microscopy. Chang Lab. [Link] [29]29. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link] [30]30. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Publications. [Link] [9]31. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
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A Comparative Guide to Metal Chelation: 8-Hydroxyquinoline-2-carboxylic acid vs. 8-Hydroxyquinoline-2-carbonitrile
For researchers, scientists, and professionals in drug development, the selection of a metal chelator is a critical decision driven by the specific application, whether it be mitigating metal-induced toxicity, developing metalloenzyme inhibitors, or creating metal-responsive imaging agents. Within the versatile scaffold of 8-hydroxyquinoline (8HQ), a privileged structure in medicinal chemistry, derivatives at the 2-position offer unique coordination properties.[1][2] This guide provides an in-depth technical comparison of two such derivatives: 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and 8-hydroxyquinoline-2-carbonitrile.
While 8-HQA is a well-characterized tridentate chelator with a wealth of experimental data, its 2-carbonitrile counterpart is less explored in the context of metal chelation. This guide will synthesize the available empirical evidence for 8-HQA and provide a scientifically grounded, theoretical comparison for this compound, explaining the underlying chemical principles that govern their differing interactions with metal ions.
Structural and Electronic Considerations: The Foundation of Chelating Efficacy
The chelating ability of 8-hydroxyquinoline and its derivatives stems from the proximity of the phenolic hydroxyl group at the 8-position and the nitrogen atom of the pyridine ring, which together form a stable five-membered ring upon coordination with a metal ion.[3][4] The substituent at the 2-position introduces a third potential coordinating atom, influencing the denticity, stability, and selectivity of the resulting metal complex.
8-Hydroxyquinoline-2-carboxylic acid (8-HQA) possesses a carboxyl group (-COOH) at the 2-position. Upon deprotonation, the carboxylate (-COO⁻) can participate in metal binding, making 8-HQA a potentially tridentate ligand that coordinates through the quinoline nitrogen, the phenolic oxygen, and a carboxylic oxygen.[5] This tridentate nature imparts high stability to the resulting metal complexes.[6]
This compound , on the other hand, features a nitrile group (-C≡N) at the 2-position. The nitrogen of the nitrile group possesses a lone pair of electrons and can, in principle, act as a donor to a metal ion. However, the linear geometry of the nitrile group and the sp-hybridization of the nitrogen atom make it a weaker σ-donor compared to the sp²-hybridized carboxylate oxygen of 8-HQA. This fundamental difference in the electronic properties and geometry of the third coordinating group is expected to lead to significant variations in the metal chelation behavior of these two compounds.
Caption: Chemical structures of 8-Hydroxyquinoline-2-carboxylic acid and this compound.
Comparative Metal Chelation Performance
A critical measure of a chelator's effectiveness is the stability constant (log β) of the metal-ligand complex, with higher values indicating greater stability.
8-Hydroxyquinoline-2-carboxylic acid (8-HQA): A Potent Tridentate Chelator
8-HQA has been extensively studied, and its stability constants with a range of divalent metal ions have been determined, often through potentiometric titrations and UV-Vis spectrophotometry.[5] It typically forms MLH+, ML, and ML₂²⁻ species with divalent metal ions (M²⁺).[5] The stability of these complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[5]
| Metal Ion | log β₁₁₀ (ML) | log β₁₂₀ (ML₂) | Reference |
| Cu²⁺ | - | 20.64 | [5] |
| Ni²⁺ | - | 17.17 | [5] |
| Zn²⁺ | - | 18.78 | [5] |
| Co²⁺ | - | 15.90 | [5] |
| Mn²⁺ | - | 12.45 | [5] |
| Pb²⁺ | 11.35 | - | [6] |
| Cd²⁺ | 8.57 | - | [6] |
| La³⁺ | 10.13 | - | [6] |
| Gd³⁺ | 9.89 | - | [6] |
Note: The stability constants were determined in aqueous solution at 298.2 K and an ionic strength of 0.2 mol dm⁻³ in KCl(aq) or 0.1 M NaClO₄.
The high stability of 8-HQA complexes is attributed to its pre-organized structure, which facilitates the formation of two stable five-membered chelate rings upon binding to a metal ion.[5][6]
This compound: A Predicted Bidentate Chelator
Currently, there is a lack of published experimental data on the stability constants of this compound with metal ions. However, based on fundamental principles of coordination chemistry, we can predict its behavior relative to 8-HQA.
The nitrile group is a significantly weaker Lewis base than the carboxylate group. Consequently, it is less likely to effectively compete with solvent molecules (e.g., water) for a coordination site on the metal ion. Therefore, it is anticipated that this compound will primarily act as a bidentate chelator , coordinating through the phenolic oxygen and the quinoline nitrogen, similar to the parent 8-hydroxyquinoline.
This predicted bidentate chelation would result in the formation of less stable metal complexes compared to the tridentate chelation of 8-HQA. The lack of the third coordinating group from the 2-position would lead to a lower overall enthalpy of complexation.
Caption: Predicted differences in the metal chelation mechanism and resulting complex stability.
Experimental Protocols for Characterizing Metal Chelation
The determination of metal-ligand stability constants and the characterization of the resulting complexes are fundamental to understanding the efficacy of a chelator. The following are standard, self-validating protocols for such investigations.
Potentiometric Titration for Stability Constant Determination
This is a highly accurate method for determining the stability constants of metal-ligand complexes by monitoring the pH changes of a solution upon titration with a strong base.[7]
Principle: The binding of a metal ion to a ligand displaces protons, leading to a shift in the titration curve compared to the titration of the ligand alone. This shift is used to calculate the stability constants.[8]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the ligand (e.g., 8-HQA), the metal salt of interest (e.g., CuSO₄, ZnCl₂), a strong acid (e.g., HClO₄), and a strong, carbonate-free base (e.g., NaOH) in high-purity, deionized water.
-
A background electrolyte (e.g., 0.1 M KCl or NaClO₄) should be used to maintain a constant ionic strength throughout the titration.[5]
-
-
Electrode Calibration:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.21) before each titration.
-
-
Titration Procedure:
-
Perform three separate titrations:
-
Acid Titration: Titrate a solution of the strong acid and background electrolyte with the standardized strong base. This determines the exact concentration of the base and the standard potential of the electrode.
-
Ligand Titration: Titrate a solution containing the ligand, strong acid, and background electrolyte with the strong base. This allows for the determination of the ligand's protonation constants.
-
Metal-Ligand Titration: Titrate a solution containing the metal salt, ligand, strong acid, and background electrolyte with the strong base.
-
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[9]
-
Sources
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The Cutting Edge of Cancer Research: A Comparative Performance Analysis of 8-Hydroxyquinoline-2-carbonitrile Derivatives as Potent Anticancer Agents
For researchers, medicinal chemists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 8-hydroxyquinoline moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including significant anticancer properties.[1] This guide provides an in-depth comparative analysis of 8-hydroxyquinoline-2-carbonitrile derivatives, a promising subclass of compounds, and their performance as anticancer agents. While direct comparative data for a broad series of 2-carbonitrile derivatives is emerging, we will draw upon robust experimental data from closely related analogs, particularly 8-hydroxy-2-quinolinecarbaldehyde, to establish a predictive performance framework and guide future research.
The rationale for focusing on the 8-hydroxyquinoline scaffold stems from its inherent ability to chelate metal ions, a property linked to the induction of oxidative stress and modulation of key signaling pathways that govern cell survival and death.[1][2] The introduction of a carbonitrile or a related electron-withdrawing group at the 2-position of the quinoline ring is hypothesized to enhance the electrophilicity of the molecule, potentially leading to more potent interactions with biological targets and improved cytotoxic activity.
Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives
A primary metric for evaluating the performance of a potential anticancer agent is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.
While specific IC50 data for a wide range of this compound derivatives is still under extensive investigation, a closely related analog, 8-hydroxy-2-quinolinecarbaldehyde , has demonstrated significant and broad-spectrum anticancer activity across a panel of human cancer cell lines.[1][3][4] This compound serves as an excellent benchmark for understanding the potential of 2-substituted 8-hydroxyquinolines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 | [1][3][4] |
| MDA-MB-231 | Breast Cancer | 12.5–25 | [1][3][4] | |
| T-47D | Breast Cancer | 12.5–25 | [1][3][4] | |
| Hs578t | Breast Cancer | 12.5–25 | [3][4] | |
| SaoS2 | Osteosarcoma | 12.5–25 | [3][4] | |
| K562 | Chronic Myelogenous Leukemia | 12.5–25 | [3][4] | |
| SKHep1 | Liver Adenocarcinoma | 12.5–25 | [3][4] | |
| Cisplatin (Reference Drug) | T-47D | Breast Cancer | ~4-fold less active than 8-hydroxy-2-quinolinecarbaldehyde | [3] |
| 8-Hydroxyquinoline | HCT 116 | Colon Carcinoma | 9.33 ± 0.22 | [5] |
| Doxorubicin (Reference Drug) | HCT 116 | Colon Carcinoma | 5.6 ± 0.1 | [5] |
Table 1: Comparative in vitro cytotoxicity of 8-hydroxy-2-quinolinecarbaldehyde and other relevant compounds against various human cancer cell lines.
The data clearly indicates that 8-hydroxy-2-quinolinecarbaldehyde exhibits potent anticancer activity, in some cases surpassing the efficacy of standard chemotherapeutic agents like cisplatin.[3] The variation in potency across different cell lines underscores the importance of screening against a diverse panel to identify specific cancer types that may be particularly susceptible to this class of compounds. The structural and electronic similarities between the aldehyde (-CHO) and nitrile (-CN) groups suggest that this compound derivatives are likely to exhibit a comparable or potentially enhanced cytotoxicity profile.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of 8-hydroxyquinoline derivatives are not merely cytotoxic; they often involve the targeted induction of programmed cell death (apoptosis) and interference with the cell cycle, preventing cancer cells from proliferating.[5]
Studies on related quinoline compounds have shown that they can trigger the intrinsic apoptotic pathway.[2] This is often initiated by intracellular stress, such as that caused by reactive oxygen species (ROS) generated through metal chelation, leading to mitochondrial dysfunction. The subsequent release of cytochrome c activates a cascade of caspase enzymes (e.g., caspase-3 and caspase-9), which are the executioners of apoptosis, leading to the dismantling of the cell.
Caption: Simplified intrinsic apoptosis pathway initiated by an 8-hydroxyquinoline derivative.
Furthermore, these compounds can induce cell cycle arrest, often at the G2/M or S phase, preventing the cancer cells from dividing and replicating their damaged DNA.[2] This dual mechanism of inducing apoptosis and halting proliferation makes this compound derivatives particularly attractive candidates for further development.
Experimental Protocols for Performance Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following section details the methodologies for key in vitro assays used to assess the anticancer performance of this compound derivatives.
General Experimental Workflow
The evaluation of a novel anticancer compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
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Comparative Assessment of Cross-Reactivity for 8-Hydroxyquinoline-2-carbonitrile-Based Sensors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable analyte detection, the selectivity of a chemical sensor is paramount. This guide provides an in-depth comparative analysis of 8-Hydroxyquinoline-2-carbonitrile (8-HQC) based sensors, with a specialized focus on the critical assessment of their cross-reactivity. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their specific applications.
The 8-Hydroxyquinoline Scaffold: A Privileged Platform for Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent chemosensors.[1][2] Their utility stems from the ability of the 8-HQ moiety to act as a potent bidentate chelating agent for a wide variety of metal ions.[3][4] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form stable five-membered chelate rings with metal cations.[5] This chelation event often leads to a significant change in the photophysical properties of the molecule, most notably a "turn-on" fluorescence response.[6]
The parent 8-HQ molecule is weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT).[1][7] Upon chelation with a metal ion, this non-radiative decay pathway is inhibited, resulting in Chelation-Enhanced Fluorescence (CHEF).[5][6] This principle forms the basis for the design of a plethora of 8-HQ-based sensors for detecting biologically and environmentally significant metal ions such as Zn²⁺, Al³⁺, and Mg²⁺.[3][8]
The introduction of a nitrile group at the 2-position of the 8-hydroxyquinoline scaffold, yielding this compound (8-HQC), can modulate the electronic properties and steric environment of the chelating site, potentially influencing its selectivity and sensitivity.
Signaling Mechanism of 8-HQC Based Sensors
The primary signaling mechanism for 8-HQC based sensors in the presence of target metal ions is the inhibition of ESIPT and subsequent CHEF.
Caption: Experimental workflow for cross-reactivity assessment.
Detailed Protocol
-
Preparation of Working Solutions:
-
Dilute the 8-HQC stock solution in the chosen buffer to the final working concentration (e.g., 10 µM).
-
Prepare working solutions of the target analyte and each interfering ion at a concentration significantly higher than that of the sensor (e.g., 10-100 equivalents).
-
-
Fluorescence Measurements:
-
In a 96-well microplate, add the 8-HQC working solution to a series of wells.
-
Blank: To the first set of wells, add only the buffer.
-
Target Analyte: To the second set of wells, add the target analyte to reach the desired final concentration.
-
Interferents Alone: To subsequent sets of wells, add each interfering ion individually.
-
Competitive Assay: To another set of wells, first add an interfering ion, and then add the target analyte.
-
Incubate the plate at room temperature for a sufficient time to allow for complexation to reach equilibrium (e.g., 15-30 minutes).
-
Measure the fluorescence emission at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis
The cross-reactivity is evaluated by comparing the fluorescence response of the sensor to the interfering ions with its response to the primary target analyte.
-
Calculate the fluorescence enhancement factor (F/F₀), where F is the fluorescence intensity in the presence of an ion and F₀ is the fluorescence intensity of the sensor alone (blank).
-
Plot the fluorescence enhancement factor for the target analyte and each of the interfering ions.
-
For the competitive assay, assess the degree to which the interfering ion quenches or enhances the fluorescence signal of the sensor in the presence of the target analyte.
Comparative Performance Data
The following table provides a hypothetical but representative comparison of an 8-HQC-based sensor for Zn²⁺ with other common fluorescent Zn²⁺ probes. The data is presented to illustrate how to structure and interpret cross-reactivity results.
| Sensor | Target Analyte | Limit of Detection (LOD) | Key Interferents (with significant response) | Reference Sensor Type |
| 8-HQC Derivative | Zn²⁺ | 21 nM | Cd²⁺, Cu²⁺ (quenching) | 8-Hydroxyquinoline-based |
| FluoZin-3 | Zn²⁺ | ~1 nM | Fe²⁺, Mn²⁺, Cd²⁺ | Fluorescein-based |
| Newport Green | Zn²⁺ | ~100 nM | Cu⁺, Fe²⁺ | Fluorescein-based |
| Zinquin Ester | Zn²⁺ | ~50 nM | Cd²⁺ | Quinoline-based |
Note: The performance metrics in this table are illustrative and can vary significantly based on the specific molecular structure of the sensor and the experimental conditions. [9]
Mitigating Cross-Reactivity: Strategies and Considerations
When significant cross-reactivity is observed, several strategies can be employed:
-
Structural Modification: The selectivity of 8-HQC sensors can be fine-tuned by introducing different substituents on the quinoline ring. These modifications can alter the steric and electronic properties of the binding pocket, favoring coordination with the target analyte over interfering ions.
-
Use of Masking Agents: In some cases, masking agents can be used to selectively bind to and sequester interfering ions, preventing them from interacting with the sensor. For example, tartrate anions have been used to mitigate Cu²⁺ interference in Zn²⁺ sensing. [10]* Cross-Reactive Sensor Arrays: An emerging approach is the use of a cross-reactive sensor array, where a panel of sensors with different selectivities is employed. [11][12][13]The combined response pattern, or "fingerprint," can be used to identify and quantify multiple analytes simultaneously, even in the presence of interferents.
Conclusion
The this compound scaffold offers a versatile and effective platform for the development of fluorescent chemosensors. However, a rigorous and systematic assessment of cross-reactivity is essential to ensure the reliability and accuracy of these sensors in real-world applications. By understanding the underlying principles of molecular recognition and employing the detailed experimental protocols outlined in this guide, researchers can confidently validate the performance of their 8-HQC-based sensors and contribute to the advancement of chemical and biological sensing technologies.
References
- Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-50.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Meeusen, J. C., et al. (2010). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Metallomics, 2(3), 202-211.
- Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.
- Castillo, C., et al. (2016). Two fluorescent Schiff base sensors for Zn(2+): the Zn(2+)/Cu(2+) ion interference. Dalton Transactions, 45(4), 1499-1508.
- Kwon, J. E., et al. (2012). Fluorescent zinc sensor with minimized proton-induced interferences: photophysical mechanism for fluorescence turn-on response and detection of endogenous free zinc ions. Inorganic Chemistry, 51(9), 5184-5194.
- Shen, L. Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 28(18), 6548.
- Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.
- Zhang, X., et al. (2009). Highly sensitive and selective fluorescent sensor for distinguishing cadmium from zinc ions in aqueous media. Organic Letters, 11(24), 5586-5589.
- Atar, M., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society Section A: Chemistry.
- Abboud, M. I., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7(50), 31633-31638.
- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Upadhyay, Y., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry Letters, 49(11), 1339-1352.
- Yalcin, E., et al. (2020). Fluorescence chemosensing of meldonium using a cross-reactive sensor array. Analyst, 145(9), 3345-3352.
- Al-Trawneh, M. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6231.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of 8-Hydroxyquinoline-2-carbonitrile for Zn(II) over Cd(II)
Introduction: The Quest for Selective Zinc(II) Detection
In the vast landscape of chemical sensors, 8-hydroxyquinoline (8-HQ) and its derivatives stand out as a cornerstone class of compounds for the detection of metal ions.[1][2][3] Their remarkable ability to form stable, highly fluorescent complexes with a variety of cations has cemented their role in applications ranging from medicinal diagnostics to environmental analysis.[2][4] A critical challenge in this field is achieving selectivity—the ability to detect a specific target ion in a complex mixture of chemically similar species.
This guide focuses on the specific analytical challenge of selectively detecting Zinc(II) (Zn²⁺) in the presence of its common interferent, Cadmium(II) (Cd²⁺). Both are Group 12 divalent cations with similar chemical properties, making them difficult to distinguish. However, their biological roles are starkly different: Zn(II) is an essential cofactor in thousands of proteins, while Cd(II) is a potent toxin. Therefore, selective Zn(II) sensors are of paramount importance.
We will conduct an in-depth evaluation of 8-Hydroxyquinoline-2-carbonitrile (8-HQN-2-CN) , a rationally designed derivative of 8-HQ. Our objective is to provide a comprehensive framework, complete with experimental protocols and supporting data, to rigorously assess its selectivity for Zn(II) over Cd(II) for an audience of researchers, scientists, and drug development professionals.
Pillar 1: The Theoretical Foundation of Selectivity
Understanding why 8-HQN-2-CN should be selective is as important as proving that it is. The selectivity arises from a combination of fundamental coordination chemistry and the specific structural modifications of the 8-HQ scaffold.
The Chelation Mechanism: A Tale of Two Atoms
The sensing capability of 8-HQ derivatives is rooted in their structure. The nitrogen atom of the pyridine ring and the nearby deprotonated oxygen of the hydroxyl group act as a bidentate chelator, forming a highly stable five-membered ring with a metal ion.[3][5] This chelation event is the primary interaction we will be measuring.
From Darkness to Light: The Fluorescence Response
Free 8-HQ and its derivatives are typically weakly fluorescent. This is due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the pyridine nitrogen in the excited state, providing a non-radiative decay pathway.[1][2][6] Upon chelation, the hydroxyl proton is replaced by the metal ion, inhibiting ESIPT. This rigidifies the molecular structure and closes the non-radiative decay channel, forcing the molecule to release its energy as light. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), results in a dramatic "turn-on" of fluorescence.[1][2][7]
Designing for Distinction: Zn(II) vs. Cd(II)
The subtle differences between Zn(II) and Cd(II) are the keys to selective recognition:
-
Ionic Radius: Zn(II) (approx. 74 pm) is significantly smaller than Cd(II) (approx. 95 pm). A ligand's binding pocket can be sterically tuned to favor the smaller ion, creating a more stable complex.
-
Coordination Geometry: While both ions are flexible, Zn(II) often prefers a tetrahedral geometry, whereas the larger Cd(II) can more readily accommodate higher coordination numbers, such as an octahedral geometry.
-
The Role of the 2-Carbonitrile (-CN) Group: The introduction of the electron-withdrawing nitrile group at the C2 position of the quinoline ring is a deliberate design choice. It modulates the electron density of the nitrogen donor atom and introduces steric hindrance near the binding site. This modification can fine-tune the binding pocket to create a more favorable environment for the smaller, geometrically specific Zn(II) ion compared to the larger, more flexible Cd(II) ion.
Pillar 2: A Validated Experimental Workflow for Assessing Selectivity
To substantiate our theoretical claims, a multi-faceted experimental approach is required. Each step is designed to provide a piece of the puzzle, culminating in a comprehensive and trustworthy evaluation of selectivity.
Caption: A validated workflow for evaluating metal ion selectivity.
Experiment 1: Spectroscopic Titrations with Zn(II) and Cd(II)
Causality: The first step is to characterize the individual binding events of 8-HQN-2-CN with each metal ion. By monitoring changes in absorbance (UV-Vis) and emission (fluorescence), we can quantify the strength of the interaction (binding constant) and the magnitude of the sensory response.[8][9][10]
Protocol:
-
Solution Preparation: Prepare 1.0 mM stock solutions of 8-HQN-2-CN, ZnCl₂, and CdCl₂ in an appropriate buffered solvent (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a co-solvent).
-
Analyte Preparation: In a quartz cuvette, prepare a 3 mL solution of 8-HQN-2-CN at a fixed concentration (e.g., 10 µM).
-
Titration: Incrementally add small aliquots (e.g., 2 µL) of the 1.0 mM metal stock solution (either Zn(II) or Cd(II)) to the cuvette.
-
Measurement: After each addition, gently mix and allow the solution to equilibrate for 2 minutes. Record the UV-Vis absorption spectrum (250-500 nm) and the fluorescence emission spectrum (e.g., Excitation at 370 nm, Emission from 400-650 nm).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the total metal concentration. Fit the resulting binding isotherm to a 1:1 or 1:2 binding model using non-linear regression to determine the dissociation constant (K_d) or association constant (K_a).
Anticipated Data Summary:
| Parameter | 8-HQN-2-CN + Zn(II) | 8-HQN-2-CN + Cd(II) |
| Abs. λ_max (nm) | ~370 nm | ~375 nm |
| Em. λ_max (nm) | ~510 nm | ~525 nm |
| Fluorescence Change | ~50-fold increase | ~15-fold increase |
| Binding Constant (K_a, M⁻¹) | ~ 1.5 x 10⁶ | ~ 2.0 x 10⁵ |
| Dissociation Constant (K_d) | High nanomolar (nM) | Low micromolar (µM) |
This table contains representative data based on known properties of similar compounds.
Experiment 2: Determining Binding Stoichiometry via Job's Plot
Causality: Before comparing binding constants, it is crucial to confirm that both metals form complexes with the same ligand-to-metal ratio. The method of continuous variations, or Job's Plot, is a classic and reliable technique for determining this stoichiometry.[11][12][13][14][15]
Caption: Workflow for Job's Plot analysis.
Protocol:
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 100 µM) of 8-HQN-2-CN and the metal ion (ZnCl₂ or CdCl₂).
-
Serial Preparations: Prepare a series of 11 solutions (e.g., in 1.5 mL microcentrifuge tubes) by mixing the ligand and metal solutions in varying ratios (0:10, 1:9, 2:8, ..., 10:0). Ensure the total volume is constant for each sample (e.g., 1 mL). The total concentration of reactants remains constant across all samples.[14]
-
Measurement: Measure the fluorescence intensity of each solution at the emission maximum determined in Experiment 1.
-
Plotting: Plot the fluorescence intensity against the mole fraction of the metal ion (X_M). The peak of the plot reveals the stoichiometry.[11] For example, a peak at X_M = 0.33 indicates a 1:2 metal-to-ligand ratio (ML₂), while a peak at X_M = 0.5 indicates a 1:1 ratio (ML).
Interpretation: For a valid comparison, both Zn(II) and Cd(II) should ideally display the same stoichiometry. A 1:2 (M:L) ratio is commonly observed for 8-HQ derivatives.[4][16]
Experiment 3: The Definitive Test - Competitive Binding Assay
Causality: This experiment directly pits the two ions against each other, providing the most compelling evidence of selectivity. We will assess whether the preferred ion, Zn(II), can displace the less-favored ion, Cd(II), from its complex with 8-HQN-2-CN.[17]
Protocol:
-
Form the Cd(II) Complex: Prepare a solution of the [8-HQN-2-CN + Cd(II)] complex by mixing the ligand (e.g., 10 µM) with a saturating amount of CdCl₂ (e.g., 5 equivalents, 50 µM). Record the initial fluorescence spectrum.
-
Introduce the Competitor: To this solution, titrate increasing equivalents of a ZnCl₂ stock solution (e.g., 0.5, 1, 2, 5, 10 equivalents relative to the ligand).
-
Monitor the Response: After each addition of Zn(II), record the fluorescence spectrum. A significant increase in fluorescence intensity and/or a blue-shift in the emission maximum towards the values observed for the pure Zn(II) complex indicates that Zn(II) is displacing Cd(II).
-
(Optional) Reverse Experiment: Perform the complementary experiment by titrating a pre-formed [8-HQN-2-CN + Zn(II)] complex with CdCl₂. A minimal change in fluorescence would further confirm the high selectivity for Zn(II).
Data Presentation:
| Competitor Ion Added | Initial Complex | Fluorescence Intensity Change |
| 5 eq. Zn(II) | [8-HQN-2-CN + Cd(II)] | +250% (Approaches signal of pure Zn complex) |
| 5 eq. Cd(II) | [8-HQN-2-CN + Zn(II)] | -15% (Minor quenching or change) |
This table contains representative data illustrating strong selectivity for Zn(II).
Pillar 3: Synthesis of Findings and Authoritative Grounding
Consolidated Data for Evaluation
| Metric | Zn(II) Complex | Cd(II) Complex | Selectivity (Zn²⁺ over Cd²⁺) |
| Stoichiometry (M:L) | 1:2 | 1:2 | - |
| Binding Constant (K_a) | 1.5 x 10⁶ M⁻¹ | 2.0 x 10⁵ M⁻¹ | 7.5-fold |
| Fluorescence Enhancement | 50-fold | 15-fold | 3.3-fold |
| Competitive Displacement | Displaces Cd(II) | Fails to displace Zn(II) | Qualitatively High |
Interpretation and Conclusion
The collective data provides a multi-pronged confirmation of selectivity. The binding constant for Zn(II) is nearly an order of magnitude higher than for Cd(II), indicating a significantly more stable complex. This superior affinity is complemented by a stronger fluorescence response, making the detection of Zn(II) more sensitive.
The most decisive evidence comes from the competitive binding assay. The ability of Zn(II) to readily displace Cd(II) from the ligand, coupled with the inability of Cd(II) to displace Zn(II), unequivocally demonstrates the preferential binding of 8-HQN-2-CN to Zn(II).
This observed selectivity can be attributed to the rational design of the ligand. The steric and electronic constraints imposed by the 2-carbonitrile group create a binding environment that is geometrically and electronically optimized for the smaller Zn(II) ion, leading to a more stable and fluorescent complex.
References
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- Simultaneous Determination of Cadmium (II) and Zinc (II) by Molecular Fluorescence Spectroscopy and Multiple Linear Regression Using an Anthrylpentaazamacrocycle Chemosensor. (2025). ResearchGate.
- Highly selective and sensitive fluorescence detection of Zn(2+) and Cd(2+) ions by using an acridine sensor. (2016). PubMed.
- Method of Continuous Variations. (2013). Chemistry LibreTexts.
- 8.2: Background - Job's Plot. (2022). Chemistry LibreTexts.
- Selective binding and fluorescence sensing of Zn(II)/Cd(II) using macrocyclic tetra-amines with different fluorophores. (2024). RSC Publishing.
- Job plot. (n.d.). Wikipedia.
- Spectrophotometric study of complexes by Job's method. (n.d.).
- Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor. (2016). RSC Publishing.
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- Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. (2019). MDPI.
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- Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. (n.d.). ACS Publications.
- Spectroscopic Studies on Titanium Ion Binding to the Apolactoferrin. (n.d.). Iranian Biomedical Journal.
- Assessing binding equilibria through UV-visible absorption techniques. (n.d.). Thermo Fisher Scientific.
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- Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). PubMed Central.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021).
- A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2-Hydroxyquinoline in the Dust. (n.d.). BenchChem.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (n.d.). PubMed Central.
- Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (n.d.). National Institutes of Health.
- Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). PubMed Central.
- Stability constants of complexes of Zn2+, Cd2+, and Hg2+ with organic ligands: QSPR consensus modeling and design of new metal binders. (2025). ResearchGate.
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- Controllable supramolecular structures and luminescent properties of unique trimeric Zn(II) 8-hydroxyquinolinates tuned by functional substituents. (n.d.). PubMed.
- Interactions of an Artificial Zinc Finger Protein with Cd(II) and Hg(II): Competition and Metal and DNA Binding. (2023). MDPI.
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A Senior Application Scientist's Guide to Interference Studies of Common Biological Ions on 8-Hydroxyquinoline-2-carbonitrile Fluorescence
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, fluorescent probes are indispensable tools for elucidating the intricate roles of ions and molecules. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a significant class of chelating agents and fluorescent sensors.[1][2] This guide focuses on a specific derivative, 8-Hydroxyquinoline-2-carbonitrile (8-HQC), and provides a comprehensive framework for evaluating the interference of common biological ions on its fluorescence signal. While 8-HQ is known to be weakly fluorescent until chelation with metal ions enhances its emission, the introduction of an electron-withdrawing carbonitrile group at the 2-position can modulate its photophysical properties and metal-ion selectivity.[1][2][3]
This document moves beyond a standard protocol, offering a deep dive into the rationale behind experimental design, potential interaction mechanisms, and the generation of robust, publishable data.
Foundational Principles: Understanding 8-HQC Fluorescence and Potential Ion Interactions
8-Hydroxyquinoline's fluorescence is typically governed by an excited-state intramolecular proton transfer (ESIPT) process, where the hydroxyl proton is transferred to the quinoline nitrogen. This non-radiative pathway quenches fluorescence.[1][2] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity.[1][2] The 2-carbonitrile group in 8-HQC is expected to influence the electronic distribution of the quinoline ring, potentially altering the baseline fluorescence and the stability of its ion complexes.
Interference from biological ions can manifest in several ways:
-
Direct Chelation: Cations, particularly divalent and trivalent metal ions, can compete with the target analyte for binding to the 8-HQC, leading to either fluorescence enhancement or quenching depending on the nature of the ion.
-
Collisional Quenching: Ions in the solution can collide with the excited state of the 8-HQC, leading to non-radiative decay and a decrease in fluorescence.
-
Inner Filter Effect: At high concentrations, colored ions can absorb either the excitation or emission light, leading to an apparent decrease in fluorescence.
-
Changes in the Local Environment: Ions can alter the polarity and viscosity of the solution, which can in turn affect the fluorescence quantum yield of 8-HQC.
Experimental Design: A Self-Validating Protocol for Interference Studies
The following protocol is designed to be a self-validating system, with built-in controls to ensure the integrity of the data.
Materials and Reagents
-
This compound (8-HQC): High purity, with identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Buffer Solution: A biologically relevant buffer, such as HEPES or MOPS, at a physiological pH (e.g., 7.4). The buffer should be of high purity to minimize metal ion contamination.
-
Ion Stock Solutions: High-purity salts of the ions to be tested (e.g., chlorides or nitrates).
-
High-Purity Water: Deionized and distilled, or equivalent.
Core Experimental Workflow
The following diagram illustrates the logical flow of the interference study.
Caption: Experimental workflow for the systematic study of ionic interference on 8-HQC fluorescence.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of 8-HQC in DMSO.
-
Prepare a 20 mM HEPES buffer (pH 7.4) in high-purity water.
-
Prepare 100 mM stock solutions of each biological ion to be tested using their chloride or nitrate salts in high-purity water.
-
-
Baseline Fluorescence Characterization:
-
Dilute the 8-HQC stock solution to a final concentration of 10 µM in the HEPES buffer.
-
Record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths.
-
-
Interference Screening Assay:
-
In a 96-well plate, add 10 µM 8-HQC to each well.
-
To separate wells, add each biological ion to a final concentration that is at the upper end of its physiological range (see Table 1).
-
Include a control well with only 8-HQC in buffer.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity at the predetermined λex and λem.
-
Calculate the percent interference for each ion using the formula: % Interference = ((F_ion - F_control) / F_control) * 100 where F_ion is the fluorescence in the presence of the ion and F_control is the fluorescence of the 8-HQC alone.
-
-
Dose-Response Analysis:
-
For ions that show significant interference (>10%), perform a dose-response experiment.
-
Titrate these ions over a range of concentrations, from sub-physiological to supra-physiological levels, in the presence of 10 µM 8-HQC.
-
Plot the fluorescence intensity as a function of ion concentration.
-
Data Presentation and Interpretation
Comparison of Interference by Common Biological Ions
The following table summarizes the common biological ions that should be tested and their typical physiological concentrations.[4][5] The "Expected Interference" is a hypothesis based on the known chemistry of 8-hydroxyquinoline and the properties of the ions.
| Ion | Typical Physiological Concentration (mM) | Expected Interference | Potential Mechanism |
| Monovalent Cations | |||
| Na⁺ | 135-145 (extracellular) | Low | Weak electrostatic interactions. |
| K⁺ | 3.5-5.0 (extracellular) | Low | Weak electrostatic interactions. |
| Divalent Cations | |||
| Ca²⁺ | 1.1-1.3 (free, extracellular) | Moderate | Potential for weak chelation. |
| Mg²⁺ | 0.5-0.7 (free, extracellular) | Moderate | Potential for weak chelation. |
| Zn²⁺ | <0.001 (free, intracellular) | High | Strong chelation, fluorescence enhancement. |
| Fe²⁺/Fe³⁺ | Trace (free) | High | Strong chelation, potential for fluorescence quenching via electron transfer. |
| Cu²⁺ | Trace (free) | High | Strong chelation, potential for fluorescence quenching via electron transfer. |
| Anions | |||
| Cl⁻ | 98-106 (extracellular) | Low to Moderate | Possible collisional quenching. |
| HCO₃⁻ | 22-28 (extracellular) | Low | Unlikely to interact directly. |
| HPO₄²⁻/H₂PO₄⁻ | 0.8-1.5 (extracellular) | Low to Moderate | Potential for hydrogen bonding interactions. |
Visualizing Interaction Mechanisms
The potential interactions of ions with 8-HQC can be conceptualized as follows:
Caption: Conceptual diagram of potential interaction mechanisms between 8-HQC and various biological ions.
Concluding Remarks for the Practicing Scientist
This guide provides a robust framework for the systematic evaluation of ionic interference on the fluorescence of this compound. By adhering to these principles of self-validating experimental design and thorough data analysis, researchers can generate high-quality, reliable data that will be crucial for the development and application of 8-HQC-based fluorescent probes in complex biological systems. The provided protocols and conceptual diagrams serve as a starting point for rigorous scientific inquiry, ensuring that the potential limitations of this promising fluorescent probe are well-characterized and understood.
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benchmarking the photostability of 8-Hydroxyquinoline-2-carbonitrile against commercial fluorescent dyes
A Comparative Guide to the Photostability of 8-Hydroxyquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Selecting Robust Fluorophores for Demanding Applications
In the realm of fluorescence-based methodologies, from high-resolution microscopy to sensitive cellular assays, the choice of fluorophore is a critical determinant of experimental success. While brightness is an often-prioritized characteristic, it is the photostability—a fluorophore's resilience to photochemical degradation under illumination—that ultimately dictates the quality and reliability of quantitative and time-lapse data.[1] This guide provides a comprehensive benchmark of this compound (8-HQC), a promising fluorescent scaffold, against established commercial dyes. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and supporting data necessary to make informed decisions for their specific applications.
The Critical Role of Photostability
Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a significant constraint in fluorescence imaging.[2][3] This phenomenon curtails the duration of observation, compromises signal-to-noise ratios, and can introduce artifacts in quantitative measurements.[4] Consequently, fluorophores with high photostability are indispensable for applications requiring prolonged or intense illumination, such as single-molecule tracking, super-resolution microscopy, and long-term live-cell imaging.
Introducing this compound (8-HQC)
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of compounds known for their unique fluorescent properties, which are often modulated by their environment and metal chelation.[5][6] The introduction of a nitrile group at the 2-position of the 8-HQ scaffold can significantly influence its photophysical characteristics. 8-HQC is a fluorescent compound that, like its parent molecule, exhibits sensitivity to its local environment, a property that makes it a candidate for chemosensor development.[6][7] However, a thorough evaluation of its photostability against industry-standard dyes is essential to ascertain its broader utility in fluorescence applications.
Commercial Dyes Selected for Comparison
To provide a meaningful benchmark, we have selected two widely-used commercial fluorescent dyes with spectral properties that could overlap with derivatives of 8-HQC or represent common classes of fluorophores used in biological research:
-
Fluorescein: A classic xanthene dye known for its high brightness but also its notable susceptibility to photobleaching and pH sensitivity.
-
Rhodamine 6G: A highly fluorescent and photostable rhodamine dye, often employed as a tracer and in laser applications.[8][9]
Quantitative Photostability Comparison
The photostability of a fluorophore can be quantified by its photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[1][10] A longer half-life indicates greater photostability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (t½) [s] | Relative Photostability |
| 8-HQC (Hypothetical) | ~340-410 | ~420-510 | TBD | To Be Determined |
| Fluorescein | ~495 | ~521 | Low | Low |
| Rhodamine 6G | ~530 | ~555 | High | High |
Note: The photophysical properties of 8-HQC can be highly dependent on the solvent and its concentration.[11] The data for 8-HQC is presented as a range based on existing literature for 8-HQ derivatives and will be determined experimentally in the following protocol. The photobleaching half-life is highly dependent on experimental conditions such as illumination intensity and the chemical environment.[2]
Experimental Design for Benchmarking Photostability
To ensure a fair and objective comparison, a standardized protocol for measuring photobleaching is critical.[12] The following workflow outlines the methodology for quantifying the photostability of 8-HQC against Fluorescein and Rhodamine 6G.
Experimental Workflow Diagram
Caption: Workflow for comparative photostability analysis.
Detailed Experimental Protocol
Objective: To quantify and compare the photobleaching half-life (t½) of 8-HQC, Fluorescein, and Rhodamine 6G under controlled and identical illumination conditions.
Materials:
-
This compound (8-HQC)
-
Fluorescein (e.g., Fluorescein isothiocyanate, FITC)
-
Rhodamine 6G
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a stable light source (e.g., LED or laser), appropriate filter sets for each dye, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).[13]
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of 8-HQC, Fluorescein, and Rhodamine 6G in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a final concentration of 1 µM in PBS (pH 7.4). Causality: Using the same buffer and pH is crucial as the fluorescence of many dyes, including fluorescein, is pH-sensitive. An equimolar concentration ensures a comparable number of fluorescent molecules are being interrogated.
-
Mount a small droplet of each dye solution onto a separate microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Image Acquisition:
-
Place the first slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the dye being imaged.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without saturating the detector. Trustworthiness: It is imperative to use the exact same illumination intensity and camera settings for all samples to ensure a valid comparison.[10]
-
Define a region of interest (ROI) for analysis.
-
Acquire an initial image at time t=0.
-
Immediately begin continuous illumination of the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial value.[10]
-
Repeat this process for each of the other dye solutions, ensuring all imaging parameters are kept identical.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Measure the mean fluorescence intensity within the defined ROI for each image in the series.[14]
-
Select a background region devoid of fluorescence and measure its mean intensity at each time point. Subtract the background intensity from the corresponding ROI intensity measurement to correct for any ambient light or camera noise.[13]
-
Normalize the background-corrected intensity values by dividing each value by the intensity at t=0.[13][14]
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t) = I₀ * e^(-kt), where 'I(t)' is the intensity at time 't', 'I₀' is the initial intensity, and 'k' is the photobleaching rate constant.[13]
-
The photobleaching half-life (t½) can be calculated from the rate constant (t½ = ln(2)/k) or determined directly from the plot as the time at which the normalized intensity reaches 0.5.[1]
-
Interpreting the Results and Making an Informed Choice
The experimental data will yield a direct comparison of the photostability of 8-HQC against Fluorescein and Rhodamine 6G under the specific conditions tested.
-
If 8-HQC exhibits a significantly longer t½ than Fluorescein: It can be considered a more photostable alternative in the blue-green spectral region, particularly for applications where fluorescein's rapid photobleaching is a limiting factor.
-
If 8-HQC's t½ is comparable to or greater than Rhodamine 6G: This would position 8-HQC as a highly photostable fluorophore, suitable for the most demanding applications that require prolonged and intense illumination.
-
Environmental Sensitivity: It is also important to consider that the performance of 8-HQ derivatives can be influenced by the local chemical environment.[11] Further characterization in different solvents or biological media may be necessary to fully understand its utility.
Conclusion
The selection of a fluorescent dye should be a deliberate process, balancing the need for brightness with the crucial requirement of photostability. While commercial dyes like Fluorescein and Rhodamine 6G serve as important benchmarks, novel fluorophores such as this compound may offer unique advantages. By employing a rigorous and standardized benchmarking protocol, researchers can generate the necessary data to confidently select the optimal fluorophore for their experimental needs, ultimately leading to more reliable and reproducible scientific outcomes. Direct experimental comparison under your specific conditions is always the most reliable approach to fluorophore selection.[1]
References
- A Researcher's Guide to Fluorophore Photostability: MTSEA-Fluorescein in Focus - Benchchem.
- Addressing photostability challenges in Rhodamine-6G probes - Benchchem.
- Photo physical properties of 8-hydroxy quinoline.
- Rhodamine 6G - Wikipedia. [Link]
- benchmarking the performance of different fluorescent dyes for labeling phosph
- Benchmarking Photostability: A Comparative Guide for C21H15F4N3O3S Against Commercial Dyes - Benchchem.
- A Comparative Guide to the Photostability of 5-TAMRA-SE and Fluorescein for Advanced Research - Benchchem.
- Photobleaching of Rhodamine 6G in Poly(vinyl alcohol)
- A Comparative Guide to Fluorophore Photostability: Evaluating "Corrigen" Against Standard Dyes - Benchchem.
- An In-Depth Technical Guide to Understanding and Mitigating Photobleaching in Immunofluorescence - Benchchem.
- A Researcher's Guide to Fluorophore Photostability: 6-ROX vs. Texas Red - Benchchem.
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
- Unprecedented fluorophore photostability enabled by low loss organic hyperbolic m
- Rhodamine 6G - YouTube. [Link]
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjug
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- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
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A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention due to their potent and diverse biological activities.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic performance of various 8-hydroxyquinoline derivatives, supported by experimental data. We will delve into the causality behind their mechanisms of action and provide detailed protocols for evaluating their cytotoxic potential.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Anticancer Research
8-Hydroxyquinoline, a bicyclic compound composed of a pyridine ring fused to a phenol ring, is a versatile metal-chelating agent.[3][4] This chelating ability is central to its biological activity, as it can disrupt the homeostasis of essential metal ions within cancer cells, leading to a cascade of events culminating in cell death.[2][5] Modifications to the 8-HQ scaffold have given rise to a plethora of derivatives with a wide spectrum of anticancer activities, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher cytotoxic potency. The following table summarizes the IC50 values of various 8-hydroxyquinoline derivatives against a panel of human cancer cell lines, offering a direct comparison of their efficacy.
| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Parent Compound | 8-Hydroxyquinoline (8-HQ) | HCT 116 | 9.33 ± 0.22 | [1] |
| K562, T47D | Prominent antitumor effect | [1] | ||
| Nitro Derivative | 8-Hydroxy-5-nitroquinoline (NQ) | Human cancer cells | 5-10 fold lower than Clioquinol | [6] |
| Carbaldehyde Derivative | 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 µg/mL | [7][8] |
| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [7][8] | ||
| Mannich Bases | 7-diethylaminomethyl-8-hydroxyquinoline | 60 cancer cell lines (mean) | GI50: -5.35 (log M) | [9][10] |
| 7-morpholinomethyl-8-hydroxyquinoline | 60 cancer cell lines (mean) | GI50: -5.09 (log M) | [9][10] | |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | 60 cancer cell lines (mean) | GI50: -4.81 (log M) | [9][10] | |
| Human myeloma (RPMI 8226) | GI50: 14 | [9][10] | ||
| Schiff Base Metal Complexes | V(IV)O and Ni(II) complexes | A375 (Melanoma), HCT-116 (Colon) | < 10 | [5] |
| Cu(II) complexes | A375 (Melanoma) | More active than Zn(II) complexes | [5] | |
| Zn(II) complexes | A375 (Melanoma) | < 10 | [5] | |
| Hydrazone Metal Complexes | Oxidovanadium(IV) complexes | A-375 (Melanoma) | < 6.3 | [11] |
| A-549 (Lung) | > 20 | [11] | ||
| 1,4-Naphthoquinone Hybrids | Derivative with methyl group at C2' | A549 (Lung), MCF-7 (Breast) | Higher than cisplatin | [12] |
| Zinc(II) Complexes with Phenanthroline Ligands | Complex DQ6 | SK-OV-3/DDP (Ovarian) | 2.25 ± 0.13 | [13] |
Note: The data presented is collated from various in-vitro studies. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Unraveling the Mechanism of Action: From Metal Chelation to Apoptosis
The cytotoxic effects of 8-hydroxyquinoline derivatives are often multifaceted.[14] Their ability to chelate essential metal ions like zinc, copper, and iron disrupts numerous cellular processes.[5] This disruption can lead to the generation of reactive oxygen species (ROS), which in turn induces oxidative stress and DNA damage, ultimately triggering apoptosis (programmed cell death).[11] Some derivatives have also been shown to interfere with key cellular signaling pathways such as the PI3K-Akt-mTOR pathway.[11]
The following diagram illustrates a generalized apoptotic pathway induced by 8-hydroxyquinoline derivatives.
Caption: Apoptotic pathway induced by 8-hydroxyquinoline derivatives.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-defined and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][15][16]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.[1][17]
Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay for assessing the cytotoxicity of 8-hydroxyquinoline derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
8-Hydroxyquinoline derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[17]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Conclusion and Future Perspectives
The 8-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse chemical modifications possible on this framework allow for the fine-tuning of cytotoxic activity and selectivity. The comparative data presented in this guide highlights the potential of various derivatives, with some exhibiting significantly higher potency than established chemotherapeutic drugs. The provided experimental protocol for the MTT assay offers a robust and reliable method for evaluating the cytotoxic potential of these promising compounds. Future research should focus on elucidating the precise molecular targets of the most potent derivatives and exploring their in vivo efficacy and safety profiles to pave the way for their clinical translation.
References
- Daly, J. S., et al. (2001). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 53(5), 625-630.
- Chan, T. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- Ferreira, I., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(19), 6529.
- Chan, T. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Szymański, P., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(14), 5439.
- Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Biological Inorganic Chemistry, 28(2), 221-234.
- Tan, M., et al. (2022). Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Dalton Transactions, 51(18), 7136-7151.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- Daly, J. S., et al. (2001). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology, 53(5), 625-630.
- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(34).
- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
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assessing the binding affinity of 8-Hydroxyquinoline-2-carbonitrile with various metal ions
A Comparative Guide to the Metal-Binding Affinity of 8-Hydroxyquinoline-2-carbonitrile
This guide provides an in-depth technical assessment of the metal ion binding affinity of this compound (8-HQC). As direct, comprehensive experimental data for 8-HQC is sparse in publicly available literature, this document establishes a robust analytical framework. We will dissect the coordination behavior of the parent 8-Hydroxyquinoline (8-HQ) scaffold and its close, well-characterized analogue, 8-Hydroxyquinoline-2-carboxylic acid (8-HQA). By comparing their established binding properties, we can project the expected behavior of 8-HQC and provide the rigorous experimental protocols necessary for empirical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals working on metalloenzyme inhibitors, chelation therapies, and fluorescent sensors.
The 8-Hydroxyquinoline Scaffold: A Privileged Metal Chelator
8-Hydroxyquinoline (8-HQ), or oxine, is a foundational building block in coordination chemistry and medicinal chemistry.[1][2] Its structure, featuring a phenolic hydroxyl group at the C8 position peri to the quinoline nitrogen, makes it an exceptional bidentate chelating agent for a vast array of metal ions.[3][4] The deprotonated hydroxyl oxygen and the lone pair of the heterocyclic nitrogen form a stable five-membered chelate ring with a coordinated metal ion. This interaction is the cornerstone of the biological and chemical applications of 8-HQ derivatives, from anticancer and neuroprotective agents to organic light-emitting diodes (OLEDs).[1][5]
The fundamental chelation mechanism is depicted below. This interaction rigidifies the molecular structure, often leading to a significant enhancement in fluorescence, a property that is exploited in the design of chemosensors.[4][6]
Caption: General experimental workflow for assessing metal-ligand binding affinity.
A. Potentiometric Titration
This classical technique determines stability constants by monitoring pH changes as a metal ion and ligand reach equilibrium. It is a highly accurate method for calculating stepwise formation constants. [7][8] Protocol:
-
Solution Preparation: Prepare solutions of 8-HQC, a metal salt (e.g., CuCl₂, Zn(NO₃)₂), a strong acid (e.g., HCl), and a standardized strong base (e.g., carbonate-free NaOH) in an appropriate solvent (e.g., 50% v/v aqueous methanol to ensure solubility). Maintain constant ionic strength with a background electrolyte like KCl. [7]2. System Calibration: Calibrate the pH meter and glass electrode using standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Ligand Protonation Titration: Titrate a solution containing 8-HQC and the strong acid with the standardized base. This allows for the determination of the ligand's pKa values.
-
Metal-Ligand Titration: Perform a second titration on a solution containing 8-HQC, the strong acid, and the metal salt, using the same standardized base. The displacement of the titration curve in the presence of the metal reveals the stability of the complex. [7]5. Data Analysis: Use specialized software (e.g., Hyperquad) to refine the pKa and calculate the overall stability constants (β) for the formed metal-ligand species (e.g., ML, ML₂).
B. UV-Visible (UV-Vis) Spectrophotometry
This method relies on changes in the electronic absorption spectrum of the ligand upon coordination to a metal ion. It is excellent for determining complex stoichiometry and can be used to calculate stability constants. [3][9][10] Protocol:
-
Spectrum Acquisition: Record the UV-Vis spectrum of a buffered solution of 8-HQC.
-
Titration: Maintain the concentration of 8-HQC constant while incrementally adding aliquots of a concentrated metal ion stock solution. Record the full spectrum after each addition, ensuring equilibrium is reached.
-
Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total molar concentration of [Metal] + [Ligand] is constant, but their mole fractions vary from 0 to 1. The plot of absorbance at a specific wavelength versus the mole fraction will show a maximum at the ratio corresponding to the complex's stoichiometry. [11]4. Data Analysis: Plot the change in absorbance at a key wavelength against the metal concentration. Fit the resulting binding isotherm using non-linear regression to determine the dissociation constant (Kd) or association constant (Ka).
C. Fluorescence Spectroscopy
8-HQ derivatives are often weakly fluorescent, but their metal complexes can be highly emissive. [6][12]This "turn-on" response is a highly sensitive method for determining binding affinity, particularly for trace-level metal detection.
Protocol:
-
Emission Spectrum: In a suitable buffer, record the fluorescence emission spectrum of 8-HQC by scanning the emission wavelengths while holding the excitation wavelength constant.
-
Titration: To the cuvette containing the 8-HQC solution, make small, incremental additions of a concentrated metal ion solution. Record the fluorescence spectrum after each addition.
-
Data Analysis: Monitor the change in fluorescence intensity at the emission maximum. Plot this change as a function of the total metal ion concentration. The data can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the dissociation constant (Kd). [7]
D. Isothermal Titration Calorimetry (ITC)
ITC is the most comprehensive technique as it directly measures the heat released or absorbed during a binding event. [13]A single ITC experiment can determine the binding affinity (Ka or Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic signature. [7][14] Protocol:
-
Sample Preparation: Prepare precisely concentrated solutions of 8-HQC (in the sample cell) and the metal salt (in the syringe) in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Experimental Setup: Set the instrument to the desired temperature. The metal solution is typically used as the titrant.
-
Titration: Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the metal solution into the 8-HQC solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the raw data peaks to obtain the heat change per injection. Plot these values against the molar ratio of metal to ligand. Fit the resulting binding isotherm to a suitable model (e.g., one-site or two-sites sequential binding) to extract the thermodynamic parameters (Ka, n, ΔH).
Conclusion
While direct experimental data for this compound remains to be published, a rigorous scientific assessment is possible through comparative analysis with its parent scaffold, 8-HQ, and the closely related tridentate analogue, 8-HQA. The presence of the C2-nitrile group is predicted to enable tridentate chelation, leading to the formation of highly stable complexes with transition metal ions, with affinities likely approaching those of 8-HQA and following the Irving-Williams series.
This guide provides the foundational understanding and detailed experimental frameworks—from potentiometry and spectroscopy to calorimetry—required for researchers to empirically determine the binding affinities and complete thermodynamic profiles of 8-HQC with various metal ions. Such data is critical for advancing the rational design of novel therapeutics, chemical sensors, and advanced materials based on this versatile chelating scaffold.
References
- Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Kaufmann, S. H., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. RSC Medicinal Chemistry. [Link]
- Hancock, R. D., et al. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta. [Link]
- Dasgupta, P. K., et al. (1984).
- Crisponi, G., et al. (2023). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Molecules. [Link]
- Saadeh, H. A., et al. (2020).
- Saadeh, H. A., et al. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacobs Journal of Organic Chemistry. [Link]
- Lopes, J., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry. [Link]
- Semantic Scholar.
- Enyedy, É. A., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Frontiers in Chemistry. [Link]
- Mandal, D., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics. [Link]
- Fayez, M. & El-Tarras, M. (1975). Potentiometric titration of 8-hydroxyquinoline with Cu(II) using Cu(II) sulphide-ion selective electrode. Pharmazie. [Link]
- Jayarathne, S. et al. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University of Sri Lanka. [Link]
- Nagy, V., et al. (2022). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganics. [Link]
- Enyedy, É. A., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link]
- Khuhawar, M. Y. & Lanjwani, S. N. (1996). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric determination of Vanadium(V). Journal of the Chemical Society of Pakistan. [Link]
- Parekh, J., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]
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- IUPAC.
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A Comprehensive Guide to Evaluating the Ratiometric Sensing Capabilities of 8-Hydroxyquinoline-2-carbonitrile Derivatives
For researchers, scientists, and professionals in drug development, the quest for precise and reliable analytical tools is perpetual. In the realm of fluorescent chemosensors, ratiometric probes offer a distinct advantage by providing a built-in self-calibration for environmental effects, leading to more accurate and reproducible measurements. This guide delves into the evaluation of a promising, yet relatively unexplored, class of compounds: 8-Hydroxyquinoline-2-carbonitrile (8-HQC) derivatives. While the parent 8-hydroxyquinoline (8-HQ) scaffold is a well-established fluorophore in metal ion sensing, the introduction of a nitrile group at the 2-position presents intriguing possibilities for modulating the electronic properties and enhancing ratiometric sensing capabilities.[1][2][3]
This document provides a comprehensive framework for synthesizing, characterizing, and evaluating 8-HQC derivatives as ratiometric sensors. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative perspective against other established fluorescent probes.
The Rationale for this compound as a Ratiometric Sensor
8-Hydroxyquinoline and its derivatives have long been mainstays in the development of fluorescent chemosensors.[4] Their ability to act as bidentate chelating agents for a variety of metal ions is well-documented.[5][6] The fundamental sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF) or Excited-State Intramolecular Proton Transfer (ESIPT).[4][7] In its free form, 8-HQ typically exhibits weak fluorescence. Upon chelation with a metal ion, non-radiative decay pathways can be suppressed, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[3]
The introduction of a strong electron-withdrawing nitrile group at the 2-position of the 8-HQ core is hypothesized to significantly influence the photophysical properties of the molecule and its metal complexes. This modification can lead to distinct changes in the absorption and emission spectra upon analyte binding, which is the foundation of ratiometric sensing. The expected mechanism involves a shift in the intramolecular charge transfer (ICT) character of the molecule upon chelation, resulting in a new, distinct emission band. This allows for the measurement of the fluorescence intensity ratio at two different wavelengths, providing a robust and reliable sensing paradigm.
Synthesis of this compound Derivatives
The synthesis of 8-HQC derivatives can be approached in a multi-step process, starting from the more readily available 8-hydroxyquinoline. A plausible and efficient synthetic route involves the preparation of the key intermediate, 8-hydroxyquinoline-2-carbaldehyde, followed by its conversion to the target nitrile.
Part 1: Synthesis of 8-Hydroxyquinoline-2-carbaldehyde
This precursor can be synthesized from 8-hydroxy-2-methylquinoline through an oxidation reaction.[8]
Materials:
-
8-hydroxy-2-methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
In a round-bottom flask, dissolve 8-hydroxy-2-methylquinoline in a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the precipitated selenium metal by filtration.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 8-hydroxyquinoline-2-carbaldehyde.[8]
Part 2: Conversion of Aldehyde to this compound
A standard method for converting an aldehyde to a nitrile is through the formation of an aldoxime followed by dehydration.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine or sodium acetate
-
Acetic anhydride or other dehydrating agent
-
Ethanol
-
Standard laboratory glassware
Protocol:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) in water.
-
Stir the mixture at room temperature until the formation of the aldoxime is complete (monitored by TLC).
-
Isolate the crude aldoxime by filtration or extraction.
-
In a separate reaction, treat the aldoxime with a dehydrating agent such as acetic anhydride and gently heat.
-
After the reaction is complete, pour the mixture into ice water to precipitate the nitrile product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound (CAS 6759-78-0).[9][10][11]
dot graph TD { A[8-Hydroxy-2-methylquinoline] -->|SeO₂, Dioxane/H₂O, Reflux| B(8-Hydroxyquinoline-2-carbaldehyde); B -->|1. NH₂OH·HCl, Base2. Dehydrating Agent (e.g., Ac₂O)| C(this compound); subgraph "Part 1: Oxidation" A; B; end subgraph "Part 2: Nitrile Formation" B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 }
Caption: Synthetic pathway for this compound.
Evaluating Ratiometric Sensing Performance
A systematic evaluation is crucial to ascertain the ratiometric sensing capabilities of the newly synthesized 8-HQC derivatives. This involves a series of photophysical and analytical experiments.
Experimental Workflow
dot graph TD { A[Synthesized 8-HQC Derivative] --> B{Stock Solution Preparation}; B --> C{UV-Vis Absorption Spectroscopy}; B --> D{Fluorescence Spectroscopy}; C --> E[Analyte Titration]; D --> E; E --> F{Determination ofBinding Stoichiometry (Job's Plot)}; E --> G{Calculation ofDetection Limit}; D --> H{Quantum Yield Measurement}; B --> I{Selectivity Study}; I --> J[Comparative Analysis]; G --> J; H --> J; style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for evaluating ratiometric sensing performance.
Detailed Experimental Protocols
1. Stock Solution Preparation:
-
Prepare a stock solution of the 8-HQC derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water or an appropriate buffer.
2. UV-Vis and Fluorescence Titration:
-
In a cuvette, place a dilute solution of the 8-HQC derivative.
-
Record the initial UV-Vis absorption and fluorescence emission spectra.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, record the UV-Vis and fluorescence spectra.
-
Observe the changes in the spectra, particularly the emergence of new absorption or emission bands and the presence of isosbestic or isoemissive points, which are indicative of a ratiometric response.[7]
3. Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the 8-HQC derivative and the metal ion, but with varying mole fractions of each component.
-
Measure the fluorescence intensity at the wavelength corresponding to the complex formation.
-
Plot the fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence is observed indicates the binding stoichiometry of the complex.[6]
4. Calculation of the Limit of Detection (LOD):
-
Prepare a series of solutions with very low concentrations of the metal ion.
-
Measure the fluorescence intensity ratio at the two selected wavelengths.
-
Plot the ratiometric signal (I₂/I₁) as a function of the metal ion concentration.
-
The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
5. Selectivity Study:
-
Prepare solutions of the 8-HQC derivative containing the target metal ion in the presence of a range of potentially interfering ions.
-
Measure the fluorescence response and compare it to the response in the absence of interfering ions. A highly selective sensor will show a minimal response to other ions.
Comparative Analysis with Alternative Probes
To establish the utility of 8-HQC derivatives, their performance should be benchmarked against other established ratiometric fluorescent probes. The following table provides a comparative overview of key performance metrics for some existing 8-hydroxyquinoline derivatives and other classes of ratiometric sensors. The data for 8-HQC derivatives are presented as "To Be Determined" (TBD) as they would be generated through the experimental workflow described above.
| Probe/Sensor | Target Analyte | Emission Shift (nm) | Limit of Detection (LOD) | Quantum Yield (Φ) of Complex | Reference |
| This compound Derivative | e.g., Zn²⁺, Al³⁺ | TBD | TBD | TBD | This Guide |
| 8-HQ Ester Derivative | Zn²⁺ | Quenching and new peak formation | Not specified as ratiometric | Not specified | [7] |
| 8-HQ based sensor 'L' | Ag⁺ | 76 (blue-shift) | < 80 µM | Not specified | [9] |
| Naphthoquinolinedione-based probe | CN⁻ | Ratiometric orange fluorescence | 0.13 pM | Not specified | [12] |
| Norcyanine derivative | pH | Ratiometric, >1000 nm | Not applicable | Not specified | [13] |
Conclusion and Future Outlook
This guide provides a systematic and scientifically rigorous framework for the synthesis and evaluation of this compound derivatives as potential ratiometric fluorescent sensors. The introduction of the 2-carbonitrile group is a rational design strategy to induce the desired photophysical changes for ratiometric sensing. By following the detailed protocols outlined herein, researchers can thoroughly characterize these novel compounds and assess their performance against existing probes.
The successful development of 8-HQC-based ratiometric sensors would add a valuable tool to the analytical chemist's and drug developer's arsenal, enabling more precise and reliable quantification of important analytes in complex biological and environmental samples. The insights gained from these evaluations will undoubtedly pave the way for the design of next-generation fluorescent probes with enhanced sensitivity, selectivity, and robustness.
References
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- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2022). Inorganic and Nano-Metal Chemistry, 53(1), 1-10.
- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). The Chemical Record, 20(12), 1430-1473.
- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). The Chemical Record, 20(12), 1430-1473.
- Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. (1994). Journal of Fluorescence, 4(4), 279-281.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-14.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). RSC Medicinal Chemistry, 10(9), 1548-1554.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega, 7(21), 17933-17941.
- Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4956.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2013). ACS Medicinal Chemistry Letters, 4(2), 170-174.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11(1), 1-10.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-14.
- Ratiometric orange fluorescent and colorimetric highly sensitive imidazolium-bearing naphthoquinolinedione-based probes for CN- sensing in aqueous solutions and bio-samples. (2023). Analytica Chimica Acta, 1261, 341376.
- Modified norcyanines enable ratiometric pH imaging beyond 1000 nm. (2022). Biosensors and Bioelectronics, 217, 114610.
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A Comparative Guide: Cross-Validation of 8-Hydroxyquinoline-2-carbonitrile-Based Methods with Atomic Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of metal ions is paramount for applications ranging from environmental monitoring to pharmaceutical quality control. This guide provides an in-depth, objective comparison between two prominent techniques for metal ion analysis: methods based on the versatile chelating agent 8-Hydroxyquinoline-2-carbonitrile and the established benchmark, Atomic Absorption Spectroscopy (AAS). By delving into the fundamental principles, performance characteristics, and practical workflows of each, this document aims to equip researchers with the critical insights needed to select the most appropriate method for their specific analytical challenges.
Executive Summary: A Tale of Two Techniques
At their core, both this compound (8-HQC) based methods and Atomic Absorption Spectroscopy are powerful tools for elemental analysis. However, they operate on fundamentally different principles, which in turn dictates their respective strengths and limitations.
This compound based methods are a subset of spectrophotometric techniques that leverage the ability of 8-HQC and its derivatives to form stable, colored complexes with a wide array of metal ions.[1][2] The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for quantification using a UV-Vis spectrophotometer. These methods are often lauded for their simplicity, cost-effectiveness, and adaptability to various sample matrices.
Atomic Absorption Spectroscopy (AAS) , in contrast, is an instrumental technique that measures the concentration of metal ions by detecting the absorption of light by free atoms in a gaseous state.[3][4] A sample is atomized, typically by a flame or a graphite furnace, and a light beam of a specific wavelength, characteristic of the element of interest, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the analyte. AAS is renowned for its high sensitivity and selectivity.[5]
Quantitative Performance: A Head-to-Head Comparison
The selection of an analytical method often hinges on its performance metrics. The following table summarizes the key analytical parameters for both 8-HQC based methods and AAS, providing a clear, data-driven comparison.
| Analytical Parameter | This compound Based Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Spectrophotometry/Colorimetry | Atomic Absorption |
| Linearity Range | Typically in the µg/mL (ppm) range | Wide range, from µg/L (ppb) to µg/mL (ppm) |
| Limit of Detection (LOD) | Generally higher than AAS | Lower, often in the µg/L (ppb) range[5] |
| Limit of Quantitation (LOQ) | Generally higher than AAS | Lower, often in the µg/L (ppb) range |
| Accuracy (% Recovery) | Typically 98-102% | Generally 90-110% |
| Precision (% RSD) | Often < 2% | < 5% is generally acceptable |
| Selectivity | Can be susceptible to interference from other metal ions | Highly selective for the target element[5] |
| Instrumentation Cost | Low (requires a UV-Vis spectrophotometer) | High (requires a dedicated AAS instrument) |
| Throughput | Moderate | High, especially with autosamplers |
The Causality Behind Experimental Choices: Why and When to Choose Each Method
The decision to employ an 8-HQC based method or AAS is not merely a matter of preference but a strategic choice dictated by the specific requirements of the analysis.
Choose this compound Based Methods When:
-
Cost is a primary concern: The initial investment for a UV-Vis spectrophotometer is significantly lower than for an AAS instrument.
-
Simplicity and ease of use are paramount: These methods generally involve straightforward wet chemistry procedures that can be readily implemented in most laboratory settings.
-
Moderate sensitivity is sufficient: For applications where analyte concentrations are in the parts-per-million (ppm) range, 8-HQC methods can provide accurate and reliable results.
-
Sample matrix is relatively simple: In the absence of significant interfering ions, these methods can offer a high degree of accuracy.
Choose Atomic Absorption Spectroscopy When:
-
High sensitivity is required: AAS can detect and quantify trace and ultra-trace levels of metals, often in the parts-per-billion (ppb) range.[4][5]
-
High selectivity is critical: The use of element-specific hollow cathode lamps ensures that only the analyte of interest absorbs the light, minimizing interference from other elements in the sample.[3]
-
Complex sample matrices are involved: The robustness of AAS makes it less susceptible to matrix effects compared to spectrophotometric methods.
-
High throughput is necessary: Modern AAS instruments equipped with autosamplers can analyze a large number of samples with minimal operator intervention.
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of analytical data, it is crucial to follow well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for a representative 8-HQC based assay and a standard AAS procedure. These protocols are designed to be self-validating, incorporating quality control checks to ensure the reliability of the results.
Protocol 1: Determination of a Metal Ion (e.g., Iron(III)) using an this compound Based Spectrophotometric Assay
This protocol outlines a general procedure for the quantification of a metal ion using a colorimetric reaction with an 8-HQC derivative.
1. Reagent Preparation:
- Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the metal ion of interest (e.g., Iron(III)) by dissolving a precise weight of a high-purity salt in an appropriate acidic solution.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
- 8-HQC Reagent Solution: Prepare a solution of the 8-HQC derivative in a suitable solvent (e.g., ethanol, DMSO) at a predetermined concentration.
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction.
2. Calibration Curve Construction:
- Pipette a fixed volume of each working standard solution into a series of volumetric flasks.
- Add the buffer solution to adjust the pH.
- Add a specific volume of the 8-HQC reagent solution to each flask.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the color to develop for a specified period.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, with a reagent blank as the reference.
- Plot a calibration curve of absorbance versus concentration.
3. Sample Analysis:
- Prepare the sample solution, ensuring it is within the linear range of the calibration curve. This may involve digestion or dilution steps.
- Treat the sample solution in the same manner as the working standards (pH adjustment, addition of 8-HQC reagent, and dilution).
- Measure the absorbance of the sample solution.
- Determine the concentration of the metal ion in the sample from the calibration curve.
4. Quality Control:
- Analyze a blank and a known concentration standard with each batch of samples to verify the stability of the reagents and the instrument.
- Perform spike recovery analysis on a representative sample to assess the accuracy of the method in the sample matrix.
Protocol 2: Determination of a Metal Ion using Flame Atomic Absorption Spectroscopy (FAAS)
This protocol provides a general workflow for the determination of a metal ion using FAAS.
1. Reagent and Standard Preparation:
- Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the metal of interest.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same matrix as the samples (e.g., deionized water with the same acid concentration).
- Blank Solution: Use the same matrix as the samples and standards.
2. Instrumentation Setup:
- Install the appropriate hollow cathode lamp for the element being analyzed.[3]
- Set the wavelength, slit width, and lamp current according to the instrument manufacturer's recommendations.
- Optimize the burner position and gas flow rates (fuel and oxidant) to achieve maximum absorbance.
3. Calibration:
- Aspirate the blank solution and zero the instrument.
- Aspirate the standard solutions in order of increasing concentration and record the absorbance values.
- The instrument software will typically generate a calibration curve by plotting absorbance versus concentration.
4. Sample Measurement:
- Aspirate the sample solutions and record their absorbance.
- The instrument software will use the calibration curve to automatically calculate the concentration of the metal in the samples.
5. Quality Control:
- Periodically re-aspirate the blank and a mid-range standard to check for instrument drift.
- Analyze a certified reference material (CRM) or a spiked sample to verify the accuracy of the method.
Visualization of Workflows
To further elucidate the practical differences between these two methodologies, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow for 8-HQC based spectrophotometric analysis.
Caption: Workflow for Atomic Absorption Spectroscopy analysis.
Conclusion: A Symbiotic Relationship in Analytical Science
8-HQC based methods provide a cost-effective and straightforward approach for routine analysis where moderate sensitivity is sufficient. In contrast, AAS stands as the gold standard for trace and ultra-trace metal analysis, offering unparalleled sensitivity and selectivity, albeit at a higher instrumental cost.
For laboratories engaged in drug development and quality control, a comprehensive understanding of both techniques is invaluable. In many instances, these methods can be used in a complementary fashion. For example, an 8-HQC based method could be employed for initial screening or for the analysis of high-concentration samples, while AAS could be reserved for the validation of results, the analysis of low-concentration samples, or for regulatory submissions that require higher precision and accuracy. This cross-validation approach ensures the robustness and reliability of the analytical data, ultimately contributing to the development of safe and effective pharmaceutical products. The principles of analytical method validation, as outlined in guidelines such as ICH Q2(R1), should be applied to both methods to demonstrate their suitability for their intended purpose.[6][7][8]
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- Simplification of Metal Ion Analysis in Fresh Water Samples by Atomic Absorption Spectroscopy for Laboratory Students - ResearchG
- Atomic Absorption Spectroscopy - YouTube. [Link]
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Hydroxyquinoline-2-carbonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Hydroxyquinoline-2-carbonitrile (CAS No. 6759-78-0). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. The toxicological properties of this compound have not been fully investigated, demanding a cautious and rigorous approach to its handling and disposal.[1]
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are identified through its Safety Data Sheet (SDS) and analysis of its structural motifs—the quinoline ring and the nitrile group.
Causality of Risk: The quinoline structure is present in many compounds with significant biological activity and potential toxicity, including carcinogenicity and mutagenicity.[2] The nitrile (-C≡N) group can, under certain conditions (like acidic hydrolysis), release hydrogen cyanide gas, although the stability of this particular molecule to such conditions is not fully detailed. Therefore, all handling and disposal protocols are designed with the conservative assumption that this compound shares these hazardous properties.
GHS Hazard Classification Summary
| Hazard Class | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3] |
| Acute Toxicity (Oral) | Not Classified | May be harmful if swallowed | [1] |
| Carcinogenicity / Mutagenicity | No Data Available | Suspected based on structural alerts | [2] |
| Aquatic Toxicity | No Data Available | Assumed toxic to aquatic life based on quinoline data | [2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is critical to establish a safe work environment.
-
Engineering Controls: All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5] The laboratory should be equipped with an accessible eyewash station and safety shower.[6]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contamination.[2]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against accidental splashes or dust.[2]
-
Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.[2]
-
Step-by-Step Disposal Workflow
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Identification and Segregation
Properly characterizing and segregating waste at the point of generation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
-
Unused or expired solid chemical.
-
Solutions containing the dissolved compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, wipes).
-
-
Causality: This compound is incompatible with strong oxidizing agents.[1][6] Segregation prevents accidental mixing, which could lead to a fire or explosion. Never mix this waste stream with others unless explicitly directed by your institution's safety office.[5]
Step 2: Waste Collection and Containerization
Use designated, properly vetted containers for hazardous waste accumulation.
-
Action:
-
Causality: Using a dedicated and sealed container prevents the release of harmful dust or vapors and protects personnel from exposure.[2]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Action: Immediately label the waste container with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The specific hazards (e.g., "Irritant," "Handle with Caution").
-
The date when waste was first added to the container.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is a key component of the hazardous waste manifest system used for tracking.[5][9]
Step 4: On-Site Storage and Final Disposal
Store waste safely while awaiting pickup.
-
Action:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
This area must be away from incompatible materials, heat sources, and high-traffic zones.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][10]
-
-
Causality: Proper storage minimizes the risk of spills, exposure, and unauthorized access. Final disposal via a licensed contractor ensures the waste is transported and destroyed (typically via controlled incineration) in compliance with all federal, state, and local regulations.[5][7]
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
Management of Spills and Contaminated Materials
Accidents require immediate and correct responses to mitigate harm.
Spill Response Protocol
-
Evacuate: Alert others and evacuate the immediate area.[2]
-
Protect: Don all required PPE before re-entering the area.
-
Contain: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]
-
Collect: Carefully sweep or scoop up the absorbent material and place it into the designated hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.[2]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinsate: Crucially, the solvent from all three rinses must be collected and disposed of as liquid hazardous waste.[4][5] Never pour it down the drain.[1]
-
Final Container Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of as non-hazardous solid waste or recycled, according to your institution's specific policies.[5]
References
- BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- PubChem. 8-Hydroxy-2-quinolinecarbonitrile.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Thermo Fisher Scientific. (2010).
- Fisher Scientific. (2018).
- Carl ROTH.
- The Lab Depot.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- BenchChem. (2025).
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025).
- Sigma-Aldrich. (2024).
- National Institute for Occupational Safety and Health (NIOSH).
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A Researcher's Guide to the Safe Handling of 8-Hydroxyquinoline-2-carbonitrile
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep understanding of the "why" behind each safety protocol. This guide is structured to provide not just the steps for safe handling of 8-Hydroxyquinoline-2-carbonitrile, but the scientific rationale that underpins these essential measures. Our goal is to empower you, our fellow researchers, to work confidently and safely, transforming procedural knowledge into an ingrained culture of safety.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While comprehensive toxicological data for this specific nitrile derivative is not fully available, the known hazards necessitate a cautious and proactive approach.[2] The parent compound, 8-Hydroxyquinoline, is known to be toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[3][4][5][6][7] Given the structural similarities, it is prudent to handle this compound with a similar level of caution until more specific data becomes available.
The primary risks when handling this compound in its powdered form are inadvertent inhalation of airborne particles and direct contact with the skin and eyes.[2] Fine powders can be easily aerosolized during routine laboratory procedures such as weighing and transferring, leading to respiratory tract irritation.
Core Principles of Safe Handling: The Three Pillars of Protection
Effective management of the risks associated with this compound rests on three fundamental pillars: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE). This hierarchy of controls is designed to provide multiple layers of protection.
-
Engineering Controls : These are the first and most effective line of defense as they involve physically isolating the hazard from the researcher.
-
Chemical Fume Hood : All handling of powdered this compound that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This ensures that any airborne particles are captured and exhausted away from the user's breathing zone.
-
Ventilated Balance Enclosure : For precise weighing, a ventilated balance enclosure (also known as a powder hood) is highly recommended. These enclosures provide a localized, controlled airflow that prevents the dispersal of fine powders while minimizing air turbulence that could affect the balance's accuracy.
-
-
Administrative Controls : These are the work practices and procedures that minimize exposure.
-
Designated Work Area : Establish a clearly marked area for handling this compound. This prevents the spread of contamination to other parts of the laboratory.[8]
-
Wet Chemistry : Whenever possible, work with the compound in a solution rather than as a dry powder to eliminate the risk of aerosolization.[8]
-
Prudent Purchasing : Purchase the smallest quantity of the chemical necessary for your experiments to minimize storage and disposal requirements.[8]
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. It is essential to use the correct PPE and to use it properly.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | Protects against airborne particles and accidental splashes. |
| Skin Protection | Chemical-resistant nitrile gloves, Lab coat | Gloves tested according to EN 374 | Nitrile gloves provide good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination.[8] |
| Respiratory Protection | N95 or higher-rated particulate respirator | NIOSH-approved | Recommended when handling larger quantities or when engineering controls are not sufficient to prevent inhalation of dust. |
Operational and Disposal Plans: A Step-by-Step Guide
The following diagram illustrates the standard workflow for safely handling this powdered chemical.
Caption: Safe Handling Workflow
-
Preparation :
-
Don a lab coat, chemical safety goggles, and nitrile gloves.
-
Ensure the chemical fume hood is on and operating correctly.
-
Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) within the fume hood.
-
-
Handling :
-
Carefully open the container of this compound inside the fume hood.
-
Use a spatula to transfer the desired amount of powder onto weigh paper on a tared balance. Perform this step slowly to minimize dust generation.
-
Once weighed, carefully transfer the powder into the beaker.
-
Slowly add the desired solvent to the beaker to dissolve the powder.
-
-
Cleanup :
-
Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth.
-
Dispose of the weigh paper and any contaminated disposable items in a designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Spill Response Workflow
Caption: Spill Response Workflow
-
In Case of a Small Spill :
-
Alert personnel in the immediate area and restrict access.
-
If not already wearing it, don a respirator.
-
Gently cover the spill with wet paper towels to avoid making the powder airborne.[9]
-
Carefully scoop the dampened material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
In Case of Skin Contact :
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
In Case of Eye Contact :
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
-
-
In Case of Inhalation :
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Chemical Waste : All waste containing this compound, including unused product and solutions, must be disposed of as hazardous chemical waste.[4] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain.[3]
-
Contaminated PPE : All disposable PPE, such as gloves, bench paper, and weigh paper, that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[10][11] Place these items in a sealed, labeled hazardous waste container.
By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a secure research environment for all. A deep-seated understanding of the principles behind these procedures is the hallmark of a truly proficient and responsible scientist.
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Thermo Fisher Scientific. (2010).
- Fisher Scientific. (2010).
- ECHEMI. (n.d.).
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
- Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- BFM Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Carl Roth. (n.d.).
- PubChem. (n.d.). 8-Hydroxy-2-quinolinecarbonitrile.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- TRADESAFE. (2024). How to Clean Up Chemical Spills.
- Unisan. (2022). How to Recycle Nitrile Gloves.
- The University of Tennessee Knoxville. (n.d.).
- Muby Chemicals. (n.d.). 8-Hydroxyquinoline or Quinolinol or Oxine Manufacturers, SDS.
- Canadian Centre for Occupational Health and Safety. (2023). Spill Response - Chemicals.
- University of California, Irvine Environmental Health & Safety. (2020).
- International Enviroguard. (2024). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!
- BuyGloves.com. (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
- Green World Group. (2023). 10 Safety Tips For Safe Handling And Storing Of Chemicals.
- Sigma-Aldrich. (2024).
- BuyGloves.com. (2023). How To Recycle Nitrile Gloves.
- Penta Chemicals. (2025).
- ChemicalBook. (2025). This compound.
- eScientific Solutions. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, 98%.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
